Globotriaosylsphingosine
説明
Structure
2D Structure
特性
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGNVOCPFLXGDQ-TWHXEDJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H67NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126550-86-5 | |
| Record name | Globotriaosyl lysosphingolipid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126550865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Biosynthesis of Globotriaosylsphingosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globotriaosylsphingosine, also known as Lyso-Gb3, is a deacylated derivative of globotriaosylceramide (Gb3). It has emerged as a crucial biomarker for the diagnosis and monitoring of Fabry disease, an X-linked lysosomal storage disorder caused by the deficiency of the enzyme α-galactosidase A (α-Gal A).[1][2][3] While Gb3 is the primary accumulating substrate in Fabry disease, Lyso-Gb3 is considered a key pathogenic molecule, with elevated levels correlating with clinical manifestations such as renal insufficiency, cardiac involvement, and neuropathology.[2][3][4] Understanding the biosynthetic pathways of Lyso-Gb3 is critical for developing therapeutic strategies for Fabry disease and other related conditions. This guide provides an in-depth overview of the formation of Lyso-Gb3, experimental protocols for its quantification, and relevant quantitative data.
Biosynthetic Pathways of this compound (Lyso-Gb3)
The formation of Lyso-Gb3 is primarily understood to occur through two main pathways: the deacylation of the accumulating glycosphingolipid, globotriaosylceramide (Gb3), and to a lesser extent, a potential de novo synthesis pathway.
Formation via Deacylation of Globotriaosylceramide (Gb3)
The canonical and most significant pathway for Lyso-Gb3 formation, particularly in the context of Fabry disease, is the deacylation of Gb3. This process occurs within the lysosome where Gb3 accumulates due to deficient α-galactosidase A activity.[5]
The synthesis of the precursor, Gb3, begins in the endoplasmic reticulum and Golgi apparatus with the formation of ceramide. Ceramide is then sequentially glycosylated to form Gb3. In the lysosome, under pathological conditions of α-galactosidase A deficiency, the accumulated Gb3 becomes a substrate for acid ceramidase (ASAH1).[5][6] This enzyme cleaves the fatty acid chain from ceramide, resulting in the formation of Lyso-Gb3.[5][6]
The key enzymatic steps are as follows:
-
Ceramide Glucosyltransferase (UGCG) transfers glucose from UDP-glucose to ceramide, forming glucosylceramide.
-
Lactosylceramide (B164483) Synthase (B4GALT5) adds a galactose unit from UDP-galactose to glucosylceramide, yielding lactosylceramide.
-
Globotriaosylceramide Synthase (A4GALT) adds a terminal α-1,4-linked galactose from UDP-galactose to lactosylceramide to form Gb3.
-
α-Galactosidase A (GLA) , in healthy individuals, hydrolyzes the terminal α-galactosyl residue from Gb3. In Fabry disease, this step is deficient.
-
Acid Ceramidase (ASAH1) deacylates the accumulated Gb3 in the lysosome to produce this compound (Lyso-Gb3) and a free fatty acid.[5][6]
Figure 1. Biosynthesis of Gb3 and subsequent formation of Lyso-Gb3.
De Novo Synthesis Pathway
While the deacylation of Gb3 is the primary source of Lyso-Gb3, there is evidence suggesting a potential de novo synthesis pathway. This would involve the direct glycosylation of sphingosine (B13886). It has been reported that biosynthesis of galactosylsphingosine (psychosine) from sphingosine can occur.[4] A similar mechanism could potentially lead to the formation of Lyso-Gb3 through the sequential addition of glucose and two galactose moieties to a sphingosine backbone. However, this pathway is less characterized in the context of Lyso-Gb3 formation.
Quantitative Data Summary
The following table summarizes key quantitative data related to Lyso-Gb3 and the enzymes involved in its metabolism.
| Parameter | Value | Condition/Context | Reference |
| Plasma Lyso-Gb3 | |||
| Healthy Controls | 0.4 ± 0.1 pmol/mL (range 0.3-0.5) | Plasma | [7] |
| Classically Affected Fabry Males | 94.4 ± 25.8 pmol/mL (range 52.7-136.8) | Plasma | [7] |
| Classically Affected Fabry Females | 9.6 ± 5.8 pmol/mL (range 4.1-23.5) | Plasma | [7] |
| N215S Cardiac Variant Fabry Males | 9.7 ± 1.0 nM | Plasma | [8] |
| N215S Cardiac Variant Fabry Females | 5.4 ± 0.8 nM | Plasma | [8] |
| Enzyme Kinetics (α-Galactosidase A) | |||
| Km | 8.3 ± 0.5 mM | Using p-nitrophenyl-α-D-galactoside | [9] |
| kcat | 63.5 ± 0.1 s-1 | Using p-nitrophenyl-α-D-galactoside | [9] |
| Km | 144 µM | At optimal pH 5.9 | [10] |
| Vmax | 5.74 pmol/min | At optimal pH 5.9 | [10] |
| Km | 102 µM | At lysosomal pH 4.5 | [10] |
| Vmax | 2.76 pmol/min | At lysosomal pH 4.5 | [10] |
| Enzyme Kinetics (Acid Ceramidase) | |||
| Km | 389 to 413 µM | Using N-lauroylsphingosine | [11] |
| Optimal pH | 4.2 - 4.3 | [11] |
Experimental Protocols
Quantification of Lyso-Gb3 in Plasma by UPLC-ESI-MS/MS
This protocol describes a common method for the sensitive and specific quantification of Lyso-Gb3 in plasma samples using ultra-performance liquid chromatography-electrospray ionization-tandem mass spectrometry.
Methodology:
-
Internal Standard Preparation: A stock solution of an isotope-labeled Lyso-Gb3 internal standard (e.g., 13C5-Lyso-Gb3) is prepared.[7]
-
Sample Preparation:
-
Solid Phase Extraction (SPE) (Optional but recommended for cleaner samples):
-
The lipid extract is loaded onto an SPE cartridge.
-
The cartridge is washed with appropriate solvents to remove interfering substances.
-
Lyso-Gb3 and the internal standard are eluted with a suitable solvent mixture (e.g., 2% NH4OH in methanol).[12]
-
-
UPLC-MS/MS Analysis:
-
The purified sample is injected into a UPLC system coupled to a tandem mass spectrometer.
-
Chromatographic separation is achieved on a C18 column.
-
Detection is performed in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).
-
The transitions monitored are typically m/z 786.4 > 282.3 for Lyso-Gb3 and m/z 791.4 > 287.3 for the 13C5-Lyso-Gb3 internal standard.[7]
-
-
Quantification:
-
A calibration curve is generated using control plasma spiked with known concentrations of Lyso-Gb3.
-
The concentration of Lyso-Gb3 in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Figure 2. Experimental workflow for Lyso-Gb3 quantification.
α-Galactosidase A Enzyme Activity Assay
This assay measures the enzymatic activity of α-galactosidase A in biological samples like serum or leukocytes, which is essential for the diagnosis of Fabry disease.
Methodology:
-
Sample Preparation: Leukocytes are isolated from whole blood, or serum is prepared. The cells are lysed to release the lysosomal enzymes.
-
Reaction Mixture:
-
A reaction buffer is prepared with a pH of 4.5 to mimic the lysosomal environment.[9]
-
The artificial substrate, 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG), is added.
-
-
Enzymatic Reaction:
-
The sample lysate is added to the reaction mixture and incubated at 37°C.
-
α-Galactosidase A, if present and active, will cleave the substrate, releasing 4-methylumbelliferone (B1674119) (4-MU).
-
-
Stopping the Reaction: The reaction is terminated by adding a high pH stop buffer (e.g., glycine-carbonate buffer). This also enhances the fluorescence of the product.
-
Detection:
-
The fluorescence of the liberated 4-MU is measured using a fluorometer with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.[13]
-
-
Calculation: The enzyme activity is calculated based on the amount of 4-MU produced over time and is typically expressed in nmol/hour/mg of protein.
Conclusion
The biosynthesis of this compound is a critical area of study, particularly for understanding the pathophysiology of Fabry disease. The primary pathway involves the deacylation of accumulated Gb3 by acid ceramidase in the lysosome. The quantification of Lyso-Gb3 is a vital tool for diagnosis, monitoring disease progression, and assessing therapeutic efficacy.[1][7][14] The detailed methodologies and quantitative data provided in this guide serve as a valuable resource for researchers and clinicians working to advance the understanding and treatment of Fabry disease. Further research into the potential de novo synthesis of Lyso-Gb3 may reveal additional therapeutic targets.
References
- 1. A simple method for quantification of plasma this compound: Utility for Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated this compound is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distributions of Globotriaosylceramide Isoforms, and this compound and Its Analogues in an α-Galactosidase A Knockout Mouse, a Model of Fabry Disease | PLOS One [journals.plos.org]
- 4. pnas.org [pnas.org]
- 5. Lyso-glycosphingolipids: presence and consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal glycosphingolipid catabolism by acid ceramidase: formation of glycosphingoid bases during deficiency of glycosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of this compound in plasma and urine of fabry patients by stable isotope ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Lyso-Gb3) as a biomarker for cardiac variant (N215S) Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic Mechanism of Human α-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Mass Spectrometry Analysis of this compound and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymatic properties and clinical associations of serum alpha‐galactosidase A in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distributions of Globotriaosylceramide Isoforms, and this compound and Its Analogues in an α-Galactosidase A Knockout Mouse, a Model of Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Fabry Disease: A Technical Guide to the Pathogenic Role of Globotriaosylsphingosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fabry disease, an X-linked lysosomal storage disorder, has long been characterized by the accumulation of globotriaosylceramide (Gb3). However, mounting evidence points to its deacylated metabolite, globotriaosylsphingosine (lyso-Gb3), as a primary driver of the disease's complex and severe pathology. This technical guide provides an in-depth exploration of the multifaceted role of lyso-Gb3 in the pathogenesis of Fabry disease. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the development of novel therapeutics for this debilitating condition. This document details the biochemical origins of lyso-Gb3, its utility as a clinical biomarker, and its direct involvement in key pathological processes, including inflammation, fibrosis, and cellular dysfunction. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts.
Introduction: The Emergence of a Key Pathogenic Molecule
Fabry disease results from deficient activity of the lysosomal enzyme α-galactosidase A (α-Gal A), leading to the progressive accumulation of Gb3 in various cell types. For many years, Gb3 was considered the principal pathogenic agent. However, the discovery of elevated levels of lyso-Gb3 in the plasma and tissues of Fabry patients has shifted the paradigm.[1][2] Lyso-Gb3, a more soluble and cytotoxic molecule, is now recognized as a critical mediator of the systemic manifestations of the disease, including debilitating neuropathic pain, progressive kidney failure, and life-threatening cardiovascular complications.[3][4] Its plasma concentrations correlate more closely with disease severity than Gb3, establishing it as a superior biomarker for diagnosis and therapeutic monitoring.[5][6]
Biochemical Genesis of this compound
This compound is formed through the deacylation of globotriaosylceramide by acid ceramidase. This process, which occurs within the lysosome, is exacerbated by the accumulation of Gb3 due to α-Gal A deficiency. The resulting lyso-Gb3 is then released from the cells and circulates in the plasma, where it can exert its pathogenic effects on distant tissues and organ systems.
Figure 1: Biochemical formation of lyso-Gb3.
Lyso-Gb3 as a Clinical Biomarker
The quantification of plasma lyso-Gb3 has become an indispensable tool in the clinical management of Fabry disease. Its levels are significantly elevated in patients with the classic phenotype and to a lesser extent in those with later-onset variants, providing a reliable means of diagnosis and prognostic assessment.
Quantitative Data
The following tables summarize key quantitative data regarding lyso-Gb3 levels in Fabry disease patients and in vitro experimental models.
Table 1: Plasma Lyso-Gb3 Concentrations in Fabry Disease Patients
| Patient Group | Plasma Lyso-Gb3 (ng/mL) | Reference |
| Healthy Controls | < 0.81 | |
| Classic Fabry Males | 10.0 - 150.0+ | [7][8] |
| Classic Fabry Females | 1.0 - 20.0 | [7][8] |
| Late-Onset Fabry Males | 1.0 - 15.0 | |
| Late-Onset Fabry Females | 0.8 - 5.0 | [9] |
Table 2: Lyso-Gb3 Concentrations in Tissues of Fabry Disease Mouse Models
| Tissue | Lyso-Gb3 (nmol/g) | Reference |
| Kidney | 0.1 - 0.5 | [10] |
| Heart | 0.2 - 0.8 | [10] |
| Liver | 0.5 - 2.0 | [11] |
| Spleen | 0.1 - 0.4 | [2] |
Table 3: In Vitro Effective Concentrations of Lyso-Gb3
| Cellular Effect | Cell Type | Lyso-Gb3 Concentration | Reference |
| Smooth Muscle Cell Proliferation | Human Aortic Smooth Muscle Cells | 50 - 100 nM | [11] |
| Podocyte Injury (Increased RIPK3) | Mouse Podocytes | 100 - 200 µM | [12] |
| Pro-inflammatory Response (Notch1 activation) | Human Podocytes | 100 nM | [13] |
| Autophagy Induction | Human Retinal Pigment Epithelial Cells | 0.5 µM | [14] |
Pathogenic Mechanisms of this compound
Lyso-Gb3 exerts its detrimental effects through a multitude of interconnected signaling pathways, leading to a cascade of cellular and tissue damage.
Inflammation
Lyso-Gb3 is a potent pro-inflammatory molecule that activates the innate immune system. A key mechanism involves the activation of Toll-like receptor 4 (TLR4), which triggers the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Figure 2: Lyso-Gb3-induced TLR4 inflammatory signaling.
Fibrosis
Lyso-Gb3 contributes significantly to the development of fibrosis in target organs, particularly the kidneys and heart. It stimulates the production of pro-fibrotic factors such as Transforming Growth Factor-beta 1 (TGF-β1) in podocytes, leading to excessive extracellular matrix deposition.
Figure 3: Lyso-Gb3-induced pro-fibrotic signaling.
Podocyte Injury and Nephropathy
In the kidneys, podocytes are particularly vulnerable to the toxic effects of lyso-Gb3. Lyso-Gb3 induces podocyte injury and apoptosis through multiple mechanisms, including the activation of the Notch1 signaling pathway and the RIPK3-mediated necroptosis pathway.[12][13] This leads to proteinuria and the progression of Fabry nephropathy.
Figure 4: Lyso-Gb3-induced podocyte injury pathways.
Autophagy and Mitochondrial Dysfunction
Lyso-Gb3 has been shown to disrupt cellular homeostasis by impairing autophagy, the cellular process for degrading and recycling damaged organelles and proteins. This can lead to the accumulation of dysfunctional mitochondria, resulting in increased oxidative stress and cellular energy deficits.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. blocksandarrows.com [blocksandarrows.com]
- 7. researchgate.net [researchgate.net]
- 8. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 13. Notch Signaling in Kidney Development, Maintenance, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cellular Mechanisms of Lyso-Gb3 Induced Smooth Muscle Proliferation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Globotriaosylsphingosine (lyso-Gb3), the deacylated form of globotriaosylceramide (Gb3), is a key pathogenic lipid in Fabry disease. Beyond its role as a biomarker, lyso-Gb3 actively contributes to the pathology of the disease, notably by inducing the proliferation of vascular smooth muscle cells. This proliferation is a critical factor in the vascular remodeling, increased intima-media thickness, and subsequent cardiovascular complications observed in Fabry patients.[1][2] This technical guide provides an in-depth exploration of the cellular mechanisms underlying lyso-Gb3-induced smooth muscle proliferation, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Quantitative Analysis of Lyso-Gb3-Induced Smooth Muscle Cell Proliferation
Lyso-Gb3 has been demonstrated to be a potent mitogen for vascular smooth muscle cells. The proliferative effect is concentration-dependent, with significant stimulation observed at concentrations found in the plasma of symptomatic Fabry patients.[2][3] In contrast, structurally related lipids such as Gb3 and lactosylsphingosine (B51368) do not exhibit the same proliferative effect.[2]
Table 1: Effect of Lyso-Gb3 on Smooth Muscle Cell Proliferation
| Lyso-Gb3 Concentration (nM) | Proliferation Rate (Thymidine Incorporation, cpm) | Fold Increase vs. Control (Approx.) | Reference |
| 0 (Control) | ~2,500 | 1.0 | [2] |
| 50 | ~5,000 | 2.0 | [2] |
| 100 | ~6,000 | 2.4 | [2] |
Note: Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.
Signaling Pathways in Lyso-Gb3-Induced Proliferation
The pro-proliferative effects of lyso-Gb3 on vascular smooth muscle cells are mediated by a complex network of intracellular signaling pathways. Key pathways implicated include the Extracellular signal-regulated kinase (ERK) cascade, the generation of Reactive Oxygen Species (ROS), and potential involvement of the Sphingosine-1-Phosphate (S1P) receptor and mTOR pathways.
ERK/MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the ERK1/2 pathway, is a central regulator of cell proliferation. While direct quantitative data on lyso-Gb3-induced ERK1/2 phosphorylation in smooth muscle cells is not extensively detailed in the available literature, its activation is a frequently implicated downstream event in growth factor-induced smooth muscle cell proliferation. It is hypothesized that lyso-Gb3 binding to a yet-to-be-fully-characterized cell surface receptor initiates a signaling cascade that leads to the phosphorylation and activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus to phosphorylate transcription factors that drive the expression of genes essential for cell cycle progression and proliferation.
Caption: Proposed ERK/MAPK signaling pathway activated by lyso-Gb3.
Reactive Oxygen Species (ROS)
Reactive oxygen species act as important second messengers in various cellular processes, including proliferation.[4][5] It is suggested that lyso-Gb3 may induce an increase in intracellular ROS levels in vascular smooth muscle cells. This elevation in ROS can, in turn, activate downstream signaling pathways, including the ERK/MAPK cascade, thereby contributing to cell proliferation. The precise enzymatic sources of lyso-Gb3-induced ROS in smooth muscle cells require further investigation but may involve NADPH oxidases or mitochondria.[5]
Caption: Involvement of ROS in lyso-Gb3-induced signaling.
Potential Involvement of Sphingosine-1-Phosphate (S1P) Receptors and mTOR
Recent evidence suggests a potential role for sphingosine-1-phosphate (S1P) signaling in the cardiovascular remodeling observed in Fabry disease.[1] S1P receptors are G protein-coupled receptors that, upon activation, can trigger proliferative signaling cascades, including the ERK/MAPK pathway.[6] It is plausible that some of the proliferative effects of lyso-Gb3 could be mediated through the activation of S1P receptors, either directly or indirectly.
The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and proliferation. The mTOR pathway integrates signals from growth factors and nutrients to control protein synthesis and cell cycle progression.[7] Given its crucial role in cell proliferation, it is a strong candidate for involvement in lyso-Gb3-induced smooth muscle cell proliferation, although direct evidence is still emerging.[8][9]
Experimental Protocols
Smooth Muscle Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This protocol is adapted from established methods for measuring cell proliferation.[10][11][12][13]
Objective: To quantify the rate of DNA synthesis in vascular smooth muscle cells in response to lyso-Gb3 stimulation.
Materials:
-
Vascular smooth muscle cells (e.g., human aortic or coronary artery smooth muscle cells)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Lyso-Gb3 (synthetic)
-
[³H]-Thymidine (1 µCi/well)
-
Trichloroacetic acid (TCA), 10%
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Scintillation cocktail
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed vascular smooth muscle cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Serum Starvation: To synchronize the cells in the G₀/G₁ phase of the cell cycle, wash the cells once with serum-free medium and then incubate in serum-free medium for 24-48 hours.
-
Lyso-Gb3 Stimulation: Prepare serial dilutions of lyso-Gb3 in serum-free medium to achieve final concentrations ranging from 10 nM to 500 nM. Remove the serum-free medium from the wells and add 100 µL of the lyso-Gb3 dilutions. Include a vehicle control (serum-free medium alone). Incubate for 24 hours.
-
[³H]-Thymidine Labeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4-6 hours.
-
Cell Lysis and DNA Precipitation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Aspirate the TCA and wash the wells twice with ice-cold 95% ethanol.
-
-
Solubilization and Scintillation Counting:
-
Add 100 µL of 0.1 M NaOH to each well and incubate at room temperature for 30 minutes to solubilize the DNA.
-
Transfer the contents of each well to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, cpm) using a scintillation counter.
-
Caption: Workflow for the [³H]-thymidine incorporation assay.
Western Blot Analysis of ERK1/2 Phosphorylation
This protocol is a generalized procedure for detecting phosphorylated proteins by Western blot.
Objective: To detect and quantify the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 in smooth muscle cells following lyso-Gb3 stimulation.
Materials:
-
Vascular smooth muscle cells
-
Serum-free medium
-
Lyso-Gb3
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture smooth muscle cells in 6-well plates until they reach 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with various concentrations of lyso-Gb3 for different time points (e.g., 5, 15, 30, 60 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities using densitometry software.
-
Caption: Workflow for Western blot analysis of p-ERK1/2.
Measurement of Intracellular ROS (DCF-DA Assay)
This protocol is based on the use of the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA).[3][14][15][16]
Objective: To measure the intracellular levels of reactive oxygen species in smooth muscle cells following treatment with lyso-Gb3.
Materials:
-
Vascular smooth muscle cells
-
Serum-free medium
-
Lyso-Gb3
-
2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)
-
H₂O₂ (positive control)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed smooth muscle cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Lyso-Gb3 Treatment:
-
Wash the cells with serum-free medium.
-
Treat the cells with different concentrations of lyso-Gb3 for the desired time periods. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).
-
-
DCF-DA Staining:
-
Prepare a 10 µM working solution of DCF-DA in serum-free medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCF-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Remove the DCF-DA solution and wash the cells once with warm PBS.
-
Add 100 µL of PBS to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, visualize the cells using a fluorescence microscope.
-
Caption: Workflow for the DCF-DA ROS detection assay.
Conclusion
Lyso-Gb3 is a critical driver of vascular smooth muscle cell proliferation, a key event in the pathogenesis of vascular remodeling in Fabry disease. The underlying cellular mechanisms involve a complex interplay of signaling pathways, with the ERK/MAPK cascade and the generation of reactive oxygen species being prominent players. Further research is warranted to fully elucidate the role of other potential mediators such as S1P receptors and the mTOR pathway, and to precisely quantify the dose- and time-dependent activation of these signaling molecules in response to lyso-Gb3. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these mechanisms further, ultimately aiding in the development of novel therapeutic strategies to mitigate the vascular complications of Fabry disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Reactive oxygen species signaling in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species signaling in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-Phosphate Receptor Subtypes Differentially Regulate Smooth Muscle Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mTOR Pathway Controls Cell Proliferation by Regulating the FoxO3a Transcription Factor via SGK1 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR signalling controls the formation of smooth muscle cell-derived luminal myofibroblasts during vasculitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR is required for pulmonary arterial vascular smooth muscle cell proliferation under chronic hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thymidine Incorporation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 11. revvity.com [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. Proliferation assay - 3H thymidine incorporation [sanquin.org]
- 14. abcam.com [abcam.com]
- 15. abcam.com [abcam.com]
- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Globotriaosylsphingosine's Impact on Neuronal Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Globotriaosylsphingosine (Lyso-Gb3), a cytotoxic lysosphingolipid that accumulates in Fabry disease, has been identified as a significant modulator of neuronal calcium signaling. This guide provides a comprehensive overview of the current understanding of Lyso-Gb3's effects, with a focus on sensory neurons where it contributes to the debilitating pain experienced by patients. We consolidate quantitative data, present detailed experimental methodologies, and visualize the proposed signaling pathways to offer a technical resource for researchers and professionals in drug development. The evidence strongly indicates that Lyso-Gb3 potentiates intracellular calcium levels primarily through the enhancement of voltage-gated calcium channel (VGCC) activity, suggesting these channels as potential therapeutic targets.
Introduction to Lyso-Gb3 and Neuronal Excitability
Fabry disease is an X-linked lysosomal storage disorder arising from deficient activity of the enzyme α-galactosidase A. This deficiency leads to the systemic accumulation of glycosphingolipids, most notably globotriaosylceramide (Gb3) and its deacylated form, this compound (Lyso-Gb3).[1][2] While Gb3 accumulation is a hallmark of the disease, circulating levels of Lyso-Gb3 are more closely associated with clinical manifestations, particularly neuropathic pain.[1][3]
Pain in Fabry disease is a critical and often early symptom, characterized by episodes of intense burning pain in the extremities (acroparesthesia) and chronic discomfort.[3] The underlying mechanism is believed to involve the sensitization of peripheral nociceptive neurons, specifically the small-diameter dorsal root ganglion (DRG) neurons responsible for transmitting pain signals.[2][3] A key cellular event in neuronal sensitization is the dysregulation of intracellular calcium (Ca²⁺) homeostasis.[2][3] This guide delves into the specific effects of Lyso-Gb3 on Ca²⁺ signaling in these neurons.
Quantitative Effects of Lyso-Gb3 on Intracellular Calcium
Studies have demonstrated a direct and dose-dependent effect of Lyso-Gb3 on intracellular Ca²⁺ concentrations in sensory neurons.[2][3] The following tables summarize the key quantitative findings from in vitro experiments on dissociated DRG neurons.
Table 1: Dose-Dependent Increase in Responsive Neurons
| Lyso-Gb3 Concentration | Percentage of Responsive DRG Neurons |
| 100 nM | 10%[1][3] |
| 1 µM | 40%[1][3] |
DRG neurons were identified as responsive if they exhibited a significant increase in intracellular Ca²⁺ upon application of Lyso-Gb3.
Table 2: Enhancement of Voltage-Gated Calcium Channel Currents
| Parameter | Control | 1 µM Lyso-Gb3 | Fold Change |
| Peak Current Density (pA/pF) at 0 mV | (Normalized to Control) | (Significantly Increased) | (Data not explicitly quantified as fold change in source) |
Application of 1 µM Lyso-Gb3 was shown to substantially enhance the peak current densities of voltage-dependent Ca²⁺ channels in small-diameter DRG neurons.[1][3] The current density of these channels was significantly increased at membrane potentials ranging from -15 mV to +35 mV.[4]
Signaling Pathways and Molecular Mechanisms
The primary mechanism by which Lyso-Gb3 elevates intracellular Ca²⁺ in sensory neurons is through the functional upregulation of voltage-gated calcium channels (VGCCs).[2][3] The exact molecular interactions are still under investigation, but the available evidence allows for the construction of a proposed signaling pathway.
Proposed Signaling Pathway
The following diagram illustrates the hypothesized sequence of events leading to increased neuronal excitability upon exposure to Lyso-Gb3.
Caption: Proposed pathway of Lyso-Gb3-induced neuronal sensitization.
Unresolved Mechanisms
While the enhancement of VGCCs is established, several key questions remain:
-
Direct vs. Indirect Action: It is not yet clear whether Lyso-Gb3 directly binds to VGCCs or modulates their activity through an intermediate intracellular signaling cascade.[2]
-
Specific VGCC Subtypes: The specific subtypes of VGCCs (e.g., L-type, N-type, P/Q-type, T-type) affected by Lyso-Gb3 have not been identified. Pharmacological studies using specific channel blockers are needed to elucidate this.
-
Role of TRP Channels: The neurons responsive to Lyso-Gb3 are also sensitive to capsaicin, indicating the expression of TRPV1 channels, which are themselves Ca²⁺-permeable.[3] The potential modulation of TRPV1 channels by Lyso-Gb3 and their contribution to the overall Ca²⁺ influx requires further investigation.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the effects of Lyso-Gb3 on neuronal calcium signaling.
Calcium Imaging in DRG Neurons
This protocol is designed to measure changes in intracellular calcium concentration using a ratiometric fluorescent indicator.
References
- 1. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - UCL Discovery [discovery.ucl.ac.uk]
Globotriaosylsphingosine: A Biomarker Beyond Fabry Disease? An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Globotriaosylsphingosine (Lyso-Gb3), a deacylated derivative of globotriaosylceramide (Gb3), is a well-established and highly sensitive biomarker for the diagnosis and therapeutic monitoring of Fabry disease. However, emerging evidence indicates that elevated levels of Lyso-Gb3 are not exclusive to Fabry disease and may serve as a biomarker for other lysosomal storage diseases (LSDs). This technical guide provides a comprehensive overview of the current understanding of Lyso-Gb3 as a biomarker in non-Fabry LSDs, including quantitative data, detailed experimental protocols for its measurement, and an exploration of the potential underlying biochemical mechanisms.
Introduction
Lysosomal storage diseases are a group of over 70 inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes. This accumulation is due to deficiencies in specific lysosomal enzymes or related proteins. While the primary storage material defines each LSD, secondary accumulation of other substrates is a known phenomenon that can contribute to the complex pathophysiology of these disorders.
This compound (Lyso-Gb3) is formed by the deacylation of Gb3. In Fabry disease, a deficiency of the enzyme α-galactosidase A leads to the primary accumulation of Gb3 and a subsequent marked increase in Lyso-Gb3 in plasma, urine, and tissues. Recent studies, however, have reported elevated Lyso-Gb3 in other LSDs, suggesting a broader utility for this biomarker. This guide delves into these findings, providing a critical resource for researchers and clinicians in the field of lysosomal storage diseases.
Lyso-Gb3 in Lysosomal Storage Diseases Other Than Fabry Disease
Systematic screening of knockout cell line models for 25 different LSDs has revealed that elevated Lyso-Gb3 is not unique to Fabry disease. Significant increases have been observed in cell models of Mucolipidosis II/III (ML II/III) and combined saposin deficiency [1][2][3]. Furthermore, studies on patient samples have confirmed elevated Lyso-Gb3 levels in individuals with neuronopathic forms of Mucopolysaccharidoses (MPS) , specifically MPS I, MPS II, and MPS III [4][5][6].
Quantitative Data Presentation
The following tables summarize the quantitative data on Lyso-Gb3 levels in various non-Fabry LSDs based on available literature.
Table 1: Lyso-Gb3 Levels in Mucopolysaccharidosis (MPS) Patient Samples [5][6]
| Disease Type | Patient Cohort | Lyso-Gb3 Concentration (ng/mL) | Control Group (ng/mL) | Fold Increase (approx.) |
| MPS I | Untreated | 3.07 ± 1.55 | 0.87 ± 0.55 | 3.5 |
| MPS II | Untreated | 5.24 ± 2.13 | 0.87 ± 0.55 | 6.0 |
| MPS III | Untreated | 6.82 ± 3.69 | 0.87 ± 0.55 | 7.8 |
| MPS IVA | N/A | 0.99 ± 0.38 | 0.87 ± 0.55 | No significant increase |
| MPS VI | N/A | 1.26 ± 0.39 | 0.87 ± 0.55 | No significant increase |
Table 2: Lyso-Gb3 Levels in Mucolipidosis II/III (ML II/III) and Combined Saposin Deficiency Cell Models [1][2]
| Disease Model | Cell Type | Lyso-Gb3 Concentration | Control Cells | Fold Increase (approx.) |
| ML II/III (GNPTAB KO) | HeLa Cells | 0.70 pmol/10⁶ cells | 0.30 pmol/10⁶ cells | 2.3 |
| Combined Saposin Deficiency (PSAP KO) | HeLa Cells | >3-fold increase relative to control | N/A | >3 |
| ML II/III Patient | Skin Fibroblasts | Significantly elevated vs. normal | Normal Skin Fibroblasts | N/A |
Proposed Biochemical Mechanisms for Elevated Lyso-Gb3 in Non-Fabry LSDs
The elevation of Lyso-Gb3 in LSDs other than Fabry disease is considered a secondary event. The precise molecular pathways are still under investigation, but several hypotheses have been proposed.
Mucolipidosis II/III (I-cell disease)
In ML II/III, the deficiency of the GlcNAc-1-phosphotransferase enzyme leads to the failure of mannose-6-phosphate (B13060355) tagging of multiple lysosomal hydrolases. This results in their mis-sorting and secretion from the cell, leading to a functional deficiency of many lysosomal enzymes, including those involved in glycosphingolipid catabolism. The generalized lysosomal dysfunction is thought to indirectly impair the degradation of Gb3, leading to its accumulation and subsequent conversion to Lyso-Gb3[1].
Neuronopathic Mucopolysaccharidoses (MPS I, II, and III)
In neuronopathic MPS, the primary defect is the inability to degrade glycosaminoglycans (GAGs), particularly heparan sulfate (B86663). One hypothesis suggests that the massive accumulation of GAGs within the lysosome creates a "traffic jam," non-specifically inhibiting the function of other lysosomal enzymes, including those in the glycosphingolipid degradation pathway. Another theory posits a more specific interaction where the accumulation of certain lipids, like lactosylceramide (B164483) (a precursor to Gb3), is a secondary event that then leads to increased Gb3 and subsequently Lyso-Gb3[5]. In vitro studies have shown that heparan sulfate does not directly inhibit α-galactosidase A activity, supporting the idea of an indirect mechanism[4][5].
Combined Saposin Deficiency
Saposins are small glycoproteins that are essential for the catalytic activity of several lysosomal hydrolases involved in the degradation of glycosphingolipids. Prosaposin is a precursor protein that is cleaved into four saposins (A, B, C, and D). In combined saposin deficiency, a mutation in the PSAP gene leads to a lack of all four saposins. Saposin B is known to be involved in the degradation of Gb3. Therefore, the absence of saposin B directly impairs the breakdown of Gb3, leading to its accumulation and the subsequent formation of Lyso-Gb3[1][7].
Experimental Protocols: Quantification of Lyso-Gb3 by LC-MS/MS
The gold standard for the quantification of Lyso-Gb3 in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods.
Sample Preparation (from Dried Blood Spots - DBS)
-
Punching: A 3.2 mm disc is punched from the dried blood spot into a 96-well plate.
-
Internal Standard Addition: An internal standard solution (e.g., deuterated Lyso-Gb3) in methanol (B129727) is added to each well.
-
Extraction: The plate is sealed and incubated with shaking for 30-60 minutes at room temperature to extract the analytes.
-
Centrifugation: The plate is centrifuged to pellet the DBS paper.
-
Supernatant Transfer: The supernatant is transferred to a new 96-well plate for analysis.
LC-MS/MS Analysis
-
Chromatography: Reverse-phase liquid chromatography is typically used to separate Lyso-Gb3 from other components in the extract.
-
Column: A C8 or C18 column is commonly employed.
-
Mobile Phases: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a modifier like formic acid, is used for elution.
-
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode is used for detection and quantification.
-
MRM Transition for Lyso-Gb3: m/z 786.6 -> 282.2
-
MRM Transition for Internal Standard (e.g., d5-Lyso-Gb3): m/z 791.6 -> 287.2
-
Table 3: Example LC-MS/MS Parameters [8][9][10][11]
| Parameter | Setting |
| Chromatography System | UPLC or HPLC |
| Column | C8 or C18, e.g., 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | A time-programmed gradient from low to high organic phase |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Lyso-Gb3 Transition | m/z 786.6 -> 282.2 |
| Internal Standard Transition | Dependent on the labeled standard used |
Clinical and Research Implications
The finding that Lyso-Gb3 is elevated in several LSDs beyond Fabry disease has important implications:
-
Differential Diagnosis: While a significantly elevated Lyso-Gb3 level is highly indicative of Fabry disease, milder elevations could warrant further investigation to rule out other LSDs, particularly in the context of neurological symptoms.
-
Pathophysiological Insights: The secondary accumulation of Lyso-Gb3 in other LSDs suggests a complex interplay between different metabolic pathways within the lysosome. Understanding these connections may reveal novel therapeutic targets for a broader range of LSDs.
-
Biomarker for other LSDs: For diseases like ML II/III, which lack a reliable biomarker, cellular Lyso-Gb3 could potentially serve as a tool for monitoring disease progression and response to therapy[1][2][3].
Conclusion
While this compound remains a cornerstone in the diagnosis and management of Fabry disease, its role as a biomarker is expanding. Evidence of its elevation in Mucolipidosis II/III, combined saposin deficiency, and neuronopathic Mucopolysaccharidoses opens new avenues for research into the interconnectedness of lysosomal metabolic pathways. For researchers and drug development professionals, these findings underscore the importance of a multi-faceted approach to biomarker discovery and interpretation in the complex landscape of lysosomal storage diseases. Further studies are warranted to fully elucidate the mechanisms of secondary Lyso-Gb3 accumulation and to validate its clinical utility in these non-Fabry disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Lyso-Gb3 Is a Biomarker for Mucolipidosis II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elevated LysoGb3 Concentration in the Neuronopathic Forms of Mucopolysaccharidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Early Indicators of Globotriaosylsphingosine Accumulation in Pediatric Fabry Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Fabry disease is an X-linked lysosomal storage disorder resulting from the deficient activity of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues throughout the body. While Fabry disease affects multiple organ systems, its insidious onset often begins in childhood. Early recognition and intervention are critical to mitigate irreversible organ damage. This technical guide provides an in-depth overview of the early indicators of lyso-Gb3 accumulation in pediatric patients, focusing on clinical manifestations, biochemical markers, and the underlying cellular mechanisms.
II. Early Clinical Manifestations in Pediatric Fabry Disease
The initial symptoms of Fabry disease in children are often non-specific and can be mistaken for other common pediatric conditions, leading to diagnostic delays. The accumulation of lyso-Gb3 is a key driver of these early clinical signs.
Key Early Symptoms:
-
Neuropathic Pain (Acroparathesia): This is one of the most common and earliest symptoms, typically manifesting as episodic or chronic burning, tingling, or shooting pain in the hands and feet. These episodes can be triggered by fever, exercise, stress, or changes in temperature.
-
Gastrointestinal (GI) Distress: Children with Fabry disease frequently experience a range of GI symptoms, including abdominal pain, cramping, nausea, diarrhea, and constipation.
-
Hypohidrosis and Heat Intolerance: A decreased ability to sweat is a characteristic feature, leading to overheating, fatigue, and an intolerance to physical activity and warm environments.
-
Angiokeratomas: These are small, dark red to blue-black skin lesions that are flat or slightly raised. While they can appear anywhere on the body, they are most commonly found in the "bathing trunk" area (from the umbilicus to the knees).
-
Corneal Verticillata: This refers to a whorl-like pattern of golden-brown or gray opacities in the cornea, detectable by a slit-lamp examination. It is a very common early sign but does not typically affect vision.
-
Fatigue: Persistent and often debilitating fatigue is a common complaint among pediatric patients.
III. Biochemical Markers: this compound (Lyso-Gb3)
Lyso-Gb3 has emerged as a crucial biomarker for the diagnosis and monitoring of Fabry disease. Unlike Gb3, which can be elevated in other conditions, lyso-Gb3 is highly specific to Fabry disease. Elevated levels of plasma and urinary lyso-Gb3 are often detectable from birth, particularly in males with the classic phenotype.[1]
Data Presentation: Lyso-Gb3 Levels in Fabry Disease
While comprehensive data specifically for pediatric age groups is limited, the following tables summarize the general findings for plasma and urinary lyso-Gb3 levels in Fabry disease patients. It is important to note that lyso-Gb3 levels are generally higher in males than in females.[2][3]
Table 1: Plasma Lyso-Gb3 Concentrations in Fabry Disease
| Patient Group | Median Plasma Lyso-Gb3 (ng/mL) | Range (ng/mL) | Reference |
| Healthy Controls (Male) | 0.42 | 0.24 - 0.81 | [2] |
| Healthy Controls (Female) | 0.44 | 0.25 - 0.74 | [2] |
| Fabry Patients (Male) | 14.50 | Markedly elevated | [2] |
| Fabry Patients (Female) | 2.79 | Overlap with healthy individuals | [2] |
Table 2: Urinary Lyso-Gb3 Concentrations in Fabry Disease
| Patient Group | Urinary Lyso-Gb3 Levels | Correlation with Disease Severity | Reference |
| Healthy Controls | Not detectable | N/A | [4] |
| Fabry Patients (Male) | Higher concentrations | Correlates with mutation type and ERT status | [4] |
| Fabry Patients (Female) | Lower concentrations than males | Correlates with mutation type and ERT status | [4] |
IV. Experimental Protocols: Quantification of Lyso-Gb3
The accurate quantification of lyso-Gb3 is essential for diagnosis, monitoring disease progression, and assessing therapeutic response. The gold-standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Methodology for Plasma Lyso-Gb3 Quantification by LC-MS/MS
This protocol synthesizes information from multiple published methods.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract lyso-Gb3 from plasma and remove interfering substances.
-
Materials:
-
Patient plasma (EDTA or citrate)
-
Internal Standard (IS): N-glycinated lyso-Gb3 derivative or a commercially available stable isotope-labeled lyso-Gb3.
-
Methanol
-
Chloroform
-
Water
-
SPE cartridges (e.g., C18)
-
-
Procedure:
-
To 100 µL of plasma, add the internal standard.
-
Add 1 mL of chloroform/methanol (2:1, v/v) and vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
-
2. Liquid Chromatography
-
Objective: To separate lyso-Gb3 from other components in the extracted sample.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B over several minutes to elute lyso-Gb3.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
3. Tandem Mass Spectrometry
-
Objective: To detect and quantify lyso-Gb3 with high sensitivity and specificity.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for lyso-Gb3 and the internal standard.
-
Lyso-Gb3 Transition (example): m/z 786.5 → 282.3
-
Internal Standard Transition: Dependent on the specific IS used.
-
-
Data Analysis: The concentration of lyso-Gb3 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of lyso-Gb3.
V. Pathophysiological Mechanisms and Signaling Pathways
The accumulation of lyso-Gb3 triggers a cascade of cellular events that contribute to the pathophysiology of Fabry disease. Understanding these pathways is crucial for the development of targeted therapies.
A. Neuropathic Pain: Calcium Signaling in Sensory Neurons
Lyso-Gb3 has been shown to directly sensitize peripheral nociceptive neurons, contributing to the characteristic neuropathic pain in Fabry disease.[5] It achieves this by modulating intracellular calcium levels.[5]
B. Vascular Remodeling: Smooth Muscle Cell Proliferation
Lyso-Gb3 contributes to the vascular pathology observed in Fabry disease by promoting the proliferation of vascular smooth muscle cells (VSMCs), potentially through the activation of the MAPK/ERK signaling pathway.[6]
C. Endothelial Dysfunction: Autophagy-Dependent Necroptosis
Recent evidence suggests that lyso-Gb3 can induce endothelial dysfunction through a novel pathway involving autophagy-dependent necroptosis, a form of programmed cell death.[7]
VI. Conclusion
The early diagnosis of Fabry disease in pediatric patients is paramount to improving long-term outcomes. A thorough understanding of the early clinical indicators, coupled with the sensitive and specific measurement of lyso-Gb3, provides a powerful diagnostic and monitoring tool. Further research into the intricate signaling pathways initiated by lyso-Gb3 accumulation will continue to uncover novel therapeutic targets for this debilitating disease. This guide serves as a foundational resource for professionals dedicated to advancing the understanding and treatment of Fabry disease in the pediatric population.
References
- 1. Lyso-globotriaosylsphingosine (lyso-Gb3) levels in neonates and adults with the Fabry disease later-onset GLA IVS4+919G>A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical significance of plasma this compound levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Lyso-globotriaosylsphingosine induces endothelial dysfunction via autophagy-dependent regulation of necroptosis -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 7. Lyso-globotriaosylsphingosine induces endothelial dysfunction via autophagy-dependent regulation of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Pathophysiological Role of Globotriaosylsphingosine in Cardiac Tissue: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Globotriaosylsphingosine (Lyso-Gb3), the deacylated form of globotriaosylceramide (Gb3), has emerged as a critical pathogenic molecule in the development of cardiac pathology in Fabry disease. This lysosomal storage disorder, caused by deficient α-galactosidase A activity, leads to the systemic accumulation of Gb3 and a significant increase in circulating Lyso-Gb3. While Gb3 accumulation within cardiomyocytes was initially considered the primary driver of Fabry cardiomyopathy, a growing body of evidence implicates Lyso-Gb3 as a key mediator of a complex cascade of cellular and molecular events. This technical guide provides a comprehensive overview of the pathophysiological role of Lyso-Gb3 in cardiac tissue, detailing its impact on signaling pathways, cellular function, and tissue remodeling. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this critical area.
Introduction
Fabry disease is an X-linked lysosomal storage disorder characterized by the progressive accumulation of glycosphingolipids, primarily Gb3, in various cells and tissues.[1] Cardiac involvement is a major cause of morbidity and mortality in patients with Fabry disease, manifesting as left ventricular hypertrophy (LVH), fibrosis, arrhythmias, and heart failure.[2][3][4] While Gb3 storage within cardiomyocytes, endothelial cells, and fibroblasts contributes to the cardiac phenotype, the soluble metabolite Lyso-Gb3 is now recognized as a potent bioactive lipid with far-reaching pathological consequences.[1][5] Elevated plasma levels of Lyso-Gb3 are a hallmark of Fabry disease and are associated with disease severity and adverse clinical outcomes.[6][7] This guide will delve into the specific mechanisms by which Lyso-Gb3 drives cardiac pathophysiology.
Data Presentation: Quantitative Effects of Lyso-Gb3 on Cardiac Parameters
The following tables summarize quantitative data from studies investigating the impact of Lyso-Gb3 on key cardiac parameters.
Table 1: Plasma Lyso-Gb3 Levels in Fabry Disease Patients with Cardiac Involvement
| Patient Cohort | Lyso-Gb3 Concentration (nM) | Key Cardiac Finding | Reference |
| Fabry Disease Males (N215S mutation) | 9.7 ± 1.0 (mean ± SEM) | 47% developed left ventricular hypertrophy.[2][6] | [2][6] |
| Fabry Disease Females (N215S mutation) | 5.4 ± 0.8 (mean ± SEM) | 47% developed left ventricular hypertrophy.[2][6] | [2][6] |
| Classical Fabry Disease Patients | Significantly higher than cardiac variant patients | - | [2][6] |
| Healthy Controls | Undetectable or very low | No cardiac hypertrophy | [2][6] |
| Fabry Patients with LVH | Higher levels | Positive correlation with Left Ventricular Mass Index (LVMI).[8][9] | [8][9] |
Table 2: Experimental Evidence of Lyso-Gb3-Induced Cardiac Pathology
| Experimental Model | Lyso-Gb3 Concentration | Observed Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.5 µM | Increased necroptosis and inflammation.[10] | [10] |
| ARPE-19 cells (retinal pigment epithelial) | 0.5 µM | Induced autophagy-dependent necroptosis.[10] | [10] |
| Cultured Kidney Cells | Concentrations found in Fabry patients | Induced oxidative DNA damage.[11] | [11] |
| Sensory Neurons | 100 nM - 1 µM | Enhanced voltage-gated calcium currents, causing pain.[12] | [12] |
| GlaKO Mouse Model | Endogenously elevated | Mild cardiomegaly and increased left ventricular volume.[13][14][15] | [13][14][15] |
| G3Stg/GlaKO Mouse Model | Higher endogenous elevation than GlaKO | Hypertrophic hypercontractile cardiomyopathy.[13][14] | [13][14] |
Key Pathophysiological Mechanisms and Signaling Pathways
Lyso-Gb3 exerts its detrimental effects on cardiac tissue through a multitude of interconnected signaling pathways, leading to endothelial dysfunction, inflammation, hypertrophy, and fibrosis.
Endothelial Dysfunction and Inflammation
Lyso-Gb3 is a potent trigger of endothelial dysfunction, a critical early event in Fabry cardiomyopathy. It promotes a pro-inflammatory and pro-thrombotic state.
-
Autophagy-Dependent Necroptosis: Lyso-Gb3 induces necroptosis, a form of programmed necrosis, in endothelial cells through an autophagy-dependent mechanism.[10][16][17] This process involves the activation of Receptor-Interacting Protein Kinases (RIPK1 and RIPK3) and Mixed Lineage Kinase Domain-Like (MLKL) protein.[10]
-
Pro-inflammatory Signaling: Lyso-Gb3 can act as a damage-associated molecular pattern (DAMP), binding to Toll-like receptor 4 (TLR4).[18][19] This interaction activates downstream signaling cascades, including the NF-κB pathway, leading to the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[18][19]
Cardiomyocyte Hypertrophy and Fibrosis
Lyso-Gb3 directly contributes to the development of left ventricular hypertrophy and interstitial fibrosis, key features of Fabry cardiomyopathy.
-
Proliferation and Hypertrophy: Lyso-Gb3 has been shown to stimulate the proliferation of vascular smooth muscle cells and cardiomyocytes.[1] This contributes to the increased wall thickness observed in Fabry disease.
-
Fibrotic Pathways: Lyso-Gb3 can influence cardiac fibroblasts, promoting their differentiation into myofibroblasts, which are key producers of extracellular matrix proteins like collagen.[18] The activation of transforming growth factor-β (TGF-β) signaling is implicated in this process, leading to progressive cardiac fibrosis.[18]
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of Lyso-Gb3's effects on cardiac tissue.
In Vitro Model of Lyso-Gb3-Induced Endothelial Dysfunction
This protocol is adapted from studies investigating the effects of Lyso-Gb3 on human umbilical vein endothelial cells (HUVECs).[10]
Objective: To induce and assess endothelial cell necroptosis and inflammation following Lyso-Gb3 treatment.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
M200 medium with Low Serum Growth Supplement (LSGS)
-
This compound (Lyso-Gb3)
-
3-methyladenine (3-MA, autophagy inhibitor)
-
Necrostatin-1 (B1678002) (necroptosis inhibitor)
-
GSK'872 (RIPK3 inhibitor)
-
Phosphate-buffered saline (PBS)
-
Protein lysis buffer and protease/phosphatase inhibitors
-
Antibodies for Western blotting (e.g., RIPK1, RIPK3, MLKL, VCAM-1, ICAM-1)
Procedure:
-
Cell Culture: Culture HUVECs in M200 medium supplemented with LSGS at 37°C in a 5% CO2 incubator. Use cells between passages 3 and 6 for experiments.
-
Lyso-Gb3 Treatment:
-
Prepare a stock solution of Lyso-Gb3 in a suitable solvent (e.g., DMSO).
-
Seed HUVECs in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with the desired concentration of Lyso-Gb3 (e.g., 0.5 µM) for a specified duration (e.g., 24 hours).[10]
-
For inhibitor studies, pre-treat cells with 3-MA (e.g., 10 mM), necrostatin-1 (e.g., 30 µM), or GSK'872 (e.g., 30 µM) for 1-2 hours before adding Lyso-Gb3.[10]
-
-
Assessment of Necroptosis and Inflammation:
-
Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein expression levels of necroptosis markers (RIPK1, RIPK3, p-MLKL) and inflammatory markers (VCAM-1, ICAM-1).
-
Cell Viability Assays: Use assays such as MTT or LDH release to quantify cell death.
-
Immunofluorescence Staining of Gb3 in Endomyocardial Biopsies
This protocol is based on methods for detecting Gb3 accumulation in cardiac tissue.[20][21][22]
Objective: To visualize and quantify the accumulation of Gb3 in cardiomyocytes from endomyocardial biopsy samples.
Materials:
-
Endomyocardial biopsy tissue (fresh-frozen or formalin-fixed paraffin-embedded)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking solution (e.g., PBS with 5% bovine serum albumin)
-
Primary antibody against Gb3
-
Primary antibody against a lysosomal marker (e.g., LAMP-1)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
For frozen sections, embed the tissue in OCT compound and section using a cryostat.
-
For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.
-
-
Antigen Retrieval (for paraffin (B1166041) sections): Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Immunostaining:
-
Wash sections with PBS.
-
Permeabilize the tissue sections.
-
Block non-specific binding sites with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-Gb3 and anti-LAMP-1 antibodies overnight at 4°C.[20][21][22]
-
Wash thoroughly with PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature, protected from light.
-
Counterstain with DAPI.
-
Wash and mount the sections with antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained sections using a fluorescence microscope.
-
Quantify the Gb3 fluorescence intensity and co-localization with the lysosomal marker.
-
Conclusion
This compound is a pivotal player in the pathogenesis of Fabry cardiomyopathy. Its multifaceted effects on endothelial cells, cardiomyocytes, and fibroblasts drive a vicious cycle of inflammation, hypertrophy, and fibrosis, ultimately leading to cardiac dysfunction. A thorough understanding of the molecular mechanisms orchestrated by Lyso-Gb3 is paramount for the development of novel therapeutic strategies aimed at mitigating the devastating cardiac consequences of Fabry disease. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of Lyso-Gb3-mediated cardiotoxicity and advancing the search for more effective treatments.
References
- 1. Elevated this compound is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fabry disease cardiomyopathy: A state-of-the-art review. [sites.einsteinmed.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound (Lyso-Gb3) as a biomarker for cardiac variant (N215S) Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lyso-Gb3 associates with adverse long-term outcome in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Lyso-globotriaosylsphingosine induces endothelial dysfunction via autophagy-dependent regulation of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiac manifestations of Fabry disease in G3Stg/GlaKO and GlaKO mouse models–Translation to Fabry disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiac manifestations of Fabry disease in G3Stg/GlaKO and GlaKO mouse models–Translation to Fabry disease patients | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Lyso-globotriaosylsphingosine induces endothelial dysfunction via autophagy-dependent regulation of necroptosis -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 17. kjpp.net [kjpp.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Identification of lysosomal and extralysosomal globotriaosylceramide (Gb3) accumulations before the occurrence of typical pathological changes in the endomyocardial biopsies of Fabry disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. AB077. Identification of lysosomal and extralysosomal globotriaosylceramide (Gb3) accumulation in endomyocardial biopsies before the occurrence of typical pathological changes of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Role of Globotriaosylsphingosine (lyso-Gb3) in the Pathogenesis of Renal Dysfunction in Fabry Disease: A Technical Guide
Abstract
Fabry disease (FD) is an X-linked lysosomal storage disorder resulting from deficient α-galactosidase A (α-Gal A) activity. This enzymatic defect leads to the systemic accumulation of globotriaosylceramide (Gb3) and its deacylated, cytotoxic metabolite, globotriaosylsphingosine (lyso-Gb3).[1][2][3] Fabry nephropathy is a major cause of morbidity and mortality in patients, often progressing to end-stage renal disease.[2] While Gb3 accumulation is a hallmark of the disease, lyso-Gb3 is increasingly recognized as a primary pathogenic driver of renal injury.[1][4] This technical guide provides an in-depth examination of the molecular mechanisms by which lyso-Gb3 contributes to renal dysfunction, focusing on its impact on podocytes and tubular epithelial cells. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling cascades involved.
Introduction to Fabry Nephropathy
Fabry disease is caused by mutations in the GLA gene, leading to a deficiency in the α-Gal A enzyme.[2][5] This results in the progressive accumulation of glycosphingolipids, primarily Gb3, within lysosomes of various cell types throughout the body, including renal cells.[4][6][7] The kidney is one of the most severely affected organs, with Gb3 deposition observed in podocytes, tubular epithelial cells, mesangial cells, and vascular endothelial cells.[2][4]
A critical consequence of Gb3 accumulation is its conversion to lyso-Gb3, a more soluble and cytotoxic molecule that circulates in the plasma.[5][6] Elevated plasma and urinary lyso-Gb3 levels are considered more indicative of disease severity and progression than Gb3 levels.[1][5][8] Lyso-Gb3 actively participates in cellular pathology by triggering a cascade of events, including inflammation, fibrosis, and apoptosis, which collectively drive the progression of Fabry nephropathy from initial podocyte injury and albuminuria to glomerulosclerosis, tubular atrophy, and ultimately, renal failure.[2][8][9]
Pathomechanisms of Lyso-Gb3 in Renal Cells
Lyso-Gb3 exerts its deleterious effects on the kidney through multiple mechanisms, primarily targeting podocytes and tubular epithelial cells.
Podocyte Injury and Dysfunction
Podocytes, terminally differentiated cells crucial for maintaining the glomerular filtration barrier, are a primary target of lyso-Gb3.[5][6] Injury to these cells is an early and critical event in the development of Fabry nephropathy, leading to proteinuria, a key prognostic indicator.[10]
-
RIPK3-Mediated Necroptosis: Lyso-Gb3 induces podocyte death through a programmed necrosis pathway known as necroptosis.[11][12] It upregulates the expression of Receptor-Interacting Protein Kinase 3 (RIPK3).[1][11][12][13] This activation leads to increased production of reactive oxygen species (ROS), cytoskeletal rearrangement, podocyte loss, and effacement of foot processes, culminating in albuminuria.[11][12]
-
Notch1 Signaling Activation: At clinically relevant concentrations, lyso-Gb3 activates the Notch1 signaling pathway in podocytes.[10][14] This activation upregulates the Notch transcriptional target HES1 and the Notch ligand Jagged1.[10][14] The Notch1 pathway subsequently promotes pro-inflammatory and pro-fibrotic responses by activating NF-κB, which in turn increases the expression of chemokines like MCP-1 and RANTES, and extracellular matrix (ECM) proteins such as fibronectin.[10][14]
-
Cytoskeletal Rearrangement: Lyso-Gb3 treatment causes a rearrangement of the F-actin cytoskeleton in podocytes, which compromises their structural integrity and filtration function, leading to increased albumin permeability.[13]
Tubular Epithelial Cell Dysfunction
Proximal and distal tubular cells are also significantly affected by lyso-Gb3, contributing to interstitial fibrosis and tubular atrophy.
-
Epithelial-Mesenchymal Transition (EMT): Lyso-Gb3 is a potent inducer of EMT in human proximal renal tubular epithelial cells (e.g., HK-2 cells).[15][16][17] This process is primarily mediated by the upregulation of transforming growth factor-β1 (TGF-β1).[4][15][16] Activation of the TGF-β pathway leads to the phosphorylation and activation of the PI3K/AKT signaling cascade.[15][18][19] This results in the downregulation of epithelial markers (E-cadherin) and the upregulation of mesenchymal markers (N-cadherin, α-SMA), promoting a fibrotic phenotype.[15][16][17]
-
Pro-fibrotic Gene Expression: Lyso-Gb3 alters gene expression in tubular cells to favor a pro-fibrotic environment. It stimulates the synthesis of ECM proteins, including fibronectin and type IV collagen, contributing directly to interstitial fibrosis.[4][6]
Inflammation and Vascular Injury
Lyso-Gb3 fosters a chronic inflammatory state within the kidney.[2] It stimulates the proliferation of smooth muscle cells, contributing to vascular wall stiffness and injury.[6][20] The persistent activation of inflammatory pathways, such as NF-κB, by lyso-Gb3 in both podocytes and tubular cells leads to the recruitment of immune cells and the sustained production of pro-inflammatory cytokines and chemokines, further driving tissue damage and fibrosis.[2][9][10]
Quantitative Data Summary
The following tables summarize quantitative data from key in vitro and in vivo studies investigating the effects of lyso-Gb3 on renal cells.
Table 1: In Vitro Effects of Lyso-Gb3 on Podocyte Viability and Signaling
| Cell Type | Lyso-Gb3 Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| Mouse Podocytes | 50-200 nM | 24 h | Dose-dependent decrease in cell viability. | [11] |
| Mouse Podocytes | 200 nM | Not Specified | Increased RIPK3 protein levels. | [11] |
| Human Podocytes | 100 nM | 24 h | Upregulation of MCP-1 and RANTES mRNA. | [10] |
| Human Podocytes | 100 nM | 24 h | Upregulation of Jagged1 and fibronectin mRNA. | [10] |
| Mouse Podocytes | 100-200 µM | Not Specified | Increased fibronectin, decreased synaptopodin. |[13] |
Table 2: In Vitro Effects of Lyso-Gb3 on Tubular Epithelial Cells
| Cell Type | Lyso-Gb3 Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|
| HK-2 (Human) | Not Specified | Not Specified | Increased TGF-β, N-cadherin, α-SMA expression. | [15][16] |
| HK-2 (Human) | Not Specified | Not Specified | Increased phosphorylation of PI3K/AKT. | [15][16] |
| HK-2 (Human) | Not Specified | Not Specified | Decreased E-cadherin expression. |[15][16] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in seminal studies on lyso-Gb3's renal effects.
In Vitro Model of Lyso-Gb3-Induced Podocyte Injury
-
Cell Culture: Immortalized mouse podocytes are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of lyso-Gb3 (e.g., 100 µM, 200 µM) to mimic the disease state.[13]
-
Cell Viability Assay (MTT Assay): To quantify lyso-Gb3-induced cell death, podocytes are treated with lyso-Gb3 for 24 hours. Subsequently, MTT reagent is added to the culture medium. After incubation, the formazan (B1609692) product is solubilized, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.[11]
-
Western Blot Analysis: Podocytes are lysed after lyso-Gb3 treatment, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against proteins of interest (e.g., RIPK3, fibronectin, synaptopodin, β-actin as a loading control).[11][13]
-
Immunofluorescence: Cells grown on coverslips are treated with lyso-Gb3, fixed, permeabilized, and stained with fluorescently-labeled phalloidin (B8060827) to visualize the F-actin cytoskeleton. Changes in actin arrangement are observed via fluorescence microscopy.[13]
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from lyso-Gb3-treated podocytes and reverse-transcribed into cDNA. qRT-PCR is then performed using specific primers for target genes (e.g., MCP-1, RANTES, Jagged1) to quantify changes in mRNA expression levels.[10]
In Vivo Model of Fabry Nephropathy
-
Animal Model: Twelve-week-old wild-type C57/BL6 mice are used.[11]
-
Lyso-Gb3 Administration: To create a model that mimics the circulating lyso-Gb3 in Fabry patients, mice receive a single intraperitoneal injection of lyso-Gb3, calculated to achieve a concentration of 100 nM in the extracellular space.[11]
-
Outcome Assessment:
-
Albuminuria Measurement: Urine samples are collected to measure the albumin-to-creatinine ratio, a key indicator of kidney damage.
-
Histological Analysis: Kidneys are harvested, fixed, and sectioned. Glomerular podocyte counts are performed, and transmission electron microscopy is used to examine the ultrastructure of the glomerular basement membrane and podocyte foot processes for effacement.[11][12]
-
Quantification of Lyso-Gb3 in Biological Samples
-
Methodology: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for accurate quantification of lyso-Gb3 in plasma and tissue.[21][22]
-
Sample Preparation: Plasma samples undergo assisted protein precipitation with methanol. For tissue analysis, tissues are homogenized.[21][23] A deuterated internal standard (lyso-Gb3-d7) is added to correct for matrix effects and procedural losses.[24]
-
Chromatography and Detection: The extracted sample is injected into a UHPLC system for separation (e.g., on a C4 column). The eluent is then introduced into a mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions are monitored for lyso-Gb3 and the internal standard to ensure specificity and accurate quantification.[21][22]
Visualizing Pathogenic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental processes described.
Signaling Pathways
Caption: Lyso-Gb3-induced signaling in podocytes.
Caption: Lyso-Gb3-induced EMT in tubular cells.
Experimental and Logical Workflows
Caption: In vitro workflow for podocyte injury.
Caption: Logical progression of Fabry nephropathy.
Conclusion
This compound (lyso-Gb3) is a pivotal pathogenic molecule in the progression of Fabry nephropathy. It moves beyond the paradigm of simple lysosomal storage to actively initiate and perpetuate renal injury. Through the activation of distinct signaling pathways such as RIPK3-mediated necroptosis and Notch1 in podocytes, and TGF-β/PI3K/AKT-driven EMT in tubular cells, lyso-Gb3 orchestrates a complex interplay of cell death, inflammation, and fibrosis. This multifaceted assault on resident renal cells leads to the breakdown of the glomerular filtration barrier and progressive loss of kidney function. Understanding these intricate molecular mechanisms is paramount for the development of targeted therapeutic strategies aimed at halting or reversing renal dysfunction in patients with Fabry disease, potentially complementing existing enzyme replacement therapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Substrate-specific gene expression profiles in different kidney cell types are associated with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. oaepublish.com [oaepublish.com]
- 7. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and diagnosis of Fabry disease in chronic kidney disease: the important role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kidney Research and Clinical Practice [krcp-ksn.org]
- 10. academic.oup.com [academic.oup.com]
- 11. RIPK3 Contributes to Lyso-Gb3-Induced Podocyte Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SCHMC Repository: RIPK3 Contributes to Lyso-Gb3-Induced Podocyte Death [schca-ir.schmc.ac.kr]
- 13. ksn.or.kr [ksn.or.kr]
- 14. Lyso-Gb3 activates Notch1 in human podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 17. Epithelial-Mesenchymal Transition in Kidney Tubular Epithelial Cells Induced by this compound and Globotriaosylceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | The role of tubular cells in the pathogenesis of Fabry nephropathy [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Exploring the link between Globotriaosylsphingosine and neuropathic pain.
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. In the context of Fabry disease, an X-linked lysosomal storage disorder, the accumulation of globotriaosylsphingosine (Lyso-Gb3) has been strongly implicated in the genesis of severe neuropathic pain. This technical guide provides a comprehensive overview of the current understanding of the link between Lyso-Gb3 and neuropathic pain, with a focus on the underlying molecular mechanisms, key experimental findings, and detailed protocols for in vitro and in vivo investigations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to elucidate the pathophysiology of Fabry disease-related pain and to identify novel therapeutic targets.
Introduction
Fabry disease is characterized by a deficiency of the lysosomal enzyme α-galactosidase A, leading to the systemic accumulation of glycosphingolipids, most notably globotriaosylceramide (Gb3) and its deacylated form, this compound (Lyso-Gb3).[1] While Gb3 accumulation is a hallmark of the disease, emerging evidence points to Lyso-Gb3 as a key pathogenic molecule, particularly in the development of neuropathic pain, a cardinal and often excruciating symptom for many patients.[1][2] Understanding the precise mechanisms by which Lyso-Gb3 sensitizes peripheral neurons is paramount for the development of effective analgesic therapies. This guide will delve into the signaling pathways modulated by Lyso-Gb3, present key quantitative data from seminal studies, and provide detailed experimental methodologies to facilitate further research in this critical area.
The Role of Lyso-Gb3 in Sensitizing Nociceptive Neurons
Current research indicates that Lyso-Gb3 directly acts on peripheral sensory neurons, specifically the small-diameter dorsal root ganglion (DRG) neurons responsible for transmitting pain signals.[1] The primary mechanism of action involves the perturbation of intracellular calcium homeostasis, leading to neuronal hyperexcitability.
Signaling Pathways
Lyso-Gb3 is believed to initiate a cascade of events in sensory neurons that culminates in the potentiation of pain signals. A key event in this pathway is the elevation of intracellular calcium concentrations ([Ca2+]i).[1] This increase in [Ca2+]i is, at least in part, mediated by the enhanced function of voltage-gated calcium channels (VGCCs).[1] Furthermore, studies in a rat model of Fabry disease suggest that the transient receptor potential ankyrin 1 (TRPA1) ion channel is sensitized and may be a crucial mediator of Lyso-Gb3-induced mechanical hypersensitivity.[2][3][4]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of Lyso-Gb3 on neuronal function and pain-related behaviors.
Table 1: In Vitro Effects of Lyso-Gb3 on Dorsal Root Ganglion (DRG) Neurons
| Parameter | Lyso-Gb3 Concentration | Observation | Reference |
| Calcium Influx | 100 nM | 10% of sensory neurons show increased intracellular Ca2+. | [1][5][6] |
| 1 µM | 40% of sensory neurons show increased intracellular Ca2+. | [1][5][6] | |
| Voltage-Gated Ca2+ Currents | 1 µM | Substantial enhancement of peak current densities. | [1][6] |
| Responding Neuron Population | 1 µM | Responders are predominantly small-diameter, capsaicin-sensitive, IB4-negative (peptidergic) neurons. | [7] |
Table 2: In Vivo Effects of this compound (Lyso-Gb3) and Globotriaosylceramide (Gb3) on Mechanical Sensitivity in Mice
| Agent (Plantar Injection) | Dose | Effect on Mechanical Allodynia | Duration of Effect | Reference |
| Lyso-Gb3 | Not specified | Significant enhancement of pain sensitivity to mechanical stimuli. | Resolved within 24 hours. | [1] |
| Gb3 | 1 µg | Significant reduction in 50% paw withdrawal threshold (PWT). | Lasted for at least 48 hours post-injection. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the link between Lyso-Gb3 and neuropathic pain.
Animal Model of Lyso-Gb3-Induced Neuropathic Pain
Objective: To assess the ability of exogenously administered Lyso-Gb3 to induce mechanical allodynia in mice.
Materials:
-
Adult mice (e.g., C57BL/6)
-
Lyso-Gb3
-
Vehicle (e.g., saline)
-
Von Frey filaments of varying forces
-
Testing chambers with a wire mesh floor
Procedure:
-
Acclimatization: Place mice individually in the testing chambers for at least 30 minutes before testing to allow for acclimatization.[9]
-
Baseline Measurement: Determine the baseline 50% paw withdrawal threshold (PWT) using the up-down method with von Frey filaments.[10]
-
Apply filaments to the plantar surface of the hind paw with sufficient force to cause a slight buckling.
-
A positive response is a sharp withdrawal of the paw.
-
-
Injection: Administer a plantar injection of Lyso-Gb3 or vehicle into the hind paw.[11]
-
Post-Injection Testing: Measure the PWT at various time points after injection (e.g., 1, 3, 6, and 24 hours) to assess the development and duration of mechanical allodynia.[1]
Primary Culture of Dorsal Root Ganglion (DRG) Neurons
Objective: To isolate and culture primary sensory neurons for in vitro studies.
Materials:
-
Adult rodents (mice or rats)
-
Dissection tools
-
Enzyme solution (e.g., collagenase and dispase)
-
Culture medium (e.g., Neurobasal medium supplemented with B27, glutamine, and nerve growth factor)
-
Coated culture dishes (e.g., with poly-D-lysine and laminin)[12][13]
Procedure:
-
Dissection: Euthanize the animal and dissect the dorsal root ganglia from the spinal column under sterile conditions.[12][14]
-
Digestion: Incubate the DRGs in an enzyme solution to dissociate the neurons.[13][15]
-
Trituration: Gently triturate the digested ganglia to obtain a single-cell suspension.[13]
-
Plating: Plate the dissociated neurons onto coated culture dishes.[12]
-
Culture: Maintain the neurons in a humidified incubator at 37°C and 5% CO2.[15]
Calcium Imaging in Cultured DRG Neurons
Objective: To measure changes in intracellular calcium concentration in response to Lyso-Gb3 application.
Materials:
-
Cultured DRG neurons on glass coverslips
-
Fura-2 AM calcium indicator dye
-
Recording buffer (e.g., HEPES-buffered saline)
-
Lyso-Gb3 solution
-
Fluorescence microscopy setup with an excitation wavelength switcher (340/380 nm) and an emission filter (~510 nm)
Procedure:
-
Dye Loading: Incubate the cultured DRG neurons with Fura-2 AM in recording buffer to allow the dye to enter the cells.[16][17][18][19]
-
Washing: Wash the cells with fresh recording buffer to remove extracellular dye.[17]
-
Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with recording buffer.
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Apply the Lyso-Gb3 solution to the cells via the perfusion system.
-
Continue to acquire fluorescence images to record changes in the 340/380 nm fluorescence ratio, which is indicative of intracellular calcium concentration.[16][19]
-
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure voltage-gated calcium currents in DRG neurons.
Materials:
-
Cultured DRG neurons
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
-
Lyso-Gb3 solution
Procedure:
-
Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.[20]
-
Cell Selection: Identify a healthy, small-diameter DRG neuron for recording.
-
Seal Formation: Approach the neuron with the pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Current Recording:
-
Clamp the cell at a holding potential (e.g., -70 mV).
-
Apply a series of voltage steps to elicit voltage-gated calcium currents.
-
Record the baseline currents.
-
Perfuse the cell with the Lyso-Gb3 solution and repeat the voltage-step protocol to measure changes in the calcium currents.[21]
-
Conclusion and Future Directions
The evidence strongly supports a direct role for this compound in the pathogenesis of neuropathic pain in Fabry disease. The sensitization of peripheral nociceptors through the modulation of intracellular calcium signaling and the potentiation of voltage-gated calcium channels and TRPA1 channels appear to be key mechanisms. The experimental protocols detailed in this guide provide a robust framework for further investigation into the intricate molecular interactions between Lyso-Gb3 and sensory neurons.
Future research should focus on:
-
Identifying the specific cell surface receptor(s) for Lyso-Gb3 on DRG neurons.
-
Elucidating the downstream signaling cascades that link Lyso-Gb3 binding to the modulation of ion channel activity.
-
Exploring the potential contribution of other cell types, such as satellite glial cells, to Lyso-Gb3-induced neuronal sensitization.
-
Utilizing the described experimental models to screen and validate novel therapeutic agents that specifically target the Lyso-Gb3-mediated pain pathway.
A deeper understanding of these areas will be instrumental in the development of targeted and effective treatments to alleviate the debilitating neuropathic pain experienced by individuals with Fabry disease.
References
- 1. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Neuropathic pain in a Fabry disease rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Neuropathic pain in a Fabry disease rat model [insight.jci.org]
- 5. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - UCL Discovery [discovery.ucl.ac.uk]
- 6. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mmpc.org [mmpc.org]
- 10. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. ibidi.com [ibidi.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Dorsal Root Ganglia Isolation and Primary Culture to Study Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. moodle2.units.it [moodle2.units.it]
- 17. brainvta.tech [brainvta.tech]
- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 19. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrophysiological Recordings [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
The Intricate Dance: A Technical Guide to Globotriaosylsphingosine's Interaction with Cellular Membranes
For Researchers, Scientists, and Drug Development Professionals
Globotriaosylsphingosine (Lyso-Gb3), the deacylated form of globotriaosylceramide (Gb3), has emerged as a critical player in the pathogenesis of Fabry disease, an X-linked lysosomal storage disorder.[1][2] Its accumulation in the plasma and tissues of Fabry patients is now considered a better biomarker for disease severity than Gb3 itself.[3] This guide delves into the core of Lyso-Gb3's interaction with cellular membranes, providing a comprehensive overview of its biophysical effects, the signaling cascades it triggers, and the experimental methodologies used to elucidate these complex interactions.
Biophysical and Cellular Effects of Lyso-Gb3 on Cellular Membranes
Lyso-Gb3 is a cationic amphiphilic glycolipid that, at pathologically relevant concentrations, exerts a range of deleterious effects on various cell types.[1] Its interaction with cellular membranes is a key initiating event in the cascade of cellular dysfunction observed in Fabry disease.
Quantitative Impact of Lyso-Gb3 on Cellular Processes
The following tables summarize the quantitative data from various studies on the effects of Lyso-Gb3 on different cell types. These concentrations are often similar to those found in the plasma of symptomatic Fabry patients, highlighting their physiological relevance.[1][4]
Table 1: Effect of Lyso-Gb3 on Smooth Muscle Cell Proliferation
| Lyso-Gb3 Concentration | Observed Effect | Cell Type | Reference |
| 50-100 nM | Marked promotion of proliferation | Smooth Muscle Cells | [1] |
Table 2: Effect of Lyso-Gb3 on Sensory Neuron Function
| Lyso-Gb3 Concentration | Observed Effect | Cell Type | Reference |
| 100 nM | Caused uptake of extracellular calcium in 10% of neurons | Sensory Neurons | [5][6][7] |
| 1 µM | Caused uptake of extracellular calcium in 40% of neurons | Sensory Neurons | [5][6][7] |
| 1 µM | Substantially enhanced peak current densities of voltage-dependent Ca²⁺ channels | Sensory Neurons | [5][6] |
Table 3: Effect of Lyso-Gb3 on Podocyte Viability and Gene Expression
| Lyso-Gb3 Concentration | Observed Effect | Cell Type | Reference |
| Dose-dependent | Decreased cell viability | Podocytes | [8] |
| 100 nM | Increased ITGAV and ITGB3 mRNA expression | Human Podocytes | [9][10] |
Table 4: Effect of Lyso-Gb3 on Cellular Proteome
| Lyso-Gb3 Concentration | Observed Effect | Cell Type | Reference |
| 20 ng/mL (approx. 25.5 nM) | 5.8% change in cellular protein expression | SH-SY5Y Cells | [11] |
| 200 ng/mL (approx. 255 nM) | 12.4% change in cellular protein expression | SH-SY5Y Cells | [11] |
Key Signaling Pathways Activated by Lyso-Gb3
Lyso-Gb3's interaction with the cell membrane initiates a cascade of signaling events that contribute to the inflammatory and proliferative aspects of Fabry disease.
Inflammatory Signaling
Lyso-Gb3 is recognized by Toll-like receptor 4 (TLR4), triggering a pro-inflammatory cascade.[12] This interaction activates the Notch1 signaling pathway, which in turn leads to the activation of the transcription factor NF-κB.[12][13] Activated NF-κB then translocates to the nucleus and promotes the transcription of various pro-inflammatory cytokines and chemokines, contributing to the chronic inflammation observed in Fabry disease.[12]
Caption: Lyso-Gb3-induced inflammatory signaling pathway.
Cellular Proliferation
As indicated in Table 1, Lyso-Gb3 promotes the proliferation of smooth muscle cells, a key feature of the vascular remodeling seen in Fabry disease.[1] The precise signaling pathway leading to this proliferation is an area of active research.
Experimental Protocols for Studying Lyso-Gb3-Membrane Interactions
A variety of experimental techniques are employed to investigate the multifaceted interactions of Lyso-Gb3 with cellular membranes.
Measurement of Intracellular Calcium Influx
Objective: To quantify changes in intracellular calcium concentration ([Ca²⁺]i) in response to Lyso-Gb3 stimulation.
Methodology: Fura-2 AM Ratiometric Imaging [1][2][3][14][15]
-
Cell Preparation:
-
Culture sensory neurons or other target cells on glass coverslips suitable for microscopy.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) in a suitable physiological saline solution (e.g., HBSS). Pluronic F-127 can be included to aid in dye solubilization.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
Wash the cells with fresh physiological saline to remove extracellular dye.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and capture the emission fluorescence at ~510 nm.
-
Establish a baseline fluorescence ratio (F340/F380) before stimulation.
-
-
Stimulation and Data Acquisition:
-
Perfuse the cells with a solution containing the desired concentration of Lyso-Gb3.
-
Continuously record the fluorescence intensities at both excitation wavelengths over time.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in the F340/F380 ratio in response to Lyso-Gb3 to determine the relative change in [Ca²⁺]i.
-
Caption: Experimental workflow for intracellular calcium imaging.
Assessment of Cell Proliferation
Objective: To measure the effect of Lyso-Gb3 on the proliferation of cells, such as smooth muscle cells.
Methodology: [³H]-Thymidine Incorporation Assay [16][17][18][19][20]
-
Cell Seeding:
-
Seed smooth muscle cells in a multi-well plate at a density that allows for logarithmic growth during the assay period.
-
-
Treatment:
-
After cell adherence, replace the medium with a medium containing various concentrations of Lyso-Gb3 or a vehicle control.
-
-
Radiolabeling:
-
Add [³H]-thymidine to each well and incubate for a defined period (e.g., 24 hours) to allow for its incorporation into the DNA of proliferating cells.
-
-
Cell Harvesting and DNA Precipitation:
-
Wash the cells to remove unincorporated [³H]-thymidine.
-
Lyse the cells and precipitate the DNA using an acid solution (e.g., trichloroacetic acid).
-
-
Scintillation Counting:
-
Wash the precipitated DNA and solubilize it.
-
Measure the amount of incorporated [³H]-thymidine using a scintillation counter.
-
-
Data Analysis:
-
The amount of radioactivity is directly proportional to the rate of cell proliferation. Compare the counts from Lyso-Gb3-treated cells to control cells.
-
Analysis of Protein Ubiquitination
Objective: To identify and quantify changes in the ubiquitinated proteome of cells upon exposure to Lyso-Gb3.
Methodology: Mass Spectrometry-based Proteomics [21][22][23]
-
Cell Culture and Treatment:
-
Culture cells (e.g., SH-SY5Y) and treat them with Lyso-Gb3 at desired concentrations and for a specific duration.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells and extract the total protein.
-
-
Enrichment of Ubiquitinated Proteins:
-
Enrich for ubiquitinated proteins using methods such as affinity purification with antibodies against ubiquitin or ubiquitin-binding domains.
-
-
Protein Digestion:
-
Digest the enriched proteins into peptides using an enzyme like trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the peptides and any post-translational modifications, including the di-glycine remnant of ubiquitin on lysine (B10760008) residues.
-
-
Data Analysis:
-
Use specialized software to identify the ubiquitinated proteins and the specific sites of ubiquitination. Quantitative proteomics techniques (e.g., SILAC, iTRAQ) can be used to compare the abundance of ubiquitinated proteins between Lyso-Gb3-treated and control samples.
-
Caption: Workflow for ubiquitination analysis by mass spectrometry.
Logical Relationship in Fabry Disease Pathogenesis
The accumulation of Lyso-Gb3 is a central event in the pathogenesis of Fabry disease, linking the primary genetic defect to the downstream cellular and organ dysfunction.
Caption: The central role of Lyso-Gb3 in Fabry disease pathogenesis.
Conclusion
Understanding the intricate interactions of Lyso-Gb3 with cellular membranes is paramount for developing effective therapeutic strategies for Fabry disease. This guide provides a foundational understanding of the quantitative effects, signaling pathways, and experimental approaches used to study this critical aspect of the disease. By continuing to unravel the complexities of Lyso-Gb3's actions at the membrane level, researchers and drug development professionals can pave the way for novel interventions aimed at mitigating the devastating consequences of this debilitating disorder.
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. brainvta.tech [brainvta.tech]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Elevated this compound is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - UCL Discovery [discovery.ucl.ac.uk]
- 8. RIPK3 Contributes to Lyso-Gb3-Induced Podocyte Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lyso-Gb3 Increases αvβ3 Integrin Gene Expression in Cultured Human Podocytes in Fabry Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inflammation in Fabry disease: stages, molecular pathways, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lyso-Gb3 activates Notch1 in human podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hellobio.com [hellobio.com]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. 2.4. [3H]-Thymidine Incorporation Assay [bio-protocol.org]
- 18. Thymidine Incorporation Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. revvity.com [revvity.com]
- 20. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proteomic approaches to study ubiquitinomics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mass Spectrometric Determination of Protein Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
The Inflammatory Cascade of Lyso-Gb3: A Technical Guide to Understanding and Investigating its Pro-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Globotriaosylsphingosine (lyso-Gb3), a deacylated metabolite of globotriaosylceramide (Gb3), is a critical biomarker and a key pathogenic molecule in Fabry disease. Beyond its role in lysosomal storage, elevated levels of lyso-Gb3 are now recognized as a potent trigger of a complex and chronic inflammatory response, contributing significantly to the multi-organ pathology characteristic of the disease. This technical guide provides an in-depth exploration of the inflammatory signaling pathways activated by lyso-Gb3, presents quantitative data on its inflammatory effects, and offers detailed experimental protocols for investigating this response. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to advance our understanding of lyso-Gb3-mediated inflammation and to facilitate the development of novel therapeutic interventions.
Introduction: Lyso-Gb3 and the Inflammatory Milieu in Fabry Disease
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the progressive accumulation of Gb3 and its cytotoxic derivative, lyso-Gb3, in various cells and tissues. While initially considered solely a storage disease, a growing body of evidence highlights the pivotal role of chronic inflammation in driving disease progression and organ damage.[1][2] Elevated lyso-Gb3 levels are a primary instigator of this inflammatory cascade, acting as a damage-associated molecular pattern (DAMP) to activate innate immune signaling pathways.[3] This activation results in the production and release of a host of pro-inflammatory cytokines and chemokines, creating a sustained inflammatory environment that contributes to cellular dysfunction, fibrosis, and ultimately, organ failure.[1][4] Understanding the molecular mechanisms underlying the inflammatory response to lyso-Gb3 is therefore crucial for the development of targeted therapies aimed at mitigating its detrimental effects.
Key Signaling Pathways in Lyso-Gb3-Mediated Inflammation
Lyso-Gb3 orchestrates a multifaceted inflammatory response by engaging several key signaling pathways. The most well-characterized of these is the Toll-like receptor 4 (TLR4) pathway, which leads to the activation of the master inflammatory transcription factor, nuclear factor-kappa B (NF-κB).[5]
TLR4/NF-κB Signaling Axis
Lyso-Gb3 has been shown to directly bind to and activate TLR4, a pattern recognition receptor of the innate immune system.[5] This interaction initiates a downstream signaling cascade that culminates in the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., MCP-1).[1][4]
NLRP3 Inflammasome Activation
The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response. Evidence suggests that lyso-Gb3 can promote the activation of the NLRP3 inflammasome. This process typically involves a priming signal, often provided by NF-κB activation, which upregulates the expression of NLRP3 and pro-IL-1β. A second signal, which can be triggered by various cellular stresses including lysosomal dysfunction and reactive oxygen species (ROS) production induced by lyso-Gb3, leads to the assembly of the inflammasome complex. This assembly facilitates the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms. These potent pro-inflammatory cytokines are then secreted from the cell, amplifying the inflammatory response.
Other Contributing Pathways
In addition to the TLR4 and NLRP3 pathways, lyso-Gb3-induced inflammation is also influenced by:
-
Endoplasmic Reticulum (ER) Stress: The accumulation of lyso-Gb3 can lead to ER stress and the unfolded protein response (UPR). Chronic ER stress can activate inflammatory pathways, including NF-κB and mitogen-activated protein kinase (MAPK) signaling.[5]
-
Autophagy Impairment: Lyso-Gb3 can disrupt autophagic processes, leading to the accumulation of damaged organelles and protein aggregates. This impairment is linked to increased ROS production and further activation of the NLRP3 inflammasome.[1][2]
-
Endothelial Dysfunction: Lyso-Gb3 promotes endothelial dysfunction by activating NF-κB, leading to the upregulation of adhesion molecules and the recruitment of inflammatory cells to the vessel wall.[1]
Quantitative Effects of Lyso-Gb3 on Inflammatory Markers
The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of lyso-Gb3 on the expression and secretion of key inflammatory mediators.
Table 1: In Vitro Studies of Lyso-Gb3-Induced Inflammation
| Cell Type | Lyso-Gb3 Concentration | Inflammatory Marker | Fold Change/Effect | Reference |
| Human Podocytes | 100 nM | ITGAV mRNA | ~2.5-fold increase at 3-6h | [6] |
| Human Podocytes | 100 nM | ITGB3 mRNA | ~2-fold increase at 3-6h | [6] |
| Human Podocytes | 100 nM | MCP-1 mRNA | Time-dependent increase | [7] |
| Human Podocytes | 100 nM | RANTES mRNA | Time-dependent increase | [7] |
| SH-Sy5y Neuronal Cells | 20 ng/mL (25.5 nM) | Protein Ubiquitination | Increased | [8] |
| SH-Sy5y Neuronal Cells | 200 ng/mL (255 nM) | Protein Ubiquitination | Increased | [8] |
| ARPE-19 Cells | 0.5 µM | LC3B Protein | Increased | [9] |
| ARPE-19 Cells | 0.5 µM | Beclin-1 Protein | Increased | [9] |
| ARPE-19 Cells | 0.1, 0.25, 0.5 µM | RIP1 Protein | Dose-dependent increase | [9] |
| ARPE-19 Cells | 0.1, 0.25, 0.5 µM | RIP3 Protein | Dose-dependent increase | [9] |
Table 2: In Vivo Studies of Lyso-Gb3-Induced Inflammation
| Animal Model | Lyso-Gb3 Administration | Tissue/Fluid | Inflammatory Marker | Observation | Reference |
| C57BL/6 Mice | Single intraperitoneal injection | Urine | Albuminuria | Increased | [1] |
| Fabry Disease Mouse Model | Endogenous elevation | Serum | Various Cytokines | Elevated IL-2, IL-10, TNF-α, IFN-γ | [10] |
Experimental Protocols for Investigating Lyso-Gb3-Mediated Inflammation
This section provides detailed methodologies for key experiments used to study the inflammatory effects of lyso-Gb3.
In Vitro Cell Culture and Lyso-Gb3 Stimulation
Objective: To expose cultured cells to lyso-Gb3 to study its effects on inflammatory signaling and gene expression.
Materials:
-
Cell line of interest (e.g., human podocytes, macrophages, endothelial cells)
-
Appropriate cell culture medium and supplements (e.g., FBS, penicillin/streptomycin)
-
Lyso-Gb3 (commercially available)
-
Vehicle control (e.g., DMSO or ethanol, depending on lyso-Gb3 solvent)
-
Cell culture plates/flasks
-
Sterile PBS
Protocol:
-
Culture cells to the desired confluency (typically 70-80%) in appropriate culture vessels.
-
Prepare a stock solution of lyso-Gb3 in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.
-
On the day of the experiment, aspirate the culture medium and wash the cells once with sterile PBS.
-
Add fresh, serum-free or low-serum medium to the cells. Serum starvation is often performed for a period (e.g., 24 hours) before stimulation to reduce basal signaling.[6]
-
Dilute the lyso-Gb3 stock solution in the culture medium to the desired final concentrations (e.g., 10 nM - 1 µM). Also, prepare a vehicle control with the same final concentration of the solvent.
-
Add the lyso-Gb3-containing medium or vehicle control medium to the cells.
-
Incubate the cells for the desired time period (e.g., 3, 6, 12, 24 hours).
-
After incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis) or collect the culture supernatant for cytokine analysis.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
Objective: To quantify the mRNA expression levels of inflammatory genes in response to lyso-Gb3 treatment.
Materials:
-
TRIzol reagent or other RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (RNase-free)
-
RNase-free water
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for target genes (e.g., TNF-α, IL-6, MCP-1) and a housekeeping gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Protocol:
-
RNA Extraction: a. Lyse the lyso-Gb3-treated and control cells in TRIzol reagent (1 mL per 10^6 cells). b. Add chloroform, vortex, and centrifuge to separate the phases. c. Transfer the aqueous (upper) phase containing RNA to a new tube. d. Precipitate the RNA with isopropanol. e. Wash the RNA pellet with 75% ethanol. f. Air-dry the pellet and resuspend in RNase-free water. g. Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: a. Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target gene, and cDNA template. b. Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.[11]
Western Blotting for Signaling Protein Activation
Objective: To detect the activation of key signaling proteins (e.g., phosphorylation of IκBα, cleavage of caspase-1) in response to lyso-Gb3.
Materials:
-
RIPA buffer or other cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-cleaved caspase-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: a. Lyse the lyso-Gb3-treated and control cells in ice-cold lysis buffer. b. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. c. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
-
Detection: a. Apply ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
Objective: To measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant following lyso-Gb3 treatment.
Materials:
-
ELISA kit for the specific cytokine of interest
-
Cell culture supernatants from lyso-Gb3-treated and control cells
-
Microplate reader
Protocol:
-
Follow the instructions provided with the commercial ELISA kit. A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate to allow color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[12]
Conclusion
The inflammatory response to elevated lyso-Gb3 is a critical component of the pathophysiology of Fabry disease. A thorough understanding of the underlying signaling pathways and the ability to quantitatively assess the inflammatory effects of lyso-Gb3 are essential for the development of effective therapeutic strategies. This technical guide provides a comprehensive overview of the current knowledge in this area, along with detailed experimental protocols to facilitate further research. By elucidating the intricate mechanisms of lyso-Gb3-mediated inflammation, the scientific community can move closer to developing novel treatments that not only address the primary lysosomal storage defect but also combat the debilitating chronic inflammation that drives organ damage in Fabry disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enzyme Replacement Therapy Clears Gb3 Deposits from a Podocyte Cell Culture Model of Fabry Disease but Fails to Restore Altered Cellular Signaling | Cell Physiol Biochem [cellphysiolbiochem.com]
- 4. Frontiers | Inflammatory cytokine expression in Fabry disease: impact of disease phenotype and alterations under enzyme replacement therapy [frontiersin.org]
- 5. Inflammation in Fabry disease: stages, molecular pathways, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lyso-Gb3 Increases αvβ3 Integrin Gene Expression in Cultured Human Podocytes in Fabry Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lyso-globotriaosylsphingosine induces endothelial dysfunction via autophagy-dependent regulation of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Impact of Globotriaosylsphingosine on Protein Ubiquitination Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms by which globotriaosylsphingosine (Lyso-Gb3), a key pathogenic lipid in Fabry disease, disrupts protein ubiquitination pathways. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the intricate signaling cascades involved.
Introduction: Lyso-Gb3 and Proteostasis Collapse
Fabry disease, an X-linked lysosomal storage disorder, arises from deficient activity of the enzyme α-galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, Lyso-Gb3.[1][2] While Gb3 accumulation is a hallmark of the disease, plasma levels of Lyso-Gb3 more closely correlate with disease severity, implicating it as a primary cytotoxic agent.[1][3] Emerging evidence strongly indicates that a central aspect of Lyso-Gb3's toxicity is its ability to disrupt cellular proteostasis, leading to endoplasmic reticulum (ER) stress and a subsequent increase in protein ubiquitination.[1][3][4][5][6] This guide elucidates the known signaling pathways, presents quantitative data from cellular models, and provides detailed methodologies for investigating these phenomena.
Signaling Pathways of Lyso-Gb3-Induced Ubiquitination
Lyso-Gb3 triggers a cascade of cellular events that ultimately overwhelm the protein quality control machinery, resulting in a significant upregulation of protein ubiquitination. The primary mechanism involves the disruption of protein translation and folding, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[3][5]
ER Stress and the Unfolded Protein Response
Exposure of cells to Lyso-Gb3 leads to the accumulation of misfolded proteins in the ER, a condition known as ER stress. This, in turn, activates the UPR, a signaling network aimed at restoring proteostasis. However, chronic activation of the UPR can lead to apoptosis and inflammation. A key consequence of this ER stress is an increase in the ubiquitination of proteins targeted for degradation.[3][5]
Direct Interaction with Chaperones
Lyso-Gb3 has been shown to directly interact with crucial cellular chaperones, including Heat Shock Protein 90 (HSP90), HSP60, and the TRiC/CCT complex.[3][6] These chaperones are essential for the correct folding of a vast number of proteins. By binding to these chaperones, Lyso-Gb3 is thought to impair their function, leading to an increase in misfolded client proteins that are subsequently tagged with ubiquitin for proteasomal degradation.[3]
Inflammatory Signaling
In addition to inducing ER stress, Lyso-Gb3 promotes inflammatory signaling pathways that are interconnected with protein degradation systems. Lyso-Gb3 can activate the Notch-1 signaling pathway, which in turn stimulates the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammation.[7][8][9] This inflammatory response can further contribute to cellular stress and impact protein homeostasis.
Quantitative Data on Lyso-Gb3-Induced Proteomic Changes
Proteomic analyses of human neuronal cells (SH-Sy5y) exposed to Lyso-Gb3 have provided quantitative insights into the cellular response. The data reveals a dose-dependent increase in protein ubiquitination and significant alterations in the abundance of proteins involved in protein synthesis and folding.
Table 1: Effect of Lyso-Gb3 on Protein Expression in SH-Sy5y Cells [3]
| Lyso-Gb3 Concentration | Duration of Exposure | Percentage of Cellular Proteome Significantly Altered | Predominant Change in Protein Expression |
| 20 ng/mL | 24 hours | 5.8% | ~80% Upregulated |
| 200 ng/mL | 72 hours | 12.4% | Upregulated |
Table 2: Impact of Lyso-Gb3 on Total Protein Ubiquitination in SH-Sy5y Cells [3]
| Lyso-Gb3 Concentration | Comparison to Control (Glucosylsphingosine) | Key Ubiquitinated Protein Categories |
| 20 ng/mL | Total ubiquitination almost double that of control | Chaperone/heat shock proteins, cytoskeletal proteins, synthesis/translation proteins |
| 200 ng/mL | Ubiquitination increased compared to untreated control, but lower than 20 ng/mL dose | Chaperone/heat shock proteins, cytoskeletal proteins, synthesis/translation proteins |
Table 3: Specifically Identified Proteins with Increased Ubiquitination upon Lyso-Gb3 Exposure [3]
| Protein Category | Examples of Identified Proteins |
| Chaperones / Heat Shock Proteins | HSP90, HSP60, TRiC/CCT complex subunits |
| Cytoskeletal Proteins | Actins, Tubulins |
| Synthesis / Translation Proteins | Ribosomal proteins, elongation factors |
| Ubiquitination Pathway Proteins | UBA1, UBE2N, UBE2D3 |
Experimental Protocols
The following protocols provide a framework for studying the effects of Lyso-Gb3 on protein ubiquitination in a cell-based model.
Cell Culture and Lyso-Gb3 Treatment
This protocol is based on methodologies used for SH-Sy5y neuronal cells.[3]
-
Cell Culture: Culture SH-Sy5y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach approximately 70-80% confluency.
-
Lyso-Gb3 Preparation: Prepare a stock solution of Lyso-Gb3 in methanol. For cell treatment, dilute the stock solution in the culture medium to the desired final concentrations (e.g., 20 ng/mL and 200 ng/mL). A vehicle control (medium with the equivalent concentration of methanol) should be prepared in parallel.
-
Treatment: Remove the existing medium from the cells and replace it with the Lyso-Gb3-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 or 72 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors, as well as a deubiquitinase inhibitor such as N-ethylmaleimide (NEM).
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
Immuno-enrichment of Ubiquitinated Proteins
This protocol outlines the enrichment of ubiquitinated proteins from cell lysates for subsequent analysis.[3][10]
-
Antibody-Bead Conjugation: Use an antibody that recognizes both mono- and polyubiquitin (B1169507) chains. Covalently couple the antibody to magnetic beads or agarose (B213101) resin according to the manufacturer's instructions.
-
Lysate Incubation: Incubate a defined amount of protein lysate (e.g., 1-2 mg) with the ubiquitin antibody-conjugated beads. Perform the incubation overnight at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Typically, perform 3-5 washes.
-
Elution: Elute the bound ubiquitinated proteins from the beads. This can be achieved by boiling the beads in SDS-PAGE sample buffer for subsequent Western blot analysis, or by using a more gentle elution buffer if the proteins are to be analyzed by mass spectrometry.
Mass Spectrometry Analysis of Ubiquitinated Proteins
This protocol provides a general workflow for identifying and quantifying ubiquitinated proteins.
-
Sample Preparation: Eluted proteins from the immuno-enrichment step are subjected to in-solution or on-bead digestion with a protease, typically trypsin. Trypsin digestion of ubiquitinated proteins leaves a di-glycine (Gly-Gly) remnant on the ubiquitinated lysine (B10760008) residue, which serves as a specific mass tag for identification.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase liquid chromatography and then ionized and fragmented in the mass spectrometer.
-
Data Analysis: Use specialized proteomics software to search the acquired MS/MS spectra against a protein database. The search parameters should be set to include the Gly-Gly modification on lysine residues to identify ubiquitination sites.
-
Quantification: For quantitative analysis, label-free quantification (LFQ) or tandem mass tag (TMT) labeling can be employed to compare the abundance of ubiquitinated proteins between different experimental conditions (e.g., control vs. Lyso-Gb3 treated).
Conclusion
The accumulation of Lyso-Gb3 in Fabry disease presents a significant challenge to cellular protein homeostasis. The disruption of protein folding and chaperone function leads to ER stress and a pronounced increase in protein ubiquitination. The signaling pathways and experimental data presented in this guide offer a framework for researchers and drug development professionals to further investigate the molecular pathogenesis of Fabry disease and to explore novel therapeutic strategies aimed at mitigating Lyso-Gb3-induced proteotoxicity. Understanding the intricacies of how Lyso-Gb3 impacts the ubiquitin-proteasome system is crucial for developing targeted interventions to alleviate the cellular pathology of this debilitating disorder.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Inflammation in Fabry disease: stages, molecular pathways, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Globotriaosylsphingosine (Lyso-Gb3): A Promising Biomarker for Mucolipidosis II
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mucolipidosis II (ML II), also known as I-cell disease, is a rare and severe lysosomal storage disorder with significant diagnostic challenges. The identification of a reliable biomarker is crucial for early diagnosis, disease monitoring, and the development of therapeutic interventions. This technical guide explores the emerging potential of Globotriaosylsphingosine (Lyso-Gb3), a well-established biomarker for Fabry disease, in the context of ML II. Recent evidence demonstrates elevated levels of Lyso-Gb3 in cellular models and patient-derived cells of ML II, suggesting its utility as a novel biomarker for this devastating disease. This document provides a comprehensive overview of the underlying pathophysiology, quantitative data, detailed experimental protocols for Lyso-Gb3 quantification, and the proposed mechanism of its accumulation in ML II.
Introduction to Mucolipidosis II and the Need for a Novel Biomarker
Mucolipidosis II is an autosomal recessive lysosomal storage disorder caused by mutations in the GNPTAB gene.[1][2] This gene encodes the alpha and beta subunits of the N-acetylglucosamine-1-phosphotransferase enzyme, which is critical for the proper trafficking of lysosomal enzymes.[3] The deficiency of this enzyme leads to the mis-targeting and secretion of multiple lysosomal hydrolases into the extracellular space, rather than their delivery to the lysosome.[3][4] Consequently, undigested macromolecules accumulate within the lysosomes, leading to the formation of characteristic "inclusion cells" and a cascade of cellular dysfunction.[5]
Clinically, ML II presents in infancy with severe symptoms including developmental delay, coarse facial features, skeletal abnormalities (dysostosis multiplex), and cardiorespiratory complications, often leading to death in early childhood.[3][6]
Current Diagnostic Landscape: The diagnosis of ML II currently relies on a combination of clinical evaluation, radiographic findings, and biochemical assays.[3][7] The gold standard involves measuring the activity of multiple lysosomal enzymes in cultured fibroblasts (which are deficient) and in plasma (which are markedly elevated).[5][6][7] The direct measurement of N-acetylglucosamine-1-phosphotransferase activity in white blood cells can also be performed.[5][8] While effective, these methods can be time-consuming and may not be readily available in all diagnostic centers. The identification of a specific and easily quantifiable biomarker would represent a significant advancement in the clinical management of ML II.
This compound (Lyso-Gb3) as a Potential Biomarker
This compound (Lyso-Gb3) is the deacylated form of globotriaosylceramide (Gb3) and is a well-established, sensitive, and specific biomarker for Fabry disease, another lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A.[7] Recent research has indicated that Lyso-Gb3 may also serve as a valuable biomarker for ML II.[7][8][9]
A pivotal study demonstrated that Lyso-Gb3 levels are significantly elevated in skin fibroblasts from patients with ML II/III compared to normal skin fibroblasts.[7] Furthermore, treatment of these patient-derived cells with a total lysosomal enzyme mixture resulted in a decrease in cellular Lyso-Gb3 accumulation, suggesting that the biomarker level is responsive to therapeutic intervention.[7]
Quantitative Data on Lyso-Gb3 Levels in Mucolipidosis II Models
The primary evidence for elevated Lyso-Gb3 in ML II comes from in vitro studies using both genetically engineered cell lines and patient-derived fibroblasts. The following tables summarize the key quantitative findings from the foundational study by Terawaki et al. (2025).[7]
Table 1: Relative and Absolute Quantification of Lyso-Gb3 in a GNPTAB Knockout (KO) Cell Line
| Cell Line | Relative Amount of Lyso-Gb3 (Normalized to Non-edited Cells) | Absolute Quantification (pmol/10⁶ cells) |
| Non-edited HeLa Cells | 1.00 | 0.30 |
| GNPTAB KO HeLa Cells | > 3-fold increase | 0.70 |
Data extracted from Terawaki et al. (2025). The study showed a statistically significant increase in Lyso-Gb3 in GNPTAB KO cells compared to non-edited cells.[7]
Table 2: Lyso-Gb3 Quantification in Human Skin Fibroblasts
| Cell Type | Condition | Lyso-Gb3 Amount (Relative Units) |
| Normal Skin Fibroblasts (n=3) | Untreated | Baseline |
| ML II/III Patient Skin Fibroblasts (n=3) | Untreated | Significantly elevated vs. Normal |
| ML II/III Patient Skin Fibroblasts (n=3) | Treated with Total Lysosomal Enzyme Mixture | Tendency to decrease (p = 0.097) |
This table summarizes the findings in patient-derived cells, highlighting the potential of Lyso-Gb3 as a biomarker that may respond to treatment. Data adapted from Terawaki et al. (2025).[7]
Pathophysiology and Proposed Mechanism of Lyso-Gb3 Accumulation
The accumulation of Lyso-Gb3 in ML II is a direct consequence of the primary genetic defect. The following diagram illustrates the proposed mechanism.
In a healthy individual, the GNPTAB gene provides instructions for making the N-acetylglucosamine-1-phosphotransferase enzyme. This enzyme adds a mannose-6-phosphate (M6P) tag to newly synthesized lysosomal hydrolases in the Golgi apparatus. This M6P tag acts as a molecular "address label" that is recognized by M6P receptors, ensuring the transport of these enzymes to the lysosome. Once in the lysosome, these hydrolases, including α-galactosidase A, degrade various substrates, including Gb3.
In ML II, mutations in the GNPTAB gene lead to a deficient or absent N-acetylglucosamine-1-phosphotransferase.[10][11] As a result, the M6P tag is not added to the lysosomal hydrolases. Without this tag, the enzymes are not recognized by the M6P receptors and are instead secreted out of the cell.[3] The lysosomes are consequently deficient in a wide range of hydrolases. This leads to the accumulation of undigested substrates, including Gb3. The accumulated Gb3 is then converted to Lyso-Gb3, leading to its elevated levels within the cell. The accumulation is thought to be due to a combination of the lack of lysosomal enzymes and a disruption of the acidic environment within the lysosomes.[8]
Experimental Protocols for Lyso-Gb3 Quantification
The quantification of Lyso-Gb3 in biological samples is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The following is a representative protocol adapted from established methods for Lyso-Gb3 quantification in plasma and cells.[9][10][12][13]
5.1. Sample Preparation (from Cultured Fibroblasts)
-
Cell Harvesting: Culture human skin fibroblasts to confluence. Wash the cells twice with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA. Neutralize the trypsin and pellet the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a known volume of lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Lipid Extraction:
-
To a specific amount of cell lysate (e.g., 100 µg of protein), add an internal standard (e.g., ¹³C-labeled Lyso-Gb3 or a structurally similar glycosphingolipid).
-
Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (B129727)/water (e.g., in a 2:1:0.3 ratio).[10]
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile/water with formic acid).
5.2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or C8 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution using two mobile phases is typical. For example:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]
-
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the analytes.
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.[9]
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in quantitative analysis.
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection Method: Multiple Reaction Monitoring (MRM) is employed to detect the specific precursor-to-product ion transitions for Lyso-Gb3 and its internal standard.
-
Lyso-Gb3 Transition: m/z 786.4 -> 282.2[9]
-
Internal Standard Transition: This will depend on the specific internal standard used.
-
-
-
Quantification:
-
A calibration curve is generated using known concentrations of a Lyso-Gb3 standard.
-
The concentration of Lyso-Gb3 in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The following diagram outlines the general workflow for Lyso-Gb3 quantification.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the potential of this compound as a valuable biomarker for Mucolipidosis II. The significant elevation of Lyso-Gb3 in both a GNPTAB knockout cell model and in patient-derived fibroblasts provides a solid foundation for further investigation.[7] The responsiveness of this biomarker to enzyme supplementation further enhances its potential utility for monitoring therapeutic efficacy.
For drug development professionals, Lyso-Gb3 offers a quantifiable endpoint for preclinical studies and clinical trials of novel therapies for ML II. For researchers and clinicians, this biomarker holds the promise of a more streamlined and accessible diagnostic tool.
Future research should focus on:
-
Validation in a larger patient cohort: To establish the clinical sensitivity and specificity of Lyso-Gb3 as a diagnostic marker for ML II.
-
Correlation with disease severity: To determine if Lyso-Gb3 levels correlate with the clinical phenotype of ML II patients.
-
Analysis in more accessible biological fluids: While the initial studies have focused on fibroblasts, evaluating Lyso-Gb3 levels in plasma or dried blood spots from ML II patients is a critical next step for developing a minimally invasive diagnostic test.
-
Longitudinal studies: To track Lyso-Gb3 levels over time in ML II patients and to assess its utility in monitoring disease progression and response to therapy.
The exploration of Lyso-Gb3 as a biomarker for Mucolipidosis II represents a promising avenue of research that could significantly impact the lives of patients and families affected by this devastating disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. Mucolipidosis II (ML II) [childrenshospital.org]
- 3. sciex.com [sciex.com]
- 4. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 5. Inclusion-cell disease - Wikipedia [en.wikipedia.org]
- 6. Orphanet: Mucolipidosis type II [orpha.net]
- 7. Diagnosis of I-cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lecturio.com [lecturio.com]
- 9. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS [mdpi.com]
- 11. An Optimized Liquid Chromatography–Mass Spectrometry Method for Ganglioside Analysis in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Accurate Measurement of Globotriaosylsphingosine (Lyso-Gb3) in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Globotriaosylsphingosine (Lyso-Gb3), the deacylated form of globotriaosylceramide (Gb3), has emerged as a crucial biomarker for the diagnosis and therapeutic monitoring of Fabry disease, a rare X-linked lysosomal storage disorder.[1][2][3] Fabry disease is characterized by the deficient activity of the enzyme α-galactosidase A, leading to the accumulation of Gb3 and lyso-Gb3 in various tissues and fluids, including plasma.[2][4][5] Accurate and precise quantification of lyso-Gb3 in human plasma is therefore paramount for clinical diagnostics, patient stratification, and evaluating the efficacy of treatments such as enzyme replacement therapy.[3][6]
This document provides detailed application notes and standardized protocols for the accurate measurement of lyso-Gb3 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2][7][8]
Principle of the Assay
The quantification of lyso-Gb3 in human plasma is achieved by LC-MS/MS operating in multiple reaction monitoring (MRM) mode. The method involves the extraction of lyso-Gb3 and an internal standard from the plasma matrix, followed by chromatographic separation and detection by mass spectrometry. The use of a stable isotope-labeled or an analogue internal standard is critical for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[2][6][9]
Key Experimental Considerations
Several factors can influence the accuracy and reproducibility of lyso-Gb3 measurement:
-
Sample Preparation: Efficient extraction of lyso-Gb3 from the complex plasma matrix while minimizing interferences is crucial. Common techniques include protein precipitation and solid-phase extraction.[2] The use of specialized cartridges, such as Phree cartridges, can aid in the removal of phospholipids, which are a known source of ion suppression in mass spectrometry.
-
Internal Standard Selection: The ideal internal standard should have physicochemical properties very similar to the analyte.[6] Stable isotope-labeled lyso-Gb3 (e.g., lyso-Gb3-D7) is a preferred choice as it co-elutes with the native analyte and compensates for matrix effects more effectively.[2] N-glycinated lyso-Gb3 is another suitable internal standard that has been shown to improve assay reproducibility.[6][9]
-
Chromatography: Proper chromatographic separation is necessary to resolve lyso-Gb3 from isomeric and isobaric interferences.
-
Mass Spectrometry: Optimization of mass spectrometer parameters, including precursor and product ion selection for MRM transitions, is essential for achieving high sensitivity and specificity.
Quantitative Data Summary
The following table summarizes key quantitative parameters from published LC-MS/MS methods for lyso-Gb3 quantification in human plasma.
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Volume | 25 µL | 100 µL | 100 µL |
| Internal Standard | [2][4][6][9][10] (13)C5-lysoGb3[11] | lyso-Gb3-D7[2][12] | N-glycinated lyso-ceramide trihexoside[4] |
| Extraction Method | Organic Solvent Extraction[11] | Protein Precipitation with Phree cartridges[2][12] | Chloroform (B151607)/Methanol (B129727)/H2O Extraction[4] |
| LLOQ | Not Specified | 0.25 ng/mL[1][2] | Not Specified |
| ULOQ | Not Specified | 100 ng/mL[1][2] | Not Specified |
| Calibration Range | Not Specified | 0.25 - 100 ng/mL[1][2] | Not Specified |
| Intra-assay CV% | <10% | <10%[1] | 2.8 - 18.9%[7] |
| Inter-assay CV% | <10% | <10%[1] | 2.8 - 18.9%[7] |
| Recovery | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Protein Precipitation with Phree Cartridges
This protocol is based on a rapid and simple method that utilizes assisted protein precipitation for sample clean-up.[2][12]
Materials:
-
Human plasma (collected in EDTA tubes)
-
Lyso-Gb3 standard
-
Lyso-Gb3-D7 internal standard (IS)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Phree cartridges
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 500 µg/mL stock solution of lyso-Gb3 in methanol.[2][12]
-
Prepare a 100 µg/mL stock solution of lyso-Gb3-D7 (IS) in methanol.[2][12]
-
Prepare a deproteinizing solution by diluting the IS stock solution with 0.1% formic acid in methanol to a final concentration of 5 ng/mL.[2][12]
-
Prepare calibration standards by spiking pooled blank human plasma with lyso-Gb3 working solutions to achieve a concentration range of 0.25 to 100 ng/mL.[2][12]
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 300 µL of the deproteinizing solution (containing the internal standard).
-
Vortex the mixture for 2 minutes.
-
Place the mixture into a Phree cartridge and centrifuge at 1000 x g for 10 minutes at 4°C.
-
Collect the filtrate for LC-MS/MS analysis.
-
LC-MS/MS Parameters:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to ensure separation of lyso-Gb3 from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Lyso-Gb3: m/z 786.5 -> 282.3[11]
-
Lyso-Gb3-D7 (IS): m/z 793.6 -> 289.3
-
Protocol 2: Liquid-Liquid Extraction
This protocol describes a classic liquid-liquid extraction method for the isolation of lyso-Gb3.
Materials:
-
Human plasma (collected in EDTA tubes)
-
Lyso-Gb3 standard
-
Stable isotope-labeled lyso-Gb3 internal standard (e.g., ¹³C₅-lyso-Gb3)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of lyso-Gb3 and the internal standard in methanol.
-
Prepare calibration standards by spiking pooled blank human plasma with lyso-Gb3 working solutions.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, calibrator, or quality control sample in a glass centrifuge tube, add the internal standard solution.
-
Add 200 µL of methanol and vortex for 30 seconds.
-
Add 100 µL of chloroform and vortex for 30 seconds.
-
Add 150 µL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper aqueous/methanol phase to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Parameters:
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 2 mM Ammonium formate (B1220265) with 0.2% formic acid in water
-
Mobile Phase B: 1 mM Ammonium formate with 0.2% formic acid in methanol
-
Gradient: A suitable gradient for optimal separation.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Visualizations
Caption: Pathophysiological cascade in Fabry disease.
Caption: General workflow for Lyso-Gb3 quantification.
References
- 1. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharm.or.jp [pharm.or.jp]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Clinical significance of plasma this compound levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of this compound in plasma and urine of fabry patients by stable isotope ultraperformance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note & Protocol: Quantification of lyso-Gb3 in Human Plasma by UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantification of globotriaosylsphingosine (lyso-Gb3), a key biomarker for Fabry disease, in human plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS).[1][2][3][4] Fabry disease is an X-linked lysosomal storage disorder resulting from a deficiency of the α-galactosidase A enzyme, leading to the accumulation of glycosphingolipids like globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3, in various tissues and fluids.[1][3][4][5] Plasma lyso-Gb3 has emerged as a more sensitive and reliable biomarker for diagnosing and monitoring Fabry disease, particularly in female patients and those with late-onset phenotypes, compared to Gb3.[3][4][6] This document outlines a robust and sensitive method involving a straightforward sample preparation procedure followed by rapid and selective UHPLC-MS/MS analysis. The provided experimental details, data presentation, and workflow diagrams are intended for researchers, scientists, and professionals involved in drug development and clinical research for Fabry disease.
Introduction
Fabry disease is a rare genetic disorder characterized by the accumulation of glycosphingolipids, primarily Gb3 and lyso-Gb3, due to deficient α-galactosidase A activity.[1][3][4][5] This accumulation leads to a multisystemic pathology affecting the kidneys, heart, and nervous system.[6] While enzyme replacement therapy (ERT) and chaperone therapy are available treatments, effective disease management relies on accurate diagnosis and monitoring.[5]
Lyso-Gb3 has been identified as a crucial biomarker that correlates with the clinical severity of Fabry disease and can be used to assess therapeutic efficacy.[3][6] Unlike Gb3, plasma lyso-Gb3 levels show a more significant elevation in both male and female Fabry patients compared to healthy individuals, making it a superior diagnostic marker.[3][7] This application note describes a highly sensitive and specific UHPLC-MS/MS method for the quantification of lyso-Gb3 in human plasma, adaptable for high-throughput analysis in a research setting.
Signaling Pathway in Fabry Disease
References
- 1. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers in Anderson–Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma this compound as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Globotriaosylsphingosine (Lyso-Gb3) Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globotriaosylsphingosine (Lyso-Gb3) has emerged as a crucial biomarker for the diagnosis and monitoring of Fabry disease, a rare X-linked lysosomal storage disorder.[1] Accurate and sensitive quantification of Lyso-Gb3 in biological matrices is paramount for clinical diagnostics, patient stratification, and evaluating therapeutic efficacy. While enzyme-linked immunosorbent assays (ELISAs) are a common platform for biomarker quantification, the landscape for commercially available Lyso-Gb3 ELISA kits is currently limited. The gold standard and most widely adopted method for the quantitative analysis of Lyso-Gb3 is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] This document provides detailed application notes and protocols for the detection of Lyso-Gb3, with a primary focus on the robust and sensitive LC-MS/MS methodology.
The Predominance of LC-MS/MS for Lyso-Gb3 Quantification
Due to its high specificity, sensitivity, and ability to multiplex, LC-MS/MS has become the method of choice for the accurate measurement of Lyso-Gb3 in complex biological samples such as plasma, serum, and urine.[4][5] Several research and clinical laboratories offer Lyso-Gb3 quantification services, almost exclusively utilizing LC-MS/MS.[6][7] The method's ability to distinguish between structurally similar molecules and its high precision make it particularly suitable for the diagnostic and monitoring requirements of Fabry disease.[2][8]
Comparative Data: Lyso-Gb3 Levels in Fabry Disease
The following tables summarize representative quantitative data for Lyso-Gb3 levels in plasma, as determined by LC-MS/MS, in healthy controls and patients with Fabry disease. These values highlight the significant elevation of Lyso-Gb3 in affected individuals.
Table 1: Plasma Lyso-Gb3 Concentrations in Healthy Controls vs. Fabry Disease Patients (ng/mL)
| Cohort | Mean Lyso-Gb3 (ng/mL) | Range (ng/mL) | Method | Reference |
| Healthy Controls | Not Detected - 0.25 | < 0.6 | UHPLC-MS/MS | [4] |
| Fabry Disease (Male) | 48.7 | 10.5 - 110.2 | LC-MS/MS | [2] |
| Fabry Disease (Female) | 6.3 | 1.2 - 21.4 | LC-MS/MS | [2] |
| Untreated Fabry (Male) | 170 nmol/L | Not specified | LC-MS/MS | [8] |
| Untreated Fabry (Female) | 9.7 nmol/L | Not specified | LC-MS/MS | [8] |
Table 2: Plasma Lyso-Gb3 Concentrations in Different Fabry Disease Phenotypes (nmol/L)
| Cohort | Mean Lyso-Gb3 (nmol/L) | Method | Reference |
| Classic Fabry Males | Strikingly increased | LC-MS/MS | [3] |
| Later-onset Fabry Males | Lesser extent of increase | LC-MS/MS | [3] |
| Fabry Females | Lesser extent of increase | LC-MS/MS | [3] |
Experimental Protocols: Lyso-Gb3 Quantification by LC-MS/MS
This section provides a detailed, generalized protocol for the quantification of Lyso-Gb3 in human plasma. This protocol is a synthesis of methodologies reported in peer-reviewed publications.[2][4][8][9]
Materials and Reagents
-
Lyso-Gb3 certified standard
-
Isotopically labeled internal standard (e.g., Lyso-Gb3-d7)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid
-
Human plasma (for calibration curve and quality controls)
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates
-
Autosampler vials
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation: Protein Precipitation Method
-
Aliquoting: Aliquot 100 µL of plasma samples, calibrators, and quality controls into microcentrifuge tubes.
-
Internal Standard Spiking: Add the internal standard solution to each tube to a final concentration of 5 ng/mL.
-
Protein Precipitation: Add 400 µL of methanol containing 0.1% formic acid to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: A C18 or similar reverse-phase column suitable for lipid analysis.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over several minutes to achieve separation.
-
Flow Rate: Dependent on the column dimensions (typically 0.2-0.6 mL/min for UHPLC).
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.
Visualizations
Fabry Disease Pathophysiology and the Role of Lyso-Gb3
Caption: Role of Lyso-Gb3 in Fabry Disease Pathophysiology.
Experimental Workflow for Lyso-Gb3 Quantification by LC-MS/MS
Caption: Workflow for Lyso-Gb3 Quantification.
Conclusion
The accurate quantification of this compound is indispensable for the management of Fabry disease. While commercially available ELISA kits for Lyso-Gb3 are not widely accessible, Liquid Chromatography-Tandem Mass Spectrometry stands as a robust, sensitive, and specific alternative. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively measure this critical biomarker, thereby facilitating advancements in the diagnosis and treatment of Fabry disease.
References
- 1. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Lyso-Gb3 Extraction from Dried Blood Spot Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globotriaosylsphingosine (lyso-Gb3) is a crucial biomarker for the diagnosis and monitoring of Fabry disease, an X-linked lysosomal storage disorder. Dried blood spots (DBS) offer a minimally invasive and convenient method for sample collection, transportation, and storage. This document provides detailed application notes and protocols for the extraction of lyso-Gb3 from DBS samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are compiled from established and validated procedures in the scientific literature.
Principle
The extraction of lyso-Gb3 from DBS involves the lysis of red blood cells and the solubilization of the analyte from the filter paper matrix into an organic solvent. An internal standard, typically a stable isotope-labeled version of lyso-Gb3, is added at the beginning of the process to correct for variability in extraction efficiency and matrix effects during analysis. Following extraction, the sample is clarified by centrifugation, and the supernatant containing lyso-Gb3 is analyzed by LC-MS/MS.
I. Comparative Quantitative Data of Lyso-Gb3 Extraction Methods
The following table summarizes key quantitative parameters from various validated methods for the extraction and quantification of lyso-Gb3 from DBS samples. This allows for a comparison of method performance.
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrumentation | HPLC-MS/MS[1][2][3][4] | UHPLC-MS/MS[5][6] | Waters TQ-S Micro LC-MS/MS[7][8] |
| DBS Punch Size | 3 mm[1] | Not Specified | 3.1 mm[7][8] |
| Extraction Solvent | Not Specified | Not Specified | Solvent containing stable isotope analogue of Lyso-Gb3[7][8] |
| Internal Standard | Included in working solution[1] | lyso-Gb3-¹³C₆[5] | Stable isotope analogue of Lyso-Gb3[7][8] |
| Linearity Range | Not Specified | Not Specified | 0.2–100.0 ng/mL[7][8] |
| Lower Limit of Quantitation (LLOQ) | 0.28 ng/mL[1][2][3][4] | Not Specified | 0.2 ng/mL[7][8] |
| Intra-day Precision (%RSD) | Not Specified | 4.7% (low), 3.9% (mid), 3.2% (high) | < 12.1%[7][8] |
| Inter-day Precision (%RSD) | Not Specified | 2.6% (low), 3.8% (mid), 5.2% (high) | < 12.1%[7][8] |
| Recovery | Not Specified | Not Specified | 81.0% - 139.7%[7][8] |
II. Detailed Experimental Protocols
This section provides a representative protocol for the extraction of lyso-Gb3 from DBS, synthesized from common methodologies.
Materials and Reagents
-
Dried blood spot (DBS) cards
-
Lyso-Gb3 analytical standard
-
Stable isotope-labeled lyso-Gb3 (e.g., lyso-Gb3-¹³C₆) for internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
96-well microtiter plates
-
DBS puncher (e.g., 3 mm)
-
Plate shaker/vortexer
-
Centrifuge with plate rotor
-
LC-MS/MS system
Protocol: Solvent Extraction for LC-MS/MS Analysis
-
Preparation of Internal Standard Working Solution: Prepare a working solution of the stable isotope-labeled internal standard in an appropriate solvent mixture (e.g., methanol). The concentration should be optimized based on the expected range of lyso-Gb3 in the samples.
-
DBS Punching: Using a manual or automated DBS puncher, punch a 3 mm disc from the center of the dried blood spot into a well of a 96-well microtiter plate.[1]
-
Addition of Internal Standard and Extraction Solvent: To each well containing a DBS punch, add a defined volume (e.g., 75-100 µL) of the internal standard working solution.[1][7][8] This solution also serves as the extraction solvent.
-
Incubation and Lysis: Seal the microtiter plate and incubate at room temperature for a specified time (e.g., 30-60 minutes) on a plate shaker or vortexer. This step facilitates the extraction of lyso-Gb3 from the filter paper into the solvent. Some protocols may incorporate ultrasonication for 5 minutes to enhance extraction.[1]
-
Centrifugation: After incubation, centrifuge the microtiter plate at a high speed (e.g., 3000-4000 x g) for 10-15 minutes to pellet the filter paper disc and any precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new 96-well plate or into autosampler vials for analysis.[1][7][8]
-
LC-MS/MS Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system for the quantification of lyso-Gb3.[7][8] A gradient HPLC method on a reversed-phase column is typically used.[1]
III. Diagrams and Visualizations
Experimental Workflow for Lyso-Gb3 Extraction from DBS
Caption: Workflow for lyso-Gb3 extraction from DBS.
Logical Relationship of Key Method Components
Caption: Key factors influencing accurate lyso-Gb3 quantification.
References
- 1. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of lyso-globotriaosylsphingosine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Mass Spectrometry Analysis of this compound and Its Analogues in Dried Blood Spots | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Globotriaosylsphingosine (Lyso-Gb3) in Urine
Introduction
Globotriaosylsphingosine (Lyso-Gb3), the deacylated form of globotriaosylceramide (Gb3), has emerged as a crucial biomarker for the diagnosis and monitoring of Fabry disease, a rare X-linked lysosomal storage disorder.[1][2][3] Fabry disease is characterized by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of glycosphingolipids, including Lyso-Gb3, in various tissues and biological fluids.[1][3][4][5] The analysis of Lyso-Gb3 in urine offers a non-invasive method for disease screening, diagnosis, and therapeutic monitoring.[6][7][8][9][10] This document provides a detailed, step-by-step guide for the quantitative analysis of Lyso-Gb3 in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale for Urinary Lyso-Gb3 Analysis
Urinary analysis of Lyso-Gb3 presents several advantages for clinical and research applications:
-
Non-invasive Sample Collection: Urine collection is simple and non-invasive, making it suitable for routine monitoring and for pediatric patients.
-
Reflects Kidney Pathology: As the kidneys are one of the primary organs affected in Fabry disease, urinary Lyso-Gb3 levels may directly reflect the extent of renal glycosphingolipid accumulation and associated pathology.[11]
-
Identification of Analogs: In addition to Lyso-Gb3, several structurally related analogs have been identified in the urine of Fabry patients, which may serve as additional biomarkers for disease severity and therapeutic response.[5][6][7][9][12]
Quantitative Data Summary
The following tables summarize representative quantitative data for urinary Lyso-Gb3 concentrations in Fabry disease patients compared to healthy controls. These values are typically normalized to urinary creatinine (B1669602) to account for variations in urine dilution.
Table 1: Urinary Lyso-Gb3 Concentrations in Fabry Disease
| Patient Group | Mean Urinary Lyso-Gb3 (μg/mg creatinine) | Range (μg/mg creatinine) | Reference |
| Classic Fabry Males | 1.56 ± 1.05 | Not Reported | [11] |
| Later-Onset Fabry Males | 0.81 ± 1.11 | Not Reported | [11] |
| Fabry Females | 0.23 ± 0.24 | Not Reported | [11] |
| Healthy Controls | 0.03 ± 0.03 | Not Reported | [11] |
Table 2: Comparison of Plasma and Urine Lyso-Gb3 Concentrations
| Sample Type | Fabry Hemizygotes (pmol/mL) | Fabry Heterozygotes (pmol/mL) | Healthy Controls (pmol/mL) | Reference |
| Plasma | 94.4 ± 25.8 | 9.6 ± 5.8 | 0.4 ± 0.1 | [13] |
| Urine | 40-480 times lower than plasma | 40-480 times lower than plasma | Not Detected | [13] |
Experimental Protocol: Quantification of Urinary Lyso-Gb3 by LC-MS/MS
This protocol outlines a general procedure for the analysis of Lyso-Gb3 in urine. Optimization of specific parameters may be required depending on the instrumentation and reagents used.
Materials and Reagents
-
Urine collection containers
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[6][14]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) formate
-
Water (LC-MS grade)
-
Lyso-Gb3 analytical standard
-
Isotope-labeled internal standard (e.g., ¹³C₅-Lyso-Gb3 or d₇-Lyso-Gb3)[15][16]
-
UHPLC system coupled to a tandem mass spectrometer (MS/MS)
Sample Preparation and Solid-Phase Extraction (SPE)
Proper sample preparation is critical for removing interfering substances from the urine matrix and concentrating the analyte of interest.
-
Urine Collection and Pre-treatment: Collect mid-stream urine samples. To remove cells and debris, centrifuge the urine at 1,000 x g for 10 minutes.[17] Store the supernatant at -80°C until analysis.
-
Internal Standard Spiking: Thaw urine samples and vortex to ensure homogeneity. Spike a known amount of the isotope-labeled internal standard into each urine sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by washing with 1 mL of methanol followed by 1 mL of 1 M HCl.[14]
-
Sample Loading: Acidify the urine sample with formic acid. Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove unbound contaminants. A typical wash solution is 0.1% formic acid in water.
-
Elution: Elute Lyso-Gb3 and the internal standard from the cartridge using a suitable elution solvent, such as 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
Chromatographic separation is essential to resolve Lyso-Gb3 from other urinary components and potential isomers.
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters BEH C18).[18]
-
Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute Lyso-Gb3. A representative gradient is as follows:
-
0-1 min: 30% B
-
1-4 min: 30-95% B
-
4-5 min: 95% B
-
5-5.5 min: 95-30% B
-
5.5-6.5 min: 30% B[16]
-
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[16]
Tandem Mass Spectrometry (MS/MS)
Detection and quantification of Lyso-Gb3 are performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[16][19]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Lyso-Gb3 and its internal standard.
-
Optimization: Optimize MS parameters such as collision energy and cone voltage to achieve maximum sensitivity for the target analytes.
Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of the Lyso-Gb3 analytical standard into a control urine matrix and processing them alongside the unknown samples.
-
Quantification: Determine the concentration of Lyso-Gb3 in the unknown samples by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Normalization: Normalize the calculated Lyso-Gb3 concentration to the urinary creatinine concentration of the respective sample to correct for urine dilution.
Visualizations
Signaling Pathway and Logical Relationships
Caption: Logical relationship of Lyso-Gb3 as a biomarker in Fabry disease.
Experimental Workflow
References
- 1. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharm.or.jp [pharm.or.jp]
- 3. Plasma this compound as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary this compound-related biomarkers for Fabry disease targeted by metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 9. Collection - Urinary this compound-Related Biomarkers for Fabry Disease Targeted by Metabolomics - Analytical Chemistry - Figshare [acs.figshare.com]
- 10. Fabry Disease Biomarkers: Analysis of Urinary Lyso-Gb3 and Seven Related Analogs Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative urinary globotriaosylceramide analysis by thin-layer chromatography-immunostaining and liquid chromatography-tandem mass spectrometry in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry Analysis of this compound and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.eur.nl [pure.eur.nl]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. One-step synthesis of carbon-13-labeled this compound (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
Application of In Vitro Cell Culture Models to Study Lyso-Gb3 Effects in Fabry Disease
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by the deficiency of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues.[1][2][3] While Gb3 has long been recognized as the primary storage product, recent evidence points to lyso-Gb3 as a key pathogenic molecule, contributing to the clinical manifestations of Fabry disease, including pain, renal failure, and cardiac complications.[4][5][6] In vitro cell culture models are indispensable tools for elucidating the cytotoxic effects of lyso-Gb3 and for the preclinical evaluation of novel therapeutic strategies. This document provides detailed application notes and protocols for studying the effects of lyso-Gb3 using various in vitro models.
Data Presentation: Quantitative Effects of Lyso-Gb3 on Various Cell Types
The following tables summarize the quantitative data from various studies on the effects of lyso-Gb3 on different cell types.
Table 1: Effects of Lyso-Gb3 on Cellular Signaling and Function
| Cell Type | Lyso-Gb3 Concentration | Incubation Time | Observed Effect | Quantitative Data | Reference |
| Sensory Neurons (DRG) | 100 nM | Not Specified | Increased intracellular Ca2+ | 10% of neurons responded | [4] |
| Sensory Neurons (DRG) | 1 µM | Not Specified | Increased intracellular Ca2+ | 40% of neurons responded | [4] |
| Smooth Muscle Cells | 50-100 nM | 24 hours | Increased cell proliferation | Marked increase in thymidine (B127349) incorporation | [6] |
| Human Podocytes | 100 nM | 6-48 hours | Upregulation of ITGAV and ITGB3 mRNA | Time-dependent increase in mRNA levels | [7] |
| Human Podocytes | 100 nM | 24 hours | Increased TGF-β1 mRNA expression | Dose-dependent increase | [8] |
| Normal Human Fibroblasts | 500 nM | 9 days | Increased cellular Gb3 | Increase from 2.03 to 3.16 nmol/mg protein | [5] |
| SH-Sy5y (Neuroblastoma) | 20 ng/mL (25.5 nM) | 24 hours | Altered cellular proteome | 5.8% of proteins significantly affected | [9] |
| SH-Sy5y (Neuroblastoma) | 200 ng/mL (255 nM) | 72 hours | Altered cellular proteome | 12.4% of proteins significantly affected | [9] |
| Mouse Podocytes | 1-10 µM | 24 hours | Decreased cell viability | Dose-dependent reduction in viability | [2] |
| ARPE-19 (Retinal Pigment Epithelial) | 0.5 µM | 24 hours | Increased IL-1β, IFN-γ, and TNF-α secretion | Significant upregulation, inhibited by 3-MA | [4] |
Table 2: Lyso-Gb3 Concentrations in Fabry Disease Patients
| Patient Group | Lyso-Gb3 Concentration Range | Reference |
| Symptomatic Fabry Patients | ~100 nM | [5] |
| Classically Affected Fabry Hemizygotes | Can be >100 nM (up to 81 nM in a newborn) | [5][6] |
| Fabry Patients with Clinical Manifestations | 0.1 - 1 µM | [4] |
| Untreated Fabry Disease Patients | Up to 320 ng/mL (~407 nM) | [9] |
Experimental Protocols
Protocol 1: Assessment of Lyso-Gb3-Induced Cytotoxicity in Podocytes
This protocol describes how to assess the cytotoxic effects of lyso-Gb3 on cultured podocytes using an MTT assay.[2]
Materials:
-
Conditionally immortalized mouse podocytes
-
DMEM (low glucose)
-
Fetal Bovine Serum (FBS)
-
Mouse recombinant interferon-γ (IFN-γ)
-
Lyso-Gb3 (from a commercial source)
-
MTT (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)
-
24-well plates
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture mouse podocytes at 33°C in DMEM supplemented with 10% FBS, 10 U/mL IFN-γ, and 1% penicillin-streptomycin to promote proliferation.
-
To induce differentiation, transfer the cells to 37°C and culture for at least 14 days in medium without IFN-γ.
-
-
Cell Seeding:
-
Seed the differentiated podocytes into 24-well plates at a density of 0.4 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Lyso-Gb3 Treatment:
-
Prepare a stock solution of lyso-Gb3 in a suitable solvent (e.g., DMSO).
-
Dilute the lyso-Gb3 stock solution in culture medium to achieve the desired final concentrations (e.g., 1-10 µM). Include a vehicle control (medium with the same concentration of solvent used for the highest lyso-Gb3 concentration).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of lyso-Gb3 or the vehicle control.
-
Incubate the cells for 24 hours at 37°C.
-
-
MTT Assay:
-
After the 24-hour incubation, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the MTT solution.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Protocol 2: Measurement of Lyso-Gb3-Induced Changes in Intracellular Calcium
This protocol outlines a method for measuring changes in intracellular calcium concentration in response to lyso-Gb3 in sensory neurons using calcium imaging.[1][4]
Materials:
-
Dorsal Root Ganglion (DRG) neurons
-
Culture medium for neurons
-
Fura-2 AM or other suitable calcium indicator dye
-
HEPES-buffered saline (HBSS)
-
Lyso-Gb3
-
Capsaicin (B1668287) (positive control)
-
High-potassium solution (e.g., 50 mM KCl)
-
Fluorescence microscopy setup with a calcium imaging system
Procedure:
-
Cell Preparation:
-
Isolate and culture DRG neurons on glass coverslips suitable for imaging.
-
-
Dye Loading:
-
Load the neurons with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye in HBSS for 30-60 minutes at room temperature.
-
Wash the cells with HBSS to remove excess dye.
-
-
Calcium Imaging:
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Perfuse the cells with HBSS and establish a baseline fluorescence recording.
-
Apply lyso-Gb3 at the desired concentrations (e.g., 100 nM to 1 µM) by adding it to the perfusion solution.
-
Record the changes in fluorescence intensity over time.
-
As a positive control for neuronal activity and viability, apply a high-potassium solution to induce depolarization and a subsequent calcium influx.
-
To identify nociceptive neurons, apply capsaicin (e.g., 1 µM) at the end of the experiment.
-
-
Data Analysis:
-
Analyze the fluorescence data to determine the percentage of cells responding to lyso-Gb3 and the magnitude of the calcium response. The response is typically quantified as the change in fluorescence ratio (for ratiometric dyes like Fura-2) or intensity.
-
Protocol 3: Analysis of Lyso-Gb3-Induced Inflammatory Cytokine Production
This protocol describes how to measure the production of inflammatory cytokines by peripheral blood mononuclear cells (PBMCs) in response to lyso-Gb3.[10]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lyso-Gb3
-
Lipopolysaccharide (LPS) (as a positive control for inflammation)
-
ELISA kits for specific cytokines (e.g., IL-1β, TNF-α)
-
96-well cell culture plates
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
-
Cell Culture and Treatment:
-
Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a desired density.
-
Treat the cells with various concentrations of lyso-Gb3. Include an untreated control and a positive control (e.g., LPS).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the culture supernatants.
-
-
Cytokine Measurement (ELISA):
-
Perform an ELISA for the cytokines of interest (e.g., IL-1β, TNF-α) on the collected supernatants according to the manufacturer's protocol.
-
-
Data Analysis:
-
Quantify the concentration of each cytokine in the supernatants based on the standard curve generated in the ELISA.
-
Compare the cytokine levels in the lyso-Gb3-treated groups to the untreated control.
-
Visualization of Lyso-Gb3-Induced Signaling Pathways and Workflows
Lyso-Gb3-Induced Inflammatory Signaling
The following diagram illustrates the proposed signaling pathway by which lyso-Gb3 induces an inflammatory response in cells like PBMCs and endothelial cells.[9][10][11]
Caption: Lyso-Gb3-induced inflammatory signaling pathway.
Lyso-Gb3-Induced Autophagy-Dependent Necroptosis
This diagram depicts the proposed mechanism of lyso-Gb3-induced necroptosis, which is dependent on autophagy, as observed in retinal pigment epithelial cells.[4][5]
Caption: Lyso-Gb3-induced autophagy-dependent necroptosis.
Experimental Workflow for Studying Lyso-Gb3 Effects
The following diagram outlines a general experimental workflow for investigating the cellular effects of lyso-Gb3 in vitro.
Caption: General experimental workflow for studying lyso-Gb3.
References
- 1. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Lyso-globotriaosylsphingosine induces endothelial dysfunction via autophagy-dependent regulation of necroptosis -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 4. Lyso-globotriaosylsphingosine induces endothelial dysfunction via autophagy-dependent regulation of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lyso-globotriaosylsphingosine induces endothelial dysfunction via autophagy-dependent regulation of necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lyso-Gb3 Increases αvβ3 Integrin Gene Expression in Cultured Human Podocytes in Fabry Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inflammation in Fabry disease: stages, molecular pathways, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Fluorescently Labeled Globotriaosylsphingosine for Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Globotriaosylsphingosine (Lyso-Gb3) is a deacylated metabolite of globotriaosylceramide (Gb3) that accumulates in the lysosomes of individuals with Fabry disease, an X-linked lysosomal storage disorder.[1][2][3] Emerging evidence suggests that Lyso-Gb3 is not merely a biomarker but an active participant in the pathogenesis of the disease, contributing to inflammation, pain, and cellular proliferation.[1][4][5][6][7] Understanding the cellular uptake mechanisms and subsequent signaling pathways of Lyso-Gb3 is therefore crucial for developing effective therapeutic strategies.
This document provides detailed application notes and protocols for using fluorescently labeled Lyso-Gb3 to study its cellular uptake and trafficking. Fluorescent labeling, for instance with BODIPY dyes, allows for the direct visualization and quantification of Lyso-Gb3 internalization in live or fixed cells using techniques such as fluorescence microscopy and flow cytometry.[8][][10][][12][]
Data Presentation
Table 1: Concentrations of Lyso-Gb3 in Biological Samples and In Vitro Studies
| Sample Type/Condition | Concentration Range | Reference |
| Plasma from healthy individuals | Below detection limit - ~0.71 nmol/L | [14][15] |
| Plasma from classic Fabry disease males | 29 - 170 nmol/L | [15][16] |
| Plasma from later-onset Fabry disease males | Moderately elevated | [14] |
| Plasma from female Fabry patients | 7.5 - 9.7 nmol/L (untreated) | [16] |
| In vitro studies (e.g., sensory neurons, smooth muscle cells) | 100 nM - 1 µM | [1][5] |
| In vitro studies (fibroblast Gb3 accumulation) | ~100 nM - 500 nM | [1] |
Experimental Protocols
Protocol 1: Preparation of Fluorescently Labeled Lyso-Gb3
This protocol provides a general guideline for the synthesis of BODIPY-labeled Lyso-Gb3. The specific chemical reactions and purification steps may require optimization based on the available starting materials and laboratory capabilities.
Materials:
-
Lyso-Gb3
-
BODIPY-FL-SE (or other suitable BODIPY NHS ester)
-
Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA)
-
High-performance liquid chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve Lyso-Gb3 in anhydrous DMF.
-
Add a 1.5 to 2-fold molar excess of TEA to the solution.
-
In a separate vial, dissolve BODIPY-FL-SE in anhydrous DMF.
-
Slowly add the BODIPY-FL-SE solution to the Lyso-Gb3 solution while stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature, protected from light.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, purify the BODIPY-labeled Lyso-Gb3 using reversed-phase HPLC.
-
Characterize the final product by mass spectrometry to confirm the correct molecular weight.
-
Determine the concentration of the labeled Lyso-Gb3 using the molar extinction coefficient of the BODIPY dye.
Protocol 2: Live-Cell Imaging of Fluorescent Lyso-Gb3 Uptake by Confocal Microscopy
This protocol describes how to visualize the internalization of fluorescently labeled Lyso-Gb3 in living cells.
Materials:
-
Cells of interest (e.g., human fibroblasts, endothelial cells, podocytes) cultured on glass-bottom dishes or chamber slides
-
BODIPY-Lyso-Gb3 stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 (for nuclear staining, optional)
-
LysoTracker™ Red DND-99 (for lysosomal co-localization, optional)
-
Confocal microscope with appropriate laser lines and filters for BODIPY, Hoechst, and LysoTracker Red.
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides to achieve 50-70% confluency on the day of the experiment.
-
Preparation of Staining Solution: Dilute the BODIPY-Lyso-Gb3 stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 nM - 1 µM).
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the BODIPY-Lyso-Gb3 staining solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 30 minutes, 1 hour, 4 hours, 24 hours).
-
-
Co-staining (Optional):
-
For nuclear staining, add Hoechst 33342 to the culture medium for the last 10-15 minutes of incubation.
-
For lysosomal co-localization, add LysoTracker™ Red DND-99 to the culture medium for the last 30-60 minutes of incubation, following the manufacturer's instructions.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with warm PBS to remove unbound fluorescent probe.
-
Add fresh, pre-warmed complete cell culture medium or imaging buffer to the cells.
-
-
Imaging:
-
Immediately transfer the cells to the confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire images using the appropriate laser lines and emission filters for the fluorophores used.
-
For time-lapse imaging, acquire images at regular intervals.
-
Protocol 3: Quantitative Analysis of Fluorescent Lyso-Gb3 Uptake by Flow Cytometry
This protocol details the quantification of fluorescent Lyso-Gb3 uptake on a single-cell level.
Materials:
-
Cells of interest cultured in suspension or in plates
-
BODIPY-Lyso-Gb3 stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Flow cytometer with a laser capable of exciting the BODIPY dye (e.g., 488 nm)
Procedure:
-
Cell Preparation:
-
Adherent cells: Seed cells in a 6-well or 12-well plate and grow to 80-90% confluency.
-
Suspension cells: Adjust the cell density to approximately 1 x 10^6 cells/mL.
-
-
Preparation of Staining Solution: Prepare the BODIPY-Lyso-Gb3 staining solution in complete culture medium as described in Protocol 2.
-
Cell Staining:
-
Add the staining solution to the cells and incubate at 37°C for the desired time points. Include an unstained control sample.
-
-
Cell Harvesting (for adherent cells):
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
-
Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
Repeat the wash step twice.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable volume of PBS or flow cytometry buffer.
-
Analyze the samples on the flow cytometer, collecting data from the appropriate fluorescence channel (e.g., FITC channel for BODIPY-FL).
-
Use the unstained control to set the baseline fluorescence.
-
Quantify the mean fluorescence intensity (MFI) of the cell population to determine the level of fluorescent Lyso-Gb3 uptake.
-
Visualization of Pathways and Workflows
Caption: Cellular uptake and signaling cascade of fluorescently labeled Lyso-Gb3.
References
- 1. pnas.org [pnas.org]
- 2. Elevated this compound is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 4. researchgate.net [researchgate.net]
- 5. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lyso-Gb3 associates with adverse long-term outcome in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 10. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 14. zora.uzh.ch [zora.uzh.ch]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Lyso-Gb3 Synthesis Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder resulting from the deficiency of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated, cytotoxic metabolite, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues. Lyso-Gb3 is recognized as a key mediator of the pathology in Fabry disease, contributing to neuropathic pain, renal failure, and cardiomyopathy.
A promising therapeutic strategy for Fabry disease, applicable to all genotypes, is Substrate Reduction Therapy (SRT). This approach aims to inhibit the synthesis of glucosylceramide, a common precursor for Gb3 and lyso-Gb3, thereby reducing the accumulation of these harmful lipids. The enzyme responsible for the initial step in the synthesis of most glycosphingolipids is glucosylceramide synthase (GCS). Inhibition of GCS presents a direct mechanism to decrease the production of lyso-Gb3.
These application notes provide a detailed framework for a high-throughput screening (HTS) campaign designed to identify and characterize small molecule inhibitors of lyso-Gb3 synthesis by targeting GCS. The protocols described herein are intended for professionals in drug discovery and related fields.
Signaling Pathway of Lyso-Gb3 Synthesis
The biosynthesis of lyso-Gb3 originates from ceramide. Glucosylceramide synthase (GCS) catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is the committed step in the synthesis of most glycosphingolipids. Subsequently, lactosylceramide (B164483) synthase adds a galactose residue, and globotriaosylceramide (Gb3) synthase (α-1,4-galactosyltransferase) adds a terminal galactose to form Gb3. Lyso-Gb3 is then formed through the deacylation of Gb3. In Fabry disease, the catabolic pathway for Gb3 and lyso-Gb3 is impaired due to deficient α-galactosidase A activity, leading to their accumulation.
High-Throughput Screening (HTS) Workflow
The proposed HTS assay is a cell-based screen using a high-content imaging system or a high-throughput mass spectrometry platform to quantify the reduction of lyso-Gb3 in response to treatment with test compounds. Fibroblasts derived from Fabry patients, which endogenously accumulate Gb3 and lyso-Gb3, are the recommended cell model.
Data Presentation: Performance of Known GCS Inhibitors
The following tables summarize the potency of known GCS inhibitors. This data is crucial for establishing baseline assay performance and for comparing the potency of newly discovered compounds.
Table 1: In Vitro Enzyme Inhibition Data for GCS Inhibitors
| Compound | Target | IC50 (nM) | Assay Type |
| Eliglustat | GCS | 24 | Enzyme-based |
| EXEL-0346 | GCS | 2 | Enzyme-based[1] |
| Genz-123346 | GCS | 14 | Enzyme-based |
| Glucosylceramide synthase-IN-2 | Human GCS | 15 | Enzyme-based[2][3] |
| Glucosylceramide synthase-IN-2 | Mouse GCS | 190 | Enzyme-based[2][3] |
Table 2: Cell-Based Assay Data for GCS Inhibitors
| Compound | Cell Line | Endpoint | IC50 (µM) | Reference |
| Lucerastat (B1675357) | Fabry Patient Fibroblasts | Gb3 Reduction | 11 (median) | [4][5][6] |
| PDMP | Osimertinib-Resistant NSCLC | Proliferation Inhibition | 15 - 25 | [7] |
Table 3: HTS Assay Performance Metrics (Exemplary)
| Parameter | Value | Interpretation |
| Z'-Factor | > 0.5 | Excellent separation between positive and negative controls, suitable for HTS.[8][9] |
| Signal-to-Background (S/B) Ratio | > 2 | Sufficient dynamic range for hit identification.[8] |
| Signal-to-Noise (S/N) Ratio | > 10 | Low data variability relative to the signal window.[8] |
| Coefficient of Variation (%CV) | < 15% | High precision and reproducibility of the assay.[8] |
Experimental Protocols
Protocol 1: Cell-Based HTS Assay for Modulators of Lyso-Gb3 Synthesis
Objective: To identify compounds that reduce intracellular lyso-Gb3 levels in a cell-based assay format suitable for high-throughput screening.
Materials:
-
Human Fabry patient-derived fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
384-well clear-bottom cell culture plates
-
Test compound library (e.g., dissolved in DMSO)
-
Positive control: Lucerastat
-
Negative control: DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Automated liquid handling systems
-
Multi-well plate reader or high-throughput mass spectrometer
Methodology:
-
Cell Culture and Plating:
-
Culture Fabry patient fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Using an automated dispenser, seed the cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound plates by diluting the screening library to the desired final concentration (e.g., 10 µM) in culture medium.
-
Include positive control wells (e.g., a concentration range of Lucerastat) and negative control wells (DMSO vehicle).
-
Using a robotic liquid handler, transfer a small volume (e.g., 10 µL) of the compound solutions to the cell plates.
-
-
Incubation:
-
Incubate the plates for 72 to 96 hours at 37°C and 5% CO2 to allow for compound-induced changes in lyso-Gb3 levels.[5]
-
-
Cell Lysis:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 50 µL of ice-cold PBS.
-
Add 20 µL of cell lysis buffer to each well.
-
Incubate on a plate shaker for 15 minutes at 4°C to ensure complete lysis.
-
-
Lyso-Gb3 Quantification:
-
The primary endpoint is the quantification of intracellular lyso-Gb3. Due to the high specificity and sensitivity required, a high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[10][11][12][13][14]
-
Transfer the cell lysates to a new 384-well plate suitable for autosamplers.
-
Perform a protein precipitation step by adding a solvent like methanol (B129727) containing an internal standard (e.g., a stable isotope-labeled lyso-Gb3).
-
Centrifuge the plates to pellet the precipitated protein.
-
Transfer the supernatant to another plate for injection into the LC-MS/MS system.
-
Utilize a rapid LC gradient and multiple reaction monitoring (MRM) to quantify lyso-Gb3.
-
-
Data Analysis:
-
Normalize the data to the plate controls (0% inhibition for DMSO, 100% inhibition for a high concentration of Lucerastat).
-
Calculate the Z'-factor for each plate to assess assay quality.
-
Identify "hits" as compounds that reduce lyso-Gb3 levels by a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Protocol 2: Lyso-Gb3 Quantification by High-Throughput LC-MS/MS
Objective: To provide a detailed protocol for the quantification of lyso-Gb3 from cell lysates in a 384-well format.
Materials:
-
Cell lysates in 384-well plates (from Protocol 1)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) formate
-
Lyso-Gb3 analytical standard
-
Stable isotope-labeled lyso-Gb3 (internal standard)
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
C18 analytical column suitable for UHPLC
Methodology:
-
Sample Preparation:
-
To 20 µL of cell lysate in each well of a 384-well plate, add 80 µL of methanol containing the internal standard (e.g., 5 ng/mL of deuterated lyso-Gb3).
-
Seal and vortex the plate for 5 minutes.
-
Centrifuge the plate at 4,000 x g for 20 minutes at 4°C.
-
Carefully transfer 50 µL of the supernatant to a new 384-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Methanol (50:50) with 0.1% formic acid.
-
Use a rapid gradient (e.g., 5% to 95% B in 1.5 minutes) with a flow rate of 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the transitions for lyso-Gb3 and the internal standard. A common transition for lyso-Gb3 is m/z 786.5 -> 282.3.[12]
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.
-
-
-
Data Processing and Quantification:
-
Integrate the peak areas for lyso-Gb3 and the internal standard.
-
Calculate the peak area ratio (lyso-Gb3 / internal standard).
-
Generate a standard curve using known concentrations of the lyso-Gb3 analytical standard.
-
Determine the concentration of lyso-Gb3 in the unknown samples by interpolating from the standard curve.
-
Normalize the lyso-Gb3 concentration to the total protein concentration of the initial cell lysate if desired.
-
Conclusion
The described cell-based HTS assay provides a robust platform for the discovery of novel inhibitors of lyso-Gb3 synthesis. By targeting GCS, this screening approach is applicable to all forms of Fabry disease, irrespective of the patient's specific GLA mutation. The integration of a high-throughput LC-MS/MS readout ensures high sensitivity and specificity for the primary biomarker, lyso-Gb3. Careful assay validation, including the determination of the Z'-factor and other performance metrics, is critical for the success of the screening campaign. The identified hits can then be further characterized in secondary assays to confirm their mechanism of action and advance the development of new oral therapies for Fabry disease.
References
- 1. Discovery and characterization of an inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Glucosylceramide synthase-IN-2 | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Glucosylceramide synthase inhibition with lucerastat lowers globotriaosylceramide and lysosome staining in cultured fibroblasts from Fabry patients with different mutation types - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucosylceramide synthase inhibition with lucerastat lowers globotriaosylceramide and lysosome staining in cultured fibroblasts from Fabry patients with different mutation types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unipr.it [air.unipr.it]
- 8. researchgate.net [researchgate.net]
- 9. assay.dev [assay.dev]
- 10. researchgate.net [researchgate.net]
- 11. revvity.com [revvity.com]
- 12. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Globotriaosylsphingosine (Lyso-Gb3) Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of various biological samples for the quantitative analysis of Globotriaosylsphingosine (Lyso-Gb3) by mass spectrometry. The following protocols are designed to ensure high sensitivity, accuracy, and reproducibility for the analysis of this key biomarker for Fabry disease.
Introduction
This compound (Lyso-Gb3) is a deacylated metabolite of globotriaosylceramide (Gb3) that accumulates in the plasma, urine, and tissues of individuals with Fabry disease, an X-linked lysosomal storage disorder.[1] Accurate and precise quantification of Lyso-Gb3 is crucial for the diagnosis, monitoring of disease progression, and assessment of therapeutic efficacy. This document outlines validated sample preparation techniques for plasma, urine, and dried blood spots (DBS) prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Section 1: Sample Preparation from Plasma/Serum
Plasma and serum are the most common matrices for Lyso-Gb3 quantification. The primary challenge in these samples is the high protein content and the presence of interfering phospholipids. The following methods are commonly employed to address these challenges.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup. It is often favored for high-throughput screening.
Protocol 1: Simple Protein Precipitation with Acetonitrile (B52724)
This protocol is adapted for the rapid processing of plasma samples.
Materials:
-
Human plasma
-
Acetonitrile (ACN), LC-MS grade
-
Internal Standard (IS) solution (e.g., N,N-Dimethyl-D-erythro-sphingosine)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add a predetermined volume of cold acetonitrile (e.g., 300-400 µL) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.[2]
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% ACN/water with 0.1% formic acid) for LC-MS/MS analysis.[3]
Protocol 2: Assisted Protein Precipitation with Methanol (B129727) using Phree Cartridges
This method enhances the removal of phospholipids, reducing matrix effects and improving sensitivity.[1][4]
Materials:
-
Human plasma
-
Methanol (MeOH), LC-MS grade
-
Internal Standard (IS) solution (e.g., lyso-Gb3-d7)
-
Phree Phospholipid Removal Cartridges
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette plasma sample into the Phree cartridge.
-
Add the internal standard solution.[1]
-
Add methanol as the deproteinizing solution.[1]
-
Mix thoroughly by vortexing.
-
Pass the mixture through the Phree cartridge by centrifugation.
-
The resulting eluate is ready for direct injection or can be further processed (e.g., evaporation and reconstitution) for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a more selective technique that can provide cleaner extracts compared to PPT.
Protocol 3: Chloroform (B151607)/Methanol/Water Extraction
This method is effective for extracting glycolipids from plasma or serum.[2]
Materials:
-
Human plasma or serum
-
Chloroform, LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Deionized water
-
Internal Standard (IS) solution
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 500 µL of serum or blood, add the internal standard.[2]
-
Add a solvent mixture of chloroform/methanol/water (e.g., in a ratio of 2:1:0.3 v/v/v).[2]
-
Vortex the mixture vigorously for 10 minutes.[2]
-
Store at -20°C for 30 minutes to enhance protein precipitation.[2]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[2]
-
Collect the organic (lower) layer.
-
Repeat the extraction of the aqueous layer with the same solvent mixture to improve recovery.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[2]
Solid-Phase Extraction (SPE)
SPE offers a high degree of selectivity and can effectively remove interfering substances, resulting in very clean samples.
Protocol 4: Mixed-Mode Strong Cation Exchange (MCX) SPE
This protocol is suitable for concentrating Lyso-Gb3 from plasma.
Materials:
-
Human plasma
-
Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA)
-
SPE manifold
-
Evaporation system
Procedure:
-
Condition the MCX SPE cartridge with methanol followed by equilibration with water.
-
Load the pre-treated plasma sample (e.g., diluted or protein-precipitated) onto the cartridge.
-
Wash the cartridge with an acidic solution (e.g., 2% formic acid in water) to remove neutral and acidic interferences.
-
Wash with an organic solvent (e.g., 0.2% formic acid in methanol) to remove lipids.[3]
-
Elute the Lyso-Gb3 with a basic organic solution (e.g., 2% ammonium hydroxide in methanol).[3]
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Section 2: Sample Preparation from Urine
Urine is a non-invasive sample matrix for Lyso-Gb3 analysis. However, the concentration of Lyso-Gb3 in urine is significantly lower than in plasma, often requiring a concentration step.[5][6]
Solid-Phase Extraction (SPE) for Urine
Protocol 5: MCX SPE for Urine Samples
This protocol is adapted for the extraction and concentration of Lyso-Gb3 from urine.[3]
Materials:
-
Urine sample
-
MCX SPE cartridges
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA)
-
Ammonium hydroxide (NH₄OH)
-
SPE manifold
-
Evaporation system
Procedure:
-
Centrifuge the urine sample to remove any sediment.
-
Condition the MCX SPE cartridge with 1 mL of methanol and then 1 mL of water.
-
Load the urine sample onto the conditioned cartridge.[3]
-
Wash the cartridge sequentially with 1 mL of 2% formic acid in water and 1 mL of 0.2% formic acid in methanol.[3]
-
Elute the analytes with 600 µL of 2% ammonium hydroxide in methanol.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen.[3]
-
Reconstitute the residue in 200 µL of 50% acetonitrile/water with 0.1% formic acid for analysis.[3]
Liquid-Liquid Extraction (LLE) for Urine
Protocol 6: Chloroform/Methanol LLE for Urine
This protocol is an alternative for extracting Lyso-Gb3 from urine.[7]
Materials:
-
Urine sample
-
Chloroform, LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Phosphate-saline buffer (20 mM, pH 8)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 190 µL of urine, add 500 µL of chloroform, 500 µL of methanol, and 260 µL of 20 mM phosphate-saline buffer (pH 8).[7]
-
Vortex vigorously for 1 minute.[7]
-
Centrifuge for 10 minutes at 15,000 x g.[7]
-
Collect the lower organic phase.[7]
-
Add another 500 µL of chloroform to the remaining aqueous phase for a second extraction.[7]
-
Vortex and centrifuge again.
-
Combine the organic phases and evaporate to dryness.
-
Reconstitute in a suitable solvent for LC-MS/MS analysis.
Section 3: Sample Preparation from Dried Blood Spots (DBS)
DBS samples offer advantages in terms of collection, storage, and transportation. The small sample volume requires a sensitive analytical method.
Solvent Extraction from DBS
Protocol 7: Methanol/Ethanol Extraction from DBS
This is a common and straightforward method for extracting Lyso-Gb3 from DBS.[8][9][10]
Materials:
-
Dried blood spot card
-
Hole puncher (e.g., 3.1 mm or 3 mm diameter)
-
Microtiter plate or microcentrifuge tubes
-
Extraction solvent (e.g., methanol or ethanol) containing the internal standard (e.g., lyso-Gb2 or a stable isotope-labeled Lyso-Gb3).[8][9]
-
Shaker/incubator
-
Centrifuge
Procedure:
-
Punch out one or more DBS discs (e.g., 3.1 mm diameter) and place them into a well of a microtiter plate or a microcentrifuge tube.[9][10]
-
Add a specific volume of the extraction solvent containing the internal standard.[9][10]
-
Incubate the plate/tubes with shaking for a defined period (e.g., 30-60 minutes) at room temperature to allow for extraction.
-
Centrifuge the plate/tubes to pellet the paper disc and any precipitated proteins.
-
Transfer the supernatant to a clean plate or vials for direct injection into the LC-MS/MS system.[9][10]
Section 4: Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for Lyso-Gb3 analysis.
Table 1: Performance Characteristics of Plasma/Serum Lyso-Gb3 Sample Preparation Methods
| Method | Internal Standard | LLOQ (ng/mL) | Recovery (%) | Precision (CV%) | Reference |
| Protein Precipitation (Acetonitrile) | N,N-Dimethyl-D-erythro-sphingosine | 2.0 | 97.6 - 98.6 | < 6.0 | [11] |
| Assisted PPT (Phree Cartridges) | lyso-Gb3-d7 | 0.25 | Not Reported | < 10 | [1][4][12] |
| Liquid-Liquid Extraction (CHCl₃/MeOH/H₂O) | N-glycinated lyso-ceramide trihexoside | Not Reported | Not Reported | Not Reported | [2] |
| Solid-Phase Extraction | 1-β-D-glucosylsphingosine | 2.5 nmol/L (~1.97 ng/mL) | Not Reported | < 12 | [13] |
Table 2: Performance Characteristics of Urine Lyso-Gb3 Sample Preparation Methods
| Method | Internal Standard | LLOQ | Recovery (%) | Precision (CV%) | Reference |
| Solid-Phase Extraction (MCX) | [4][7][11][12][14] ¹³C₅-lysoGb3 | Not explicitly stated for urine, but plasma LLOQ was low. | Not Reported | Not Reported | [5][6] |
Table 3: Performance Characteristics of Dried Blood Spot Lyso-Gb3 Sample Preparation Methods
| Method | Internal Standard | LLOQ (ng/mL) | Recovery (%) | Precision (CV%) | Reference |
| Solvent Extraction | Stable isotope analogue of Lyso-Gb3 | 0.2 | 81.0 - 139.7 | < 12.1 | [9][10] |
| Solvent Extraction | lyso-Gb2 | 0.28 | Not Reported | Not Reported | [8][15] |
Section 5: Experimental Workflows
The following diagrams illustrate the key steps in the sample preparation protocols.
References
- 1. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. pure.eur.nl [pure.eur.nl]
- 7. Untargeted Lipidomics in Fabry Disease of Urine Samples by Low-Resolution Flow Injection Mass Spectrometry (ESI(±)-LTQ MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. A Fast Determination of this compound in Plasma for Screening Fabry Disease Using UPLC-ESI-MS/MS -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 12. A rapid and simple uhplc-ms/ms method for quantification of plasma this compound (Lyso-gb3) [cris.unibo.it]
- 13. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes: The Use of Stable Isotope-Labeled Lyso-Gb3 as an Internal Standard for Accurate Quantification of a Fabry Disease Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by the deficiency of the enzyme α-galactosidase A (α-Gal A). This enzymatic defect leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various tissues and biological fluids.[1][2][3] Lyso-Gb3 has emerged as a crucial biomarker for the diagnosis, prognosis, and monitoring of therapeutic efficacy in Fabry disease.[4][5][6][7] Accurate and precise quantification of lyso-Gb3 is therefore paramount for clinical management and drug development. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects.[5] This document provides detailed application notes and protocols for the use of stable isotope-labeled lyso-Gb3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Principle of Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution mass spectrometry relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest (in this case, lyso-Gb3) to the sample at the beginning of the analytical workflow. The labeled internal standard is chemically identical to the endogenous analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, D).[5][8] Because the internal standard and the analyte exhibit nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer's ion source.[5] By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss during preparation or fluctuations in instrument response.
Metabolic Pathway in Fabry Disease
The following diagram illustrates the metabolic pathway leading to the accumulation of lyso-Gb3 in Fabry disease.
Caption: Metabolic pathway illustrating the accumulation of lyso-Gb3 in Fabry disease.
Quantitative Data Summary
The following tables summarize representative quantitative data for lyso-Gb3 concentrations in plasma from healthy controls and Fabry disease patients, as determined by LC-MS/MS using a stable isotope-labeled internal standard.
Table 1: Plasma Lyso-Gb3 Concentrations in Healthy Controls and Fabry Disease Patients
| Population | N | Median Lyso-Gb3 (ng/mL) | Range (ng/mL) | Reference |
| Healthy Controls | 120 | 0.42 - 0.44 | 0.24 - 0.81 | [9] |
| Healthy Controls | 16 | - | < 0.6 | [10] |
| Fabry Males (Untreated) | - | 170 nmol/L (~133.6 ng/mL) | - | [2] |
| Fabry Females (Untreated) | - | 9.7 nmol/L (~7.6 ng/mL) | - | [2] |
| Fabry Males (Treated) | - | 40.2 nmol/L (~31.6 ng/mL) | - | [2] |
| Fabry Females (Treated) | - | 7.5 nmol/L (~5.9 ng/mL) | - | [2] |
| Fabry Disease Patients | 34 | - | 0.50 - 73.13 | [10] |
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [10] |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | [10][11] |
| Intra-assay Precision (CV%) | < 12.1% | [12] |
| Inter-assay Precision (CV%) | < 12.1% | [12] |
| Intra-day Bias | < 8% | [2] |
| Inter-day Bias | < 5% | [2] |
| Recovery | 81.0 - 139.7% | [12] |
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Solvents and Chemicals:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (FA)
-
Chloroform
-
Dimethylformamide (for NMR quantification of standard)[5]
-
-
Consumables:
Equipment
-
Liquid Chromatography system (UHPLC or HPLC)
-
Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Experimental Workflow
The following diagram outlines the general workflow for the quantification of lyso-Gb3 using a stable isotope-labeled internal standard.
Caption: General workflow for lyso-Gb3 quantification using stable isotope dilution.
Detailed Methodologies
1. Preparation of Stock and Working Solutions
-
Lyso-Gb3 Stock Solution: Dissolve the lyso-Gb3 analytical standard in methanol to a concentration of 500 µg/mL.[10][11]
-
Internal Standard (IS) Stock Solution: Dissolve the stable isotope-labeled lyso-Gb3 in methanol to a concentration of 100 µg/mL.[10][11]
-
Lyso-Gb3 Working Solutions: Prepare serial dilutions of the lyso-Gb3 stock solution in methanol to create working solutions for calibration curves and quality control (QC) samples (e.g., 0.25, 0.5, 50, 100 ng/mL).[10][11]
-
IS Working Solution: Dilute the IS stock solution with methanol containing 0.1% formic acid to a final concentration of 5 ng/mL. This solution will also serve as the protein precipitation agent.[10][11]
2. Sample Preparation (Protein Precipitation Method)
This is a rapid and simple method suitable for high-throughput analysis.[10]
-
To 100 µL of plasma/serum in a microcentrifuge tube, add the IS working solution. The volume of the IS working solution will depend on the desired final concentration and the subsequent steps. A common approach is to add a fixed volume (e.g., 200 µL) of the IS in the precipitation solvent.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., methanol/water with 0.1% formic acid).
-
Vortex, sonicate, and centrifuge the reconstituted sample to pellet any insoluble material.
-
Transfer the clear supernatant to an LC vial for analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used (e.g., Waters BEH C18).[12]
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium formate with 0.2% formic acid.[1][10]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 1 mM ammonium formate with 0.2% formic acid.[1][10]
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is employed to elute lyso-Gb3. The specific gradient will depend on the column dimensions and LC system.
-
Flow Rate: Typical flow rates for UHPLC are in the range of 0.3-0.6 mL/min.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
4. Data Analysis and Quantification
-
Integrate the peak areas for the MRM transitions of both endogenous lyso-Gb3 and the stable isotope-labeled internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the lyso-Gb3 standards.
-
Determine the concentration of lyso-Gb3 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of stable isotope-labeled lyso-Gb3 as an internal standard in LC-MS/MS assays provides a robust, sensitive, and specific method for the accurate quantification of this critical Fabry disease biomarker.[5][8] This approach is essential for the reliable diagnosis of patients, monitoring disease progression, and evaluating the response to enzyme replacement and other therapies. The protocols outlined in these application notes provide a foundation for laboratories to develop and validate their own high-quality assays for lyso-Gb3 measurement.
References
- 1. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS [mdpi.com]
- 2. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-step synthesis of carbon-13-labeled this compound (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-step synthesis of carbon-13-labeled this compound (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Application Note: Multiplexed Quantification of Globotriaosylsphingosine (Lyso-Gb3) and its Analogues by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A).[1][2] This enzymatic defect leads to the progressive accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (Lyso-Gb3), in various tissues and biological fluids.[1][2] Lyso-Gb3 has emerged as a crucial biomarker for Fabry disease, demonstrating a strong correlation with disease severity and phenotype.[3] Furthermore, recent metabolomic studies have identified several analogues of Lyso-Gb3 that are also elevated in Fabry patients and are considered valuable for diagnosis and monitoring disease progression.[4][5]
This application note provides a detailed protocol for the simultaneous quantification of Lyso-Gb3 and its key analogues in human plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The ability to measure a panel of these biomarkers in a single assay offers a more comprehensive assessment of the metabolic dysregulation in Fabry disease, which is valuable for researchers, scientists, and professionals involved in drug development and clinical research.
Principle of the Method
This method employs a simple and rapid protein precipitation step for sample preparation, followed by reversed-phase liquid chromatography for the separation of Lyso-Gb3 and its analogues. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. An isotopically labeled internal standard is used to ensure accurate quantification.
Featured Analytes
This assay is designed for the simultaneous quantification of Lyso-Gb3 and a panel of its structurally related analogues, which are distinguished by modifications on the sphingosine (B13886) moiety. The primary analytes include:
-
This compound (Lyso-Gb3)
-
Lyso-Gb3 analogues (e.g., -28 Da, -2 Da, +16 Da, +18 Da, +34 Da)
Experimental Workflow
The overall experimental workflow for the quantification of Lyso-Gb3 and its analogues is depicted below.
Detailed Experimental Protocol
Materials and Reagents
-
Human plasma (EDTA)
-
Lyso-Gb3 standard (Matreya LLC or equivalent)
-
Lyso-Gb3-d5 internal standard (or other suitable isotopically labeled standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well collection plates
-
Centrifuge capable of handling 96-well plates
Equipment
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer
-
Nitrogen evaporator
-
Vortex mixer
Sample Preparation
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of Lyso-Gb3 in methanol at a concentration of 1 mg/mL.
-
Prepare a stock solution of the internal standard (e.g., Lyso-Gb3-d5) in methanol at 1 mg/mL.
-
Prepare working solutions for the calibration curve by serial dilution of the Lyso-Gb3 stock solution in methanol.
-
Prepare a working internal standard solution at a suitable concentration (e.g., 100 ng/mL) in acetonitrile with 0.1% formic acid.
-
-
Plasma Sample Extraction:
-
Pipette 50 µL of plasma sample, calibrator, or quality control into a 96-well plate.
-
Add 10 µL of the internal standard working solution to each well, except for the blank samples.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see LC conditions below).
-
Liquid Chromatography Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30-95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95-30% B
-
3.6-5.0 min: 30% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The following table provides example MRM transitions. These should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lyso-Gb3 | 786.5 | 282.3 | 45 |
| Lyso-Gb3 (-28 Da) | 758.5 | 282.3 | 45 |
| Lyso-Gb3 (-2 Da) | 784.5 | 280.3 | 45 |
| Lyso-Gb3 (+16 Da) | 802.5 | 282.3 | 45 |
| Lyso-Gb3 (+18 Da) | 804.5 | 282.3 | 45 |
| Lyso-Gb3 (+34 Da) | 820.5 | 282.3 | 45 |
| Lyso-Gb3-d5 (IS) | 791.5 | 287.3 | 45 |
Data Presentation
The quantitative data for Lyso-Gb3 and its analogues should be summarized in tables for clear comparison between different sample groups (e.g., healthy controls vs. Fabry disease patients).
Table 1: Plasma Concentrations of Lyso-Gb3 and its Analogues in Healthy Controls and Fabry Disease Patients (Example Data)
| Analyte | Healthy Controls (n=50) Mean ± SD (ng/mL) | Fabry Patients (n=50) Mean ± SD (ng/mL) |
| Lyso-Gb3 | 0.5 ± 0.2 | 85.6 ± 42.1 |
| Lyso-Gb3 (-28 Da) | 5.2 ± 2.8 | |
| Lyso-Gb3 (-2 Da) | 12.3 ± 6.7 | |
| Lyso-Gb3 (+16 Da) | 3.1 ± 1.9 | |
| Lyso-Gb3 (+18 Da) | 1.8 ± 1.1 | |
| Lyso-Gb3 (+34 Da) | 4.5 ± 2.5 | |
| LLOQ: Lower Limit of Quantification |
Lyso-Gb3 Signaling Pathway
Lyso-Gb3 is not merely a storage product but an active pathogenic molecule that can trigger various cellular signaling cascades, contributing to the clinical manifestations of Fabry disease. A key pathological effect of elevated Lyso-Gb3 is the proliferation of vascular smooth muscle cells, which is thought to be mediated through the activation of the ERK/MAPK signaling pathway.[6] In other cell types, such as podocytes, Lyso-Gb3 has been shown to activate pathways involving mTOR, NOTCH, and NF-κB, leading to inflammation and fibrosis.
Conclusion
The multiplexed LC-MS/MS method described provides a robust and sensitive tool for the simultaneous quantification of Lyso-Gb3 and its analogues in plasma. This comprehensive analysis can provide valuable insights for researchers studying the pathophysiology of Fabry disease and for professionals involved in the development of novel therapeutics. The detailed protocol and understanding of the associated signaling pathways will aid in the effective application of this assay in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of Globotriaosylsphingosine (Lyso-Gb3) Accumulation
Introduction
Globotriaosylsphingosine (Lyso-Gb3) is a deacylated metabolite of globotriaosylceramide (Gb3) and a critical biomarker for Fabry disease, a rare X-linked lysosomal storage disorder.[1] The accumulation of Lyso-Gb3 is implicated in the pathogenesis of various disease manifestations, including pain, renal failure, and cardiomyopathy.[1] Visualizing and quantifying Lyso-Gb3 accumulation in vivo is a key objective for researchers and drug developers to understand disease progression and assess therapeutic efficacy.
While direct in vivo imaging of Lyso-Gb3 remains a developing field, this document provides detailed application notes and protocols for current state-of-the-art indirect in vivo imaging techniques. These methods focus on visualizing the precursor molecule, Gb3, and the downstream neuropathological effects of Lyso-Gb3 accumulation. Additionally, protocols for high-resolution ex vivo validation and a discussion of emerging technologies are included to provide a comprehensive overview for the scientific community.
Application Note 1: Indirect In Vivo Visualization of Gb3 Accumulation using Quantitative MRI (qMRI)
Principle: Quantitative Magnetic Resonance Imaging (qMRI) provides an indirect, non-invasive method to assess the accumulation of the primary substrate, Gb3, in tissues. Specifically, mapping the longitudinal relaxation rate (R1 = 1/T1) has been demonstrated to correlate with cerebral Gb3 deposition in Fabry disease.[2] An increase in R1 values (a decrease in T1 relaxation time) in both gray and white matter is associated with higher lipid storage and has been shown to correlate with reduced α-galactosidase A enzyme activity.[3] This technique serves as a valuable in vivo surrogate marker for disease burden in the central nervous system.
Experimental Protocol: Quantitative R1 Mapping of the Brain
This protocol is synthesized for a 3 Tesla Siemens MAGNETOM Prisma scanner but can be adapted for other systems.
1. Subject Preparation:
-
For animal studies (e.g., Fabry disease mouse model), anesthetize the animal using isoflurane (B1672236) (1-2% in oxygen) and monitor vital signs (respiration, temperature) throughout the scan.[4] Maintain body temperature using a warm air system.
-
For human studies, provide ear protection and head immobilization using foam padding to minimize motion artifacts.
2. MRI Data Acquisition:
-
Scanner: 3T Siemens MRI scanner with a 64-channel head coil.[5]
-
Sequences: Acquire multi-echo 3D spoiled gradient-echo (SPGR) or FLASH sequences with at least two different flip angles (e.g., 4° and 20°) to enable R1 map calculation.[1][6]
-
Typical Sequence Parameters:
-
Resolution: 1 mm isotropic
-
Field of View (FOV): 256 x 240 mm
-
Matrix Size: 256 x 240 x 176
-
Repetition Time (TR): ~18-20 ms
-
Echo Times (TE): Multiple echoes (e.g., 6 echoes between 2.2 and 14.7 ms) to also allow for R2* mapping.[1]
-
Parallel Imaging: GRAPPA factor of 2.
-
3. Post-Processing and R1 Map Generation:
-
The data processing pipeline involves several steps to convert the raw gradient-echo images into a quantitative R1 map.
-
Step 1: Brain Extraction: Remove non-brain tissue (skull, scalp) from the anatomical images using tools like FSL's Brain Extraction Tool (BET).
-
Step 2: RF Transmit Field (B1+) Correction: At higher field strengths (≥3T), B1+ field inhomogeneities can introduce bias into the R1 estimates. If a B1+ map is not acquired, post-processing correction methods like UNICORT can be applied.[7]
-
Step 3: R1 Calculation: Use the multiple flip angle images to fit the signal intensity to the SPGR signal equation on a voxel-by-voxel basis, solving for R1. Software packages like VISTAlab's mrQ or custom scripts in MATLAB can be used for this purpose.[6]
-
Step 4: Image Registration: Register the calculated R1 maps to a standard anatomical space (e.g., MNI152 for human studies) to allow for group-level statistical analysis.[8]
-
Step 5: Voxel-Based Analysis: Perform statistical comparisons of R1 values between patient and control groups in specific regions of interest (e.g., gray matter, white matter, deep gray nuclei).[2]
Data Presentation
Table 1: Quantitative MRI (R1 Mapping) Findings in Fabry Disease
| Parameter | Brain Region | Finding in Fabry Disease | Correlation | Reference |
|---|---|---|---|---|
| R1 (1/s) | Gray Matter | Widespread increase compared to healthy controls | Negative correlation with residual α-galactosidase A activity (r = -0.57) | [3] |
| R1 (1/s) | White Matter | Widespread increase compared to healthy controls | Negative correlation with residual α-galactosidase A activity (r = -0.49) | [3] |
| T1 (ms) | Myocardium | Lower T1 values reflecting Gb3 deposition | Used for clinical management |[2] |
Diagram: qMRI Workflow for R1 Mapping
Caption: Workflow for quantitative R1 mapping to assess Gb3 accumulation.
Application Note 2: In Vivo Assessment of Neurochemical Alterations via Proton MRS (¹H-MRS)
Principle: Proton Magnetic Resonance Spectroscopy (¹H-MRS) is a non-invasive technique that measures the concentration of various metabolites in a selected volume of tissue (voxel).[9] In the context of Fabry disease, ¹H-MRS can detect changes in neurochemicals that reflect the downstream consequences of Lyso-Gb3-induced pathology, such as neuronal injury or dysfunction. A common finding is a reduction in the ratio of N-acetylaspartate (NAA), a marker of neuronal health, to Creatine (Cr), a relatively stable energy metabolite.[10] This provides an in vivo functional readout of the impact of glycolipid accumulation on neuronal integrity.
Experimental Protocol: Single-Voxel ¹H-MRS of the Brain
This protocol is suitable for preclinical studies in mouse models on high-field scanners (e.g., 9.4T or higher).
1. Animal Preparation:
-
Anesthetize the mouse as described in the qMRI protocol.
-
Secure the animal in a stereotactic frame to ensure stable head positioning.
2. MRS Data Acquisition:
-
Sequence: Use a Point RESolved Spectroscopy (PRESS) or Stimulated Echo Acquisition Mode (STEAM) sequence for single-voxel localization. PRESS is often preferred for its higher signal-to-noise ratio (SNR).[10][11]
-
Voxel Placement: Place the voxel (e.g., 2 x 2 x 2 mm) in a region of interest, such as the hippocampus or cortex, using anatomical scout images.[12]
-
Shimming: Perform automated and manual shimming of the magnetic field within the voxel to achieve a narrow water line width (<15 Hz), which is crucial for resolving metabolite peaks.[11]
-
Water Suppression: Apply a water suppression technique, such as VAPOR, to attenuate the large water signal.[10]
-
Typical Sequence Parameters (9.4T):
-
TR: 2000-5000 ms
-
TE: Ultra-short TE (≤10 ms) is preferred to minimize signal loss from T2 relaxation and J-coupling evolution.[10]
-
Number of Averages (NEX): 256-512, depending on the desired SNR.
-
3. Data Processing and Quantification:
-
Step 1: Pre-processing: The raw time-domain data (Free Induction Decay, FID) is subjected to eddy current correction, residual water removal, and Fourier transformation to generate the frequency-domain spectrum.[3]
-
Step 2: Spectral Fitting: Use a spectral fitting software package like LCModel or Osprey to quantify the area under the curve for each metabolite peak.[13][14] This is done by fitting the acquired spectrum to a linear combination of basis spectra from individual, known metabolites.
-
Step 3: Quantification: Express metabolite concentrations as ratios to an internal reference, typically total Creatine (tCr = Cr + Phosphocreatine), or as absolute concentrations if a water reference scan is acquired.[9]
-
Step 4: Statistical Analysis: Compare metabolite ratios (e.g., NAA/tCr, Glx/tCr) between Fabry disease model animals and wild-type controls.
Data Presentation
Table 2: Key ¹H-MRS Findings in Fabry Disease Models and Patients
| Metabolite Ratio | Brain Region | Finding in Fabry Disease | Implication | Reference |
|---|---|---|---|---|
| NAA/Cr | Cortex, White Matter | Reduced | Neuronal loss or dysfunction | (Implied from[10]) |
| Glx (Glu+Gln)/Cr | Striatum | Increased (early), then decreased (late) | Altered neurotransmission and energy demand | [15] |
| myo-Inositol/Cr | White Matter | Increased | Gliosis (astrocyte proliferation) |[15] |
Diagram: ¹H-MRS Experimental Workflow
Caption: Workflow for ¹H-MRS to assess neurochemical profiles.
Application Note 3: High-Resolution Ex Vivo Mapping using Mass Spectrometry Imaging (MSI)
Principle: Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging is a powerful ex vivo technique that maps the spatial distribution of hundreds of molecules, including individual lipid species, directly from a tissue section.[16] It provides high chemical specificity and spatial resolution (~10-20 µm), allowing for the precise localization of Gb3, Lyso-Gb3, and other related glycolipids within specific anatomical structures of an organ (e.g., cortex, hippocampus in the brain).[17] MSI is an invaluable tool for validating in vivo findings and for discovery-based research to identify novel lipid biomarkers.
Experimental Protocol: MALDI-MSI of Brain Glycolipids
1. Tissue Preparation:
-
Following euthanasia, rapidly dissect the brain and flash-freeze it in isopentane (B150273) cooled by liquid nitrogen to minimize lipid degradation and delocalization.
-
Store tissues at -80°C until sectioning.
-
Cut thin tissue sections (10-12 µm) using a cryostat at -20°C.
-
Thaw-mount the sections onto conductive indium tin oxide (ITO) coated glass slides.[18]
2. Matrix Application:
-
The choice of matrix is critical for lipid analysis. 5-Chloro-2-mercaptobenzothiazole (CMBT) or 9-aminoacridine (B1665356) (9-AA) are commonly used for negative-ion mode analysis of gangliosides and other glycolipids.[19]
-
Apply the matrix uniformly onto the tissue section using an automated sprayer (e.g., HTX M5 Sprayer) to create a homogenous microcrystalline layer.[18]
3. MSI Data Acquisition:
-
Acquire data using a MALDI Time-of-Flight (TOF/TOF) mass spectrometer.
-
Define the imaging area by acquiring an optical scan of the slide.
-
Set the laser parameters (power, raster step size) to achieve the desired spatial resolution.
-
Acquire a full mass spectrum at each pixel within the defined region of interest. Data is typically acquired in negative-ion mode for acidic glycolipids.[19]
4. Data Analysis and Visualization:
-
Use specialized software (e.g., SCiLS Lab) to process the large dataset.
-
Generate ion intensity maps for specific mass-to-charge ratios (m/z) corresponding to Lyso-Gb3, different Gb3 isoforms, and other lipids of interest.
-
Overlay the ion maps with the optical image of the tissue section to correlate lipid distribution with histology.
Data Presentation
Table 3: Example Glycosphingolipids Imaged by MSI in Fabry Disease Mouse Models
| Lipid Species | m/z (example) | Typical Location of Accumulation | Reference |
|---|---|---|---|
| Gb3 (d18:1/C24:0) | ~1136.8 | Kidney (glomeruli, tubules), DRG neurons | [20] |
| Galabiosylceramide | (Varies) | Kidney | [20] |
| GM3 ganglioside | ~1151.7 | Induced at the border of infarcted tissue (stroke model) | [19] |
| Lyso-Gb3 | ~786.5 | (Not explicitly imaged in provided results, but detectable) | (Implied from[20]) |
Future Perspectives: Development of Specific Probes for Direct Lyso-Gb3 Imaging
The development of targeted molecular probes would enable the direct and specific visualization of Lyso-Gb3 in vivo, representing a significant advancement in the field.
Fluorescence Imaging: A potential approach is to develop a fluorescent probe that specifically binds to Lyso-Gb3. This could be a small molecule, an antibody fragment (nanobody), or a peptide. For in vivo applications, the fluorophore should have excitation and emission spectra in the near-infrared (NIR) range (700-900 nm) to minimize tissue autofluorescence and maximize light penetration.
Positron Emission Tomography (PET): PET imaging offers high sensitivity and quantitative capabilities. The development of a PET tracer for Lyso-Gb3 would involve synthesizing a molecule that binds with high affinity and specificity to Lyso-Gb3 and labeling it with a positron-emitting radionuclide (e.g., Carbon-11 or Fluorine-18). Preclinical evaluation in animal models would be required to assess its brain penetration, target engagement, and pharmacokinetic properties.[16]
Signaling Pathways Affected by Lyso-Gb3 Accumulation
Lyso-Gb3 is not an inert storage product; it actively perturbs cellular signaling, contributing to the pathophysiology of Fabry disease. In neuronal cells, Lyso-Gb3 exposure has been shown to disrupt protein homeostasis by affecting pathways involved in protein translation and folding.[21][22] It directly interacts with chaperone proteins like HSP90 and leads to increased protein ubiquitination, suggesting a proteotoxic stress response.[22] Furthermore, in sensory neurons, Lyso-Gb3 can enhance voltage-gated calcium currents, providing a direct link to the neuropathic pain experienced by patients.[23][24]
Diagram: Lyso-Gb3 Induced Cellular Stress in Neurons
Caption: Lyso-Gb3 perturbs neuronal homeostasis and contributes to pain signaling.
References
- 1. Quantitative multi-parameter mapping of R1, PD*, MT, and R2* at 3T: a multi-center validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo demonstration of globotriaosylceramide brain accumulation in Fabry Disease using MR Relaxometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preprocessing, analysis and quantification in single-voxel magnetic resonance spectroscopy: Experts’ consensus recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectroscopic Imaging of the Mouse Brain | Radiology Key [radiologykey.com]
- 5. A comprehensive protocol for quantitative magnetic resonance imaging of the brain at 3 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. Unified segmentation based correction of R1 brain maps for RF transmit field inhomogeneities (UNICORT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Processing pipeline details — fmriprep version documentation [fmriprep.org]
- 9. pubs.rsna.org [pubs.rsna.org]
- 10. Magnetic resonance spectroscopy in the rodent brain: Experts’ consensus recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mriquestions.com [mriquestions.com]
- 12. Preclinical 1H-MRS neurochemical profiling in neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Reliability and Reproducibility of Metabolite Quantification Using 1H MRS in the Human Brain at 3 T and 7 T - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arxiv.org [arxiv.org]
- 16. Mass Spectrometry Imaging for Glycome in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MALDI Mass Spectrometry Imaging of Lipids and Primary Metabolites on Rat Brain Sections | Springer Nature Experiments [experiments.springernature.com]
- 18. Mass spectrometry imaging for glycosphingolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Imaging Mass Spectrometry Detection of Gangliosides Species in the Mouse Brain following Transient Focal Cerebral Ischemia and Long-Term Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fabry disease: renal sphingolipid distribution in the α-Gal A knockout mouse model by mass spectrometric and immunohistochemical imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Enzymatic Activity of Alpha-Galactosidase A on Lyso-Gb3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by the deficient activity of the enzyme alpha-galactosidase A (α-Gal A).[1][2][3] This deficiency leads to the progressive accumulation of glycosphingolipids, predominantly globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues.[1][2][4][5] Lyso-Gb3 is considered a key biomarker for Fabry disease, as its levels are often elevated in patients and correlate with disease severity.[6][7] Therefore, accurately assessing the enzymatic activity of α-Gal A on lyso-Gb3 is crucial for diagnosing Fabry disease, monitoring treatment efficacy, and developing novel therapies such as enzyme replacement therapies and chaperone drugs.[8]
These application notes provide detailed protocols for assessing the enzymatic activity of α-Gal A, with a specific focus on its natural substrate, lyso-Gb3. The protocols are designed for use in research and drug development settings.
Data Presentation
Table 1: Kinetic Parameters of Alpha-Galactosidase A
| Parameter | Value | pH | Substrate | Source |
| Km | 144 µM | 5.9 | p-nitrophenyl-α-D-galactopyranoside | [1] |
| Vmax | 5.74 pmol/min | 5.9 | p-nitrophenyl-α-D-galactopyranoside | [1] |
| Km | 102 µM | 4.5 | p-nitrophenyl-α-D-galactopyranoside | [1] |
| Vmax | 2.76 pmol/min | 4.5 | p-nitrophenyl-α-D-galactopyranoside | [1] |
Table 2: Reference Ranges for Lyso-Gb3 in Human Plasma and Dried Blood Spots (DBS)
| Analyte | Matrix | Population | Range | Unit | Source |
| Lyso-Gb3 | Plasma | Healthy Controls | < 0.6 - 2.0 | ng/mL | [9][10] |
| Lyso-Gb3 | Plasma | Fabry Patients (Male) | ≥ 2.0 | ng/mL | [10] |
| Lyso-Gb3 | Plasma | Fabry Patients (Female) | ≥ 2.0 | ng/mL | [10] |
| Lyso-Gb3 | Dried Blood Spot | Healthy Controls | 0.1 - 2.3 | nmol/L | [11][12] |
| Lyso-Gb3 | Dried Blood Spot | Fabry Patients | Elevated | nmol/L | [11][12] |
| α-Gal A Activity | Dried Blood Spot | Normal | > 3 | nmol/mL/h | [11][12] |
Experimental Protocols
Protocol 1: Fluorometric Assay for α-Gal A Activity using a Synthetic Substrate
This protocol describes a common method for determining α-Gal A activity using a synthetic substrate that releases a fluorescent product upon cleavage. This assay is suitable for high-throughput screening.
Materials:
-
α-Gal Assay Buffer (e.g., citrate-phosphate buffer, pH 4.5)
-
α-Gal Substrate: 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG)
-
α-Gal Stop Buffer (e.g., 0.1 M ethylenediamine, pH 11.4)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader (λEx = 360 nm / λEm = 445 nm)
-
Positive Control (recombinant human α-Gal A)
-
Sample (cell lysates, tissue homogenates, or purified enzyme)
Procedure:
-
Sample Preparation:
-
For cultured cells (~5 x 105), homogenize the cell pellet in 100 µL of ice-cold α-Gal Assay Buffer.
-
For tissues (10 mg), homogenize in 100 µL of ice-cold α-Gal Assay Buffer.
-
Centrifuge the homogenate at 12,000 × g for 10 minutes at 4°C to pellet debris.
-
Collect the supernatant containing the enzyme. The protein concentration should be determined using a standard protein assay.
-
-
Assay Setup:
-
Add 2-10 µL of the sample supernatant to wells of a 96-well plate.
-
Prepare a positive control using a known amount of recombinant α-Gal A.
-
Prepare a reagent blank containing only the assay buffer.
-
Adjust the volume in all wells to 40 µL with α-Gal Assay Buffer.
-
-
Enzymatic Reaction:
-
Prepare a working solution of the α-Gal substrate (4-MUG) in pre-warmed (37°C) α-Gal Assay Buffer.
-
Initiate the reaction by adding 20 µL of the substrate working solution to each well.
-
Incubate the plate at 37°C for 1 to 2 hours, protected from light.
-
-
Termination and Measurement:
-
Stop the reaction by adding 200 µL of α-Gal Stop Buffer to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at 360 nm and emission at 445 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the reagent blank from all readings.
-
Create a standard curve using a known concentration of the fluorescent product (4-methylumbelliferone).
-
Calculate the α-Gal A activity in the samples, typically expressed as nmol of product formed per hour per mg of protein.
-
Protocol 2: Direct Measurement of α-Gal A Activity on Lyso-Gb3 using LC-MS/MS
This protocol provides a method for directly measuring the enzymatic activity of α-Gal A on its natural substrate, lyso-Gb3. The product of the reaction, galactose, and the remaining substrate, lyso-Gb3, are quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Recombinant human α-Gal A or sample containing the enzyme
-
Lyso-Gb3 substrate
-
Reaction Buffer (e.g., 50 mM sodium acetate, pH 4.6)
-
Internal Standards (e.g., isotopically labeled lyso-Gb3)
-
Acetonitrile (B52724), Methanol (B129727), Formic Acid (LC-MS grade)
-
UHPLC-MS/MS system
Procedure:
-
Enzymatic Reaction Setup:
-
In a microcentrifuge tube, combine the enzyme source (e.g., cell lysate, purified enzyme) with the reaction buffer.
-
Add the lyso-Gb3 substrate to a final concentration within a relevant physiological or experimental range.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours). A time-course experiment is recommended to ensure the reaction is in the linear range.
-
Prepare a negative control by either omitting the enzyme or inactivating it by boiling prior to adding the substrate.
-
-
Sample Preparation for LC-MS/MS:
-
Terminate the enzymatic reaction by adding a volume of cold organic solvent (e.g., methanol or acetonitrile) containing the internal standard. This will precipitate the protein.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 or similar reverse-phase UHPLC column.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect the specific transitions for lyso-Gb3 and its internal standard.
-
-
Data Analysis:
-
Quantify the amount of lyso-Gb3 remaining in the reaction mixture by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
The α-Gal A activity is calculated based on the amount of lyso-Gb3 consumed over time and is typically expressed as pmol or nmol of substrate hydrolyzed per unit time per mg of protein.
-
Visualizations
Caption: Workflow for assessing α-Gal A enzymatic activity.
Caption: α-Gal A hydrolyzes lyso-Gb3; deficiency leads to accumulation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. α-Galactosidase A/lysoGb3 ratio as a potential marker for Fabry disease in females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study on incorporation of three recombinant human α-galactosidase A drugs (agalsidases) into cultured fibroblasts and organs/tissues of Fabry mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Functional Characterisation of Alpha-Galactosidase A Mutations as a Basis for a New Classification System in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lyso-Gb3 Indicates that the Alpha-Galactosidase A Mutation D313Y is not Clinically Relevant for Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma this compound and α-Galactosidase A Activity as a Combined Screening Biomarker for Fabry Disease in a Large Japanese Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diagnosis of Fabry Disease Using Alpha-Galactosidase A Activity or LysoGb3 in Blood Fails to Identify Up to Two Thirds of Female Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Globotriaosylsphingosine (Lyso-Gb3): A Key Therapeutic Target in Fabry Disease
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to a deficiency of the enzyme α-galactosidase A (α-Gal A).[1][2] This enzymatic defect results in the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3), in various cells and tissues throughout the body.[2] A deacylated form of Gb3, globotriaosylsphingosine (Lyso-Gb3), has emerged as a crucial biomarker and a key mediator of the pathophysiology of Fabry disease.[3] Unlike Gb3, which accumulates intracellularly, Lyso-Gb3 is also found in plasma and urine, and its levels correlate more closely with clinical disease severity, making it a valuable tool for diagnosis, monitoring disease progression, and assessing therapeutic response.[3][4][5] This document provides detailed application notes and experimental protocols for researchers and professionals involved in the development of therapeutic interventions targeting Lyso-Gb3.
The Role of Lyso-Gb3 in Fabry Disease Pathogenesis
Lyso-Gb3 is not merely a biomarker but an active participant in the molecular pathology of Fabry disease. Its accumulation has been linked to a cascade of cellular and tissue damage, contributing to the major clinical manifestations of the disease, including kidney failure, cardiovascular problems, and debilitating neuropathic pain.[6]
Several key pathogenic mechanisms have been attributed to elevated Lyso-Gb3 levels:
-
Podocyte Injury and Fabry Nephropathy: Lyso-Gb3 directly injures podocytes, the specialized cells in the kidney's glomeruli.[3] This injury is mediated, in part, through the activation of the Notch1 signaling pathway, leading to inflammatory and fibrogenic responses that contribute to the progression of Fabry nephropathy.[7]
-
Cardiovascular Complications: Elevated Lyso-Gb3 levels are associated with adverse cardiovascular outcomes in Fabry disease.[8] It promotes the proliferation of vascular smooth muscle cells, which can contribute to the thickening of blood vessel walls.
-
Neuropathic Pain: Lyso-Gb3 has been shown to sensitize peripheral nociceptive neurons, contributing to the characteristic acroparesthesias (burning pain in the hands and feet) experienced by many Fabry patients.[3] It can enhance voltage-gated calcium currents in sensory neurons, leading to increased neuronal excitability and pain.[9]
-
Cellular Stress and Inflammation: Lyso-Gb3 exposure can induce endoplasmic reticulum (ER) stress and perturb protein folding and ubiquitination pathways in neuronal cells.[3] It can also trigger inflammatory responses through pathways involving Receptor-Interacting Protein Kinase 3 (RIPK3).[3]
Therapeutic Strategies Targeting Lyso-Gb3
The central role of Lyso-Gb3 in Fabry disease pathogenesis makes it a prime target for therapeutic intervention. Current and emerging treatment strategies aim to either reduce the production of Lyso-Gb3 or enhance its clearance.
-
Enzyme Replacement Therapy (ERT): ERT involves the intravenous infusion of a recombinant human α-Gal A enzyme (agalsidase alfa or agalsidase beta) to compensate for the deficient enzyme. ERT has been shown to reduce plasma Lyso-Gb3 levels, although the extent of reduction can be influenced by factors such as antibody formation.[1]
-
Chaperone Therapy: Pharmacological chaperones, such as migalastat, are small molecules that bind to and stabilize specific mutant forms of the α-Gal A enzyme, facilitating its proper folding and trafficking to the lysosome. This can increase residual enzyme activity and subsequently lower Lyso-Gb3 levels in patients with amenable mutations.
-
Substrate Reduction Therapy (SRT): SRT aims to inhibit the synthesis of Gb3, the precursor of Lyso-Gb3. By reducing the amount of substrate available for accumulation, SRT can lower both Gb3 and Lyso-Gb3 levels.
-
Gene Therapy: Gene therapy represents a promising future approach, with the goal of providing a long-term, endogenous source of functional α-Gal A. Early clinical trials have shown that gene therapy can lead to sustained α-Gal A activity and reductions in plasma and urine Lyso-Gb3 levels.[10]
Data Presentation: Impact of Therapies on Plasma Lyso-Gb3 Levels
The following tables summarize quantitative data on plasma Lyso-Gb3 levels in Fabry disease patients and the impact of various therapeutic interventions.
Table 1: Typical Plasma Lyso-Gb3 Concentrations in Different Fabry Disease Populations
| Patient Group | Mean Plasma Lyso-Gb3 Concentration (nmol/L) | Reference |
| Healthy Controls | 0.35 - 0.71 | [1] |
| Untreated Classic Fabry Males | 170 | [11] |
| Untreated Later-Onset Fabry Males | Varies (lower than classic) | [1] |
| Untreated Fabry Females | 9.7 | [11] |
Table 2: Effect of Enzyme Replacement Therapy (ERT) on Plasma Lyso-Gb3 Levels
| Patient Group | Treatment | Mean Plasma Lyso-Gb3 Concentration (nmol/L) | Reference |
| Treated Classic Fabry Males | ERT | 40.2 | [11] |
| Treated Fabry Females | ERT | 7.5 | [11] |
Table 3: Effect of Gene Therapy on Plasma and Urine Lyso-Gb3 Levels
| Biomarker | Post-Gene Therapy Change (vs. Baseline on ERT) | Reference |
| Plasma Lyso-Gb3 | -46.7% ± 7.6% | [10] |
| Plasma Lyso-Gb3 Analogs | -55.6% ± 9.6% | [10] |
| Urine Lyso-Gb3 | -30.0% ± 35.2% | [10] |
| Urine Lyso-Gb3 Analogs | -38.8% ± 17.6% | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of Lyso-Gb3.
Protocol 1: Quantification of Plasma Lyso-Gb3 by UHPLC-MS/MS
This protocol is adapted from a rapid and simple method for the quantification of plasma Lyso-Gb3.[12][13]
1. Materials and Reagents:
-
Lyso-Gb3 standard
-
Lyso-Gb3-D7 (or other suitable internal standard)
-
LC-MS grade methanol (B129727)
-
Formic acid (FA)
-
Pooled blank human plasma
-
Phree™ Phospholipid Removal Plates
2. Preparation of Stock and Standard Solutions:
-
Dissolve Lyso-Gb3 and the internal standard (IS) in methanol to prepare stock solutions (e.g., 500 µg/mL for Lyso-Gb3 and 100 µg/mL for IS).[12]
-
Prepare working solutions for the calibration curve and quality control (QC) samples by diluting the Lyso-Gb3 stock solution with methanol.[12]
-
Prepare the deproteinizing solution by diluting the IS stock solution with 0.1% FA in methanol to a final concentration of 5 ng/mL.[12]
-
Spike pooled blank human plasma with the Lyso-Gb3 working solutions to create an eight-point calibration curve (e.g., 0.25, 0.5, 1, 5, 10, 20, 50, 100 ng/mL).[12]
3. Sample Preparation:
-
For each plasma sample, QC, and calibrator, add the deproteinizing solution containing the internal standard.
-
Perform assisted protein precipitation using Phree cartridges.[13]
-
Collect the filtrate for analysis.
4. UHPLC-MS/MS Analysis:
-
Chromatographic System: A suitable UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C4 column is often used.[14]
-
Mobile Phase: A gradient of water with ammonium (B1175870) formate (B1220265) and formic acid (Mobile Phase A) and methanol with ammonium formate and formic acid (Mobile Phase B).[14]
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Lyso-Gb3 (e.g., m/z 786.8 > 268.3) and the internal standard.[14][15]
5. Data Analysis:
-
Quantify Lyso-Gb3 concentrations by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
The lower limit of quantification (LLOQ) can be as low as 0.25 ng/mL.[12][13]
Protocol 2: In Vitro Lyso-Gb3-Induced Podocyte Injury Assay
This protocol is based on studies investigating the cytotoxic effects of Lyso-Gb3 on podocytes.[16][17]
1. Cell Culture:
-
Culture immortalized mouse or human podocytes in appropriate growth medium under standard cell culture conditions (37°C, 5% CO2).
2. Lyso-Gb3 Treatment:
-
Seed podocytes in multi-well plates.
-
Once the cells have adhered and reached the desired confluency, replace the growth medium with a medium containing various concentrations of Lyso-Gb3 (e.g., 100 µM, 200 µM).[17] A vehicle control (e.g., DMSO or ethanol) should be included.
-
Incubate the cells with Lyso-Gb3 for a specified period (e.g., 24 hours).
3. Assessment of Podocyte Injury:
-
Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.[16]
-
-
Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against markers of podocyte injury (e.g., decreased synaptopodin) and fibrosis (e.g., increased fibronectin), as well as signaling molecules of interest (e.g., RIPK3).[17]
-
Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
-
Immunofluorescence:
-
Fix and permeabilize the cells on coverslips.
-
Incubate with primary antibodies against proteins of interest (e.g., F-actin to observe cytoskeletal rearrangement).[17]
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Protocol 3: Evaluation of Therapeutic Efficacy in a Cell-Based Assay
This protocol can be adapted to assess the ability of a therapeutic agent to mitigate the detrimental effects of Lyso-Gb3.
1. Experimental Setup:
-
Culture the relevant cell type (e.g., podocytes, neuronal cells) as described in Protocol 2.
-
Pre-treat the cells with the therapeutic agent at various concentrations for a specified duration.
-
Following pre-treatment, co-incubate the cells with the therapeutic agent and a fixed concentration of Lyso-Gb3 known to induce a measurable effect.
-
Include appropriate controls: vehicle control, Lyso-Gb3 alone, and therapeutic agent alone.
2. Assessment of Therapeutic Efficacy:
-
Perform the same assessment methods as described in Protocol 2 (e.g., MTT assay, Western blot, immunofluorescence) to determine if the therapeutic agent can prevent or reverse the Lyso-Gb3-induced phenotype (e.g., restore cell viability, prevent changes in protein expression, maintain normal cellular morphology).
-
For therapies aimed at reducing Lyso-Gb3 levels (e.g., evaluating a novel enzyme), the amount of Lyso-Gb3 in the cell culture supernatant or cell lysate can be quantified using the LC-MS/MS method described in Protocol 1.[18]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to Lyso-Gb3.
Caption: Lyso-Gb3-induced Notch1 signaling in podocytes.
Caption: Workflow for Lyso-Gb3 quantification by LC-MS/MS.
Caption: Logic of therapeutic interventions for Fabry disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular Lyso-Gb3 Is a Biomarker for Mucolipidosis II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the toxic effect and disease mechanisms associated with Lyso-Gb3 in Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROSPERO [crd.york.ac.uk]
- 5. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Lyso-Gb3 activates Notch1 in human podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmg.bmj.com [jmg.bmj.com]
- 9. The Fabry disease-associated lipid Lyso-Gb3 enhances voltage-gated calcium currents in sensory neurons and causes pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid and simple uhplc-ms/ms method for quantification of plasma this compound (Lyso-gb3) [cris.unibo.it]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. RIPK3 Contributes to Lyso-Gb3-Induced Podocyte Death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ksn.or.kr [ksn.or.kr]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in Lyso-Gb3 Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on mitigating matrix effects in the quantitative analysis of globotriaosylsphingosine (lyso-Gb3) by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in lyso-Gb3 analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix. In lyso-Gb3 analysis, which often uses biological samples like plasma, serum, or dried blood spots, these components can include phospholipids (B1166683), salts, and proteins.[1] These effects, primarily ion suppression, can lead to decreased sensitivity, poor accuracy, and high variability in quantification, ultimately compromising the reliability of lyso-Gb3 as a biomarker for Fabry disease diagnosis and monitoring.[2]
Q2: What are the primary sources of matrix effects in biological samples for lyso-Gb3 analysis?
A2: The most significant source of matrix effects in lyso-Gb3 bioanalysis are phospholipids from cell membranes.[3] Phospholipids, particularly lysophospholipids, can co-elute with lyso-Gb3 in reverse-phase chromatography and compete for ionization in the mass spectrometer source, causing ion suppression.[1] Other endogenous molecules and sample collection additives can also contribute to these effects.[1]
Q3: How can I evaluate the extent of matrix effects in my lyso-Gb3 assay?
A3: There are several established methods to assess matrix effects:
-
Post-Column Infusion: This involves infusing a constant flow of a pure lyso-Gb3 standard into the mass spectrometer after the analytical column.[4] A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant signal at the retention time of lyso-Gb3 indicates ion suppression or enhancement, respectively.[4]
-
Matrix Factor Calculation: The matrix effect can be quantified by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample with the response of the analyte in a neat (pure) solution at the same concentration. A value of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.[3][5]
-
Comparison of Calibration Curves: The slope of a calibration curve prepared in the biological matrix (matrix-matched calibrants) is compared to the slope of a curve prepared in a pure solvent.[6] A significant difference between the slopes indicates the presence of matrix effects.[6]
Q4: What is the ideal internal standard (IS) to compensate for matrix effects in lyso-Gb3 quantification?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as lyso-Gb3-D7 or ¹³C-labeled lyso-Gb3.[3][5][7] A SIL-IS is structurally identical to the analyte and will co-elute perfectly during chromatography.[7] This ensures that both the analyte and the IS experience the same degree of ion suppression or enhancement, allowing for reliable and accurate quantification based on their peak area ratio.[7] While analog internal standards like N-glycinated lyso-Gb3 or lactosylsphingosine (B51368) are available, they may not co-elute exactly with lyso-Gb3, potentially leading to incomplete compensation for matrix effects.[7][8]
Q5: Which sample preparation technique is most effective for removing matrix interferences?
A5: Solid-Phase Extraction (SPE) is widely regarded as one of the most effective techniques for producing clean sample extracts and minimizing matrix effects.[1][9] SPE methods, particularly those using mixed-mode cation exchange (MCX) cartridges, can effectively remove phospholipids and other interferences.[6][10] Other methods like assisted Protein Precipitation (using phospholipid removal cartridges/plates) and specific Liquid-Liquid Extraction (LLE) protocols can also be highly effective.[1][3][5] Simple protein precipitation is often insufficient as it does not adequately remove phospholipids.[11]
Troubleshooting Guide
Issue 1: High variability and poor reproducibility in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects between samples. This can be exacerbated by using an analog internal standard that does not perfectly co-elute with lyso-Gb3.
-
Troubleshooting Steps:
-
Verify IS Performance: Ensure the internal standard and lyso-Gb3 have the same retention time. A liquid chromatography method should be optimized to ensure co-elution.[12]
-
Switch to a SIL-IS: If not already in use, switch to a stable isotope-labeled internal standard (e.g., lyso-Gb3-D7). This is the most robust way to compensate for matrix variability.[7][10]
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method. If using protein precipitation, consider switching to SPE or a method that specifically targets phospholipid removal.[1][3]
-
Issue 2: Low signal intensity or failure to meet the required Lower Limit of Quantification (LLOQ).
-
Possible Cause: Significant ion suppression is reducing the analyte signal.
-
Troubleshooting Steps:
-
Identify Suppressing Region: Use the post-column infusion technique to determine if significant ion suppression is occurring at the retention time of lyso-Gb3.[4]
-
Optimize Chromatography: Adjust the chromatographic gradient to separate lyso-Gb3 from the region of ion suppression. Phospholipids are a common cause and may be eluted away from the analyte with careful method development.
-
Enhance Sample Preparation: The most direct solution is to remove the interfering compounds. Methods like SPE or LLE with solvents that minimize phospholipid extraction (e.g., methyl-tert-butyl ether) are recommended.[1] Using phospholipid removal cartridges or plates is also a highly effective strategy.[3][5]
-
Issue 3: Inconsistent results between different sample batches or patient cohorts.
-
Possible Cause: The matrix composition may differ significantly between batches (e.g., normal vs. lipemic plasma), affecting the degree of matrix effect.
-
Troubleshooting Steps:
-
Use Matrix-Matched Calibrators: Ensure that calibration standards and QCs are prepared in a pooled matrix that is representative of the study samples.
-
Employ a Robust Protocol: A combination of a highly selective sample preparation method (like SPE) and a stable isotope-labeled internal standard is the best defense against variability introduced by different sample matrices.[1][7]
-
Evaluate Matrix Effects Across Lots: Perform matrix effect experiments using multiple sources of blank matrix to ensure the method is rugged and not susceptible to lot-to-lot variability.
-
Experimental Protocols and Data
Data Presentation
Table 1: Comparison of Common Sample Preparation Methods for Lyso-Gb3
| Method | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., methanol) to precipitate proteins.[11] | Simple, fast, and inexpensive.[11] | Inefficient at removing phospholipids and other endogenous interferences, leading to significant matrix effects.[1][11] |
| Assisted PPT | PPT combined with a phospholipid removal sorbent (e.g., Phree cartridges).[3][5] | Combines the speed of PPT with effective removal of phospholipids, reducing ion suppression.[3][5] | Higher cost than standard PPT. |
| Liquid-Liquid Extraction (LLE) | Partitioning of lyso-Gb3 into an immiscible organic solvent.[6] | Can provide clean extracts if the solvent system is chosen carefully (e.g., MTBE).[1] | Can be labor-intensive, may use hazardous solvents (e.g., chloroform), and can have variable recovery.[1][11] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[1][12] | Provides the cleanest extracts, significantly reducing matrix effects. Highly selective and reproducible.[1][9] | More complex, time-consuming, and costly than PPT or LLE. Method development can be extensive. |
Table 2: Selection of Internal Standards (IS) for Lyso-Gb3 Analysis
| IS Type | Examples | Principle of Compensation | Advantages | Disadvantages |
| Stable Isotope-Labeled (SIL) | lyso-Gb3-D7, ¹³C₆-lyso-Gb3[3][7] | Co-elutes with the analyte, experiencing identical physical and chemical behavior, including matrix effects.[7] | The "gold standard"; provides the most accurate and precise compensation for matrix effects and sample loss.[7] | Higher cost and may not be commercially available for all analytes. |
| Structural Analog | N-glycinated lyso-Gb3, Lactosylsphingosine, 1-β-D-glucosylsphingosine (GSG)[6][8][12] | Structurally similar to the analyte, intended to have similar extraction and chromatographic behavior. | Lower cost and more readily available than some SIL-IS.[8][12] | May not co-elute perfectly or behave identically during ionization, leading to incomplete or biased compensation.[7] |
Detailed Methodologies
Protocol 1: Assisted Protein Precipitation with Phospholipid Removal
This protocol is based on the method described by Cuda et al. (2021).[3][5]
-
Reagent Preparation: Prepare a deproteinizing solution consisting of the internal standard (e.g., 5 ng/mL lyso-Gb3-D7) in methanol (B129727) with 0.1% formic acid.[3]
-
Sample Preparation: To 100 µL of plasma sample, add 300 µL of the deproteinizing IS solution.
-
Precipitation: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Phospholipid Removal: Load the entire mixture onto a phospholipid removal plate or cartridge (e.g., Phree).
-
Elution/Filtration: Apply vacuum or positive pressure to collect the filtrate, which contains the analyte and IS, free from precipitated proteins and phospholipids.
-
Analysis: Inject an aliquot of the filtrate directly onto the UHPLC-MS/MS system.[3]
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is a general representation of an SPE procedure for lyso-Gb3, which often utilizes mixed-mode cation exchange cartridges.[6][10]
-
Sample Pre-treatment: Dilute 100 µL of plasma with an acidic solution (e.g., 4% phosphoric acid in water) to ensure the amine group on lyso-Gb3 is protonated. Add the internal standard.
-
Cartridge Conditioning: Condition an MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash Step 1 (Polar Interferences): Wash the cartridge with 1 mL of an acidic aqueous solution (e.g., 2% formic acid in water) to remove salts and other polar interferences.
-
Wash Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove non-polar interferences like lipids.
-
Analyte Elution: Elute lyso-Gb3 and the IS using 1 mL of a basic organic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). The base neutralizes the charge on the analyte, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.
Visualizations
Caption: Workflow for lyso-Gb3 analysis and matrix effect mitigation.
References
- 1. omicsonline.org [omicsonline.org]
- 2. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Analysis of this compound and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. One-step synthesis of carbon-13-labeled this compound (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Globotriaosylsphingosine (Lyso-Gb3) Extraction from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of globotriaosylsphingosine (Lyso-Gb3) from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in Lyso-Gb3 extraction from tissues?
A1: The most critical initial step is efficient tissue homogenization. Incomplete disruption of the tissue architecture can lead to low recovery of Lyso-Gb3 and variability in results.[1][2] The choice of homogenization method can significantly impact the quality and quantity of the extracted analyte.[2]
Q2: Which solvent system is recommended for Lyso-Gb3 extraction from tissues?
A2: A mixture of chloroform (B151607) and methanol (B129727) is a common and effective choice for extracting glycolipids like Lyso-Gb3. A frequently cited solvent ratio is chloroform/methanol/water (2:1:0.3 v/v/v), which facilitates the separation of lipids from other cellular components.[3][4][5]
Q3: Why is an internal standard essential for Lyso-Gb3 quantification?
A3: An internal standard (IS) is crucial for accurate quantification as it helps to correct for variability during sample preparation and analysis, including extraction efficiency and instrument response.[6][7] An ideal IS is a stable isotope-labeled version of the analyte, such as ¹³C-labeled Lyso-Gb3, as it behaves nearly identically to the target molecule during extraction and ionization.[8][9] N-glycinated Lyso-Gb3 is another excellent option that improves assay reproducibility and accuracy.[6][7]
Q4: What are the most common methods for quantifying Lyso-Gb3 after extraction?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of Lyso-Gb3.[3][7][10][11] This technique allows for the separation of Lyso-Gb3 from other molecules and its precise measurement based on its mass-to-charge ratio.[7][10]
Q5: How can I improve the sensitivity of my Lyso-Gb3 measurement?
A5: To enhance sensitivity, consider optimizing the LC-MS/MS method. This can include using a more sensitive instrument like a nano-LC-MS/MS system, which can achieve a lower limit of detection.[12] Additionally, ensuring complete and efficient sample cleanup after extraction can reduce matrix effects and improve signal-to-noise ratios.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Lyso-Gb3 Recovery | 1. Incomplete tissue homogenization.[1] 2. Inefficient extraction solvent. 3. Suboptimal phase separation. 4. Analyte degradation. | 1. Ensure complete tissue disruption using a suitable homogenizer (e.g., bead beater, rotor-stator homogenizer).[2][13] 2. Use a proven solvent system like chloroform/methanol/water.[4][5] For hydrophilic analytes like Lyso-Gb3, it can be recovered from the upper aqueous phase of a Bligh and Dyer extraction.[14][15] 3. Ensure clear separation of the aqueous and organic phases during liquid-liquid extraction. Centrifugation can aid in this process. 4. Keep samples on ice during processing and store extracts at -20°C or lower to minimize degradation. |
| High Variability Between Replicates | 1. Inconsistent homogenization.[1] 2. Inaccurate pipetting of small volumes. 3. Inconsistent evaporation of solvent. 4. Lack of or inappropriate internal standard.[7] | 1. Standardize the homogenization procedure, including time and speed.[2] 2. Use calibrated pipettes and consider preparing larger master mixes of reagents. 3. Use a consistent method for solvent evaporation, such as a gentle stream of nitrogen. 4. Always use a suitable internal standard, adding it at the beginning of the extraction process. A stable isotope-labeled standard is highly recommended.[8][9] |
| Poor Chromatographic Peak Shape | 1. Sample overload on the LC column. 2. Inappropriate mobile phase composition. 3. Matrix effects from co-extracted substances. | 1. Dilute the final extract before injection. 2. Optimize the mobile phase gradient. A common mobile phase consists of water and acetonitrile (B52724) with an additive like formic acid to improve ionization.[11] 3. Incorporate a solid-phase extraction (SPE) cleanup step after the initial liquid-liquid extraction to remove interfering substances.[16] |
| Low Signal Intensity in MS | 1. Poor ionization of Lyso-Gb3. 2. Ion suppression from the sample matrix. 3. Incorrect mass spectrometer settings. | 1. Ensure the mobile phase contains an appropriate modifier, such as 0.1% formic acid, to promote protonation in positive electrospray ionization mode.[11] 2. Improve sample cleanup to remove salts and other non-volatile components. Diluting the sample can also mitigate ion suppression. 3. Optimize MS parameters, including spray voltage, gas flows, and collision energy for the specific transitions of Lyso-Gb3 and the internal standard.[4] |
Quantitative Data Summary
Table 1: Lyso-Gb3 Quantification Parameters from Plasma and Dried Blood Spots (DBS)
| Parameter | Value | Sample Type | Reference |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | Plasma | [10][11] |
| LLOQ | 0.5 ng/mL | Plasma | [7] |
| LLOQ | 0.28 ng/mL | Dried Blood Spot | [17][18] |
| Limit of Detection (LOD) | 0.146 ng/mL | Plasma | [7] |
| Recovery | >85% | Plasma | [19] |
| Recovery | 9.6-10.3% (RSD) | Serum/Blood | [4] |
Experimental Protocols
Protocol 1: Lyso-Gb3 Extraction from Tissue Homogenate
This protocol is a generalized procedure based on common lipid extraction methods.
-
Tissue Homogenization:
-
Liquid-Liquid Extraction:
-
To the tissue homogenate, add a chloroform/methanol/water mixture to achieve a final ratio of 2:1:0.3 (v/v/v).[4][5]
-
Add the internal standard (e.g., ¹³C-labeled Lyso-Gb3 or N-glycinated Lyso-Gb3) to the extraction mixture at a known concentration.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 6,500 x g for 5 minutes to separate the phases.[20]
-
-
Analyte Collection:
-
Sample Preparation for LC-MS/MS:
-
Evaporate the collected solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as methanol or the initial mobile phase composition.[6]
-
Protocol 2: Quantification by LC-MS/MS
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Data Analysis:
-
Quantify the amount of Lyso-Gb3 in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Lyso-Gb3.[11]
-
Visualizations
Caption: Workflow for Lyso-Gb3 extraction and quantification.
Caption: Troubleshooting logic for low Lyso-Gb3 recovery.
References
- 1. Key Considerations for Cell Lysis & Tissue Homogenization [preomics.com]
- 2. Impact of soft tissue homogenization methods on RNA quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. One-step synthesis of carbon-13-labeled this compound (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-step synthesis of carbon-13-labeled this compound (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nano-LC-MS/MS for Quantification of Lyso-Gb3 and Its Analogues Reveals a Useful Biomarker for Fabry Disease | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. Elevated this compound is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Mass Spectrometry Analysis of this compound and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Item - Recovery of lyso-Gb3 from plasma and tissue homogenates. - Public Library of Science - Figshare [plos.figshare.com]
- 20. Distinctive accumulation of globotriaosylceramide and this compound in a mouse model of classic Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce inter-assay variability in lyso-Gb3 quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce inter-assay variability in lyso-Gb3 quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of inter-assay variability in lyso-Gb3 quantification?
Inter-assay variability in lyso-Gb3 quantification can arise from several factors throughout the analytical process. Key sources include:
-
Sample Collection and Handling: Inconsistent sample collection, storage, and handling can lead to degradation or alteration of lyso-Gb3 levels. It is crucial to follow standardized procedures for sample collection, such as using appropriate anticoagulants (e.g., EDTA for whole blood) and adhering to specified storage temperatures (e.g., -80°C for long-term storage of serum).[1] Clotted or hemolyzed samples are generally not suitable for analysis.[2]
-
Sample Preparation: The extraction of lyso-Gb3 from complex biological matrices like plasma, serum, or dried blood spots is a critical step. Variations in extraction efficiency can significantly contribute to variability. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3] Inconsistent pipetting, solvent volumes, and incubation times can all introduce errors.
-
Internal Standard Selection and Use: The choice of internal standard (IS) is paramount for correcting for variability in sample preparation and instrument response. The ideal IS is a stable isotope-labeled version of the analyte (e.g., lyso-Gb3-D7 or ¹³C-labeled lyso-Gb3), as it behaves nearly identically to the endogenous lyso-Gb3 during extraction and ionization.[3][4][5] Using an inappropriate or impure IS can lead to inaccurate quantification.
-
Instrumental Analysis (LC-MS/MS): Variations in liquid chromatography (LC) separation and mass spectrometry (MS) detection can contribute to inter-assay variability. This includes fluctuations in mobile phase composition, column performance, ion source conditions, and detector sensitivity.[3][6]
-
Calibration and Quality Control: The accuracy of the calibration curve and the use of quality control (QC) samples are essential for monitoring and controlling assay performance. Inconsistent preparation of calibrators and QC samples, or using a wide range of acceptance criteria, can increase variability.[3][7]
Q2: How does the choice of internal standard impact inter-assay variability?
The internal standard (IS) is crucial for minimizing inter-assay variability by compensating for sample loss during preparation and for fluctuations in the mass spectrometer's signal.
-
Stable Isotope-Labeled Internal Standards: The most effective approach is to use a stable isotope-labeled IS, such as deuterated (e.g., lyso-Gb3-D7) or carbon-13 labeled lyso-Gb3.[3][4][5] These standards have nearly identical chemical and physical properties to the endogenous analyte, ensuring they co-elute and experience similar ionization efficiency, thus providing the most accurate correction.
-
Analog Internal Standards: When a stable isotope-labeled IS is unavailable, structural analogs like N-glycinated lyso-Gb3 or lactosylsphingosine (B51368) can be used.[6][8][9] While these are effective, they may not perfectly mimic the behavior of lyso-Gb3 during extraction and ionization, potentially leading to less precise correction. For instance, N-glycinated lyso-Gb3 has been shown to improve assay reproducibility and accuracy compared to other analogs like dimethyl psychosine.[9]
Q3: What are the recommended quality control (QC) practices to minimize inter-assay variability?
Implementing robust quality control procedures is essential for monitoring and controlling the performance of the lyso-Gb3 quantification assay.
-
Use of QC Samples: It is recommended to prepare QC samples at multiple concentration levels (e.g., low, medium, and high) that span the expected range of lyso-Gb3 concentrations in study samples.[3][9] These QC samples should be prepared from a pooled matrix similar to the study samples.
-
Acceptance Criteria: Establish clear acceptance criteria for QC samples in each analytical run. Typically, the accuracy of QC samples should be within ±15% of the nominal value (±20% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, CV%) should not exceed 15% (20% for LLOQ).[3][9]
-
Monitoring Trends: Regularly monitor the performance of QC samples over time to identify any systematic shifts or trends in the assay, which could indicate issues with reagents, instruments, or procedures.
Troubleshooting Guides
Issue 1: High Inter-Assay Coefficient of Variation (%CV)
If you are observing high inter-assay %CV (typically >15-20%), consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Action |
| Inconsistent Sample Preparation | - Review and standardize the entire sample preparation protocol. Ensure all technicians are following the exact same steps.[10] - Verify the accuracy and calibration of all pipettes used for sample and reagent transfers.[10] - Ensure complete and consistent mixing at each step. |
| Internal Standard Issues | - Verify the purity and concentration of the internal standard stock solution. - Ensure the internal standard is added consistently to all samples, calibrators, and QCs at the beginning of the extraction process. - If using an analog IS, consider switching to a stable isotope-labeled IS for better correction.[3][4][5] |
| Instrument Performance Fluctuation | - Check the stability of the LC-MS/MS system. Monitor parameters like retention time, peak shape, and signal intensity of the internal standard across runs. - Perform routine maintenance on the LC and MS systems, including cleaning the ion source. |
| Inconsistent Reagent Quality | - Prepare fresh mobile phases and extraction solvents for each analytical batch. - Ensure all reagents are of high purity (e.g., LC-MS grade).[3] |
Issue 2: Poor Assay Sensitivity or Inconsistent Lower Limit of Quantification (LLOQ)
If the assay is not sensitive enough or the LLOQ is not consistently met, consider these points:
| Potential Cause | Troubleshooting Action |
| Inefficient Sample Extraction/Concentration | - Optimize the sample preparation method to improve the recovery of lyso-Gb3. This may involve testing different extraction solvents or using a more effective technique like SPE.[3][6] - Ensure the final extract is sufficiently concentrated before injection into the LC-MS/MS system. |
| Suboptimal Mass Spectrometer Settings | - Optimize the MS parameters, including ion source settings (e.g., spray voltage, gas flows, temperature) and collision energy for the specific MRM transitions of lyso-Gb3 and the internal standard.[3][6] |
| Matrix Effects | - Matrix components from the biological sample can suppress or enhance the ionization of lyso-Gb3, leading to poor sensitivity. - Improve chromatographic separation to resolve lyso-Gb3 from interfering matrix components.[2] - Evaluate and optimize the sample cleanup procedure to remove more interfering substances. The use of a stable isotope-labeled internal standard can help to compensate for matrix effects.[5] |
Experimental Protocols
Protocol 1: Plasma Lyso-Gb3 Quantification using Protein Precipitation and LC-MS/MS
This protocol is a generalized procedure based on common methodologies.[3][7]
1. Preparation of Standards and Quality Control Samples:
-
Prepare stock solutions of lyso-Gb3 and the internal standard (e.g., lyso-Gb3-D7) in methanol (B129727).
-
Serially dilute the lyso-Gb3 stock solution with methanol to create working solutions for the calibration curve and QC samples.
-
Spike pooled blank human plasma with the working solutions to obtain an eight-point calibration curve (e.g., 0.25, 0.5, 1, 5, 10, 20, 50, 100 ng/mL) and QC samples at low, medium, and high concentrations.[3]
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the internal standard solution in methanol (containing 0.1% formic acid).
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a new microplate or vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a C18 or similar reversed-phase column.
-
Employ a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) or methanol (B).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the specific multiple reaction monitoring (MRM) transitions for lyso-Gb3 (e.g., m/z 786.5 -> 282.3) and the internal standard (e.g., m/z 793.6 -> 289.3 for lyso-Gb3-D7).[3]
-
4. Data Analysis:
-
Integrate the peak areas for lyso-Gb3 and the internal standard.
-
Calculate the peak area ratio (lyso-Gb3/IS).
-
Construct a calibration curve by plotting the peak area ratio against the lyso-Gb3 concentration for the calibrators.
-
Determine the concentration of lyso-Gb3 in the samples and QCs by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
Table 1: Commonly Used Internal Standards for Lyso-Gb3 Quantification
| Internal Standard | Type | Reference |
| Lyso-Gb3-d7 | Stable Isotope-Labeled | [3][5] |
| ¹³C-labeled lyso-Gb3 | Stable Isotope-Labeled | [4] |
| N-Glycinated lyso-Gb3 | Analog | [6][8][9] |
| Lactosylsphingosine | Analog | [8] |
| Lyso-Gb2 | Analog | [8] |
Table 2: Representative Inter-Assay Precision for Lyso-Gb3 Quantification
| Method | Matrix | QC Concentration (ng/mL) | Inter-Assay CV (%) | Reference |
| UHPLC-MS/MS | Plasma | LLOQ: 0.25 | <10 | [3] |
| Low: 0.5 | <10 | [3] | ||
| Medium: 50 | <10 | [3] | ||
| High: 100 | <10 | [3] | ||
| LC-MS/MS | Plasma | Low: 1 | <11 | [9] |
| Medium: 10 | <11 | [9] | ||
| High: 80 | <11 | [9] | ||
| LC-MS/MS | Plasma | N/A | <7 | [11] |
Visualizations
Caption: Workflow for lyso-Gb3 quantification from plasma/serum.
Caption: Troubleshooting high inter-assay variability in lyso-Gb3 assays.
References
- 1. Lyso-Gb3 associates with adverse long-term outcome in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Globotriaosylsphingosine (lyso-Gb3) Monitoring | Revvity [revvity.com]
- 3. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-step synthesis of carbon-13-labeled this compound (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS | MDPI [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. caymanchem.com [caymanchem.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak resolution in liquid chromatography for lyso-Gb3.
This technical support center provides troubleshooting guidance for common issues encountered during the analysis of globotriaosylsphingosine (lyso-Gb3) using liquid chromatography (LC), particularly focusing on achieving optimal peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution for lyso-Gb3?
Poor peak resolution in lyso-Gb3 analysis typically manifests as peak tailing, fronting, broadening, or splitting. The primary causes often relate to interactions between the analyte and the stationary phase, improper mobile phase conditions, column degradation, or issues with the LC system itself.[1][2][3]
Q2: Why is my lyso-Gb3 peak showing significant tailing?
Peak tailing for lyso-Gb3, a basic compound, is frequently caused by strong secondary interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase.[4][5] Other contributing factors can include column contamination, an inappropriate mobile phase pH that is too close to the analyte's pKa, or excessive dead volume in the LC system.[1][4]
Q3: My lyso-Gb3 peak is fronting. What could be the cause?
Peak fronting is less common than tailing but can occur due to column overloading, where too much sample is injected, saturating the stationary phase.[3][6][7] It can also be a result of poor sample solubility in the mobile phase or a collapse of the column bed.[8]
Q4: All the peaks in my chromatogram, including lyso-Gb3, are broad. What should I investigate?
When all peaks are broad, the issue is likely systemic. Potential causes include column deterioration, high dead volume in the system (e.g., from improper fittings or long tubing), or a mobile phase that is too viscous or has a composition that leads to slow mass transfer.[1][3][9]
Q5: I am observing split peaks for lyso-Gb3. What is the likely reason?
Split peaks can be caused by a partially clogged frit or a void in the column packing.[2][3] It can also result from the sample being dissolved in a solvent much stronger than the initial mobile phase, or from issues with the injector.
Troubleshooting Guide for Poor Peak Resolution of lyso-Gb3
This guide provides a systematic approach to diagnosing and resolving common peak shape problems in lyso-Gb3 analysis.
Problem: Peak Tailing
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lyso-Gb3 is a basic molecule and can interact with acidic silanol groups on the column packing material.[4] Ensure the mobile phase is sufficiently acidified (e.g., with 0.1-0.2% formic acid) to suppress silanol activity.[10][11] Using an end-capped column or a column with a different stationary phase (e.g., C4 as cited in literature) can also minimize these interactions.[4][10][11] |
| Column Contamination | Contaminants from the sample matrix can accumulate on the column, leading to peak distortion.[1][2] Implement a regular column flushing protocol with a strong solvent. Using a guard column can help protect the analytical column from strongly retained impurities.[3] |
| Mobile Phase pH | If the mobile phase pH is too close to the pKa of lyso-Gb3, it can exist in both ionized and non-ionized forms, leading to tailing.[4] The use of buffers, such as ammonium (B1175870) formate (B1220265), helps to maintain a stable pH.[10][11] |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can cause peak broadening and tailing.[4][9] Use tubing with a narrow internal diameter and ensure all connections are properly fitted to minimize dead volume.[4] |
Problem: Peak Fronting
| Potential Cause | Recommended Solution |
| Column Overload | Injecting too high a concentration of lyso-Gb3 can saturate the column.[3][6][7] Dilute the sample or reduce the injection volume.[3][7] |
| Poor Sample Solubility | If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the injection point.[8] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Collapse | A physical collapse of the column bed can lead to fronting.[8] This may require column replacement. |
Problem: Broad Peaks
| Potential Cause | Recommended Solution |
| Column Degradation | Over time, the stationary phase can degrade, leading to a loss of efficiency and broader peaks.[3] If flushing does not improve performance, the column may need to be replaced. |
| Suboptimal Flow Rate | A flow rate that is too high can reduce separation efficiency.[12][13] Try reducing the flow rate to see if peak shape improves, though this will increase the run time. |
| Temperature Fluctuations | Inconsistent column temperature can affect retention times and peak shape.[12][13] Use a column oven to maintain a stable temperature. |
Experimental Protocols
Sample Preparation for lyso-Gb3 from Plasma
A common method for extracting lyso-Gb3 from plasma involves protein precipitation.[14]
-
Spiking: Add an internal standard (e.g., a stable isotope-labeled lyso-Gb3) to the plasma sample.
-
Precipitation: Add a solution of 0.1% formic acid in methanol (B129727) to the plasma sample. A typical ratio is 3:1 (v/v) of the precipitation solution to the plasma.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing lyso-Gb3 and the internal standard for LC-MS/MS analysis.
Liquid Chromatography Method for lyso-Gb3
The following is a representative LC method adapted from published literature for the analysis of lyso-Gb3.[10][11]
-
Column: C4 reversed-phase column
-
Mobile Phase A: Water with 2 mM ammonium formate and 0.2% formic acid
-
Mobile Phase B: Methanol with 1 mM ammonium formate and 0.2% formic acid
-
Gradient: A linear gradient from a lower percentage of Mobile Phase B to a higher percentage. A typical gradient might start at 30% B, ramp to 95% B, hold, and then return to initial conditions for re-equilibration.[14]
-
Flow Rate: 0.6 mL/min[14]
-
Column Temperature: Maintained at a stable temperature, for example, 30°C.
-
Injection Volume: 5-10 µL
Quantitative Data Summary
The following table summarizes the expected impact of adjusting various LC parameters on peak shape and resolution for lyso-Gb3 analysis.
| Parameter | Adjustment | Effect on Peak Shape | Effect on Resolution |
| Injection Volume | Decrease | Reduces fronting and tailing | May improve |
| Flow Rate | Decrease | Narrows peaks | Improves |
| Column Temperature | Increase | Narrows peaks (reduces viscosity) | May improve or decrease |
| Mobile Phase Acidity | Increase (lower pH) | Reduces tailing for basic analytes | Improves |
| Column Particle Size | Decrease | Narrows peaks | Improves |
| Column Length | Increase | Narrows peaks | Improves |
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Common causes of poor peak resolution in LC.
References
- 1. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. mastelf.com [mastelf.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. youtube.com [youtube.com]
- 8. acdlabs.com [acdlabs.com]
- 9. support.waters.com [support.waters.com]
- 10. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for the long-term storage of Globotriaosylsphingosine samples.
This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the long-term storage of Globotriaosylsphingosine (Lyso-Gb3) samples. Proper storage is critical for maintaining sample integrity and ensuring accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of Lyso-Gb3 samples?
For long-term stability, it is recommended to store Lyso-Gb3 samples at -80°C.[1] Studies have shown that Lyso-Gb3 is stable for at least 30 days at both -20°C and -80°C, with -80°C being preferable for storage extending to 6 months.[1][2] For shorter periods, -20°C is also acceptable.[1][2]
Q2: What type of solvent should be used to prepare Lyso-Gb3 stock solutions?
Pure LC-MS grade methanol (B129727) is a commonly used solvent for dissolving Lyso-Gb3 to create stock solutions.[2][3] Another option is a chloroform/methanol mixture, often in a 2:1 or 80:20 volume ratio.[4][5][6] The choice of solvent may depend on the specific downstream application and analytical method.
Q3: How should I handle stock solutions to prevent degradation?
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use vials before storage.[1] This ensures that the main stock remains frozen and undisturbed.
Q4: What are the storage recommendations for different types of biological samples containing Lyso-Gb3?
-
Serum: Serum samples should be stored frozen, with -20°C being a suitable temperature for up to 90 days.[7][8] For longer-term storage, -80°C is recommended.[9]
-
Plasma: Plasma aliquots should be stored at -20°C for analysis.[2] They have been shown to be stable at this temperature and at -80°C for at least 30 days.[2][10]
-
Dried Blood Spots (DBS): DBS are a convenient format for sample collection and storage. They are generally stable and can be stored at -20°C until analysis.[11] One of the advantages of DBS is their cost-effective storage and ease of transport without the need for temperature-regulated shipping.[11]
Q5: How stable is Lyso-Gb3 during sample processing and analysis?
Lyso-Gb3 has demonstrated good stability under typical analytical conditions. Processed quality control (QC) samples have been found to be stable in a UHPLC autosampler at 4°C for up to 48 hours.[10][11] Short-term stability at room temperature has been observed for at least 2-3 hours.[2][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or low Lyso-Gb3 measurements across replicates. | Sample degradation due to improper storage or handling. | Ensure samples are stored at -80°C for long-term storage and minimize freeze-thaw cycles by preparing aliquots. Verify that samples were not left at room temperature for extended periods before processing. |
| Incomplete dissolution of Lyso-Gb3. | When preparing stock solutions, ensure complete dissolution by vortexing and, if necessary, gentle heating or sonication, as recommended for similar lipids.[1] | |
| Gradual decrease in Lyso-Gb3 concentration in stored samples over time. | Slow degradation at the storage temperature. | For storage longer than one month, -80°C is strongly recommended over -20°C.[1] Review the initial concentration and storage duration to see if it aligns with expected stability. |
| Presence of residual enzyme activity in biological samples. | Ensure proper and rapid processing of biological samples (e.g., centrifugation of blood at 4°C) to separate plasma/serum and minimize enzymatic degradation.[2] | |
| High variability between different sample aliquots from the same stock. | Inhomogeneous stock solution. | Ensure the stock solution is thoroughly mixed before aliquoting. |
| Improper aliquoting technique. | Use calibrated pipettes and ensure consistent volume for each aliquot. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Lyso-Gb3 Samples
| Sample Type | Storage Temperature | Recommended Duration | Citation(s) |
| Stock Solution | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] | |
| Serum | -20°C (or colder) | Up to 90 days | [7][8] |
| Plasma | -20°C / -80°C | At least 30 days | [2][10] |
| Dried Blood Spots (DBS) | -20°C | Long-term | [11] |
Table 2: Stability of Lyso-Gb3 Under Various Conditions
| Condition | Temperature | Duration | Stability | Citation(s) |
| Short-term | Room Temperature | 2-3 hours | Stable | [2][10][11] |
| Autosampler | 4°C | 24-48 hours | Stable | [10][11] |
| Freeze-Thaw Cycles | Multiple | Not specified | Avoid to prevent inactivation | [1] |
Experimental Protocols
Protocol 1: Preparation of Lyso-Gb3 Stock Solution
This protocol is adapted from methodologies used in UHPLC-MS/MS analysis.[2][3]
-
Materials:
-
Lyso-Gb3 powder
-
LC-MS grade methanol
-
Calibrated analytical balance
-
Volumetric flasks
-
Cryo-vials for aliquoting
-
-
Procedure:
-
Accurately weigh the desired amount of Lyso-Gb3 powder.
-
Dissolve the powder in pure LC-MS grade methanol to a specific concentration (e.g., 500 µg/mL).[2]
-
Ensure complete dissolution by vortexing.
-
Prepare appropriate dilutions from the stock solution using methanol to create calibration curve standards and quality control (QC) samples.[2]
-
Aliquot the stock solution and working standards into single-use cryo-vials.
-
Store all solutions at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
-
Protocol 2: Long-Term Storage of Plasma Samples
This protocol outlines the steps for processing and storing plasma samples for Lyso-Gb3 analysis.[2]
-
Materials:
-
Heparinized blood collection tubes
-
Refrigerated centrifuge
-
Polypropylene (B1209903) test tubes
-
-80°C freezer
-
-
Procedure:
-
Collect whole blood in heparinized tubes.
-
Centrifuge the blood samples at 1700 x g for 10 minutes at 4°C.[2]
-
Carefully separate the plasma supernatant.
-
Transfer the plasma into labeled polypropylene test tubes.
-
Immediately freeze the plasma aliquots and store them at -80°C until analysis.
-
Visualizations
Caption: Workflow for Plasma Sample Handling and Long-Term Storage.
Caption: Preparation and Storage of Lyso-Gb3 Stock Solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Migalastat HCl Reduces this compound (Lyso-Gb3) in Fabry Transgenic Mice and in the Plasma of Fabry Patients | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. Lyso-Gb3 associates with adverse long-term outcome in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mass Spectrometry Analysis of this compound and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Globotriaosylsphingosine (Lyso-Gb3) Standards
Welcome to the technical support center for the synthesis of Globotriaosylsphingosine (Lyso-Gb3) standards. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this critical biomarker for Fabry disease.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section provides answers to common questions and troubleshooting advice for specific issues that may arise during the chemical and enzymatic synthesis of Lyso-Gb3.
General Synthesis Strategy
Question: What are the main strategies for synthesizing Lyso-Gb3 standards?
Answer: There are two primary approaches for the synthesis of Lyso-Gb3 standards: multi-step chemical synthesis and a more recent one-step enzymatic synthesis.
-
Chemical Synthesis: This is a traditional and versatile method that allows for the synthesis of a wide variety of Lyso-Gb3 analogs. However, it is a labor-intensive process that involves multiple protection and deprotection steps. The general workflow involves the synthesis of a protected sphingosine (B13886) acceptor and a protected trisaccharide donor, followed by their glycosidic coupling and subsequent global deprotection.
-
Enzymatic Synthesis: This method offers a simpler and more efficient route to specific Lyso-Gb3 standards, particularly isotopically labeled ones.[1] A common enzymatic approach utilizes an α-1,4-galactosyltransferase to couple a galactose unit to a lactosylsphingosine (B51368) acceptor.[1] This method significantly reduces the number of steps and can lead to high yields.[2]
Protecting Group Strategy in Chemical Synthesis
Question: I am planning a chemical synthesis of Lyso-Gb3. What are the key considerations for the protecting group strategy?
Answer: A well-designed protecting group strategy is crucial for a successful chemical synthesis of Lyso-Gb3. Key considerations include:
-
Orthogonality: Employing orthogonal protecting groups is essential. This allows for the selective removal of one type of protecting group without affecting others, which is critical for the stepwise construction of the molecule.
-
Sphingosine Protection: The amino group of the sphingosine backbone is typically protected early in the synthesis. Common protecting groups for this purpose include azido (B1232118) (-N3) or phthalimido derivatives. The hydroxyl groups of sphingosine also require protection, often with silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS).
-
Carbohydrate Protection: The hydroxyl groups of the galactose and glucose moieties must be protected to ensure regioselective glycosylation. Commonly used protecting groups for carbohydrates include benzyl (B1604629) ethers (Bn), acetyl esters (Ac), and pivaloyl esters (Piv). The choice of protecting group can influence the stereochemical outcome of the glycosylation reaction. For instance, participating groups at the C-2 position (like acetate) can favor the formation of 1,2-trans glycosidic linkages.
Glycosylation Challenges
Question: I am experiencing low yields in the glycosylation step between my protected trisaccharide donor and sphingosine acceptor. What could be the issue?
Answer: Low yields in the glycosylation step are a common challenge. Several factors can contribute to this issue:
-
Reactivity of the Acceptor: The hydroxyl group of the sphingosine acceptor can have low nucleophilicity, leading to a sluggish reaction. The choice of protecting groups on the sphingosine backbone can influence this reactivity.
-
Activation of the Donor: Inefficient activation of the glycosyl donor (e.g., a thioglycoside or glycosyl fluoride) will result in poor yields. Ensure that the promoter (e.g., N-iodosuccinimide (NIS)/triflic acid (TfOH) for thioglycosides) is fresh and used under strictly anhydrous conditions.
-
Steric Hindrance: Bulky protecting groups on either the donor or the acceptor can sterically hinder the glycosylation reaction.
-
Reaction Conditions: Glycosylation reactions are highly sensitive to temperature, solvent, and the presence of moisture. Optimization of these parameters is often necessary.
Troubleshooting Low Glycosylation Yields:
| Potential Cause | Troubleshooting Suggestion |
| Low acceptor reactivity | Consider using a more reactive sphingosine derivative or altering the protecting group strategy to enhance nucleophilicity. |
| Inefficient donor activation | Use freshly prepared and purified donor and activator. Ensure strictly anhydrous reaction conditions. |
| Steric hindrance | Re-evaluate the protecting group strategy to reduce steric bulk near the reaction centers. |
| Suboptimal reaction conditions | Systematically vary the temperature, solvent, and reaction time to find the optimal conditions. |
Purification and Characterization
Question: I am having difficulty purifying my synthetic Lyso-Gb3. What are the recommended purification methods?
Answer: The purification of synthetic Lyso-Gb3 can be challenging due to its amphiphilic nature and the presence of closely related byproducts.
-
Chromatography: The most common purification method is silica (B1680970) gel chromatography. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity (e.g., dichloromethane/methanol (B129727) or chloroform/methanol gradients), is typically used.
-
Reversed-Phase Chromatography: For the final purification step, reversed-phase high-performance liquid chromatography (RP-HPLC) is highly effective in separating the target Lyso-Gb3 from non-polar impurities and closely related analogs.[2] A C18 column with a water/acetonitrile (B52724) or water/methanol gradient containing a small amount of an acid like formic acid is commonly employed.[2][3]
-
Solid-Phase Extraction (SPE): C18 SPE cartridges can be used for sample cleanup and partial purification, especially after the enzymatic synthesis to remove salts and the enzyme.[2]
Troubleshooting Purification Issues:
| Issue | Troubleshooting Suggestion |
| Co-elution of impurities | Optimize the gradient for silica gel or HPLC chromatography. Consider using a different stationary phase. |
| Poor recovery from column | Ensure the chosen solvent system is appropriate for the solubility of Lyso-Gb3. In some cases, adding a small amount of a modifier like acetic acid or triethylamine (B128534) to the eluent can improve recovery. |
| Presence of protecting group cleavage byproducts | Ensure the deprotection step has gone to completion. If partial deprotection is observed, repeat the deprotection step or optimize the reaction conditions. |
Deprotection
Question: What are the common methods for the final deprotection of protected Lyso-Gb3, and what are the potential pitfalls?
Answer: The final step in the chemical synthesis of Lyso-Gb3 is the global deprotection to remove all protecting groups. The choice of deprotection method depends on the protecting groups used.
-
Hydrogenolysis: For benzyl (Bn) ethers, catalytic hydrogenation (e.g., using palladium on carbon, H2) is a common and clean method.
-
Acidic Cleavage: Silyl ethers are typically removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF).
-
Basic Hydrolysis (Saponification): Ester protecting groups like acetates and benzoates are removed by basic hydrolysis using reagents such as sodium methoxide (B1231860) in methanol (Zemplén conditions).
-
Reduction of Azide: The azido group on the sphingosine backbone is reduced to an amine, often concurrently with other deprotection steps, for example, by catalytic hydrogenation.
Potential Pitfalls in Deprotection:
-
Incomplete Deprotection: Some protecting groups may be more resistant to removal than others. It is crucial to monitor the reaction closely (e.g., by TLC or LC-MS) to ensure complete deprotection.
-
Side Reactions: Harsh deprotection conditions can lead to side reactions, such as cleavage of the glycosidic bonds or degradation of the molecule.
-
Purification after Deprotection: The fully deprotected Lyso-Gb3 can be highly polar and may require specialized purification techniques, such as dialysis or size-exclusion chromatography, in addition to RP-HPLC.
Experimental Protocols
1. One-Step Enzymatic Synthesis of Carbon-13 Labeled Lyso-Gb3 [1][2]
This protocol describes the synthesis of [¹³C₆]-Gal-Lyso-Gb3 from lactosylsphingosine and [¹³C₆]-UDP-galactose using α-1,4-galactosyltransferase C (LgtC).
Materials:
-
Lactosylsphingosine
-
[¹³C₆]-UDP-galactose
-
Recombinant α-1,4-galactosyltransferase C (LgtC)
-
Reaction Buffer: 20 mM HEPES, 50 mM KCl, 5 mM MnCl₂, 0.1% BSA, 5 mM DTT, pH 7.5
-
C18 Sep-Pak cartridge
-
Solvents: Acetonitrile, Water (HPLC grade)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine 1 mg of lactosylsphingosine and 1.5 mg of [¹³C₆]-UDP-galactose.
-
Add 500 µL of reaction buffer and 20 µg of LgtC enzyme.
-
Incubate the reaction mixture at 37°C for 24-48 hours with gentle agitation.
-
Reaction Quench: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Purification:
-
Load the reaction mixture onto a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove salts and unreacted UDP-galactose.
-
Elute the product with a stepwise gradient of acetonitrile in water. Lyso-Gb3 typically elutes with 40-60% acetonitrile.
-
Collect fractions and analyze by LC-MS to identify the fractions containing the desired product.
-
Combine the pure fractions and lyophilize to obtain the final product.
-
Yield Data for Enzymatic Synthesis:
| Starting Material | Product | Typical Yield | Reference |
| 1 mg Lactosylsphingosine | [¹³C₆]-Lyso-Gb3 | ~0.9 mg (70%) | [2] |
2. Key Steps in a Representative Chemical Synthesis of Lyso-Gb3
The following outlines the key transformations in a multi-step chemical synthesis, based on strategies reported in the literature.[4]
Step 1: Synthesis of a Protected Sphingosine Acceptor
A common starting material is a commercially available sphingosine precursor which is then protected. For example, the amino group can be converted to an azide, and the hydroxyl groups can be protected with silyl ethers.
Step 2: Synthesis of a Protected Trisaccharide Donor
This involves the stepwise assembly of the glucose, galactose, and terminal galactose units. Each monosaccharide is appropriately protected to allow for regioselective glycosylation. The final trisaccharide is then converted into a suitable glycosyl donor, such as a thioglycoside or a glycosyl fluoride.
Step 3: Glycosylation
The protected trisaccharide donor is coupled with the protected sphingosine acceptor in the presence of a promoter.
Step 4: Global Deprotection
All protecting groups are removed in one or more steps to yield the final Lyso-Gb3 product. This typically involves a combination of hydrogenolysis, acid treatment, and/or basic hydrolysis.
Visualizations
Caption: General workflow for the chemical synthesis of Lyso-Gb3.
Caption: Workflow for the one-step enzymatic synthesis of Lyso-Gb3.
Caption: A logical approach to troubleshooting low yields in glycosylation reactions.
References
- 1. One-step synthesis of carbon-13-labeled this compound (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One-step synthesis of carbon-13-labeled this compound (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Total synthesis of globotriaosylceramide (Gb3) and lysoglobotriaosylceramide (lysoGb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the sensitivity of lyso-Gb3 detection in low-concentration samples.
This technical support center provides guidance for researchers, scientists, and drug development professionals to enhance the sensitivity of lyso-globotriaosylsphingosine (lyso-Gb3) detection, particularly in low-concentration samples.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low concentrations of lyso-Gb3?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and widely used method for the quantification of lyso-Gb3, especially in biological matrices where concentrations can be very low.[1][2][3] This technique offers high specificity and allows for the accurate measurement of lyso-Gb3 even at sub-nanogram per milliliter levels.[4][5]
Q2: My lyso-Gb3 signal is weak or undetectable. What are the potential causes and solutions?
A2: A weak or absent lyso-Gb3 signal can stem from several factors:
-
Inefficient Extraction: Lyso-Gb3 may not be efficiently extracted from the sample matrix. Consider optimizing your extraction protocol. Methods like liquid-liquid extraction (LLE) with solvents such as chloroform/methanol (B129727) or solid-phase extraction (SPE) are commonly used to concentrate the analyte.[1][6]
-
Low Ionization Efficiency: Lyso-Gb3 can have low ionization efficiency in the mass spectrometer source.[1][6] Ensure the mobile phase composition and pH are optimized for positive ion mode electrospray ionization (ESI), which is typically used for lyso-Gb3 detection. The use of additives like formic acid or ammonium (B1175870) formate (B1220265) can improve ionization.[1][6]
-
Matrix Effects: Components in the sample matrix can suppress the ionization of lyso-Gb3. To mitigate this, use an appropriate internal standard, such as a stable isotope-labeled lyso-Gb3 (e.g., lyso-Gb3-D7), which co-elutes and experiences similar matrix effects.[4] Additionally, sample cleanup procedures like SPE can help remove interfering substances.[4]
-
Instrumental Sensitivity: Ensure the mass spectrometer is tuned and calibrated for optimal sensitivity in the mass range of lyso-Gb3 and its fragments.
Q3: How can I minimize the matrix effect in my lyso-Gb3 assay?
A3: Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for correcting matrix effects. It has the same physicochemical properties as the analyte and will be affected similarly by matrix components.[4]
-
Effective Sample Preparation: Employ rigorous sample cleanup methods. Protein precipitation followed by SPE or LLE can effectively remove a significant portion of interfering matrix components like phospholipids.[1][4]
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good separation of lyso-Gb3 from co-eluting matrix components.
-
Dilution: If the concentration of lyso-Gb3 is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Q4: What are the critical parameters for developing a robust LC-MS/MS method for lyso-Gb3?
A4: Key parameters to optimize include:
-
Sample Extraction: Choice of extraction method (protein precipitation, LLE, or SPE) and solvents.
-
Chromatography: Column chemistry (e.g., C4, C18), mobile phase composition (solvents and additives), gradient profile, and flow rate.
-
Mass Spectrometry: Ionization mode (positive ESI), precursor and product ion selection (MRM transitions), collision energy, and other source parameters.[1][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor Peak Shape | Inappropriate mobile phase composition. | Optimize the mobile phase pH and organic solvent percentage. Ensure compatibility with the column chemistry. |
| Column degradation. | Replace the analytical column. Use a guard column to extend column lifetime. | |
| Sample overload. | Inject a smaller sample volume or dilute the sample. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and additives. Flush the LC system thoroughly. |
| Incomplete removal of matrix components. | Improve the sample cleanup procedure (e.g., use SPE). | |
| Mass spectrometer source contamination. | Clean the mass spectrometer source according to the manufacturer's instructions. | |
| Low Recovery | Inefficient extraction. | Evaluate different extraction solvents and techniques (e.g., LLE vs. SPE). Optimize pH during extraction. |
| Analyte degradation. | Ensure samples are stored properly (e.g., at -80°C) and processed quickly. Avoid repeated freeze-thaw cycles. | |
| Inconsistent Results (Poor Precision) | Pipetting errors. | Calibrate pipettes regularly. Use automated liquid handlers for high-throughput applications. |
| Inconsistent sample preparation. | Standardize all steps of the sample preparation workflow. | |
| Unstable instrument performance. | Perform regular instrument maintenance and calibration. Monitor system suitability throughout the analytical run. |
Experimental Protocols
Protocol 1: Lyso-Gb3 Extraction from Plasma via Protein Precipitation
This protocol is a simplified method for extracting lyso-Gb3 from plasma samples.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Vortex samples to ensure homogeneity.
-
-
Protein Precipitation:
-
Centrifugation:
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
Analysis:
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Lyso-Gb3 Extraction from Dried Blood Spots (DBS)
This protocol outlines the extraction of lyso-Gb3 from dried blood spots.
-
DBS Punching:
-
Punch a 3 mm disc from the center of the dried blood spot into a well of a 96-well plate.
-
-
Extraction:
-
Add 100 µL of an extraction solution (e.g., methanol containing the internal standard) to each well.
-
Seal the plate and incubate with shaking for 1 hour at room temperature.
-
-
Supernatant Transfer:
-
After incubation, carefully transfer the supernatant to a new 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the extract in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Seal the plate, vortex, and place it in the autosampler for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from published methods for lyso-Gb3 detection.
Table 1: Comparison of LC-MS/MS Method Sensitivities
| Reference | Sample Matrix | LLOQ (ng/mL) |
| Perrone et al., 2021[4][5] | Plasma | 0.25 |
| Chan et al., 2018[2] | Plasma | 0.81 (cut-off value) |
| Lukas et al., 2013[7] | Dried Blood Spots | 0.28 |
| UCL, Report[8] | Plasma | 0.5 |
Table 2: Example MRM Transitions for Lyso-Gb3 and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Lyso-Gb3 | 786.6 | 282.2 | [7] |
| Lyso-Gb3 | 786.8 | 268.3 | [1][6] |
| N-glycinated lyso-ceramide trihexoside (IS) | 843.5 | 264.3 | [1][6] |
| Lyso-Gb2 (IS) | 624.5 | 282.2 | [7] |
Visualizations
Caption: General workflow for lyso-Gb3 quantification by LC-MS/MS.
Caption: Troubleshooting logic for low lyso-Gb3 signal intensity.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucl.ac.uk [ucl.ac.uk]
Validating the specificity of antibodies for lyso-Gb3 in immunoassays.
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for validating the specificity of antibodies against globotriaosylsphingosine (lyso-Gb3) in immunoassays.
Frequently Asked Questions (FAQs)
Q1: Why is validating the specificity of an anti-lyso-Gb3 antibody critical?
Validating antibody specificity is crucial because lyso-Gb3 is a key biomarker for the diagnosis and monitoring of Fabry disease.[1][2] Immunoassays must be able to distinguish lyso-Gb3 from its precursor, globotriaosylceramide (Gb3), and other structurally similar glycosphingolipids to ensure accurate quantification.[3][4] Lack of specificity can lead to false-positive results, inaccurate disease severity assessment, and incorrect evaluation of therapeutic efficacy.
Q2: What are the primary molecules that could cross-react with a lyso-Gb3 antibody?
The primary concern for cross-reactivity is with globotriaosylceramide (Gb3), which is the direct, acylated precursor to lyso-Gb3 and accumulates to high levels in Fabry disease.[3][5] Other potential cross-reactants include various lyso-Gb3 analogues (which may have modifications to the sphingosine (B13886) moiety) and other sphingolipids that share structural similarities.[5][6]
Q3: What are the essential experiments to confirm the specificity of my lyso-Gb3 antibody?
A multi-tiered approach is recommended to rigorously validate specificity:
-
Competitive ELISA: To quantify the antibody's binding preference for lyso-Gb3 in the presence of potential cross-reactants.
-
Western Blot Analysis: To confirm binding to a lyso-Gb3 conjugate (e.g., lyso-Gb3-BSA) and show a lack of binding to a Gb3 conjugate or other lipid conjugates.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): This is the gold-standard confirmation method. The antibody is used to pull down its target from a complex biological sample (like patient plasma), and mass spectrometry is then used to definitively identify the captured molecule as lyso-Gb3.
Q4: What are typical concentrations of lyso-Gb3 found in plasma?
Lyso-Gb3 levels vary significantly between healthy individuals and Fabry patients. Understanding these ranges is essential for establishing assay sensitivity requirements.
| Population Group | Typical Plasma Lyso-Gb3 Concentration (nmol/L) | Typical Plasma Lyso-Gb3 Concentration (ng/mL) |
| Healthy Controls | 0.3 - 0.7 nmol/L[7] | ~0.2 - 0.6 ng/mL[8][9] |
| Fabry Females (Heterozygotes) | 7.5 - 9.7 nmol/L (can overlap with controls)[10] | Can range from normal to moderately elevated |
| Classic Fabry Males (Untreated) | 144 - 170 nmol/L[7][10] | >80 ng/mL[9] |
| Later-Onset/Variant Fabry Males | 9.7 - 10 nmol/L[11] | 20 - 80 ng/mL[9] |
Note: Values are approximate and can vary based on the specific GLA mutation and analytical method used. 1 nmol/L ≈ 0.787 ng/mL.
Q5: How should I assess the cross-reactivity of my antibody?
Cross-reactivity should be assessed using a competitive immunoassay. By creating inhibition curves with lyso-Gb3 and potential cross-reactants (like Gb3), you can determine the concentration of each analyte required to inhibit antibody binding by 50% (IC50). The percent cross-reactivity is then calculated.
Illustrative Cross-Reactivity Profile for a Highly Specific Lyso-Gb3 Antibody
| Compound | IC50 | % Cross-Reactivity |
|---|---|---|
| Lyso-Gb3 (this compound) | 10 ng/mL | 100% |
| Gb3 (Globotriaosylceramide) | > 10,000 ng/mL | < 0.1% |
| Lyso-Gb2 (Lactosylsphingosine) | > 10,000 ng/mL | < 0.1% |
| Sphingosine | Not Detected | < 0.01% |
| Glucosylceramide | Not Detected | < 0.01% |
This table is for illustrative purposes. Users must determine the cross-reactivity profile for their specific antibody and assay conditions.
Troubleshooting Guide
Q6: I am experiencing high background in my lyso-Gb3 ELISA. What are the common causes and solutions?
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and/or the soaking time between washes. Ensure complete aspiration of wash buffer from wells.[4][12] |
| Antibody Concentration Too High | Titrate the primary or secondary antibody to determine the optimal concentration. High concentrations can lead to non-specific binding.[4][12] |
| Inadequate Blocking | Increase the blocking incubation time or try a different blocking agent (e.g., increase BSA percentage, use non-fat dry milk).[4] |
| Cross-Contamination | Use fresh pipette tips for each reagent and sample. Avoid splashing between wells.[9][12] |
| Incubation Time/Temperature Too High | Reduce the incubation time or perform incubations at a lower temperature (e.g., room temperature instead of 37°C).[4][12] |
Q7: My assay shows no or very weak signal. What should I check?
| Possible Cause | Recommended Solution |
| Reagent Omission or Error | Double-check that all reagents (antibodies, conjugate, substrate) were added in the correct order and at the correct dilution.[4][13] |
| Inactive Reagents | Verify the expiration dates of all kit components. Ensure reagents have been stored correctly. Test enzyme conjugate and substrate activity independently.[9][13] |
| Presence of Inhibitors | Ensure buffers do not contain inhibitors for the enzyme used (e.g., sodium azide (B81097) inhibits HRP).[4] |
| Incorrect Plate Reader Settings | Verify the plate reader is set to the correct wavelength for the substrate used.[4] |
| Insufficient Incubation Time | Ensure incubation times are adequate as per the protocol. Substrate development time is often critical.[4][5] |
Q8: I am seeing high variability (high %CV) between my replicate wells. How can I improve this?
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Check pipette calibration. Use proper pipetting technique, ensuring no air bubbles are introduced. Always change tips between samples.[9] |
| Inadequate Washing | Inconsistent residual volumes after washing can cause high CVs. Use an automated plate washer if available or ensure manual washing technique is consistent.[4][12] |
| Plate "Edge Effects" | Inconsistent temperature across the plate during incubation can cause wells on the edge to behave differently. Ensure the plate is sealed and placed in the center of the incubator.[9] |
| Reagents Not Mixed Properly | Gently vortex or invert all reagents before use to ensure homogeneity.[4] |
| Sample Inhomogeneity | Ensure plasma/serum samples are fully thawed and mixed thoroughly before plating. |
Experimental Protocols
Q9: How do I perform a competitive ELISA to quantify lyso-Gb3?
This protocol outlines a typical competitive ELISA where free lyso-Gb3 in the sample competes with a labeled or coated lyso-Gb3 for binding to a limited amount of antibody. The resulting signal is inversely proportional to the amount of lyso-Gb3 in the sample.
Methodology:
-
Coating: Coat a 96-well microplate with a capture anti-lyso-Gb3 antibody diluted in coating buffer. Incubate overnight at 4°C.[14]
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add blocking buffer (e.g., PBS with 1-5% BSA) to each well to block remaining protein-binding sites. Incubate for 1-2 hours at 37°C.[14][15]
-
Competition: Add standards and unknown samples to the wells. Immediately add a fixed amount of lyso-Gb3 conjugated to an enzyme (e.g., HRP). Incubate for 1-2 hours at 37°C.[14] During this step, the free lyso-Gb3 from the sample and the lyso-Gb3-HRP compete for binding to the coated antibody.
-
Washing: Repeat the washing step to remove all unbound reagents.
-
Detection: Add a substrate solution (e.g., TMB) to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).[14]
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. The signal intensity will be lower in wells that contained higher concentrations of lyso-Gb3.
Q10: How can I use Immunoprecipitation-Mass Spectrometry (IP-MS) to definitively validate antibody specificity?
IP-MS is a powerful technique that combines the specificity of immunoprecipitation with the definitive identification power of mass spectrometry.
Methodology:
-
Antibody Immobilization: Covalently couple the anti-lyso-Gb3 antibody to magnetic beads.
-
Sample Incubation: Incubate the antibody-bead conjugate with a biological sample known to contain lyso-Gb3 (e.g., plasma from a Fabry patient).
-
Washing: Use a magnet to pellet the beads and wash them several times with buffer to remove unbound proteins and lipids.
-
Elution: Elute the bound molecules from the antibody using a low-pH buffer or other appropriate elution agent.
-
LC-MS/MS Analysis: Analyze the eluate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Confirmation: Compare the mass-to-charge ratio (m/z) and fragmentation pattern of the eluted analyte to that of a purified lyso-Gb3 standard.[3] A perfect match provides definitive proof that the antibody specifically binds to lyso-Gb3.
References
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. Plasma this compound as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Accumulation and Not Alpha-Galactosidase-A Deficiency Causes Endothelial Dysfunction in Fabry Disease | PLOS One [journals.plos.org]
- 5. Profiles of this compound Analogs and Globotriaosylceramide Isoforms Accumulated in Body Fluids from Various Phenotypic Fabry Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (lyso-Gb3) and analogues in plasma and urine of patients with Fabry disease and correlations with long-term treatment and genotypes in a nationwide female Danish cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of plasma lyso-Gb3 as a biomarker for selecting high-risk patients with Fabry disease from multispecialty clinics for genetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound (Lyso-Gb3) as a biomarker for cardiac variant (N215S) Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Distinctive accumulation of globotriaosylceramide and this compound in a mouse model of classic Fabry disease: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
How to control for hematocrit effects in dried blood spot analysis of lyso-Gb3.
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling for hematocrit effects in the dried blood spot (DBS) analysis of globotriaosylsphingosine (lyso-Gb3), a key biomarker for Fabry disease.
Frequently Asked Questions (FAQs)
Q1: What is the hematocrit effect in DBS analysis?
A1: The hematocrit (Hct) effect is a phenomenon where the volume percentage of red blood cells in whole blood influences the physical properties of a dried blood spot. Blood with a higher hematocrit is more viscous, resulting in a smaller and more concentrated blood spot for a given volume. Conversely, lower hematocrit blood spreads further. This variability in spot area and homogeneity can lead to inaccuracies when a sub-punch of a standard size is taken for analysis, as the amount of blood in the punch will differ depending on the hematocrit level.
Q2: Why is controlling for hematocrit crucial when measuring lyso-Gb3 in DBS?
A2: Controlling for the hematocrit effect is critical for ensuring the accuracy and reproducibility of lyso-Gb3 quantification. Inaccurate measurements can lead to misinterpretation of disease status, incorrect assessment of therapeutic efficacy, and unreliable biomarker data in clinical and research settings. Discrepancies have been observed between plasma and DBS lyso-Gb3 concentrations, particularly in anemic patients with low hematocrit levels.[1][2]
Q3: What are the primary methods to control for the hematocrit effect in lyso-Gb3 DBS analysis?
A3: Several strategies can be employed to mitigate the hematocrit effect:
-
Volumetric Absorptive Microsampling (VAMS™): This technique collects a precise volume of blood, which eliminates the influence of hematocrit on the sample volume.[3][4]
-
Whole Spot Analysis: By extracting the entire dried blood spot, variations in analyte distribution due to hematocrit are accounted for, as the total amount of analyte in the spot is measured.[5]
-
Hematocrit Correction Formulas: Mathematical algorithms can be applied to correct the measured analyte concentration based on an independent measurement of the patient's hematocrit.[5]
-
Automated Hematocrit Measurement: Some analytical systems can non-destructively measure the hematocrit directly from the DBS card, allowing for normalization of the results.[6][7]
-
Use of Hematocrit-Matched Calibrators and Quality Controls: Preparing calibration standards and quality controls in blood with a range of hematocrit levels that reflect the study population can help to minimize bias.
Q4: How does hematocrit affect the correlation between DBS and plasma lyso-Gb3 concentrations?
A4: The impact of hematocrit on the correlation between DBS and plasma lyso-Gb3 can vary. One study reported a strong correlation between plasma and DBS lyso-Gb3 concentrations, with discrepancies noted in anemic patients with low hematocrit.[1][2] However, another study found that hematocrit, within a range of 34.3% to 52.2%, did not affect the correlation between plasma and DBS measurements of lyso-Gb3.[8][9][10] This suggests that while a potential for bias exists, its significance may depend on the specific analytical method and the hematocrit range of the patient population.
Troubleshooting Guide
| Problem | Potential Cause Related to Hematocrit | Recommended Solution |
| Inaccurate or variable lyso-Gb3 concentrations | The hematocrit of patient samples differs significantly from that of the calibrators and quality controls. | Prepare calibrators and quality controls in blood with varying hematocrit levels to cover the expected clinical range. Alternatively, use a hematocrit-independent sampling method like VAMS™. |
| Poor reproducibility of results between replicates | Inconsistent punching of the DBS due to variations in spot size and homogeneity caused by different hematocrit levels. | Utilize a "whole spot" punching and extraction technique. Ensure consistent and precise punching of the DBS. |
| Discrepancy between DBS and plasma/serum lyso-Gb3 results | The hematocrit effect is leading to a systematic bias in the DBS results. This is more pronounced at very high or very low hematocrit levels.[1][2] | Measure the hematocrit of each sample and apply a correction factor to the DBS result. Alternatively, re-analyze samples using a volumetric microsampling device. |
| Method validation fails for precision and accuracy at different hematocrit levels | The analytical method is sensitive to variations in blood spreading and extraction efficiency related to hematocrit. | Develop and validate the method using blood samples with a wide range of hematocrit levels (e.g., 20% to 70%).[3] Consider switching to a method that is less susceptible to hematocrit effects. |
Experimental Protocols
Protocol 1: Lyso-Gb3 Analysis using Volumetric Absorptive Microsampling (VAMS™) Coupled with UHPLC-MS/MS
This protocol is based on a method shown to be independent of the hematocrit effect over a range of 20-70%.[3]
-
Sample Collection: Collect capillary blood using a VAMS™ device for a fixed volume (e.g., 10 µL).
-
Extraction:
-
Place the VAMS™ tip into a 2 mL tube.
-
Add an extraction solution of methanol/acetonitrile/water mixture.
-
Include an internal standard (e.g., lyso-Gb2).[11]
-
Extract in a temperature-controlled ultrasonic bath.
-
-
Analysis by UHPLC-MS/MS:
-
Quantification:
-
Construct a calibration curve using standards prepared in a surrogate matrix.
-
Calculate the lyso-Gb3 concentration in the samples based on the calibration curve.
-
Protocol 2: Hematocrit Effect Evaluation for a Conventional DBS Method
This protocol outlines the steps to assess the impact of hematocrit on your current DBS assay.[12]
-
Prepare Blood with Varying Hematocrit Levels:
-
Obtain whole blood from healthy volunteers.
-
Centrifuge the blood to separate plasma and red blood cells.
-
Reconstitute the blood by mixing plasma and red blood cells in different ratios to achieve a range of hematocrit levels (e.g., 25%, 35%, 45%, 55%, 65%).
-
-
Spike with Lyso-Gb3:
-
Spike each hematocrit level pool with a known concentration of lyso-Gb3.
-
-
Spotting and Drying:
-
Spot a fixed volume (e.g., 15 µL) of each spiked blood sample onto DBS cards.[12]
-
Allow the spots to dry completely at ambient temperature.
-
-
Analysis:
-
Punch a fixed-diameter disc from the center of each spot.
-
Extract and analyze the punches using your validated LC-MS/MS method.
-
-
Evaluation:
-
Calculate the lyso-Gb3 concentration for each hematocrit level.
-
Plot the measured concentration against the hematocrit level. A significant trend indicates a hematocrit effect.
-
Quantitative Data Summary
Table 1: Impact of Hematocrit on Lyso-Gb3 Measurement
| Study Focus | Hematocrit Range Studied | Key Finding | Citation |
| Comparison of DBS and plasma | Not explicitly varied, but discrepancies noted in anemic patients | Strong correlation between plasma and DBS, but with exceptions in patients with low hematocrit. | [1][2] |
| UHPLC-MS/MS method validation | 34.3% - 52.2% | Hematocrit did not affect the correlation between plasma and DBS measurements in this range. | [8][9][10] |
| VAMS™ method validation | 20% - 70% | No hematocrit effect was observed. | [3] |
Table 2: Comparison of Lyso-Gb3 Concentrations in DBS and Serum
| Patient Phenotype | Matrix | Lyso-Gb3 Concentration (ng/mL) | Citation |
| Classic (Males) | Serum | 61 ± 38 | [13] |
| Later-Onset (Males) | Serum | 14 ± 12 | [13] |
| Classic (Females) | Serum | 10 ± 5.4 | [13] |
| Later-Onset (Females) | Serum | 2.4 ± 1.0 | [13] |
| --- | --- | --- | --- |
| A linear regression model showed a high coefficient of determination (R² = 0.976) between serum and DBS lyso-Gb3 levels. | [13] |
Visualizations
Caption: Workflow for DBS analysis highlighting where hematocrit has an effect.
Caption: Logical relationship between hematocrit and measurement accuracy.
Caption: Decision tree for selecting a hematocrit control strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Multicenter evaluation of use of dried blood spot compared to conventional plasma in measurements of this compound (LysoGb3) concentration in 104 Fabry patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volumetric absorptive microsampling coupled with UHPLC-MS/MS for the determination of Lyso-Gb3 as Fabry disease diagnostic biomarker [cris.unibo.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Addressing New Possibilities and New Challenges: Automated Nondestructive Hematocrit Normalization for Dried Blood Spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. anchrom.in [anchrom.in]
- 8. Mass Spectrometry Analysis of this compound and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of the dried blood spot preparation protocol for comprehensive evaluation of the hematocrit effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Correlation of Lyso-Gb3 levels in dried blood spots and sera from patients with classic and Later-Onset Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve optimization for accurate lyso-Gb3 measurement.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of globotriaosylsphingosine (lyso-Gb3), a key biomarker for Fabry disease. It is intended for researchers, scientists, and drug development professionals utilizing LC-MS/MS for lyso-Gb3 quantification.
Frequently Asked Questions (FAQs)
Q1: What is the typical linear range for a lyso-Gb3 calibration curve?
A1: The linear range for a lyso-Gb3 calibration curve can vary depending on the specific method and instrumentation. However, a commonly reported and validated range is 0.25 to 100 ng/mL in plasma.[1] Some methods have demonstrated linearity up to 200 ng/mL.[2]
Q2: What are the acceptance criteria for calibration curve linearity?
A2: The correlation coefficient (r) or coefficient of determination (r²) is typically used to assess the linearity of the calibration curve. An acceptance criterion of r ≥ 0.998 or r² ≥ 0.99 is common.[1][2] Additionally, the back-calculated concentrations of the calibration standards should generally be within ±15% of their nominal values.[1]
Q3: What are the acceptable limits for accuracy and precision?
A3: For method validation, intra- and inter-assay accuracy and precision are crucial. Generally, the coefficient of variation (CV%) for precision should be less than 15%, and the accuracy should be within 85-115% of the nominal concentration.[1][3][4] Some studies have reported achieving intra- and inter-assay CVs of <12% and <7%, respectively, with biases of less than 8% and 5%.[3]
Q4: What is a typical Lower Limit of Quantification (LLOQ) for lyso-Gb3 in plasma?
A4: A sensitive LC-MS/MS method can achieve an LLOQ of 0.25 ng/mL in plasma.[1][4][5] The LLOQ is defined as the lowest concentration that can be quantified with acceptable precision and accuracy (typically ≤ ±20%) and a signal-to-noise ratio of at least 10:1.[1]
Q5: Which internal standard (IS) is recommended for lyso-Gb3 analysis?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as lyso-Gb3-d7 or ¹³C₆-lyso-Gb3, as it closely mimics the analyte's behavior during sample preparation and ionization, helping to minimize matrix effects.[1][5][6][7] Other options that have been used include N-glycinated lyso-Gb3 and 1-β-D-glucosylsphingosine (GSG).[3][8][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Linearity (Low r/r² value) | 1. Inaccurate preparation of stock solutions or calibrators.2. Inappropriate weighting factor used in the regression analysis.3. Saturation of the detector at high concentrations.4. Presence of interfering substances. | 1. Carefully reprepare all standards and verify concentrations.2. Test different weighting factors (e.g., 1/x, 1/x²) to find the best fit for the data.[1]3. Narrow the calibration range or dilute high-concentration samples.4. Optimize chromatographic separation to resolve interferences.[10] |
| High Variability in Replicates (%CV > 15%) | 1. Inconsistent sample preparation (e.g., protein precipitation, extraction).2. Instability of the analyte or internal standard.3. Fluctuations in the LC-MS/MS system performance. | 1. Ensure consistent and precise execution of the sample preparation protocol.2. Check the stability of lyso-Gb3 and the IS in the sample matrix and autosampler conditions.[3]3. Perform system suitability tests before each run to ensure consistent performance. |
| Inaccurate Back-Calculated Concentrations for Calibrators | 1. Non-linearity at the lower or upper ends of the curve.2. Inappropriate choice of regression model.3. Carryover from high-concentration samples. | 1. Adjust the calibration range to exclude non-linear portions.2. Evaluate if a different regression model (e.g., quadratic) is more appropriate, though linear is preferred.[11][12]3. Optimize the autosampler wash procedure to minimize carryover. |
| Low Signal or No Peak for LLOQ | 1. Insufficient sensitivity of the mass spectrometer.2. Degradation of the analyte during sample processing or storage.3. Ion suppression due to matrix effects. | 1. Optimize MS parameters (e.g., collision energy, declustering potential).2. Investigate sample stability under different conditions.[3]3. Improve sample cleanup to remove interfering matrix components like phospholipids.[5] Use a stable isotope-labeled internal standard to compensate for matrix effects.[5] |
| Internal Standard (IS) Response is Inconsistent | 1. Degradation of the IS.2. Inconsistent addition of the IS to samples.3. Ion suppression affecting the IS. | 1. Prepare fresh IS working solutions.2. Ensure the IS is added accurately and consistently to all samples, calibrators, and QCs.3. Investigate and mitigate matrix effects as described above. |
Quantitative Data Summary
Table 1: Calibration Curve and Validation Parameters from Published Methods
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Linear Range | 0.25–100 ng/mL | 0.78–200 ng/mL | Not explicitly stated, but LLOQ is 2.5 nmol/L |
| Correlation Coefficient (r) | ≥ 0.998 | ≥ 0.99 | Not explicitly stated |
| Weighting Factor | 1/x | Not explicitly stated | Not explicitly stated |
| LLOQ | 0.25 ng/mL | 0.78 ng/mL | 2.5 nmol/L |
| Intra-assay Precision (CV%) | < 10% | 2.8–18.9% | < 12% |
| Inter-assay Precision (CV%) | < 10% | 2.8–18.9% | < 7% |
| Intra-assay Accuracy (Bias%) | < 10% | Not explicitly stated | < 8% |
| Inter-assay Accuracy (Bias%) | < 10% | Not explicitly stated | < 5% |
| Internal Standard | lyso-Gb3-D7 | Dimethyl psychosine | 1-β-D-glucosylsphingosine (GSG) |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation[1]
This protocol describes a rapid and simple sample preparation method for plasma lyso-Gb3 analysis.
-
Prepare a deproteinizing solution: Dilute the internal standard (lyso-Gb3-D7) stock solution with 0.1% formic acid in methanol (B129727) to a final concentration of 5 ng/mL.
-
Sample spiking: In a microcentrifuge tube, add a small volume of your plasma sample.
-
Protein precipitation: Add the deproteinizing solution containing the internal standard to the plasma sample. The recommended ratio is typically 1:4 or 1:5 (plasma:solution).
-
Vortex: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant transfer: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Calibration Standard and Quality Control (QC) Preparation[1][6]
This protocol outlines the preparation of an eight-point calibration curve and QC samples in a plasma matrix.
-
Prepare lyso-Gb3 stock solution: Dissolve pure lyso-Gb3 in LC-MS grade methanol to a concentration of 500 µg/mL.
-
Prepare working solutions: Perform serial dilutions of the lyso-Gb3 stock solution with methanol to create a series of working solutions at appropriate concentrations.
-
Spike blank plasma: Spike pooled blank human plasma with the lyso-Gb3 working solutions to achieve the desired final concentrations for the calibration curve (e.g., 0.25, 0.5, 1, 5, 10, 20, 50, and 100 ng/mL).
-
Prepare QC samples: Similarly, prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma with the working solutions. A QC at the LLOQ is also recommended.
-
Storage: Store all stock solutions, working solutions, and prepared samples at -20°C or below.
Visualizations
Caption: Workflow for lyso-Gb3 quantification.
Caption: Troubleshooting logic for calibration issues.
References
- 1. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mass Spectrometry Analysis of this compound and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-step synthesis of carbon-13-labeled this compound (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. mdpi.com [mdpi.com]
- 10. revvity.com [revvity.com]
- 11. Some practical considerations for linearity assessment of calibration curves as function of concentration levels according to the fitness-for-purpose approach [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Integrity of Globotriaosylsphingosine (Lyso-Gb3) in Research Samples
Welcome to the technical support center for Globotriaosylsphingosine (Lyso-Gb3) sample processing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Lyso-Gb3 during experimental workflows. Below you will find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your Lyso-Gb3 measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Lyso-Gb3) and why is its stability important?
This compound (Lyso-Gb3) is a deacylated form of globotriaosylceramide (Gb3) and a critical biomarker for the diagnosis and monitoring of Fabry disease, a lysosomal storage disorder.[1] Accurate measurement of Lyso-Gb3 levels in biological samples is paramount for clinical assessment and therapeutic monitoring. Degradation of Lyso-Gb3 during sample collection, processing, or storage can lead to underestimation of its concentration, potentially impacting patient diagnosis and management.
Q2: What are the primary causes of Lyso-Gb3 degradation in biological samples?
The primary cause of Lyso-Gb3 degradation in vitro is enzymatic activity. The main enzyme responsible for its breakdown is α-galactosidase A (α-Gal A), which converts Lyso-Gb3 to lactosylsphingosine. While this enzyme's activity is deficient in Fabry disease patients, residual or exogenous enzymatic activity can still pose a risk to sample integrity. Other lysosomal hydrolases present in the sample could also potentially contribute to degradation.
Q3: What is the optimal anticoagulant for collecting blood samples for Lyso-Gb3 analysis?
For the analysis of Lyso-Gb3 in plasma, blood should be collected in tubes containing EDTA . While other anticoagulants like heparin are used in some protocols, EDTA is widely cited and has been shown to be suitable for stabilizing a variety of hormones and other biomarkers in plasma. It is important to invert the blood collection tube several times immediately after collection to ensure proper mixing with the anticoagulant and prevent coagulation.[2]
Q4: How should blood samples be processed immediately after collection?
Prompt processing of blood samples is crucial. After collection in EDTA tubes, it is recommended to centrifuge the samples at approximately 1500-1700 x g for 10 minutes at 4°C.[3] The plasma should then be carefully separated from the blood cells and transferred to a clean, labeled polypropylene (B1209903) tube for storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during Lyso-Gb3 sample processing, leading to inaccurate results.
Issue 1: Low or Inconsistent Lyso-Gb3 Recovery
Potential Cause 1: Enzymatic Degradation
-
Explanation: Residual activity of enzymes such as α-galactosidase A in the sample can lead to the breakdown of Lyso-Gb3. This enzymatic activity is pH-dependent, with optimal activity in an acidic environment.
-
Troubleshooting Steps:
-
Maintain pH: Ensure that the pH of the sample and any buffers used during extraction and processing are neutral to slightly alkaline. α-galactosidase A activity is significantly lower at neutral pH.
-
Work Quickly and on Ice: Process samples promptly after collection and keep them on ice to minimize enzymatic activity.
-
Consider Inhibitors: For particularly sensitive applications or when sample integrity is a major concern, the use of a broad-spectrum protease and glycosidase inhibitor cocktail immediately after plasma separation may be beneficial. While specific inhibitors for all potential degrading enzymes are not well-defined, a general cocktail can help to minimize unwanted enzymatic activity.
-
Potential Cause 2: Suboptimal Extraction Efficiency
-
Explanation: The choice of extraction method and solvents can significantly impact the recovery of Lyso-Gb3. Common methods include protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Troubleshooting Steps:
-
Optimize Solvent System: For LLE, a common and effective solvent system is a mixture of chloroform (B151607) and methanol.[1] Ensure the ratios are precise as per the validated protocol.
-
Validate SPE Cartridges: If using SPE, ensure the cartridge type and elution solvents are appropriate for the polar nature of Lyso-Gb3.
-
Protein Precipitation: Acetone/methanol mixtures are often used for protein precipitation.[3] Ensure complete precipitation and careful separation of the supernatant containing Lyso-Gb3.
-
Issue 2: Sample Hemolysis
Potential Cause: Rupture of Red Blood Cells During Collection or Handling
-
Explanation: Hemolysis, the rupture of red blood cells, can release intracellular components into the plasma, potentially interfering with the assay or degrading the analyte. While the direct impact on Lyso-Gb3 is not extensively documented, it is a known issue for many bioanalytical assays.
-
Troubleshooting Steps:
-
Proper Venipuncture Technique: Use an appropriate needle gauge and avoid excessive suction during blood collection.
-
Gentle Handling: Invert tubes gently for mixing instead of vigorous shaking.
-
Prompt Centrifugation: Centrifuge samples as soon as possible after collection to separate plasma from red blood cells.
-
Visual Inspection: Always visually inspect the plasma for any pink or red discoloration, which indicates hemolysis. If samples are hemolyzed, it is best to recollect if possible and note the condition in the experimental records.
-
Issue 3: Variability in Results After Storage
Potential Cause 1: Inappropriate Storage Temperature
-
Explanation: The stability of Lyso-Gb3 is temperature-dependent. Long-term storage at improper temperatures can lead to degradation.
-
Troubleshooting Steps:
-
Short-Term Storage: For short-term storage (up to 48 hours), plasma samples should be kept at 4°C.
-
Long-Term Storage: For long-term storage, plasma aliquots should be frozen at -20°C or, preferably, -80°C. Studies have shown Lyso-Gb3 to be stable for at least 30 days at -20°C.
-
Potential Cause 2: Repeated Freeze-Thaw Cycles
-
Explanation: While some studies suggest Lyso-Gb3 is relatively stable through a few freeze-thaw cycles, repeated cycles should be avoided as they can affect the integrity of many analytes.
-
Troubleshooting Steps:
-
Aliquot Samples: Upon initial processing, aliquot plasma into smaller, single-use volumes. This prevents the need to thaw the entire sample for each analysis.
-
Limit Freeze-Thaw Cycles: If aliquoting is not possible, limit the number of freeze-thaw cycles to a maximum of three and validate the stability under these conditions for your specific assay.
-
Quantitative Data Summary
The following tables summarize key stability and processing parameters for Lyso-Gb3.
Table 1: Recommended Sample Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Anticoagulant | EDTA | Widely validated for biomarker stability. |
| Centrifugation | 1500-1700 x g for 10 min at 4°C | To efficiently separate plasma from cellular components.[3] |
| Short-Term Storage | 4°C (up to 48 hours) | Minimizes enzymatic degradation for short periods. |
| Long-Term Storage | -20°C or -80°C | Ensures long-term stability of Lyso-Gb3. Stable for at least 30 days at -20°C. |
| Freeze-Thaw Cycles | Minimize (ideally single use aliquots) | Prevents potential degradation from repeated temperature changes. |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Separation
-
Collect whole blood into a tube containing EDTA as the anticoagulant.
-
Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing.
-
Transport the blood sample to the laboratory on ice or at 4°C as soon as possible.
-
Centrifuge the blood sample at 1500-1700 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell layer.
-
Transfer the plasma to a clean, labeled polypropylene tube.
-
If not analyzing immediately, aliquot the plasma into single-use tubes for storage.
-
Store the plasma aliquots at -20°C or -80°C until analysis.
Protocol 2: Lyso-Gb3 Extraction from Plasma (Protein Precipitation and LLE)
-
To 100 µL of plasma in a glass tube, add an appropriate internal standard.
-
Add 1 mL of an acetone:methanol (1:1, v/v) solution to precipitate proteins.[3]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a new glass tube.
-
To the supernatant, add 1 mL of chloroform and 500 µL of water.
-
Vortex for 30 seconds and then centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper aqueous/methanol phase containing Lyso-Gb3.
-
Dry the collected phase under a stream of nitrogen gas.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
Visualizations
Caption: Recommended workflow for blood sample handling to ensure Lyso-Gb3 stability.
Caption: Enzymatic degradation pathway of Lyso-Gb3 by α-galactosidase A and the effect of pH.
References
Quality control measures for reliable lyso-Gb3 clinical laboratory testing.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the reliable clinical laboratory testing of lyso-globotriaosylsphingosine (lyso-Gb3), a key biomarker for Fabry disease.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during lyso-Gb3 quantification experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor signal intensity or no peak for lyso-Gb3 | Inefficient extraction of lyso-Gb3 from the sample matrix. | Optimize the extraction method. For plasma or serum, protein precipitation with a mixture of acetone (B3395972) and methanol (B129727) (1:1) is a common approach.[1] For dried blood spots (DBS), extraction with a solvent like DMSO:water (1:1) in the presence of an internal standard in ethanol, followed by agitation and sonication, can be effective.[2] |
| Suboptimal mass spectrometry (MS) settings. | Verify and optimize MS parameters, including ionization source settings and collision energies for the specific precursor-to-product ion transition for lyso-Gb3 (e.g., m/z 786.8 > 282.4 or 786.8 > 268.3).[1][3] | |
| Degradation of lyso-Gb3 standard or sample. | Ensure proper storage of stock solutions and samples at -20°C or -80°C to prevent degradation.[4][5] Limit freeze-thaw cycles.[5] | |
| High variability in replicate measurements (poor precision) | Inconsistent sample preparation. | Ensure precise and consistent pipetting of all reagents, especially the internal standard. Use of automated liquid handlers can improve precision. For DBS, ensure the punch size is consistent (e.g., 3.1 mm or 3.2 mm).[2][6] |
| Matrix effects affecting ionization. | Implement a more rigorous clean-up step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[4] Ensure the internal standard is chosen to co-elute with the analyte and compensate for matrix effects. A stable isotope-labeled internal standard is ideal.[7] | |
| Instrument instability. | Perform system suitability tests before each run to ensure the LC-MS/MS system is performing optimally. Check for pressure fluctuations, retention time shifts, and signal intensity variations. | |
| Inaccurate quantification results (poor accuracy) | Incorrect concentration of calibration standards. | Prepare fresh calibration standards from a certified reference material. Verify the concentration of the stock solution. Stock solutions of lyso-Gb3 are often prepared in methanol or a DMSO/methanol mixture.[4][8] |
| Improper selection or use of an internal standard (IS). | The ideal internal standard is a stable isotope-labeled variant of lyso-Gb3 (e.g., lyso-Gb3-D7).[4][7] If not available, structural analogs like N-glycinated lyso-Gb3 or lyso-Gb2 can be used, but their performance should be thoroughly validated.[2] Ensure the IS is added at a consistent concentration across all samples, calibrators, and quality controls. | |
| Carryover of lyso-Gb3 signal in blank injections | Adsorption of lyso-Gb3 to LC system components. | Implement a robust needle and column wash protocol between injections. Use of a solvent mixture that effectively solubilizes lyso-Gb3 is crucial. |
| High concentration sample analyzed prior to the blank. | Inject a series of blank samples after high-concentration samples to ensure the system is clean before proceeding with the next analysis. | |
| Low sensitivity, unable to detect lyso-Gb3 in certain populations (e.g., late-onset females) | The concentration of lyso-Gb3 is below the lower limit of quantification (LLOQ) of the assay. | Improve the sensitivity of the assay by optimizing sample extraction and concentration steps. Ensure the LLOQ is sufficiently low for the intended clinical application. For instance, some methods achieve an LLOQ of 0.25 ng/mL or 0.28 ng/mL.[4][8] |
| The chosen biomarker may have limitations in certain patient groups. | Lyso-Gb3 has shown lower diagnostic sensitivity in some asymptomatic or late-onset females.[2][9] In such cases, results should be interpreted in conjunction with other diagnostic tools like α-galactosidase A enzyme activity and GLA gene sequencing.[9] |
Frequently Asked Questions (FAQs)
Sample Preparation & Handling
Q1: What are the recommended sample types for lyso-Gb3 analysis?
A1: The most common sample types are plasma (lithium heparin or EDTA) and dried blood spots (DBS).[4][8] Serum can also be used.[10] The choice of sample type may depend on the patient population (e.g., DBS for newborn screening) and the specific protocol.
Q2: How should I store my samples before analysis?
A2: For long-term storage, plasma and serum samples should be frozen at -80°C.[10] Stock solutions of lyso-Gb3 standards are also typically stored at -80°C for up to 6 months.[5] Short-term storage at -20°C for up to one month is also acceptable for stock solutions.[5] Dried blood spots should be stored in a dry environment, away from direct sunlight.
Internal Standards
Q3: Why is an internal standard crucial for lyso-Gb3 quantification?
A3: An internal standard (IS) is essential to correct for variability during sample preparation (e.g., extraction efficiency) and analysis (e.g., injection volume and matrix effects). This leads to improved precision and accuracy of the results. The ideal IS is a stable isotope-labeled version of the analyte.[7]
Q4: What are the common internal standards used for lyso-Gb3 analysis?
A4: The most suitable internal standard is a stable isotope-labeled lyso-Gb3, such as lyso-Gb3-D7 or a carbon-13 labeled version.[4][7] Other options that have been used include N-glycinated lyso-Gb3, which has very similar physicochemical properties to the native molecule, and other structural analogs like lyso-Gb2 or lactosylsphingosine.[2]
Methodology: LC-MS/MS
Q5: What is the principle of lyso-Gb3 quantification by LC-MS/MS?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for lyso-Gb3 quantification. The method involves:
-
Extraction: Isolating lyso-Gb3 and the internal standard from the biological matrix.
-
Chromatographic Separation: Using liquid chromatography (LC) to separate lyso-Gb3 from other molecules in the extract.
-
Detection and Quantification: Using tandem mass spectrometry (MS/MS) to specifically detect and quantify lyso-Gb3 and its internal standard based on their unique mass-to-charge ratios (m/z) of precursor and product ions. This is typically done in Multiple Reaction Monitoring (MRM) mode.[3]
Q6: What are typical validation parameters for a reliable lyso-Gb3 assay?
A6: A robust lyso-Gb3 assay should be validated for several parameters, including:
-
Linearity: The range over which the instrument response is proportional to the analyte concentration. A typical calibration range is 0.25–100 ng/mL.[4]
-
Precision: The closeness of agreement between a series of measurements. Intra- and inter-assay precision (CV%) should ideally be less than 10-15%.[4][6]
-
Accuracy: The closeness of the mean test result to the true value. Accuracy should be within ±15% of the nominal value.[4]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. An LLOQ of around 0.25 ng/mL is often targeted.[4]
-
Specificity and Selectivity: The ability to measure the analyte of interest without interference from other substances in the sample.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.[4]
Quantitative Data Summary
Table 1: Lyso-Gb3 Assay Performance Characteristics
| Parameter | Typical Value/Range | Source(s) |
| Methodology | UHPLC-MS/MS | [4] |
| Calibration Range | 0.25 - 100 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 0.3 ng/mL | [6][10] |
| Intra-assay Precision (CV%) | < 10% | [4] |
| Inter-assay Precision (CV%) | < 12.1% | [4][6] |
| Accuracy (%) | < 10% deviation from nominal | [4] |
Table 2: Reported Lyso-Gb3 Concentrations in Different Populations
| Population | Sample Type | Lyso-Gb3 Concentration (ng/mL) | Source(s) |
| Healthy Controls | Plasma | Median: 0.42 - 0.44; Range: 0.24 - 0.81 | [1] |
| DBS | Mean: 0.77 ± 0.24; Range: 0.507 - 1.4 | [8] | |
| Classic Fabry Disease (Male) | Plasma | Median: 14.50; A case reported 106.5 | [1] |
| DBS | Mean: 41.5 ± 13.36; Range: 2.06 - 54.1 | [8] | |
| Classic Fabry Disease (Female) | Plasma | Median: 2.79; A case reported 6.04 | [1] |
| DBS | Mean: 3.5 ± 1.86 | [8] | |
| Diagnostic Cut-off Value | Plasma | > 0.6 ng/mL | [4] |
| Plasma | > 0.81 ng/mL | [1] | |
| DBS | > 0.8 ng/mL | [6] |
Experimental Protocols
Protocol 1: Lyso-Gb3 Quantification from Human Plasma
This protocol is based on a rapid UHPLC-MS/MS method with protein precipitation.[4]
-
Standard and Sample Preparation:
-
Prepare stock solutions of lyso-Gb3 and the internal standard (e.g., lyso-Gb3-D7) in LC-MS grade methanol.[4]
-
Spike pooled blank human plasma with lyso-Gb3 working solutions to create an eight-point calibration curve (e.g., 0.25 to 100 ng/mL).[4]
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, high).
-
-
Protein Precipitation:
-
To 100 µL of plasma sample, calibrator, or QC, add a deproteinizing solution containing the internal standard (e.g., 5 ng/mL IS in 0.1% formic acid in methanol).
-
Vortex mix the samples.
-
Use an assisted protein precipitation device (e.g., Phree cartridges) and centrifuge to separate the precipitated proteins from the supernatant.[4]
-
-
LC-MS/MS Analysis:
-
Inject the clear supernatant into the UHPLC-MS/MS system.
-
Perform chromatographic separation on a C18 column.
-
Analyze using a triple quadrupole mass spectrometer in MRM mode with positive electrospray ionization.
-
Monitor the specific mass transitions for lyso-Gb3 and the internal standard.
-
Protocol 2: Lyso-Gb3 Quantification from Dried Blood Spots (DBS)
This protocol is adapted from methods for lyso-Gb3 analysis from DBS.[2][8]
-
Sample Preparation:
-
Punch a 3.2 mm disc from the dried blood spot.[2]
-
-
Extraction:
-
Place the DBS punch into a microtiter plate well.
-
Add an extraction solution containing the internal standard (e.g., lyso-Gb2 in ethanol).[2]
-
Agitate and sonicate the plate to facilitate extraction.
-
Centrifuge the plate to pellet the filter paper and any particulates.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial or a new plate.
-
Inject the supernatant directly into the LC-MS/MS system for analysis, as described in Protocol 1.
-
Visualizations
Caption: General experimental workflow for lyso-Gb3 quantification.
Caption: Logical flow for troubleshooting lyso-Gb3 assay issues.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma Globotriaosylsphingosine (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. One-step synthesis of carbon-13-labeled this compound (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lyso-Gb3 associates with adverse long-term outcome in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Globotriaosylsphingosine (Lyso-Gb3) Analysis by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Globotriaosylsphingosine (Lyso-Gb3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the ionization efficiency and overall robustness of your Lyso-Gb3 assays.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Lyso-Gb3.
| Issue | Potential Cause | Recommended Solution |
| Low Lyso-Gb3 Signal Intensity / Poor Ionization Efficiency | Suboptimal Mobile Phase Composition: Inadequate protonation of Lyso-Gb3. | - Primary Recommendation: Use a mobile phase containing both formic acid and ammonium (B1175870) formate (B1220265). A common starting point is 0.1% to 0.2% formic acid with 1 mM to 2 mM ammonium formate in both aqueous and organic phases.[1] - Alternative: If ammonium formate is unavailable, use 0.1% formic acid. However, the addition of ammonium formate can improve peak shape and signal reproducibility for basic analytes like Lyso-Gb3. |
| Ion Suppression from Matrix Components: Co-eluting phospholipids (B1166683) or other endogenous species compete with Lyso-Gb3 for ionization. | - Sample Preparation: Implement a phospholipid removal step. Assisted protein precipitation with Phree cartridges or solid-phase extraction (SPE) are effective.[2] - Chromatography: Ensure adequate chromatographic separation of Lyso-Gb3 from the phospholipid elution zone. | |
| Inefficient Desolvation/Ionization in the MS Source: Incorrect source parameters. | - Optimization: Systematically optimize ion spray voltage (typically around 5000-5500 V), nebulizer and heater gas pressures (e.g., 40 PSI), and ion spray probe temperature (e.g., 450 °C).[2] | |
| Poor Peak Shape (Tailing or Fronting) | Secondary Interactions with Stationary Phase: Silanol (B1196071) interactions or other non-ideal interactions. | - Mobile Phase Additives: The use of ammonium formate in the mobile phase can help to reduce peak tailing for basic compounds. - Column Choice: Consider using a column with end-capping to minimize silanol interactions. |
| Column Overloading: Injecting too much sample. | - Dilute Sample: If the concentration of Lyso-Gb3 is high, dilute the sample extract before injection. | |
| High Signal Variability / Poor Reproducibility | Inconsistent Sample Preparation: Variation in extraction efficiency or matrix effects between samples. | - Internal Standard: Always use a stable isotope-labeled internal standard for Lyso-Gb3 (e.g., Lyso-Gb3-D7) to normalize for variations in sample preparation and matrix effects.[3] - Standardized Protocol: Ensure a consistent and validated sample preparation protocol is followed for all samples. |
| Matrix Effects: Differential ion suppression or enhancement across samples, particularly between calibrators and study samples. | - Matrix-Matched Calibrators: Prepare calibration standards in a representative blank matrix (e.g., plasma from a healthy donor) to mimic the matrix of the study samples.[1] - Evaluation of Matrix Effect: Perform post-column infusion experiments to identify regions of ion suppression in your chromatogram. | |
| Carryover | Adsorption of Lyso-Gb3 in the LC System: Build-up of the analyte in the injector, tubing, or column. | - Injector Wash: Use a strong solvent wash for the injector needle and loop (e.g., a high percentage of organic solvent with acid). - Blank Injections: Run blank injections between samples to monitor and mitigate carryover. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended mobile phase additives for optimal Lyso-Gb3 ionization in positive ESI mode?
A1: For robust and sensitive analysis of Lyso-Gb3 in positive electrospray ionization (ESI) mode, a combination of formic acid and ammonium formate is recommended.[1] Formic acid aids in the protonation of the analyte, forming [M+H]⁺ ions. Ammonium formate serves as a buffer and can improve peak shape for basic compounds like Lyso-Gb3 by minimizing undesirable interactions with the stationary phase.[4] A typical mobile phase composition is 0.1-0.2% formic acid and 1-2 mM ammonium formate in both the aqueous (e.g., water) and organic (e.g., acetonitrile/methanol) phases.[1]
Q2: How can I minimize ion suppression when analyzing Lyso-Gb3 in complex matrices like plasma?
A2: Ion suppression is a major challenge in the analysis of Lyso-Gb3 from biological matrices due to the high abundance of phospholipids. To mitigate this, effective sample preparation is crucial. The most effective strategies include:
-
Assisted Protein Precipitation: Using specialized cartridges like Phree can effectively remove phospholipids during the protein precipitation step.[2]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating Lyso-Gb3 from interfering matrix components.
-
Chromatographic Separation: Ensure your LC method provides good separation between Lyso-Gb3 and the bulk of the co-eluting phospholipids.
The use of a stable isotope-labeled internal standard is also essential to compensate for any remaining matrix effects.[3]
Q3: What are the typical MRM transitions for Lyso-Gb3?
A3: The most commonly used multiple reaction monitoring (MRM) transition for Lyso-Gb3 is m/z 786.5 -> 282.3.[1][2] It is always recommended to optimize the collision energy for this transition on your specific mass spectrometer to ensure maximum sensitivity.
Q4: Should I use plasma or dried blood spots (DBS) for Lyso-Gb3 quantification?
A4: Both plasma and DBS are viable matrices for Lyso-Gb3 analysis, and a strong correlation between the two has been demonstrated.[5][6]
-
Plasma: Considered the gold standard, providing a "cleaner" matrix after protein precipitation.
-
DBS: Offers advantages in terms of sample collection, storage, and shipment. However, DBS analysis can be more susceptible to matrix effects, and factors like hematocrit can influence the results.[5]
The choice of matrix will depend on the specific requirements of your study. For both matrices, a validated method with appropriate internal standards is crucial.
Experimental Protocols
Sample Preparation using Assisted Protein Precipitation
This protocol is adapted for plasma samples and utilizes Phree cartridges for phospholipid removal.[2]
-
Spike Internal Standard: To 100 µL of plasma, add the internal standard (e.g., Lyso-Gb3-D7).
-
Protein Precipitation: Add 300 µL of methanol (B129727) containing 0.1% formic acid.
-
Vortex: Vortex the mixture for 30 seconds.
-
Phospholipid Removal: Load the entire mixture onto a Phree cartridge and collect the eluate.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography Method
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.[1]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid and 1 mM ammonium formate.[1]
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B should be optimized to ensure the separation of Lyso-Gb3 from matrix interferences.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at around 40°C.
Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Lyso-Gb3): m/z 786.5 -> 282.3 (optimize collision energy).
-
Ion Spray Voltage: ~5000-5500 V.
-
Source Temperature: ~450°C.
-
Nebulizer and Heater Gas: Optimize for your instrument (e.g., 40 PSI).
Visualizations
Caption: Experimental workflow for Lyso-Gb3 analysis.
Caption: Troubleshooting logic for low Lyso-Gb3 signal.
References
- 1. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS | MDPI [mdpi.com]
- 2. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicenter evaluation of use of dried blood spot compared to conventional plasma in measurements of this compound (LysoGb3) concentration in 104 Fabry patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Adjusting for lot-to-lot variability in commercial lyso-Gb3 assay kits.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address lot-to-lot variability in commercial lyso-Gb3 assay kits.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why does it occur in lyso-Gb3 assay kits?
A1: Lot-to-lot variability refers to differences in the analytical performance of an assay when using kits from different manufacturing batches or "lots".[1][2] This is a common issue in immunoassays, including lyso-Gb3 kits, because their critical reagents are often produced through biological processes, which can lead to inherent variability.[3][4] Even with stringent manufacturing processes, slight variations can occur.[1]
Key sources of this variability are summarized in the table below.
Table 1: Potential Sources of Lot-to-Lot Variability
| Category | Specific Source | Potential Impact on Assay |
| Manufacturing Process | Changes in raw materials (e.g., antibodies, enzymes)[1][5] | Altered binding affinity, sensitivity, or specificity. |
| Buffer preparation and conjugation processes[5] | Changes in assay kinetics and signal generation. | |
| Inconsistent coating or blocking of microplates[5] | Increased background noise or reduced signal. | |
| Reagent Composition | Different lots of critical antibodies or protein standards[4] | Shifts in the standard curve and overall quantification. |
| Purity and activity of enzyme conjugates[5] | Affects signal amplification and detection. | |
| Storage & Handling | Inappropriate transport or storage conditions[1] | Degradation of sensitive reagents, leading to loss of activity.[6] |
| Laboratory Factors | Changes in laboratory environment or operator technique[5] | Increased coefficient of variation (CV) and poor reproducibility.[7] |
Q2: How much variability is considered acceptable between different kit lots?
A2: There is no universal standard, and acceptance criteria should be established by each laboratory.[3] However, for immunoassays, a common goal for the coefficient of variation (CV) for duplicate samples is ≤20%.[7] For lot bridging studies, a typical acceptance criterion for the percent difference between the old and new lots is often set at ≤20% for a panel of quality control (QC) and patient samples.
Q3: My Quality Control (QC) samples show a significant shift with a new kit lot. What should I do?
A3: A shift in QC values is a primary indicator of lot-to-lot variability.[1] It is crucial not to assume the new lot is faulty. The limited commutability of some QC materials means their behavior may not perfectly predict the effect on actual patient samples.[1] The recommended action is to perform a "lot bridging" study to compare the performance of the new lot against the old lot using both QC samples and a representative set of patient samples.[3]
Q4: Can I still use data from different kit lots in a longitudinal study?
A4: Yes, but it requires careful management and validation. For multiyear studies where using multiple lots is unavoidable, implementing a lot bridging strategy is essential to ensure data consistency over time.[3] This process allows for the generation of meaningful biomarker data even if each lot produces slightly different concentration values.[3] Some strategies may even involve applying a correction factor, although this must be carefully planned and validated before the study begins.[3]
Troubleshooting Guide: Managing a New Kit Lot
This guide provides a step-by-step process for validating a new lot of a commercial lyso-Gb3 assay kit to ensure continuity and consistency of results.
Visualizing the Problem: Sources of Variability
The following diagram illustrates how different factors in the manufacturing and handling chain can contribute to lot-to-lot variability.
Step 1: Initial Assessment & Standard Workflow Review
Before comparing lots, ensure your standard laboratory procedure is consistent and follows the manufacturer's protocol. Operator inconsistency and environmental changes can be mistaken for kit variability.[5][7]
Visualizing the Standard Workflow
This diagram outlines a typical workflow for a lyso-Gb3 ELISA-based assay.
Step 2: Lot Bridging Study
If you observe a shift in your controls or suspect variability, perform a lot bridging study. This is the most critical step for ensuring data continuity.[3]
Objective: To determine if the new kit lot provides results that are comparable to the old kit lot within predefined acceptance limits.
Experimental Protocol: Lot Bridging Study
-
Sample Selection:
-
Select at least 5-10 patient samples that span the analytical range of the assay (low, medium, and high concentrations).[1]
-
Include your laboratory's established low, medium, and high Quality Control (QC) samples.
-
-
Assay Execution:
-
On the same day, using the same instrument and operator, analyze the selected patient and QC samples in duplicate using both the old kit lot and the new kit lot .
-
To minimize bias, arrange the plate layout to include samples from both lots. For example, run the old lot on the left half of the plate and the new lot on the right half.
-
-
Data Analysis:
-
Calculate the mean concentration for each sample from both lots.
-
Determine the percent difference for each sample using the formula: % Difference = ((New Lot Mean - Old Lot Mean) / Old Lot Mean) * 100
-
Compare the results against your laboratory's established acceptance criteria.
-
Table 2: Example Lot Bridging Study Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
| QC Samples | Mean % Difference for all levels should be ≤ 15% | Ensures the new lot performs consistently with established QC materials. |
| Patient Samples | At least 80% of samples must have a % Difference ≤ 20% | Confirms that the new lot provides comparable results for biological samples.[3] |
| Standard Curve | R² value > 0.99 for both lots | Verifies the linearity and quality of the calibration curve for each lot. |
| Intra-assay CV | CV ≤ 20% for all duplicate pairs[7] | Demonstrates acceptable precision within each assay run. |
Table 3: Example Lot Bridging Data Analysis
| Sample ID | Old Lot Conc. (ng/mL) | New Lot Conc. (ng/mL) | % Difference | Pass/Fail |
| QC Low | 2.5 | 2.7 | +8.0% | Pass |
| QC Mid | 28.1 | 25.9 | -7.8% | Pass |
| QC High | 95.4 | 101.2 | +6.1% | Pass |
| Patient 1 | 1.8 | 1.9 | +5.6% | Pass |
| Patient 2 | 5.5 | 6.2 | +12.7% | Pass |
| Patient 3 | 15.2 | 17.9 | +17.8% | Pass |
| Patient 4 | 45.8 | 51.1 | +11.6% | Pass |
| Patient 5 | 88.2 | 93.5 | +6.0% | Pass |
Step 3: Troubleshooting and Decision Making
Use the results from your bridging study to decide on the next steps.
Visualizing the Troubleshooting Workflow
This decision tree provides a logical path for accepting or rejecting a new kit lot.
If the new lot fails to meet acceptance criteria, do not use it for clinical or critical sample analysis. Contact the manufacturer's technical support with your bridging study data. The issue may stem from a specific faulty lot, or there could be an issue with shipping and handling that needs to be addressed.[1]
References
- 1. myadlm.org [myadlm.org]
- 2. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Adventures in critical reagent lot changes in ligand-binding assays: redevelopment, bridging and additional processing requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
Validation & Comparative
Navigating Fabry Disease: Globotriaosylsphingosine (lyso-Gb3) as a Clinically Validated Biomarker
A Comparative Guide for Researchers and Drug Development Professionals
Fabry disease, a rare X-linked lysosomal storage disorder, is characterized by the deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues. While both molecules have been investigated as potential biomarkers, lyso-Gb3 has emerged as a more sensitive and reliable indicator for the diagnosis, monitoring, and assessment of treatment response in Fabry disease. This guide provides a comprehensive comparison of lyso-Gb3 and Gb3, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their work.
Performance Comparison: Lyso-Gb3 vs. Gb3
Clinical evidence strongly supports the superiority of lyso-Gb3 over Gb3 as a biomarker for Fabry disease across various applications.
| Parameter | This compound (lyso-Gb3) | Globotriaosylceramide (Gb3) | Key Findings |
| Diagnostic Sensitivity | High, approaching 100% in classically affected males.[1] Elevated in most female heterozygotes, although some with late-onset phenotypes may have normal or slightly increased levels.[1][2] | Lower sensitivity, especially in females and individuals with later-onset Fabry disease, where levels can overlap with healthy controls.[3] | Lyso-Gb3 demonstrates a clearer distinction between Fabry patients and healthy individuals. |
| Diagnostic Specificity | High, with levels in healthy individuals being very low or undetectable.[4][5] | Can be elevated in other conditions, leading to lower specificity. | Lyso-Gb3 is a more specific indicator of Fabry disease pathology. |
| Correlation with Disease Severity | Plasma lyso-Gb3 levels often correlate with the clinical phenotype (classic vs. late-onset) and disease severity.[6][7] | Poor correlation between plasma Gb3 levels and the severity of clinical manifestations. | Lyso-Gb3 provides a better reflection of the patient's clinical status. |
| Monitoring Treatment Efficacy | Plasma lyso-Gb3 levels decrease in response to enzyme replacement therapy (ERT) and chaperone therapy.[6] | Changes in plasma Gb3 levels are less pronounced and slower to respond to treatment.[6] | Lyso-Gb3 is a more dynamic and responsive biomarker for monitoring therapeutic interventions. |
| Utility in Female Heterozygotes | More reliable for diagnosing and monitoring Fabry disease in females, who often present with variable and milder symptoms.[8][9] | Often unreliable in females due to significant overlap in Gb3 levels with the healthy population. | Lyso-Gb3 is the preferred biomarker for the female Fabry patient population. |
Pathophysiological Role of Lyso-Gb3
The accumulation of lyso-Gb3 is not merely a marker of Fabry disease but is also implicated in the pathogenesis of the condition. It is a cytotoxic molecule that is believed to contribute to the cellular and tissue damage observed in patients. The diagram below illustrates a key signaling pathway activated by lyso-Gb3, leading to inflammation and fibrosis, particularly in renal cells.
Experimental Protocols
Accurate and reproducible quantification of lyso-Gb3 and Gb3, along with the measurement of α-galactosidase A activity, are crucial for the clinical management of Fabry disease.
Quantification of Lyso-Gb3 and Gb3 in Plasma by LC-MS/MS
This method allows for the simultaneous and sensitive measurement of both biomarkers.
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of an internal standard solution (e.g., deuterated lyso-Gb3 and Gb3 analogues) in methanol (B129727).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.
2. Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase: Employ a gradient elution with a binary solvent system, typically consisting of an aqueous solution with a small amount of formic acid (for protonation) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
Injection Volume: Inject 5-10 µL of the prepared sample.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use positive ion electrospray ionization (ESI+).
-
Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for lyso-Gb3, Gb3, and their respective internal standards.[10]
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the endogenous compounds to their stable isotope-labeled internal standards against a calibration curve.
α-Galactosidase A Enzyme Activity Assay in Dried Blood Spots (DBS)
This fluorometric assay is a common screening method for Fabry disease.
1. Sample Preparation:
-
Punching: Punch a 3 mm disc from the dried blood spot on the filter paper.
-
Elution: Place the disc in a well of a 96-well plate and add an extraction buffer (e.g., citrate-phosphate buffer, pH 4.6).
2. Enzymatic Reaction:
-
Substrate Addition: Add a solution of the artificial substrate, 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG), to each well.
-
Inhibitor: Include N-acetylgalactosamine in the reaction mixture to inhibit the activity of α-galactosidase B, which can interfere with the assay.[11]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-20 hours).[11][12]
3. Reaction Termination and Measurement:
-
Stop Solution: Add a high pH buffer (e.g., glycine-carbonate buffer, pH 10.7) to stop the enzymatic reaction and enhance the fluorescence of the product.
-
Fluorescence Reading: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
4. Calculation:
-
Calculate the enzyme activity based on the amount of 4-MU produced over time, normalized to the amount of protein or another internal standard.
Clinical Validation Workflow for a Fabry Disease Biomarker
The journey of a biomarker from discovery to clinical application involves a rigorous validation process. The following diagram outlines the key stages in this workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. From Discovery to Clinic: Navigating the Stages of Biomarker Identification and Validation [labx.com]
- 3. researchgate.net [researchgate.net]
- 4. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammation in Fabry disease: stages, molecular pathways, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effect of sample collection on alpha-galactosidase A enzyme activity measurements in dried blood spots on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparing the diagnostic utility of lyso-Gb3 versus Gb3 in Fabry disease.
Lyso-Gb3 Outperforms Gb3 as a Diagnostic Biomarker for Fabry Disease
A comprehensive analysis of experimental data highlights the superior sensitivity and specificity of globotriaosylsphingosine (lyso-Gb3) over globotriaosylceramide (Gb3) in the diagnosis and severity assessment of Fabry disease, particularly in female patients and those with late-onset phenotypes.
Fabry disease is an X-linked lysosomal storage disorder caused by the deficient activity of the enzyme α-galactosidase A (α-Gal A).[1] This deficiency leads to the accumulation of glycosphingolipids, primarily Gb3 and its deacylated form, lyso-Gb3, in various cells and tissues, resulting in progressive multi-organ damage.[2][3] While both molecules are established biomarkers for the disease, accumulating evidence demonstrates that lyso-Gb3 offers significantly greater diagnostic utility.
Comparative Diagnostic Performance
Quantitative analysis reveals a clear distinction in the diagnostic accuracy of lyso-Gb3 compared to Gb3. Lyso-Gb3 consistently demonstrates high sensitivity and specificity for identifying individuals with Fabry disease. For instance, one study established a plasma lyso-Gb3 cutoff value that distinguished Fabry patients from healthy individuals with 94.7% sensitivity and 100% specificity.[4] This enhanced accuracy is especially crucial for female heterozygotes, who may present with normal or near-normal α-Gal A enzyme activity due to random X-chromosome inactivation.[5] In this population, the diagnostic sensitivity of plasma lyso-Gb3 has been reported to be significantly higher than that of enzyme activity (82.4% vs. 23.5%).[6]
In contrast, the utility of Gb3 is limited by levels that can overlap between affected individuals and the healthy population, particularly in females and patients with late-onset forms of the disease.[7] While plasma Gb3 is elevated in many patients, its sensitivity is considered lower, making it a less reliable standalone diagnostic marker.[8]
Table 1: Comparison of Diagnostic Utility
| Biomarker | Sensitivity | Specificity | Correlation with Disease Severity | Key Advantages | Limitations |
| Lyso-Gb3 | High (e.g., 94.7%–97.1%)[4][9] | Very High (e.g., 100%)[4][9] | Strong correlation, particularly in males (r=0.711 with MSSI)[6] | Superior for diagnosing females and late-onset cases[6] | Levels may be normal in some late-onset females[10] |
| Gb3 | Moderate to High | Moderate | Weaker correlation than lyso-Gb3[7] | Historically used biomarker | Levels can overlap with healthy controls, especially in females[7] |
MSSI: Mainz Severity Score Index
Correlation with Disease Severity
Lyso-Gb3 levels not only aid in diagnosis but also correlate with the severity of Fabry disease. Studies have shown a strong positive correlation between plasma lyso-Gb3 concentrations and the Mainz Severity Score Index (MSSI) in male patients.[6] This association suggests that lyso-Gb3 levels reflect the systemic burden of the disease.[11] Furthermore, elevated lyso-Gb3 has been independently associated with key clinical manifestations such as cardiomyopathy and renal dysfunction.[1][12] While some studies also show a correlation between Gb3 and disease severity, the relationship is generally considered less robust than that observed with lyso-Gb3.[7]
Experimental Protocols
The gold-standard method for the simultaneous quantification of Gb3 and lyso-Gb3 in biological samples (plasma, serum, or blood) is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Methodology: Quantification of Gb3 and Lyso-Gb3 by LC-MS/MS
-
Sample Preparation:
-
Protein Precipitation & Lipid Extraction: The process typically begins with protein precipitation from the plasma or serum sample. A common method involves adding an organic solvent mixture, such as acetone/methanol or chloroform/methanol/H₂O (e.g., in a 2:1:0.3 ratio), to the patient sample.[2][6] This step simultaneously precipitates proteins and extracts the target glycolipids.
-
Internal Standard Spiking: An isotope-labeled internal standard (e.g., lyso-Gb3-D7) is added to the sample before extraction.[9] This is crucial for accurate quantification, as it corrects for variations in sample processing and instrument response.
-
Purification: The mixture is centrifuged to pellet the precipitated proteins. The supernatant containing the lipids is then collected, dried (e.g., under a stream of nitrogen), and reconstituted in an appropriate solvent for LC-MS/MS analysis.[6]
-
-
Chromatographic Separation:
-
LC System: The extracted lipids are injected into a liquid chromatography system, often a UHPLC (Ultra-High-Performance Liquid Chromatography) for rapid and efficient separation.
-
Column: A reverse-phase column, such as a C4 or C18, is commonly used.[2][6]
-
Mobile Phase: A gradient elution is employed using two mobile phases. For example, Mobile Phase A might be water with an additive like ammonium (B1175870) formate (B1220265) and formic acid, while Mobile Phase B is an organic solvent like methanol, also with additives.[2] The gradient is programmed to separate lyso-Gb3 and various Gb3 isoforms from other lipids in the sample.
-
-
Mass Spectrometric Detection:
-
Ionization: The separated analytes from the LC column enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[2] This highly specific and sensitive technique involves monitoring a specific precursor ion-to-product ion transition for each analyte.
-
Quantification: The concentration of lyso-Gb3 and Gb3 in the patient sample is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared with known concentrations of the analytes.[9]
-
Visualizations
Biochemical Pathway in Fabry Disease
Caption: Biochemical pathway of Gb3 and lyso-Gb3 accumulation in Fabry disease.
Diagnostic Workflow for Fabry Disease
Caption: A typical diagnostic workflow for male and female patients with suspected Fabry disease.
Conclusion
The evidence strongly supports the use of lyso-Gb3 as the primary biomarker for the diagnosis of Fabry disease. Its high sensitivity and specificity, particularly in diagnostically challenging cases such as female heterozygotes, and its strong correlation with disease severity make it an invaluable tool for clinicians and researchers.[6][13] While Gb3 measurement can provide supplementary information, it lacks the diagnostic power of lyso-Gb3.[7] The adoption of highly sensitive LC-MS/MS methods for lyso-Gb3 quantification is essential for the early and accurate diagnosis of Fabry disease, which is critical for timely therapeutic intervention.[1][14]
References
- 1. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Pathogenesis and Molecular Mechanisms of Anderson–Fabry Disease and Possible New Molecular Addressed Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical significance of plasma this compound levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pnas.org [pnas.org]
- 8. Distinctive accumulation of globotriaosylceramide and this compound in a mouse model of classic Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jmg.bmj.com [jmg.bmj.com]
- 12. Genotype, phenotype and disease severity reflected by serum LysoGb3 levels in patients with Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of mass spectrometry and ELISA for lyso-Gb3 analysis.
Globotriaosylsphingosine, or lyso-Gb3, is a critical biomarker for the diagnosis and monitoring of Fabry disease, a rare X-linked lysosomal storage disorder.[1][2] Accurate quantification of lyso-Gb3 in biological matrices is paramount for clinical management and drug development. This guide provides a detailed comparison of the two primary analytical techniques employed for this purpose: mass spectrometry (MS) and enzyme-linked immunosorbent assay (ELISA).
While mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for lyso-Gb3 quantification, this guide will also explore the theoretical application of ELISA and present a comparative analysis based on the established performance of mass spectrometry and the general characteristics of immunoassays.
Quantitative Performance
The performance of an analytical method is determined by several key parameters, including sensitivity, specificity, dynamic range, and reproducibility. The following table summarizes the typical performance characteristics of LC-MS/MS for lyso-Gb3 analysis based on published data. Due to a lack of commercially available ELISA kits specifically for the quantitative analysis of lyso-Gb3, the performance characteristics for ELISA are based on general expectations for small molecule immunoassays.
| Parameter | Mass Spectrometry (LC-MS/MS) | ELISA (Theoretical) |
| Sensitivity (LLOQ) | 0.25 - 0.5 ng/mL[3] | Generally in the low ng/mL to pg/mL range, but can be limited by antibody affinity for small molecules. |
| Specificity | High; distinguishes lyso-Gb3 from structurally similar analogs.[4] | Potential for cross-reactivity with related glycosphingolipids. |
| Dynamic Range | Wide; typically 0.25 - 100 ng/mL.[3] | Narrower; often requiring sample dilution. |
| Precision (CV%) | Excellent; intra- and inter-assay CVs < 10-15%.[3][5] | Good; typically < 15-20%. |
| Accuracy (%) | High; typically within 15% of the nominal value.[3][6] | Variable; can be affected by matrix effects and cross-reactivity. |
| Sample Volume | Low; typically 10-50 µL of plasma. | Low; typically 50-100 µL of plasma. |
| Throughput | Moderate; amenable to automation. | High; well-suited for screening large numbers of samples. |
Experimental Methodologies
Mass Spectrometry (LC-MS/MS) Protocol for Lyso-Gb3 Analysis
The LC-MS/MS method offers high sensitivity and specificity for the quantification of lyso-Gb3.[3][5] The following is a generalized protocol based on common practices in the field.
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of plasma, add 200 µL of a precipitation solution (e.g., methanol (B129727) or acetone/methanol) containing an internal standard (e.g., a stable isotope-labeled lyso-Gb3).[3][5]
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing lyso-Gb3 and the internal standard to a clean tube for analysis.
2. Liquid Chromatography (LC) Separation:
-
Column: Utilize a C18 reversed-phase column for the separation of lyso-Gb3 from other plasma components.[5]
-
Mobile Phases: Employ a gradient elution using two mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol with 0.1% formic acid (Mobile Phase B).[3][7]
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute lyso-Gb3.
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: Use positive electrospray ionization (ESI) to generate protonated molecular ions of lyso-Gb3 and the internal standard.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both lyso-Gb3 and its internal standard for highly selective and sensitive detection.[3][7]
-
Quantification: The concentration of lyso-Gb3 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar biological matrix.
ELISA Protocol (General)
1. Plate Coating:
-
Microtiter plate wells are coated with a known amount of lyso-Gb3 antigen.
2. Sample and Antibody Incubation:
-
The plasma sample (containing an unknown amount of lyso-Gb3) and a specific primary antibody against lyso-Gb3 are added to the wells.
-
The free lyso-Gb3 in the sample competes with the coated lyso-Gb3 for binding to the primary antibody.
3. Washing:
-
The plate is washed to remove any unbound antibodies and sample components.
4. Secondary Antibody Incubation:
-
An enzyme-conjugated secondary antibody that binds to the primary antibody is added to the wells.
5. Washing:
-
The plate is washed again to remove any unbound secondary antibody.
6. Substrate Addition and Signal Detection:
-
A chromogenic substrate is added, which is converted by the enzyme on the secondary antibody to produce a colored product.
-
The intensity of the color is measured using a microplate reader. The signal is inversely proportional to the amount of lyso-Gb3 in the sample.
Visualizing the Workflows and Comparison
Discussion and Conclusion
The evidence from numerous studies strongly supports the use of LC-MS/MS as the superior method for the quantitative analysis of lyso-Gb3.[3][5][8] The high specificity of mass spectrometry is crucial for distinguishing lyso-Gb3 from other structurally related glycosphingolipids, which is a significant challenge for antibody-based methods like ELISA. The ability of LC-MS/MS to accurately quantify lyso-Gb3 over a wide dynamic range is another key advantage, accommodating the diverse concentrations observed in Fabry disease patients.[3]
While ELISA offers the advantage of high throughput and is a valuable tool for many applications, the development of a highly specific and sensitive antibody for a small molecule like lyso-Gb3 is challenging. The potential for cross-reactivity with other lipids could lead to inaccurate measurements. The lack of commercially available and validated ELISA kits for lyso-Gb3 quantification further underscores the current reliance on mass spectrometry in both research and clinical settings.
References
- 1. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharm.or.jp [pharm.or.jp]
- 3. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Mass Spectrometry Analysis of this compound and Its Analogues in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS | MDPI [mdpi.com]
- 8. LC-MS/MS analysis of plasma lyso-Gb3 in Fabry disease. | Semantic Scholar [semanticscholar.org]
Navigating the Diagnostic Maze of Fabry Disease: A Comparative Guide to Plasma Lyso-Gb3 Accuracy
For researchers, scientists, and drug development professionals, the quest for precise and reliable biomarkers is paramount in the effective diagnosis and management of Fabry disease. This guide provides a comprehensive comparison of plasma globotriaosylsphingosine (lyso-Gb3) as a diagnostic tool against other established methods, supported by experimental data and detailed protocols.
Fabry disease, an X-linked lysosomal storage disorder, results from the deficient activity of the enzyme α-galactosidase A (α-Gal A), leading to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3, in various tissues. The clinical presentation of Fabry disease is heterogeneous, ranging from the severe, classic phenotype to later-onset, organ-specific variants, and presents unique diagnostic challenges, particularly in female patients. This guide delves into the diagnostic accuracy of plasma lyso-Gb3 across these diverse phenotypes and compares its performance with alternative biomarkers.
Plasma Lyso-Gb3: A Superior Biomarker, Particularly for Female Patients
The measurement of α-Gal A enzyme activity has traditionally been the first-line diagnostic test for Fabry disease. While reliable in males with the classic phenotype who typically exhibit very low to absent enzyme activity, its utility in females is limited.[1][2] Due to random X-chromosome inactivation, a significant proportion of female carriers can present with α-Gal A activity within the normal range, leading to missed or delayed diagnoses.[1][3]
Plasma lyso-Gb3 has emerged as a more sensitive and specific biomarker for Fabry disease, especially in females.[4][5] Studies have consistently demonstrated that plasma lyso-Gb3 levels are significantly elevated in both male and female patients with Fabry disease compared to healthy individuals.[5][6][7]
A study on Chinese patients with Fabry disease reported that the sensitivity of plasma lyso-Gb3 for diagnosing female patients was significantly higher than that of α-Gal A enzyme activity (82.4% vs. 23.5%).[4][5] In males, both methods demonstrated 100% sensitivity.[4][5] Furthermore, plasma lyso-Gb3 levels have shown a stronger correlation with disease severity scores in male patients compared to enzyme activity.[4][5]
However, it is crucial to note that even plasma lyso-Gb3 may not identify all female patients, particularly those with late-onset phenotypes.[8][9] Therefore, a comprehensive diagnostic approach that combines biomarker analysis with genetic testing remains the gold standard, especially for female patients or individuals with equivocal biomarker results.[1][9]
Quantitative Comparison of Diagnostic Biomarkers
The following tables summarize the diagnostic performance of plasma lyso-Gb3 in comparison to α-galactosidase A activity.
| Biomarker | Phenotype/Sex | Sensitivity | Specificity | Cut-off Value | Source |
| Plasma Lyso-Gb3 | All Fabry Patients | 94.7% | 100% | >0.81 ng/mL | [4][5] |
| 97.1% | 100% | 0.6 ng/mL | [6] | ||
| Male Fabry Patients | 100% | - | - | [4][5] | |
| Female Fabry Patients | 82.4% | - | - | [4][5] | |
| Classic Fabry (Females) | 83% | - | - | [9] | |
| α-Galactosidase A Activity | Male Fabry Patients | 100% | - | ≤37 nmol/ml/h/mg (leukocytes) | [4][5] |
| Female Fabry Patients | 23.5% | - | ≤37 nmol/ml/h/mg (leukocytes) | [4][5] | |
| Female Fabry Patients | Normal in >70% | - | > 3 nmol/mL/h | [1] |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is fundamental to their clinical utility. Below are detailed methodologies for the key experiments cited in this guide.
Measurement of Plasma Lyso-Gb3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of lyso-Gb3 in plasma samples.
Sample Preparation:
-
Protein Precipitation and Glycolipid Extraction: To 100 µL of plasma, add a deproteinizing solution (e.g., methanol (B129727) containing an internal standard like lyso-Gb3-D7).[10] Acetone/methanol mixtures have also been used for protein precipitation and glycolipid extraction.[4][5]
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant containing the extracted lyso-Gb3 to a clean tube for analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the extracted sample onto a liquid chromatography system equipped with a suitable column (e.g., a C4 column).[11] A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid is commonly used to separate lyso-Gb3 from other plasma components.[10][11]
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in positive ion mode.[10][11] Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for lyso-Gb3 (e.g., m/z 786.46 > 282.27) and the internal standard.[10]
Measurement of α-Galactosidase A Enzyme Activity
This assay measures the functional activity of the α-Gal A enzyme in various biological samples.
Dried Blood Spot (DBS) Method:
-
Sample Collection: Collect whole blood on filter paper to create dried blood spots.[1][12]
-
Enzyme Reaction: A punch from the DBS is incubated with a synthetic substrate, 4-methylumbelliferyl-α-D-galactopyranoside, in an acidic buffer.[13] The α-Gal A enzyme cleaves the substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).
-
Fluorescence Measurement: After a defined incubation period, the reaction is stopped, and the fluorescence of the liberated 4-MU is measured using a fluorometer.[13] The enzyme activity is proportional to the amount of fluorescence produced over time.
Leukocyte or Plasma Method:
-
Sample Preparation: Isolate leukocytes from whole blood or use plasma directly.[12]
-
Enzyme Reaction and Detection: The principle is similar to the DBS method, using a fluorogenic or colorimetric substrate to measure enzyme activity.[12]
Visualizing the Diagnostic Pathway
The following diagrams illustrate the recommended diagnostic workflows for Fabry disease, highlighting the central role of plasma lyso-Gb3.
Caption: Diagnostic workflow for Fabry disease.
Caption: Comparison of key diagnostic markers for Fabry disease.
Conclusion
Plasma lyso-Gb3 has proven to be a robust and reliable biomarker for the diagnosis of Fabry disease across different phenotypes. Its superior sensitivity in female patients, who represent a significant diagnostic challenge, makes it an invaluable tool in the clinical setting. While α-Gal A enzyme activity remains a useful first-line test in males with classic symptoms, its limitations in females underscore the importance of incorporating plasma lyso-Gb3 measurement into the standard diagnostic workflow. For a definitive diagnosis, particularly in females and individuals with atypical presentations, genetic testing for mutations in the GLA gene remains essential. The continued refinement of biomarker assays and a deeper understanding of their correlation with disease progression will be crucial for improving patient outcomes and advancing the development of novel therapies for Fabry disease.
References
- 1. Diagnosis of Fabry Disease Using Alpha-Galactosidase A Activity or LysoGb3 in Blood Fails to Identify Up to Two Thirds of Female Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and genetic diagnosis of Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Clinical significance of plasma this compound levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and simple uhplc-ms/ms method for quantification of plasma this compound (Lyso-gb3) [cris.unibo.it]
- 7. researchgate.net [researchgate.net]
- 8. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Fabry Disease: Alpha-galactosidase Enzyme Analysis | Greenwood Genetic Center [ggc.org]
- 13. biofiredefense.com [biofiredefense.com]
Globotriaosylsphingosine: A Reliable Prognostic Marker for Fabry Disease Progression?
A Comparative Guide for Researchers and Drug Development Professionals
Globotriaosylsphingosine (lyso-Gb3), a deacylated derivative of globotriaosylceramide (Gb3), has emerged as a key biomarker in the diagnosis and management of Fabry disease, an X-linked lysosomal storage disorder. This guide provides a comprehensive comparison of lyso-Gb3 with other potential markers, supported by experimental data, to assess its reliability as a prognostic indicator for disease progression.
Superior Diagnostic and Prognostic Performance of Lyso-Gb3
Accumulating evidence suggests that plasma and urinary lyso-Gb3 levels correlate more strongly with the clinical severity and progression of Fabry disease than its precursor, Gb3. While Gb3 accumulation is a primary hallmark of the disease, its levels in plasma do not always distinguish heterozygous females from healthy individuals, nor do they consistently correlate with disease severity. In contrast, lyso-Gb3 has demonstrated superior sensitivity and specificity in identifying patients with Fabry disease, including female carriers who may present with near-normal α-galactosidase A (α-Gal A) enzyme activity.
Comparative Diagnostic Performance of Lyso-Gb3
| Biomarker | Sensitivity | Specificity | Key Findings |
| Plasma Lyso-Gb3 | 94.7% - 97.1%[1][2] | 100%[1][2] | A cut-off value of 0.81 ng/ml effectively separated Fabry patients from healthy individuals.[2] Another study identified an optimal cut-off of 0.6 ng/mL.[1] Demonstrates higher sensitivity in diagnosing female patients compared to α-Gal A activity (82.4% vs. 23.5%).[2] |
| α-Galactosidase A Activity | Variable (lower in females) | High | Can be normal in a significant proportion of female carriers, limiting its diagnostic utility in this population. |
| Plasma Gb3 | Lower than lyso-Gb3 | Lower than lyso-Gb3 | Levels can overlap between affected individuals and healthy controls, particularly in females.[3] |
Prognostic Value of Lyso-Gb3 for Clinical Outcomes
Longitudinal studies have established a significant association between elevated lyso-Gb3 levels and the risk of adverse clinical events. This makes it a valuable tool for patient risk stratification and monitoring disease progression.
| Clinical Endpoint | Hazard Ratio (HR) per SD Increase in Lyso-Gb3 | Key Findings |
| Composite Endpoint (kidney replacement therapy, atrial fibrillation, pacemaker/ICD, cerebrovascular events, or death) | 4.62 (95% CI: 1.55 to 13.81)[4] | Pre-treatment exposure to lyso-Gb3 was also significantly associated with adverse outcomes (HR 3.41). Adding pre-treatment lyso-Gb3 exposure to risk models significantly improved the prediction of the composite outcome.[4] |
| Kidney Progression (50% eGFR decline or ESKD) | Independent Risk Factor | Lyso-Gb3 improves the prediction of kidney outcomes, particularly in patients with a low risk of progression, suggesting a role for early intervention.[5] |
Correlation with Disease Severity Scores
Plasma lyso-Gb3 levels have shown a strong correlation with established Fabry disease severity scores, further solidifying its role as a reliable biomarker.
| Disease Severity Score | Correlation with Plasma Lyso-Gb3 |
| Mainz Severity Score Index (MSSI) | Strong positive correlation in males (r = 0.711).[2] |
| Disease Severity Scoring System (DS3) | Lifetime lyso-Gb3 exposure positively correlated with a modified DS3 score in early-diagnosed patients. |
Pathophysiological Role and Signaling Pathways
Lyso-Gb3 is not merely a passive biomarker; it is a bioactive lipid that actively contributes to the pathophysiology of Fabry disease. Its accumulation has been shown to trigger a cascade of cellular events, leading to inflammation, fibrosis, and cell death in key affected organs such as the kidneys and heart.
As depicted, lyso-Gb3 can bind to Toll-like receptor 4 (TLR4), initiating a signaling cascade through Notch1 and nuclear factor-kappa B (NF-κB) that results in the production of pro-inflammatory cytokines.[6][7] This chronic inflammation is a key driver of tissue damage. Furthermore, lyso-Gb3 has been shown to induce necroptosis (a form of programmed cell death) in podocytes via the RIPK3 pathway, contributing to Fabry nephropathy.[8][9] It also leads to increased protein ubiquitination and endoplasmic reticulum (ER) stress, disrupting cellular homeostasis.[10]
Experimental Methodologies
The quantification of lyso-Gb3 is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Experimental Workflow for Lyso-Gb3 Quantification
Detailed Protocol for Plasma Lyso-Gb3 Quantification by LC-MS/MS
A common method for plasma lyso-Gb3 quantification involves the following steps:
-
Sample Preparation:
-
To a small volume of plasma (e.g., 50 µL), an internal standard (e.g., deuterated lyso-Gb3) is added.
-
Proteins are precipitated using an organic solvent such as methanol (B129727) or acetone.
-
The supernatant containing the lipids is collected after centrifugation.[2]
-
Further purification can be achieved through liquid-liquid extraction (e.g., with chloroform/methanol) or solid-phase extraction.[11]
-
-
Chromatographic Separation:
-
The extracted sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is typically achieved on a C18 or C8 reversed-phase column using a gradient elution with mobile phases consisting of an aqueous solution (e.g., water with formic acid and ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile/methanol).[2]
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for lyso-Gb3 and the internal standard are monitored.[1][11] For example, a common transition for lyso-Gb3 is m/z 786.5 -> 282.3.
-
Conclusion
This compound has demonstrated significant value as a reliable prognostic marker for disease progression in Fabry disease. Its superior diagnostic performance, strong correlation with disease severity, and predictive power for major clinical events make it an indispensable tool for clinicians and researchers. Furthermore, its direct involvement in the pathophysiology of the disease provides a deeper understanding of the mechanisms driving organ damage. The availability of robust and sensitive analytical methods like LC-MS/MS allows for accurate and reproducible quantification, facilitating its integration into clinical practice and drug development pipelines. While other biomarkers exist, lyso-Gb3 currently stands out as the most comprehensive and clinically relevant marker for monitoring Fabry disease.
References
- 1. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. This compound improves risk stratification of kidney progression in Fabry disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inflammation in Fabry disease: stages, molecular pathways, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SCHMC Repository: RIPK3 Contributes to Lyso-Gb3-Induced Podocyte Death [schca-ir.schmc.ac.kr]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
Plasma Lyso-Gb3 and Clinical Severity in Fabry Disease: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of findings from key studies on the correlation between plasma globotriaosylsphingosine (lyso-Gb3) levels and clinical severity scores in Fabry disease. Fabry disease is an X-linked lysosomal storage disorder characterized by the deficient activity of the enzyme α-galactosidase A, leading to the accumulation of glycosphingolipids, including lyso-Gb3. This accumulation drives the progressive and multi-systemic nature of the disease. Plasma lyso-Gb3 has emerged as a significant biomarker for diagnosis, monitoring disease progression, and assessing therapeutic response. This guide summarizes quantitative data from pivotal studies, details the experimental methodologies employed, and visualizes the workflow for this correlational analysis.
Correlation Data: Plasma Lyso-Gb3 vs. Clinical Severity Scores
The relationship between plasma lyso-Gb3 concentrations and the severity of Fabry disease has been investigated in numerous studies, primarily utilizing the Mainz Severity Score Index (MSSI) and the Disease Severity Scoring System (DS3). The following table summarizes the key correlational findings.
| Clinical Severity Score | Patient Cohort | Correlation Coefficient (r) | p-value | Key Findings |
| Mainz Severity Score Index (MSSI) | Male Patients | 0.711 | 0.004 | A strong positive correlation was observed, suggesting that higher lyso-Gb3 levels are associated with greater disease severity in males.[1] |
| Female Patients | Not significant | - | No significant correlation was found between lyso-Gb3 and MSSI in female patients in this particular study.[1] | |
| Hemizygous Patients | No correlation | - | One study reported no correlation between plasma lyso-Gb3 and MSSI in hemizygous males, noting that even young boys with few symptoms had high lyso-Gb3 levels.[2] | |
| Disease Severity Scoring System (DS3) | Early-Diagnosed Patients (Male and Female) | Positively correlated (specific r-value not stated) | 0.02 | A modified DS3 score showed a significant positive correlation with lifetime lyso-Gb3 exposure in early-diagnosed patients.[3][4] |
| Male Patients | Non-significant trend | - | A non-significant trend toward a positive correlation was noted between lifetime lyso-Gb3 exposure and conventional DS3 scores in early-diagnosed males.[3] | |
| Female Patients | No trend | - | No trend for a correlation was observed in female patients.[3] |
Experimental Protocols
Measurement of Plasma Lyso-Gb3
The quantification of plasma lyso-Gb3 is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Sample Preparation:
-
Protein Precipitation and Glycolipid Extraction: A common method involves protein precipitation and extraction of glycolipids from plasma samples. For instance, a simplified approach uses an acetone/methanol (B129727) mixture for this purpose.[1] Another method utilizes assisted protein precipitation with methanol using specific cartridges.[5][6]
-
Internal Standard: An isotope-labeled internal standard, such as lyso-Gb3-d7, is often added to the sample to ensure accuracy and precision during quantification.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically an ultra-high-performance liquid chromatography (UHPLC) system, to separate lyso-Gb3 from other plasma components.
-
Mass Spectrometric Detection: The separated lyso-Gb3 is then ionized, usually by positive electrospray ionization (ESI+), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly specific and sensitive quantification.[5][7]
-
Calibration and Quantification: A calibration curve is generated using known concentrations of lyso-Gb3 standards to quantify the amount of lyso-Gb3 in the patient samples.[5][8] The lower limit of quantification (LLOQ) is a critical parameter, with some methods achieving an LLOQ as low as 0.25 ng/mL.[5][6]
Clinical Severity Scoring Systems
Mainz Severity Score Index (MSSI): The MSSI is a scoring system designed to objectively quantify the signs and symptoms of Fabry disease.[9] It is divided into four sections: general, neurological, cardiovascular, and renal manifestations.[10] Points are assigned for various clinical signs and symptoms, and the total score reflects the overall disease burden. The score can be categorized as mild (≤18), moderate (19–38), or severe (>38).[10] The MSSI has been shown to be a useful tool for monitoring disease progression and the effects of treatment.[9][10]
Disease Severity Scoring System (DS3): The DS3 is another validated scoring system used to quantify the severity of Fabry disease.[11][12] This system comprises five domains: four clinical domains (Peripheral Nervous System, Renal, Cardiac, and Central Nervous System) and one patient-reported domain.[11][12] Each domain contains a set of items that are scored, and the total score provides a measure of the overall disease severity. The DS3 has demonstrated good validity and reliability and correlates well with clinical global impression of severity.[11]
Visualizing the Workflow
The following diagram illustrates the general workflow from patient evaluation to the analysis of the correlation between plasma lyso-Gb3 levels and clinical severity scores in Fabry disease.
Caption: Workflow for correlating plasma lyso-Gb3 with clinical severity in Fabry disease.
References
- 1. Clinical significance of plasma this compound levels in Chinese patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated this compound is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potential Usefulness of Lifetime this compound Exposure at Diagnosis and Baseline Modified Disease Severity Score in Early-Diagnosed Patients With Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS | Semantic Scholar [semanticscholar.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The Mainz Severity Score Index (MSSI): development and validation of a system for scoring the signs and symptoms of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of disease severity and progression in Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A validated disease severity scoring system for Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Guide to Inter-laboratory Cross-Validation of Globotriaosylsphingosine (Lyso-Gb3) Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of Globotriaosylsphingosine (Lyso-Gb3), a critical biomarker for the diagnosis and monitoring of Fabry disease. It is designed to assist researchers and clinicians in selecting appropriate methods and understanding the nuances of inter-laboratory variability. While a formal, large-scale inter-laboratory cross-validation study with publicly available comparative data is not yet widespread, this guide synthesizes validation data from various published methods to offer a baseline for comparison. The reliability of Lyso-Gb3 measurement is crucial, and a systematic review of the literature has shown that while individual methods demonstrate high reliability, there can be significant disagreement between different laboratories, underscoring the need for standardization.[1]
The Role of Lyso-Gb3 in Fabry Disease
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the α-galactosidase A enzyme. This deficiency leads to the accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, Lyso-Gb3.[2] Elevated levels of Lyso-Gb3 in plasma and other biological fluids are a key indicator of Fabry disease and are associated with disease severity and the presentation of clinical symptoms.[3] As such, accurate and precise measurement of Lyso-Gb3 is essential for diagnosis, particularly in cases with ambiguous enzyme activity, for monitoring disease progression, and for evaluating the efficacy of enzyme replacement therapy (ERT).[4]
Comparison of Analytical Method Performance
The quantification of Lyso-Gb3 is predominantly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which are crucial for accurately measuring the low concentrations of Lyso-Gb3 found in healthy individuals and for monitoring subtle changes in patients undergoing therapy. The following tables summarize the performance characteristics of various LC-MS/MS methods as reported in the literature.
Table 1: Performance of Plasma Lyso-Gb3 Quantification Methods
| Reference | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (Bias %) |
| Perrone A, et al. (2021)[5][6] | 0.25 | <10% | <10% | <10% |
| A fast determination... (2015)[7] | 2.0 | 0.55-5.97% | 93.4-100.7% (reported as accuracy) | - |
| Clinical significance... (2018)[8] | Not Specified | 2.8-18.9% | 2.8-18.9% | - |
Table 2: Performance of Dried Blood Spot (DBS) Lyso-Gb3 Quantification Methods
| Reference | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (Bias %) |
| Johnson B, et al. (2013)[9] | 0.28 | - | - | - |
| Nowak A, et al. (2017)[10] | - | - | - | - |
Experimental Protocols
Detailed methodologies are critical for reproducing experimental results and for comparing data across laboratories. Below are generalized experimental protocols for Lyso-Gb3 quantification by LC-MS/MS based on published methods.
Sample Preparation
A common step in the analysis of Lyso-Gb3 from biological matrices is the removal of proteins that can interfere with the analysis.
-
Protein Precipitation: This is a rapid and straightforward method. A common approach involves the addition of a solvent such as acetonitrile (B52724) or methanol (B129727) to the plasma or serum sample, followed by centrifugation to pellet the precipitated proteins. The supernatant containing Lyso-Gb3 is then collected for analysis.[7] Some methods utilize assisted protein precipitation with specialized cartridges to improve cleanup.[5][6]
-
Liquid-Liquid Extraction (LLE): This method is used to separate Lyso-Gb3 from other matrix components based on its solubility. A typical LLE protocol for Lyso-Gb3 involves the use of a solvent system like chloroform (B151607) and methanol to extract the analyte from the aqueous sample.[2]
-
Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup by using a solid sorbent to retain and then elute the analyte of interest. This can lead to cleaner extracts and reduced matrix effects.
LC-MS/MS Analysis
Following sample preparation, the extract is injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography: Reversed-phase chromatography is commonly employed, using columns such as C18 or C8. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) is used to separate Lyso-Gb3 from other molecules in the sample.[7]
-
Tandem Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of Lyso-Gb3 and then fragmenting it to produce a specific product ion. The transition from the precursor to the product ion is highly specific to Lyso-Gb3, providing excellent selectivity. An isotopically labeled internal standard, such as d5-Lyso-Gb3, is often used to improve the accuracy and precision of quantification.
Conclusion and Future Directions
The accurate measurement of Lyso-Gb3 is paramount for the clinical management of Fabry disease. While numerous laboratories have developed and validated robust LC-MS/MS methods for its quantification, the lack of a standardized, universally accepted method and reference materials presents a challenge for direct inter-laboratory comparison of results. The available data indicates that while individual assays show good precision and accuracy, there is a clear need for formal inter-laboratory cross-validation studies to harmonize Lyso-Gb3 measurements.[11] Such studies, often in the form of proficiency testing or round-robin analyses, would be instrumental in establishing the interchangeability of data from different laboratories, ultimately leading to improved patient care and more robust clinical trial data. Researchers and clinicians should be mindful of the methods used for Lyso-Gb3 analysis when comparing data from different sources and advocate for the development of standardized protocols and reference materials.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jmg.bmj.com [jmg.bmj.com]
- 4. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. genetics.testcatalog.org [genetics.testcatalog.org]
- 11. Lyso-Gb3 associates with adverse long-term outcome in patients with Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Lyso-Gb3 as a Biomarker for Monitoring Enzyme Replacement Therapy in Fabry Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of globotriaosylsphingosine (lyso-Gb3) as a biomarker for monitoring the efficacy of Enzyme Replacement Therapy (ERT) in patients with Fabry disease. It objectively compares the performance of lyso-Gb3 with alternative biomarkers, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Introduction to Fabry Disease and the Need for Reliable Biomarkers
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3, in various cells and tissues. This accumulation results in a multisystemic disease characterized by renal failure, cardiomyopathy, and cerebrovascular events. Enzyme Replacement Therapy (ERT) is a cornerstone of Fabry disease management, aiming to supplement the deficient enzyme and reduce substrate accumulation.
Effective monitoring of ERT is crucial to assess treatment response, optimize dosing, and predict long-term clinical outcomes. An ideal biomarker for this purpose should be sensitive to changes in disease activity, correlate with clinical endpoints, and be reliably measurable. Lyso-Gb3 has emerged as a promising biomarker, and this guide evaluates its utility in comparison to other established and investigational markers.
Comparison of Biomarkers for Monitoring ERT in Fabry Disease
The following tables summarize the performance of lyso-Gb3 and alternative biomarkers in monitoring ERT.
Table 1: Performance of Key Biomarkers in Monitoring ERT for Fabry Disease
| Biomarker | Matrix | Typical Response to ERT | Correlation with Clinical Outcomes | Key Advantages | Key Limitations |
| Lyso-Gb3 | Plasma, Urine | Rapid and significant reduction, especially in classic male patients.[1][2][3] | Moderate to strong correlation with cardiac measures; association with renal outcomes needs further investigation.[4][5] Significant association with adverse long-term outcomes has been reported.[6][7] | High sensitivity and specificity for diagnosis, particularly in males.[5] More dramatic response to ERT compared to Gb3.[1] | Lower sensitivity in some female and late-onset patients.[4][5] Reduction can be negatively affected by the formation of anti-drug antibodies.[8][3] |
| Gb3 | Plasma, Urine | Reduction observed, but less dramatic and consistent than lyso-Gb3.[1][9] | Inconsistent correlation with clinical manifestations.[10] | Historically used biomarker. | Levels in some patients, particularly females and those with variant forms, can overlap with controls.[1] |
| Proteinuria/Albuminuria | Urine | Stabilization or reduction in some patients, but response can be variable and influenced by other factors.[11][12][13][14] | Important predictor of Fabry nephropathy progression.[11] | Widely available and standardized measurement. | Not a specific marker for Fabry disease. Can be influenced by concomitant medications (e.g., ACE inhibitors).[11] May not be a reliable early predictor of nephropathy.[11] |
| Cardiac Troponins (hs-cTnT, hs-cTnI) | Plasma | Limited data on direct response to ERT, but correlates with cardiac fibrosis which ERT aims to prevent. | Strong correlation with myocardial fibrosis and cardiomyopathy progression.[15][16][17] | Highly sensitive for detecting myocardial injury.[15][17] | Not specific to Fabry disease. Levels can be influenced by other cardiac conditions. |
| NT-proBNP | Plasma | Limited direct evidence of consistent reduction with ERT. | Correlates with the presence of left ventricular hypertrophy.[18][19] | Established biomarker for cardiac stress and heart failure. | Can be elevated in patients without overt cardiac hypertrophy.[19] |
Table 2: Quantitative Changes in Biomarker Levels with ERT
| Biomarker | Patient Population | Baseline Level (Example) | Post-ERT Level (Example) | Percent Reduction (Example) | Study Reference |
| Plasma Lyso-Gb3 | Classic Fabry Males | 52.2 ng/mL | <5 ng/mL (normalized) after 10 months | >90% | [20] |
| Plasma Lyso-Gb3 | Classic Fabry Males | 35 ng/mL | 5.1 ng/mL after 4 months | ~85% | [20] |
| Plasma Gb3 | Male patients with classic phenotype | 9.5 (4.0) nmol/mL | 5.2 (1.6) nmol/mL after 6 months | ~45% | [9] |
| Proteinuria | Patients with Fabry nephropathy | 1 to 3 g/day | Progression rate slowed from -7.7 to -3.7 mL/min/1.73 m²/year with increased ERT dose | N/A (rate of decline) | [11] |
| eGFR | Patients with Fabry nephropathy | Decreasing | Stabilized or slowed decline | N/A (rate of decline) | [11][21] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible measurement of biomarkers.
Protocol for Plasma Lyso-Gb3 Measurement by LC-MS/MS
This protocol is based on a simple and sensitive method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22]
1. Materials and Reagents:
-
Lyso-Gb3 standard
-
Isotopically labeled internal standard (IS), e.g., lyso-Gb3-D7
-
LC-MS grade methanol (B129727)
-
Formic acid (FA)
-
Acetonitrile
-
Ultrapure water
-
Phree cartridges for protein precipitation
-
Pooled blank human plasma
2. Preparation of Stock Solutions and Standards:
-
Dissolve lyso-Gb3 and IS in methanol to create stock solutions (e.g., 500 µg/mL for lyso-Gb3, 100 µg/mL for IS).
-
Prepare working solutions for calibration curves and quality control (QC) samples by diluting the lyso-Gb3 stock solution with methanol.
-
Dilute the IS stock solution with 0.1% FA in methanol to a working concentration (e.g., 5 ng/mL).
-
Spike pooled blank human plasma with lyso-Gb3 working solutions to create an eight-point calibration curve (e.g., 0.25–100 ng/mL).
3. Sample Preparation:
-
Perform assisted protein precipitation using Phree cartridges with methanol.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable column for separation.
-
Mobile phases: (A) 0.1% FA in water and (B) 0.1% FA in acetonitrile.
-
Employ a gradient elution program.
-
-
Mass Spectrometry:
-
Operate in multiple reaction monitoring (MRM) positive ionization mode.
-
Set ion spray voltage (e.g., 5000 V).
-
Optimize gas pressures (curtain, collision, nebulizer, heater).
-
Set ion spray probe temperature (e.g., 450 °C).
-
Optimize declustering, collision, and entrance potentials (e.g., 80, 40, and 13 V, respectively).
-
Monitor specific transition pairs for lyso-Gb3 (e.g., 786.46 m/z > 282.27 m/z) and the IS.
-
5. Data Analysis:
-
Quantify lyso-Gb3 concentration by comparing the peak area ratio of the analyte to the IS against the calibration curve.
Protocol for Urinary Gb3 Measurement by LC-MS/MS
This protocol describes a straightforward assay for the analysis of urinary Gb3.[23]
1. Materials and Reagents:
-
Gb3 standard
-
Internal standard (e.g., Gb3(C17:0))
-
Creatinine-D3
-
Methanol
-
Water-saturated n-butanol
-
Chloroform
2. Sample Preparation:
-
Dilute urine samples with an internal standard solution containing Gb3(C17:0) and creatinine-D3.
-
Centrifuge the samples.
-
The supernatant can be directly analyzed. For extraction of glycolipids, mix urine with the internal standard and water-saturated n-butanol, then centrifuge. Recover the upper phase.
3. UHPLC-MS/MS Analysis:
-
Use an ultra-high performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Employ a short analysis method (e.g., 8.7 minutes).
-
Monitor multiple Gb3 isoforms (e.g., C16:0, C18:0, C20:0, C22:1, C22:0, C24:1, C24:0, and (C24:0)OH).
-
Monitor confirmation ions to detect potential interferences.
4. Data Analysis:
-
Calculate the total concentration of the analyzed Gb3 isoforms.
-
Normalize the total Gb3 concentration to the creatinine (B1669602) concentration in the same sample.
General Protocol for 24-Hour Urine Protein and Albumin Measurement
This is a general guideline for the collection and analysis of 24-hour urine samples for total protein and albumin.
1. Patient Instructions for Sample Collection: [24][25]
-
Begin the collection at a specific time (e.g., 8:00 AM). Discard the first morning void.
-
Collect all subsequent urine for the next 24 hours in the provided container.
-
The final collection should be the first void on the following morning at the same time the collection started.
-
Keep the collection container refrigerated during the 24-hour period.
2. Laboratory Analysis:
-
Measure the total volume of the 24-hour urine collection.
-
Aliquot a well-mixed sample for analysis.
-
Total Protein: Use a spectrophotometric method (e.g., pyrogallol (B1678534) red-molybdate or Coomassie brilliant blue).
-
Albumin: Use an immunoturbidimetric or immunonephelometric assay.
-
Measure creatinine concentration to assess the completeness of the collection.
3. Data Reporting:
-
Report total protein and albumin excretion in mg/24 hours.
-
The albumin-to-creatinine ratio (ACR) from a spot urine sample is also a common and convenient alternative to a 24-hour collection.
Visualizing the Science: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in Fabry disease and biomarker analysis.
Signaling Pathways and Experimental Workflows
References
- 1. Plasma this compound as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharm.or.jp [pharm.or.jp]
- 3. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmg.bmj.com [jmg.bmj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biomarkers in Anderson–Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of enzyme replacement therapy in the nephropathy of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. fabrydiseasenews.com [fabrydiseasenews.com]
- 15. High‐Sensitivity Troponin: A Clinical Blood Biomarker for Staging Cardiomyopathy in Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. High-Sensitivity Troponin: A Clinical Blood Biomarker for Staging Cardiomyopathy in Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Early initiation of enzyme replacement therapy in classical Fabry disease normalizes biomarkers in clinically asymptomatic pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of Globotriaosylceramide (Gb3) in Liquid Urine: A Straightforward Assay Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Microalbumin Creatinine Ratio: MedlinePlus Medical Test [medlineplus.gov]
Comparative Analysis of Lyso-Gb3 and its Analogues as Diagnostic Markers for Fabry Disease
A Guide for Researchers and Drug Development Professionals
Globotriaosylsphingosine (lyso-Gb3) has emerged as a key biomarker for the diagnosis and monitoring of Fabry disease, an X-linked lysosomal storage disorder caused by deficient α-galactosidase A activity. Recent advancements in metabolomics have led to the identification of several lyso-Gb3 analogues, which may offer additional diagnostic value and insights into disease pathogenesis. This guide provides a comparative analysis of lyso-Gb3 and its analogues, summarizing their diagnostic performance with supporting experimental data and detailed methodologies.
Introduction to Lyso-Gb3 and its Analogues
Fabry disease is characterized by the accumulation of globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3, in various tissues and biological fluids.[1] While lyso-Gb3 is a well-established biomarker, recent studies have identified a series of structurally related analogues.[2][3] These analogues typically involve modifications to the sphingosine (B13886) moiety of the lyso-Gb3 molecule.[2][3] The investigation of these analogues is crucial as they may enhance diagnostic sensitivity and specificity, particularly in challenging cases such as female heterozygotes or individuals with late-onset phenotypes.
Quantitative Comparison of Diagnostic Performance
The diagnostic utility of lyso-Gb3 and its analogues is primarily assessed through their ability to differentiate Fabry patients from healthy individuals. The following tables summarize the quantitative data on the diagnostic performance of lyso-Gb3 and some of its frequently studied analogues. It is important to note that the data presented is collated from various studies and may not be directly comparable due to differences in patient cohorts, analytical methodologies, and instrumentation.
| Biomarker | Sample Type | Method | Key Findings | Reference |
| Lyso-Gb3 | Plasma | LC-MS/MS | Cut-off: 0.81 ng/mL; Sensitivity: 94.7%; Specificity: 100% | [4] |
| Plasma | UHPLC-MS/MS | Cut-off: 0.6 ng/mL; Sensitivity: 97.1%; Specificity: 100% | [5] | |
| Plasma | Nano-LC-MS/MS | Significantly higher in all Fabry patient subgroups compared to controls.[6] | [6] | |
| Urine | UPLC-MS/MS | Elevated in Fabry patients. | ||
| Lyso-Gb3 (-2 Da) | Plasma | Nano-LC-MS/MS | Mean concentrations in all Fabry subgroups were statistically higher than in controls.[6] | [6] |
| Plasma | Metabolomics | Detected in Fabry patients, but not in the majority of healthy controls.[2] | [2] | |
| Lyso-Gb3 (+16 Da) | Urine | UPLC-MS/MS | One of seven analogues analyzed; more elevated than lyso-Gb3 itself in urine. | |
| Lyso-Gb3 (+34 Da) | Urine | UPLC-MS/MS | One of seven analogues analyzed; more elevated than lyso-Gb3 itself in urine. | |
| Lyso-Gb3 (+50 Da) | Urine | UPLC-MS/MS | One of seven analogues analyzed; more elevated than lyso-Gb3 itself in urine. | |
| Lyso-Gb3 analogues (m/z 802, 804, 820) | Plasma | TOF-MS | Found in Fabry patients but not in the majority of healthy controls.[2] | [2] |
| Seven Lyso-Gb3 analogues (m/z 758, 774, 784, 800, 802, 820, 836) | Urine | Tandem MS | Not detectable in healthy controls, except for trace amounts of m/z 836. |
Experimental Protocols
The accurate quantification of lyso-Gb3 and its analogues is critical for their use as diagnostic markers. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis. Below are generalized methodologies for plasma and urine samples.
Quantification of Lyso-Gb3 and Analogues in Plasma by UHPLC-MS/MS
This protocol is a synthesized representation of methods described in the literature.[5]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 200 µL of an internal standard (IS) solution (e.g., deuterated lyso-Gb3) in methanol (B129727).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UHPLC-MS/MS Analysis:
-
Chromatographic System: Ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Data Analysis: Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Quantification of Lyso-Gb3 and Analogues in Urine by UPLC-MS/MS
This protocol is a synthesized representation of methods described in the literature.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of urine, add an internal standard (e.g., deuterated lyso-Gb3).
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and then water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger, basic organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. UPLC-MS/MS Analysis:
-
The parameters for the UPLC-MS/MS system are similar to those used for plasma analysis, with potential modifications to the chromatographic gradient to optimize the separation of the analogues present in urine.
Visualizations
Glycosphingolipid Metabolism Pathway in Fabry Disease
The following diagram illustrates the simplified metabolic pathway leading to the accumulation of Gb3 and lyso-Gb3 in Fabry disease due to the deficiency of the α-galactosidase A (GLA) enzyme.
Caption: Simplified glycosphingolipid pathway in Fabry disease.
Experimental Workflow for Biomarker Quantification
The diagram below outlines the general workflow for the quantification of lyso-Gb3 and its analogues from biological samples using LC-MS/MS.
Caption: General workflow for lyso-Gb3 and analogue quantification.
Conclusion
Lyso-Gb3 remains a robust and reliable biomarker for the diagnosis of Fabry disease. The growing body of research on its analogues suggests that these related molecules hold promise for further refining diagnostic accuracy, particularly in specific patient populations. While a comprehensive, direct comparative analysis of all known analogues is still needed, the available data indicates that several analogues are consistently elevated in Fabry patients and undetectable in healthy controls, highlighting their potential as valuable additions to the diagnostic arsenal. Continued research, utilizing standardized and validated high-sensitivity mass spectrometric methods, is essential to fully elucidate the clinical utility of each lyso-Gb3 analogue.
References
- 1. Profiles of this compound Analogs and Globotriaosylceramide Isoforms Accumulated in Body Fluids from Various Phenotypic Fabry Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A metabolomic study reveals novel plasma lyso-Gb3 analogs as Fabry disease biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fabry Disease Biomarkers: Analysis of Urinary Lyso-Gb3 and Seven Related Analogs Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiplex analysis of novel urinary lyso-Gb3-related biomarkers for Fabry disease by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Urinary and Plasma Lyso-Gb3 as Biomarkers in Fabry Disease
For Researchers, Scientists, and Drug Development Professionals
Fabry disease, an X-linked lysosomal storage disorder, results from the deficient activity of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various tissues and biological fluids. Both plasma and urinary lyso-Gb3 have emerged as crucial biomarkers for the diagnosis, monitoring of disease progression, and assessment of therapeutic efficacy in Fabry disease. This guide provides an objective comparison of the utility of urinary lyso-Gb3 versus plasma lyso-Gb3, supported by experimental data and detailed methodologies.
At a Glance: Urinary vs. Plasma Lyso-Gb3
| Feature | Plasma Lyso-Gb3 | Urinary Lyso-Gb3 |
| Diagnostic Utility | High sensitivity and specificity, especially in males. Considered the biomarker of choice for diagnosing and monitoring heterozygote females.[1][2] | Reliable independent biomarker, with levels correlating to disease severity.[3] The total concentration of lyso-Gb3 and its analogs in urine is reported to be a highly sensitive and specific diagnostic tool.[1] |
| Correlation with Disease Severity | Strong correlation with disease severity metrics like the Mainz Severity Score Index (MSSI), particularly in males.[4] | Increased urinary excretion correlates well with several indicators of disease severity.[3] |
| Monitoring ERT | Levels decrease in response to Enzyme Replacement Therapy (ERT). | Levels also show a response to ERT. |
| Patient Populations | Elevated in both classic and late-onset Fabry males, as well as in female patients.[5] | Higher excretion levels in males compared to females.[6] |
| Analytical Method | Primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). |
| Sample Type | Blood (Plasma) | Urine |
| Analogs | Several lyso-Gb3 analogs have been identified and can be quantified.[7] | A distinct profile of seven novel lyso-Gb3-related analogs has been identified.[6][8] |
Quantitative Data Comparison
The following tables summarize quantitative data on plasma and urinary lyso-Gb3 levels in various Fabry disease patient cohorts compared to healthy controls.
Table 1: Plasma Lyso-Gb3 Concentrations
| Patient Group | Mean Lyso-Gb3 Concentration (nmol/L) | Reference |
| Classic Fabry Men | 180 ± 75 | [9] |
| Later-Onset Fabry Men | 17 ± 9 | [9] |
| Fabry Women | 11 ± 8 | [9] |
| Healthy Controls | 0.44 ± 0.15 | [9] |
Table 2: Urinary Lyso-Gb3 and Analog Levels
| Biomarker | Fabry Males (Mean Relative Abundance) | Fabry Females (Mean Relative Abundance) | Healthy Controls | Reference |
| Lyso-Gb3 (m/z 786) | Higher excretion | Lower than males | Not detected | [6] |
| Analog (m/z 758) | ✓ | ✓ | Not detected | [6] |
| Analog (m/z 774) | ✓ | ✓ | Not detected | [6] |
| Analog (m/z 784) | ✓ | ✓ | Not detected | [6] |
| Analog (m/z 800) | ✓ | ✓ | Not detected | [6] |
| Analog (m/z 802) | Abundant | Abundant | Not detected | [6] |
| Analog (m/z 820) | Abundant | Abundant | Not detected | [6] |
| Analog (m/z 836) | Abundant | Abundant | Trace amounts | [6] |
Note: The abundance of urinary lyso-Gb3 and its analogs is often reported as a relative value (e.g., peak area) and normalized to creatinine (B1669602) to account for variations in urine concentration.
Diagnostic Performance
A receiver operating characteristic (ROC) curve analysis for plasma lyso-Gb3 established a cutoff value of >0.81 ng/ml, which demonstrated a sensitivity of 94.7% and a specificity of 100% for distinguishing Fabry patients from healthy individuals.[4] For urinary lyso-Gb3, while it is a reliable biomarker, specific cutoff values for diagnosis are less consistently reported across studies. However, the measurement of total urinary lyso-Gb3 and its analogs is suggested to be a highly sensitive and specific diagnostic method.[1]
Experimental Protocols
The quantification of both urinary and plasma lyso-Gb3 predominantly relies on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are generalized protocols based on published methods.
Protocol 1: Quantification of Plasma Lyso-Gb3 by LC-MS/MS
1. Sample Preparation (Protein Precipitation and Extraction):
-
To a 100 µL plasma sample, add an internal standard (e.g., a stable isotope-labeled lyso-Gb3).
-
Add a protein precipitation agent, such as a mixture of acetone (B3395972) and methanol (B129727).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant containing the extracted lyso-Gb3 to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) with an additive like formic acid to facilitate ionization.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for lyso-Gb3 and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Protocol 2: Quantification of Urinary Lyso-Gb3 and Analogs by LC-MS/MS
1. Sample Preparation (Solid-Phase Extraction):
-
To a 1 mL urine sample, add an internal standard.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol and water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with a solution (e.g., acidic water) to remove interfering substances.
-
Elute the lyso-Gb3 and its analogs from the cartridge with a suitable solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a solvent compatible with the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
The LC-MS/MS analysis is performed similarly to the plasma protocol, with specific MRM transitions set for lyso-Gb3 and each of its analogs.
Visualizing the Comparison and Workflow
Logical Relationship Diagram
Caption: Comparison of urinary and plasma lyso-Gb3 utility.
Experimental Workflow Diagram
Caption: Workflow for lyso-Gb3 biomarker analysis.
Conclusion
Both urinary and plasma lyso-Gb3 are valuable biomarkers for Fabry disease. Plasma lyso-Gb3 is currently more established, particularly for its high sensitivity in diagnosing and monitoring female patients.[1][2] It also has a well-defined correlation with disease severity.[4] Urinary lyso-Gb3, along with its rich profile of analogs, presents a promising and highly specific non-invasive alternative.[1][6] The choice between plasma and urinary lyso-Gb3 may depend on the specific clinical or research question, patient population, and the desired depth of biomarker information (e.g., analysis of specific analogs). Further head-to-head comparative studies are warranted to establish definitive diagnostic cutoffs for urinary lyso-Gb3 and to fully elucidate the clinical significance of the different analog profiles in urine versus plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. How well does urinary lyso-Gb3 function as a biomarker in Fabry disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Multiplex analysis of novel urinary lyso-Gb3-related biomarkers for Fabry disease by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A metabolomic study reveals novel plasma lyso-Gb3 analogs as Fabry disease biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Profiles of this compound Analogs and Globotriaosylceramide Isoforms Accumulated in Body Fluids from Various Phenotypic Fabry Patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dried Blood Spot Lyso-Gb3 for Newborn Screening of Fabry Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dried blood spot (DBS) globotriaosylsphingosine (lyso-Gb3) analysis with alternative methods for the newborn screening of Fabry disease. The information presented is supported by experimental data to assist in the evaluation and implementation of effective screening protocols.
Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the α-galactosidase A (α-Gal A) enzyme, leading to the accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3.[1][2] Early diagnosis through newborn screening is critical to enable timely therapeutic intervention and mitigate irreversible organ damage.[1] While measurement of α-Gal A enzyme activity in DBS has been the primary screening method, the analysis of lyso-Gb3 has emerged as a significant biomarker.[1][3][4]
Comparison of Newborn Screening Methods for Fabry Disease
The primary methods for newborn screening for Fabry disease involve the measurement of α-galactosidase A (α-Gal A) enzyme activity and the quantification of lyso-Gb3 from dried blood spots (DBS).[1][5] DNA-based methods have also been implemented in some regions.[1][4]
Measuring α-Gal A activity is a common first-tier screening approach.[5] However, this method can have limitations, particularly in identifying affected females who may exhibit normal or near-normal enzyme activity.[1][4] This has led to the investigation of lyso-Gb3 as a potential first- or second-tier screening marker.
Lyso-Gb3 is considered a specific biomarker for Fabry disease.[3] However, its utility as a primary newborn screening tool is debated. Studies have shown that while lyso-Gb3 levels are often elevated in male newborns with classic Fabry disease, concentrations can be below the limit of quantitation in a significant number of affected newborns, especially females and individuals with late-onset mutations.[6][7] Therefore, lyso-Gb3 is frequently evaluated as a second-tier test following a low α-Gal A enzyme activity result to improve the specificity of the screening process.[3]
| Parameter | DBS α-Galactosidase A Activity | DBS Lyso-Gb3 Analysis | DNA-Based Methods |
| Principle | Fluorometric or tandem mass spectrometry-based measurement of enzyme activity.[1] | Quantification of the specific biomarker lyso-Gb3 by HPLC-MS/MS.[6][8] | Detection of mutations in the GLA gene.[1][4] |
| Primary Use | First-tier screening.[5] | Often used as a second-tier test to reduce false positives from enzyme assays.[3] | Confirmatory testing and screening in some programs.[1][4] |
| Advantages | High-throughput and cost-effective.[1] | High specificity for Fabry disease.[3] May help in differentiating classic vs. late-onset phenotypes.[9] | Definitive diagnosis.[5] |
| Limitations | May miss a significant number of affected females.[1][4] Can be affected by sample quality and storage. | May not detect all affected newborns, particularly females and those with late-onset mutations, due to low concentrations.[6][7] | Identification of variants of uncertain significance poses a challenge.[1][4] Ethical considerations for late-onset forms.[1] |
Performance Data of DBS Lyso-Gb3 in Newborn Screening
The performance of DBS lyso-Gb3 as a screening tool is a critical consideration. The following table summarizes quantitative data from various studies.
| Study Population | Lyso-Gb3 Concentration in FD Newborns (ng/mL) | Lyso-Gb3 Concentration in Controls (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Key Findings |
| Taiwanese Newborns[6][7] | 1.02 - 8.81 (detected in 5/17 infants) | Undetectable | 0.28 | Lyso-Gb3 was below the LOQ in most newborn infants with FD, suggesting it is not suitable for first-line newborn screening.[6][7] |
| Italian Newborns[3] | Abnormally high in 5 male newborns with late-onset mutations. | Normal | Not specified | Proposed as a second-tier test. A normal result cannot exclude Fabry disease.[3] |
| Brazilian Population (Reference Interval)[2][8] | Not applicable (study on healthy volunteers) | Below 0.8 | 0.2 | Established a reference interval for a healthy population.[2][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of screening assays.
Protocol for DBS Lyso-Gb3 Quantification by HPLC-MS/MS
This protocol is based on methodologies described in the literature.[2][6][8]
-
Sample Preparation:
-
A 3.1 mm or 3.2 mm punch from a dried blood spot is placed into a well of a microtiter plate.[2][8]
-
An extraction solvent containing a stable isotope-labeled internal standard of lyso-Gb3 is added to each well.[2][8]
-
The plate is incubated to allow for the extraction of lyso-Gb3 from the DBS.[2][8]
-
Following incubation, the supernatant is separated for analysis.[2][8]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[10]
-
Detection is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both lyso-Gb3 and its internal standard.
-
Protocol for DBS α-Galactosidase A Enzyme Activity Assay
This is a generalized protocol based on standard methods.
-
Sample Preparation:
-
A 3 mm DBS punch is placed in a microtiter plate.
-
A buffer solution is added to each well.
-
-
Enzymatic Reaction:
-
An artificial substrate for α-galactosidase A is added.
-
The plate is incubated to allow the enzyme in the blood spot to act on the substrate.
-
-
Detection:
-
Fluorometric Method: The reaction is stopped, and the fluorescence of the product is measured.
-
Tandem Mass Spectrometry Method: The product of the enzymatic reaction is quantified by MS/MS.
-
Visualizing Experimental Workflows
Diagrams illustrating the laboratory workflows can aid in understanding the screening processes.
References
- 1. Newborn Screening for Fabry Disease: Current Status of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fabrydiseasenews.com [fabrydiseasenews.com]
- 4. researchgate.net [researchgate.net]
- 5. Fabry Disease – newbornscreening.info [newbornscreening.info]
- 6. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Multicenter evaluation of use of dried blood spot compared to conventional plasma in measurements of this compound (LysoGb3) concentration in 104 Fabry patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Reference Intervals for Globotriaosylsphingosine (Lyso-Gb3) in Healthy Populations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established reference intervals for Globotriaosylsphingosine (Lyso-Gb3) in healthy populations, alongside detailed experimental protocols for its quantification. Lyso-Gb3, a deacylated metabolite of globotriaosylceramide (Gb3), is a key biomarker for the diagnosis and monitoring of Fabry disease, an X-linked lysosomal storage disorder.[1][2] Accurate reference intervals in healthy individuals are crucial for the correct interpretation of Lyso-Gb3 levels in clinical and research settings.
Reference Intervals for Lyso-Gb3 in Healthy Populations
The following tables summarize reported reference intervals for Lyso-Gb3 in plasma and serum from healthy adult and pediatric populations. It is important to note that values may vary between laboratories due to differences in analytical methods and study populations.
Table 1: Lyso-Gb3 Reference Intervals in Healthy Adult Populations
| Study Population | Number of Subjects | Analytical Method | Matrix | Reference Interval (ng/mL) |
| Chinese[3] | 120 (60 males, 60 females) | LC-MS/MS | Plasma | Males: 0.24–0.81 (Median: 0.42)Females: 0.25–0.74 (Median: 0.44) |
| Japanese[4] | Not specified | UPLC-MS/MS | Plasma | < 2.0 |
| Not specified[5] | 16 (8 males, 8 females) | UHPLC-MS/MS | Plasma | Median: 0 |
| Not specified[6] | 109 | LC-MS/MS | Plasma | < 2.7 |
Table 2: Lyso-Gb3 Reference Intervals in Healthy Pediatric Populations
Data on established reference intervals for Lyso-Gb3 in healthy pediatric populations are limited and often not stratified by specific age groups.
| Study Population | Number of Subjects | Analytical Method | Matrix | Reference Interval (ng/mL) |
| Newborns[7] | Not specified | Not specified (DBS) | Dried Blood Spots | Below detection limit |
| Children and Adolescents | Further research is needed to establish comprehensive, age-stratified reference intervals in healthy children and adolescents.[8][9][10][11] |
Comparative Analysis of Lyso-Gb3 Levels: Healthy vs. Fabry Disease
Lyso-Gb3 levels are markedly elevated in patients with Fabry disease compared to healthy individuals.[1] In classic Fabry disease, males typically exhibit significantly higher concentrations than females.[3][12] It is noteworthy that even in late-onset Fabry disease variants, Lyso-Gb3 levels are significantly higher than in healthy controls.[6][7]
Experimental Protocols for Lyso-Gb3 Quantification
The most common analytical method for the quantification of Lyso-Gb3 is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[13][14] While various specific protocols exist, they generally share a common workflow.
General Experimental Workflow
Figure 1. General workflow for the quantification of Lyso-Gb3 in plasma or serum using LC-MS/MS.
Key Methodological Components
1. Sample Preparation:
-
Protein Precipitation: A common first step to remove interfering proteins, often achieved by adding organic solvents like a mixture of acetone and methanol.[3]
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is employed to isolate Lyso-Gb3 from the sample matrix.[13]
-
Internal Standard: An isotopically labeled internal standard, such as ¹³C-labeled Lyso-Gb3, is added to the sample prior to extraction to correct for matrix effects and variations in instrument response.[15]
2. Liquid Chromatography:
-
Column: Reversed-phase columns, such as C18 columns, are frequently used for chromatographic separation.[16]
-
Mobile Phase: A gradient of aqueous and organic solvents, often containing formic acid to improve ionization, is used to elute Lyso-Gb3.[13]
3. Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is the most common mode for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition for Lyso-Gb3 and its internal standard.[5][13]
The following table provides a comparison of parameters from different published LC-MS/MS methods.
Table 3: Comparison of LC-MS/MS Methodologies for Lyso-Gb3 Analysis
| Parameter | Method A[5] | Method B[3] | Method C[13] |
| Sample Volume | Not specified | 50 µL plasma | 100 µL plasma/serum |
| Extraction | Assisted protein precipitation | Protein precipitation | Dichloromethane/methanol extraction |
| LC Column | Not specified | Not specified | C18 |
| Mobile Phase A | 0.1% Formic Acid in Water | Not specified | Water with 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Not specified | Methanol with 1 mM ammonium formate and 0.2% formic acid |
| MS Ionization | ESI Positive | ESI Positive | ESI Positive |
| MS Detection | MRM | MRM | MRM |
| Internal Standard | Lyso-Gb3-d7 | Not specified | Not specified |
| LLOQ (ng/mL) | 0.25 | Not specified | Not specified |
LLOQ: Lower Limit of Quantification
Factors Influencing Lyso-Gb3 Levels
Several factors can potentially influence plasma Lyso-Gb3 concentrations in healthy individuals. Understanding these is critical for the accurate interpretation of results.
Figure 2. Key physiological and genetic factors that may influence plasma Lyso-Gb3 levels.
-
Age: Studies suggest a potential association between age and Lyso-Gb3 levels, although comprehensive data in healthy populations across all age groups is still needed.[17]
-
Sex: Some studies have reported minor or no significant differences in Lyso-Gb3 levels between healthy males and females, while others suggest sex-related differences in the broader lipidome.[3][17]
-
Genetic Variations: While critical in Fabry disease, the influence of genetic variations in the general healthy population on baseline Lyso-Gb3 levels is an area for further investigation.
-
Renal Function: As the kidneys are involved in the clearance of many metabolites, variations in renal function could potentially impact Lyso-Gb3 levels.
Conclusion
The establishment of robust reference intervals for Lyso-Gb3 is fundamental for its use as a biomarker. While reference ranges for healthy adults are reasonably well-documented, there is a clear need for more extensive, age- and sex-stratified studies in pediatric populations to improve the accuracy of diagnosis and monitoring of Fabry disease in children. The LC-MS/MS methods presented provide a solid foundation for standardized and reliable quantification of this critical biomarker. Further research into the influence of confounding factors in healthy individuals will also contribute to a more precise interpretation of Lyso-Gb3 levels in a clinical context.
References
- 1. Elevated this compound is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated this compound is a hallmark of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Plasma this compound and α-Galactosidase A Activity as a Combined Screening Biomarker for Fabry Disease in a Large Japanese Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (Lyso-Gb3) as a biomarker for cardiac variant (N215S) Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lyso-globotriaosylsphingosine (lyso-Gb3) levels in neonates and adults with the Fabry disease later-onset GLA IVS4+919G>A mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pediatric reference intervals for 19 biologic variables in healthy children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Establishment of pediatric reference intervals on a large cohort of healthy children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pediatric reference intervals for 32 routine biochemical markers using the siemens healthineers atellica® CH assays in healthy children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. One-step synthesis of carbon-13-labeled this compound (lyso-Gb3), an internal standard for biomarker analysis of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scholars@Duke publication: Combined analysis of plasma or serum glucosylsphingosine and this compound by UPLC-MS/MS. [scholars.duke.edu]
- 17. Age and sex are associated with the plasma lipidome: findings from the GOLDN study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lyso-Gb3 Levels Across Different Ethnic Groups: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of disease biomarkers across diverse populations is paramount. This guide provides a comparative overview of globotriaosylsphingosine (lyso-Gb3) levels in various ethnic groups, supported by experimental data and detailed methodologies. Lyso-Gb3 is a key biomarker for the diagnosis and monitoring of Fabry disease, an X-linked lysosomal storage disorder.
While Fabry disease is a pan-ethnic condition, available research on lyso-Gb3 levels presents a more detailed picture for some ethnic groups than for others. This guide synthesizes the existing data to offer a comparative perspective, while also highlighting areas where further research is needed.
Quantitative Data on Plasma Lyso-Gb3 Levels
The following table summarizes plasma lyso-Gb3 concentrations in healthy individuals and patients with Fabry disease across different ethnic populations as reported in various studies. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in analytical methods and patient cohorts.
| Ethnic Group | Subject Group | Lyso-Gb3 Concentration (ng/mL) | Lyso-Gb3 Concentration (nmol/L) | Reference |
| Chinese | Healthy Controls (Male) | Median: 0.42 (Range: 0.24–0.81) | - | [1] |
| Healthy Controls (Female) | Median: 0.44 (Range: 0.25–0.74) | - | [1] | |
| Fabry Patients (Male) | Median: 14.50 | - | [1] | |
| Fabry Patients (Female) | Median: 2.79 | - | [1] | |
| Japanese | Healthy Controls | - | 0.35–0.71 (Reference Interval) | [2] |
| Classic Fabry Patients (Male) | - | Mean at baseline: 170 ± 71 | [2] | |
| Taiwanese | Healthy Controls | Mean: 0.57 ± 0.31 | - | [3] |
| Late-onset Fabry Patients (Male) | Mean: 0.95 ± 0.88 | - | [3] | |
| Late-onset Fabry Patients (Female) | Mean: 0.67 ± 0.31 | - | [3] | |
| Classic Fabry Patients (Male) | Mean: 41.5 ± 13.36 | - | [3] | |
| Classic Fabry Patients (Female) | Mean: 3.5 ± 1.86 | - | [3] | |
| Dutch (Caucasian) | Healthy Controls | Pathological cut-off: < 0.9 | - | [4] |
| Non-Japanese (Likely Caucasian) | Healthy Controls | - | 0.35–0.71 (Normal Range) | [2] |
Experimental Protocols: Quantification of Lyso-Gb3
The standard method for the quantification of lyso-Gb3 in plasma and other biological fluids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity. Below is a generalized protocol based on common methodologies.
1. Sample Preparation:
-
Protein Precipitation: Plasma samples are typically treated with an organic solvent, such as a mixture of acetone (B3395972) and methanol, to precipitate proteins.
-
Internal Standard: A stable isotope-labeled internal standard (e.g., lyso-Gb3-d5) is added to the sample prior to extraction to ensure accurate quantification by correcting for matrix effects and variations in sample processing.
-
Lipid Extraction: The supernatant containing the lipids is collected after centrifugation. This may be followed by a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for further purification and concentration of the analyte.
2. Liquid Chromatography (LC):
-
Column: A C8 or C18 reversed-phase column is commonly used for the separation of lyso-Gb3 from other plasma components.
-
Mobile Phase: A gradient of two or more solvents is employed to elute the analytes. A typical mobile phase system consists of an aqueous solution with a small amount of formic acid and an organic solvent like acetonitrile (B52724) or methanol, also with formic acid.
-
Flow Rate: The flow rate is optimized for the specific column and LC system, typically in the range of 0.2-0.5 mL/min.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate charged molecules.
-
Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of lyso-Gb3 (e.g., m/z 786.6) and a specific product ion (e.g., m/z 282.3) that is generated by collision-induced dissociation. This highly specific transition ensures accurate identification and quantification.
-
Quantification: The concentration of lyso-Gb3 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of lyso-Gb3.
Signaling Pathways and Cellular Effects of Lyso-Gb3
Lyso-Gb3 is not merely a storage product but an active pathogenic molecule that instigates a cascade of cellular events contributing to the pathophysiology of Fabry disease.
Caption: Pathogenic signaling initiated by lyso-Gb3 accumulation.
The accumulation of lyso-Gb3 has been shown to have several downstream effects:
-
Proliferation of Smooth Muscle Cells: Lyso-Gb3 promotes the proliferation of vascular smooth muscle cells, which may contribute to the vascular pathology seen in Fabry disease.
-
Podocyte Damage: In the kidneys, lyso-Gb3 directly affects podocytes, leading to cellular damage and fibrosis, which are hallmarks of Fabry nephropathy.
-
Neuropathic Pain: Lyso-Gb3 can sensitize peripheral nociceptive neurons by enhancing voltage-gated calcium currents, providing a potential mechanism for the debilitating pain experienced by many Fabry patients.
-
Cellular Stress Responses: At a cellular level, exposure to lyso-Gb3 can induce a stress response characterized by increased protein ubiquitination and oxidative stress.
Conclusion
This guide provides a snapshot of the current understanding of lyso-Gb3 levels across different ethnic groups. While data is available for some Asian and Caucasian populations, there is a clear need for more research to establish reference ranges and characterize disease-state levels in other ethnic groups, particularly those of African descent. A more comprehensive understanding of these differences is crucial for accurate diagnosis, effective disease management, and the development of targeted therapies for all individuals affected by Fabry disease. The detailed experimental protocols and the overview of lyso-Gb3-induced signaling pathways offer a valuable resource for researchers in this field.
References
- 1. Plasma lyso-Gb3: a biomarker for monitoring fabry patients during enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Lyso-Globotriaosylsphingosine in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Elevated this compound is a hallmark of Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Diagnostic Maze of Fabry Disease: A Comparative Analysis of Lyso-Gb3 and Genetic Testing
For researchers, scientists, and drug development professionals, a precise and early diagnosis of Fabry disease is paramount for effective therapeutic intervention and patient management. This guide provides a comprehensive comparison of two cornerstone diagnostic methodologies: globotriaosylsphingosine (lyso-Gb3) quantification and genetic testing, supported by experimental data and detailed protocols.
Fabry disease is an X-linked lysosomal storage disorder stemming from mutations in the GLA gene, leading to a deficiency of the enzyme α-galactosidase A (α-Gal A).[1][2][3][4] This enzymatic defect results in the progressive accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3, within various cells and tissues, causing a multisystemic pathology that can affect the kidneys, heart, and nervous system.[2][4][5][6] Given the heterogeneous clinical presentation and the availability of enzyme replacement and chaperone therapies, accurate and timely diagnosis is critical.[7][[“]] This guide delves into the performance, methodologies, and complementary roles of lyso-Gb3 analysis and genetic testing in the diagnosis of Fabry disease.
Performance Comparison: Lyso-Gb3 vs. Genetic Testing
The diagnostic utility of lyso-Gb3 and genetic testing varies, particularly between male and female patients and across different disease phenotypes (classic vs. late-onset). Genetic testing remains the gold standard for a definitive diagnosis, especially in females, while lyso-Gb3 has emerged as a crucial biomarker for diagnosis, disease severity assessment, and therapeutic monitoring.[[“]][9][10][11][12]
Quantitative Performance Data
| Diagnostic Parameter | Lyso-Gb3 Measurement | Genetic Testing (GLA gene sequencing) | Key Considerations |
| Sensitivity (Males) | High (approaching 100% for classic phenotype)[7][13] | >99% for identifying a mutation[14] | Lyso-Gb3 levels are markedly elevated in males with classic Fabry disease.[1] |
| Specificity (Males) | High[7][13] | High (identifies the causative gene) | Genetic variants of unknown significance (VUS) can pose a diagnostic challenge.[2][15] |
| Sensitivity (Females) | Variable (lower than in males)[11][13][16][17] | >99% for identifying a mutation[14] | Due to random X-chromosome inactivation, a significant percentage of female patients may have normal or only slightly elevated lyso-Gb3 levels.[4][16][17][18] |
| Specificity (Females) | High | High | Genetic testing is essential for a definitive diagnosis in females.[4][10][14] |
| Diagnostic Accuracy | Good, especially in males and for classic phenotypes.[7] Useful for identifying high-risk patients for genetic analysis.[19] | Very High (gold standard) | The combination of both tests often provides the most comprehensive diagnostic picture.[2][[“]] |
| Correlation with Disease Severity | Strong correlation, particularly in males.[13][20] | Genotype-phenotype correlation can be challenging.[3] | Lyso-Gb3 levels often correlate with the clinical severity of the disease.[13] |
Table 1: Comparative performance of lyso-Gb3 measurement and genetic testing in the diagnosis of Fabry disease.
The Interplay of Genetics and Biomarkers in Fabry Disease Pathophysiology
Fabry disease originates from a genetic defect that manifests as a biochemical abnormality, leading to cellular dysfunction and clinical symptoms. The following diagram illustrates this pathological cascade.
A Synergistic Approach to Diagnosis
An effective diagnostic strategy for Fabry disease often involves a multi-step process that leverages the strengths of both biochemical and genetic analyses. The following workflow outlines a common approach.
Experimental Protocols
Measurement of Lyso-Gb3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity for the quantification of lyso-Gb3 in plasma or dried blood spots (DBS).[12][13][20][21]
1. Sample Preparation (from plasma):
-
Protein Precipitation and Lipid Extraction: To a 50 µL plasma sample, add 200 µL of an organic solvent mixture, typically acetone/methanol (B129727) (1:1, v/v), containing a known concentration of an internal standard (e.g., a stable isotope-labeled lyso-Gb3).[13][20]
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant containing the extracted lipids to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol/water (1:1, v/v).
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system equipped with a C18 reverse-phase column. Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with an additive like formic acid to achieve separation of lyso-Gb3 from other lipids.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for lyso-Gb3 and the internal standard. For lyso-Gb3, a common transition is m/z 786.8 → 268.3.[21]
-
Quantification: Generate a calibration curve using standards of known lyso-Gb3 concentrations. The concentration of lyso-Gb3 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Genetic Testing: GLA Gene Sequencing
Sequencing of the GLA gene is the definitive method for identifying the causative mutation in Fabry disease.[4][10][14][22]
1. DNA Extraction:
-
Extract genomic DNA from a patient's whole blood, saliva, or other suitable tissue sample using a commercially available DNA extraction kit according to the manufacturer's protocol.
2. Polymerase Chain Reaction (PCR):
-
Amplify all seven exons and the flanking intron-exon boundaries of the GLA gene using specific primer pairs.
-
Perform PCR in a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) optimized for the specific primers and polymerase used.
3. PCR Product Purification:
-
Purify the PCR products to remove unincorporated dNTPs, primers, and polymerase. This can be achieved using enzymatic methods (e.g., ExoSAP-IT) or column-based purification kits.
4. Sequencing:
-
Sanger Sequencing: This is a common method for targeted gene analysis. The purified PCR products are sequenced using a fluorescent dye-terminator cycle sequencing method. The sequencing reactions are then analyzed on a capillary electrophoresis-based genetic analyzer.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, especially in cases with unclear findings or for screening multiple genes, NGS panels that include the GLA gene can be used.[23][24] This involves library preparation, sequencing on a high-throughput platform, and bioinformatic analysis of the sequencing data.
5. Data Analysis:
-
Align the obtained sequence data with the reference GLA gene sequence to identify any variations (mutations).
-
Interpret the identified variants to determine their pathogenicity (pathogenic, likely pathogenic, variant of unknown significance, likely benign, or benign) based on established guidelines and databases.
Conclusion
In the diagnostic landscape of Fabry disease, both lyso-Gb3 measurement and genetic testing are indispensable tools. Lyso-Gb3 serves as a highly valuable biomarker, particularly for diagnosing males with the classic phenotype and for monitoring disease progression and treatment response.[1][11][25] However, its reduced sensitivity in a subset of female patients underscores the critical role of genetic testing.[13][16][17] Genetic testing provides the definitive diagnosis by identifying the underlying causative mutation in the GLA gene and is essential for diagnosing female carriers and for family screening.[4][10][26] A comprehensive and accurate diagnosis of Fabry disease is best achieved through a synergistic approach that integrates clinical evaluation with the strategic use of both lyso-Gb3 analysis and genetic testing. This combined strategy is crucial for early intervention, personalized patient management, and the development of novel therapeutic strategies.
References
- 1. Plasma this compound as a biomarker of Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archimedlife.com [archimedlife.com]
- 3. rarediseases.sanofimedical.com [rarediseases.sanofimedical.com]
- 4. scielo.br [scielo.br]
- 5. fabrydiseasenews.com [fabrydiseasenews.com]
- 6. researchgate.net [researchgate.net]
- 7. Biomarkers in Fabry Disease. Implications for Clinical Diagnosis and Follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. oaepublish.com [oaepublish.com]
- 10. fabrydiseasenews.com [fabrydiseasenews.com]
- 11. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma LysoGb3: A useful biomarker for the diagnosis and treatment of Fabry disease heterozygotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. cincinnatichildrens.org [cincinnatichildrens.org]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Diagnosis of Fabry Disease Using Alpha-Galactosidase A Activity or LysoGb3 in Blood Fails to Identify Up to Two Thirds of Female Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fabry Disease in Women: Genetic Basis, Available Biomarkers, and Clinical Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effectiveness of plasma lyso-Gb3 as a biomarker for selecting high-risk patients with Fabry disease from multispecialty clinics for genetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. mdpi.com [mdpi.com]
- 22. Biochemical and genetic diagnosis of Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. 3billion.io [3billion.io]
- 24. preventiongenetics.com [preventiongenetics.com]
- 25. Biomarkers for Diagnosing and Staging of Fabry Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ajmc.com [ajmc.com]
Navigating the Diagnostic Maze of Fabry Disease: A Comparative Analysis of Lyso-Gb3 and Alternative Biomarkers
A deep dive into the diagnostic accuracy of globotriaosylsphingosine (lyso-Gb3) reveals its pivotal role in identifying Fabry disease, particularly in male patients with the classic phenotype. However, its limitations in certain patient populations necessitate a multi-faceted diagnostic approach incorporating enzymatic and genetic analyses. This guide provides a comprehensive comparison of lyso-Gb3 with other diagnostic methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Fabry disease, a rare X-linked lysosomal storage disorder, results from the deficient activity of the enzyme α-galactosidase A (α-Gal A), leading to the accumulation of glycosphingolipids, primarily globotriaosylceramide (Gb3) and its deacylated form, lyso-Gb3.[1][2] The accurate and timely diagnosis of Fabry disease is crucial for initiating appropriate therapeutic interventions and managing disease progression.[2] While lyso-Gb3 has emerged as a key biomarker, its diagnostic performance varies across different patient demographics.
The Diagnostic Power of Lyso-Gb3: A Quantitative Overview
Numerous studies have established lyso-Gb3 as a highly sensitive and specific biomarker for Fabry disease, especially in males. For the classic phenotype in male patients, the diagnostic sensitivity and specificity of lyso-Gb3 are reported to be close to 100%.[3][4] However, the diagnostic utility of lyso-Gb3 is less definitive in female patients and individuals with late-onset or atypical variants of the disease.[1][5] This is largely due to the random X-chromosome inactivation in females, which can result in variable enzyme activity and, consequently, lyso-Gb3 levels that may overlap with those of healthy individuals.[6][7]
A 2021 study highlighted that a plasma lyso-Gb3 cut-off value of 0.6 ng/mL demonstrated a sensitivity of 97.1% and a specificity of 100% for distinguishing Fabry disease patients from healthy controls.[8][9] Another study focusing on the N215S cardiac variant reported that a plasma lyso-Gb3 level of ≥2.7 nM yielded 100% sensitivity and specificity.[10] Despite these promising figures, a retrospective study pointed out that reliance on lyso-Gb3 alone could lead to missed diagnoses in a significant portion of female patients, with almost half showing normal values.[5]
Here is a summary of the diagnostic performance of plasma lyso-Gb3 from various studies:
| Study Population | Cut-off Value | Sensitivity | Specificity | Area Under the Curve (AUC) | Citation |
| Fabry Patients vs. Healthy Controls | 0.6 ng/mL | 97.1% | 100% | 0.998 | [8][9][11][12] |
| N215S Cardiac Variant vs. Healthy Controls | ≥2.7 nM | 100% | 100% | 1.000 | [10] |
| Males with Fabry Disease | Not specified | High | High | Not specified | [3][13] |
| Females with Fabry Disease | Not specified | Lower than males | High | Not specified | [1][13] |
Beyond Lyso-Gb3: A Comparative Look at Other Diagnostic Tools
Given the limitations of lyso-Gb3, a comprehensive diagnostic strategy for Fabry disease involves a combination of biochemical and genetic testing.
α-Galactosidase A (α-Gal A) Enzyme Activity: Measuring the activity of the α-Gal A enzyme is a primary screening tool, particularly in males.[2][14] In classically affected males, enzyme activity is typically absent or severely reduced.[2] However, this test has lower sensitivity in females, as many can have α-Gal A activity within the normal range.[6][13] One study found that α-Gal A activity testing in dried blood spots had high sensitivity but lower specificity in males, while in females, the sensitivity and specificity were significantly lower.[13]
GLA Gene Sequencing: Genetic testing to identify pathogenic mutations in the GLA gene is the gold standard for confirming the diagnosis of Fabry disease, especially in females and in males with non-diagnostic enzyme activity.[2][6][15] It is essential for confirming the diagnosis, identifying carriers, and informing therapeutic choices.[6][16]
Other Biomarkers: While lyso-Gb3 is the most established biomarker, research is ongoing to identify other potential markers. These include various analogs of lyso-Gb3 and Gb3 itself.[3][17][18] Urinary levels of lyso-Gb3 and its analogs have also shown promise and correlate with disease severity.[4][18][19]
The following table compares the diagnostic utility of different methods:
| Diagnostic Method | Primary Utility | Advantages | Disadvantages |
| Plasma Lyso-Gb3 | Diagnosis in males, monitoring disease progression | High sensitivity and specificity in males with classic phenotype | Lower sensitivity in females and late-onset cases |
| α-Gal A Enzyme Activity | Initial screening in males | Cost-effective and rapid | Low sensitivity in females |
| GLA Gene Sequencing | Confirmatory diagnosis in all patients | Definitive diagnosis, essential for females | Higher cost, variants of uncertain significance can be challenging to interpret |
| Urinary Lyso-Gb3 & Analogs | Monitoring disease severity | Non-invasive | Less established than plasma lyso-Gb3 |
Experimental Protocols for Lyso-Gb3 Quantification
The most common method for the quantitative analysis of lyso-Gb3 in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][20][21]
Sample Preparation: A typical protocol involves protein precipitation from plasma or serum samples.[8][9] This is often achieved by adding a solvent like methanol.[9] An internal standard, such as a stable isotope-labeled version of lyso-Gb3 (e.g., lyso-Gb3-d7), is added to the sample prior to extraction to ensure accurate quantification.[8]
Chromatographic Separation: The extracted sample is then injected into a liquid chromatography system. Reversed-phase chromatography, often using a C4 or C8 column, is commonly employed to separate lyso-Gb3 from other components in the sample.[20] A gradient elution with solvents such as water and methanol, often containing additives like formic acid and ammonium (B1175870) formate, is used to achieve optimal separation.[20]
Mass Spectrometric Detection: The separated lyso-Gb3 is then introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[9][20] This highly specific and sensitive detection method involves selecting the precursor ion of lyso-Gb3 (e.g., m/z 786.8) and then fragmenting it to produce a specific product ion (e.g., m/z 268.3).[20] The intensity of this transition is proportional to the concentration of lyso-Gb3 in the sample.
Visualizing the Diagnostic Pathway
The diagnostic workflow for Fabry disease is a multi-step process that is tailored based on the patient's sex and initial test results.
Caption: Diagnostic algorithm for Fabry disease in male and female patients.
The signaling pathway of Fabry disease originates from a mutation in the GLA gene, leading to deficient α-Gal A activity and subsequent substrate accumulation.
Caption: Pathophysiological cascade in Fabry disease.
References
- 1. The use and performance of lyso-Gb3 for the diagnosis and monitoring of Fabry disease: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnosis and Screening of Patients with Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Diagnosis of Fabry Disease Using Alpha-Galactosidase A Activity or LysoGb3 in Blood Fails to Identify Up to Two Thirds of Female Patients [mdpi.com]
- 6. Diagnostic Strategy | Finding Fabry [findingfabry.com]
- 7. Fabry Disease in Women: Genetic Basis, Available Biomarkers, and Clinical Manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (Lyso-Gb3) as a biomarker for cardiac variant (N215S) Fabry disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Scholars@Duke publication: A comprehensive testing algorithm for the diagnosis of Fabry disease in males and females. [scholars.duke.edu]
- 14. researchgate.net [researchgate.net]
- 15. 3billion.io [3billion.io]
- 16. My Approach to Diagnose Fabry Disease - ABC Imaging [abcimaging.org]
- 17. Fabry Disease Biomarkers: Analysis of Urinary Lyso-Gb3 and Seven Related Analogs Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biomarkers in Anderson–Fabry Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fabry Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Determination of Gb3 and Lyso-Gb3 in Fabry Disease-Affected Patients by LC-MRM/MS | MDPI [mdpi.com]
- 21. revvity.com [revvity.com]
Safety Operating Guide
Proper Disposal of Globotriaosylsphingosine (Lyso-Gb3): A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Globotriaosylsphingosine (Lyso-Gb3) are critical for maintaining a secure research environment. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe management of Lyso-Gb3 waste, from personal protective measures to the final disposal of contaminated materials.
This compound, a key biomarker in Fabry disease research, is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, due to its biological activity and the absence of comprehensive toxicological data, it is imperative to treat it as a chemical waste product. Adherence to institutional and local environmental health and safety (EHS) regulations is paramount.
Personal Protective Equipment and Handling
Before initiating any procedure involving Lyso-Gb3, appropriate Personal Protective Equipment (PPE) must be worn. This includes a standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves. For handling the solid form of Lyso-Gb3, a type N95 dust mask is also recommended to prevent inhalation. All handling of Lyso-Gb3, particularly when in solution with volatile solvents, should be conducted within a certified chemical fume hood to minimize exposure.
Solutions of Lyso-Gb3 are often prepared in a mixture of chloroform (B151607) and methanol (B129727). Nitrile gloves offer good protection against methanol but are less resistant to chloroform. Therefore, for procedures involving chloroform, it is advisable to use double gloving or select gloves specifically rated for high resistance to chlorinated solvents.
Step-by-Step Disposal Procedures
The following procedures outline the recommended steps for the disposal of solid Lyso-Gb3, liquid waste containing Lyso-Gb3, and contaminated laboratory materials.
Disposal of Solid this compound
-
Collection: Carefully collect all solid Lyso-Gb3 waste in a designated, leak-proof container made of a material compatible with chemical waste.
-
Labeling: Clearly label the container with "this compound Waste (Solid)" and include the approximate amount.
-
Storage: Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal contractor.
Disposal of Liquid Waste Containing this compound
Liquid waste may include unused solutions or aqueous washes from experimental procedures.
-
Collection: Collect all liquid waste containing Lyso-Gb3 in a designated, sealed, and leak-proof container. Ensure the container is compatible with the solvents used (e.g., glass for solutions containing chloroform).
-
Labeling: Label the container with "this compound Waste (Liquid)" and list all chemical components, including solvents and their approximate concentrations.
-
Storage: Store the sealed container in secondary containment within a designated waste accumulation area.
-
Disposal: Contact your institution's EHS department for collection and disposal. Do not pour liquid waste containing Lyso-Gb3 down the drain.
Disposal of Contaminated Materials
Items such as pipette tips, serological pipettes, centrifuge tubes, gloves, and absorbent paper that have come into contact with Lyso-Gb3 are considered contaminated.
-
Segregation: Collect all contaminated disposable materials in a designated, clearly labeled hazardous waste bag or container.
-
Containment: Ensure the waste container is sealed to prevent any potential release of residual Lyso-Gb3.
-
Disposal: Dispose of the container as chemical waste through your institution's EHS-approved procedures.
Decontamination of Reusable Laboratory Equipment
For reusable glassware and equipment, a thorough decontamination process is necessary.
-
Initial Rinse: Rinse the equipment with a suitable solvent that can dissolve Lyso-Gb3, such as a chloroform:methanol mixture. Perform this rinse in a chemical fume hood and collect the solvent rinse as liquid chemical waste.
-
Secondary Rinse: Rinse the equipment with another solvent in which the first solvent is soluble, such as ethanol (B145695) or acetone, to remove residual chloroform and methanol. Collect this rinse as chemical waste.
-
Washing: Wash the equipment with laboratory-grade detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven as appropriate.
Proposed Chemical Inactivation Protocol
For laboratories with the appropriate facilities and EHS approval, a chemical inactivation procedure can be employed to degrade Lyso-Gb3 prior to disposal. This two-step process involves acid hydrolysis followed by oxidation.
Experimental Protocol: Chemical Inactivation of Lyso-Gb3
Objective: To chemically degrade this compound into less biologically active components.
Materials:
-
Waste containing this compound
-
Hydrochloric acid (HCl), concentrated
-
Sodium hypochlorite (B82951) solution (bleach, ~5-6%)
-
Sodium hydroxide (B78521) (NaOH) for neutralization
-
pH indicator strips
-
Appropriate glass reaction vessel
-
Stir plate and stir bar
Procedure:
-
Acid Hydrolysis: a. In a chemical fume hood, place the Lyso-Gb3 waste (either solid or an evaporated solution) in a suitable glass reaction vessel. b. Add a sufficient volume of 2M HCl to completely submerge the material. c. Gently stir the mixture at room temperature for 12-24 hours. This step aims to cleave the glycosidic bonds of the trisaccharide chain.
-
Oxidation: a. After the hydrolysis period, slowly add an excess of sodium hypochlorite solution to the reaction mixture while stirring. b. Continue stirring for 2-4 hours at room temperature. This will help to oxidize and further break down the sphingosine (B13886) backbone and sugar residues.
-
Neutralization and Disposal: a. Carefully neutralize the resulting solution by slowly adding a solution of sodium hydroxide. Monitor the pH using indicator strips until it is between 6 and 8. b. The neutralized solution should be collected as aqueous chemical waste and disposed of according to institutional guidelines.
Data Presentation
| Parameter | Specification |
| GHS Classification | Not classified as hazardous[1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0[1] |
| Recommended PPE | Lab coat, safety glasses/goggles, chemical-resistant gloves, N95 dust mask (for solid) |
| Solubility | Soluble in a 4:3:1 solution of chloroform:methanol:water |
| Storage Temperature | -20°C (for product stability) |
Visualizations
Caption: Workflow for the proper disposal of this compound waste.
Caption: Proposed chemical inactivation pathway for this compound.
References
Essential Safety and Logistics for Handling Globotriaosylsphingosine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling of Globotriaosylsphingosine (lyso-Gb3), a critical biomarker in Fabry disease research. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure. The following PPE is recommended for all personnel handling this compound.
| Protection Type | Recommended PPE | Purpose | Standard |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield should be worn when there is a splash hazard. | Protects against splashes, flying particles, and chemical vapors. | ANSI Z87.1 marked |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a fully buttoned lab coat, long pants, and closed-toe shoes. | Prevents skin contact with the chemical. Lab coats protect clothing and skin from spills. | EN 374 (Gloves) |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH-approved N95 respirator is recommended.[1][2] | Protects against inhalation of dust or aerosols. | NIOSH approved |
Storage and Stability
Proper storage of this compound is vital for maintaining its stability and efficacy in research applications.
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C[1] | Months to years (≥4 years as a solid)[3] | Keep container tightly sealed in a dry, dark place. |
| Stock Solution Storage | -80°C | Up to 6 months[1] | Aliquot to prevent repeated freeze-thaw cycles.[1] |
| Stock Solution Storage | -20°C | Up to 1 month[1] | Aliquot to prevent repeated freeze-thaw cycles.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
Receiving and Inspection
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the product name, CAS number (126550-86-5), and quantity match the order specifications.
-
Log the receipt date and batch number in the laboratory inventory system.
Preparation of Stock Solutions: An Experimental Protocol
This protocol details the preparation of a stock solution, a common procedure in a research setting.
-
Preparation: Conduct all handling of this compound within a chemical fume hood to minimize inhalation exposure. Ensure all required PPE is correctly worn.
-
Weighing: If working with the solid form, carefully weigh the required amount using an analytical balance. Avoid generating dust.
-
Solubilization: this compound is soluble in a 4:3:1 solution of chloroform:methanol:water and in DMSO.[3]
-
For a chloroform:methanol:water solvent, prepare the mixture and add it to the weighed solid.
-
To prepare a stock solution in DMSO, add the appropriate volume of solvent to the solid to achieve the desired concentration.[1] For example, to prepare a 1 mM solution from 1 mg of lyso-Gb3 (MW: 785.91 g/mol ), you would add 1.2724 mL of DMSO.[1]
-
-
Mixing: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to prevent degradation from repeated freeze-thaw cycles.[1] Store at -20°C for up to one month or -80°C for up to six months.[1]
Spill and Decontamination Procedures
In the event of a spill, follow these procedures:
-
Small Spills (Powder):
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Wipe the area with an appropriate solvent, followed by soap and water.
-
Place all contaminated materials in a sealed container for disposal as hazardous waste.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact the institution's environmental health and safety (EHS) department immediately.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of unused this compound as hazardous chemical waste. Do not dispose of it down the drain.[4] All disposal must be in accordance with local, state, and federal regulations.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, lab coats, absorbent materials, and empty containers, should be considered contaminated.[4] These items must be collected in a designated, sealed hazardous waste container.[4]
-
Waste Labeling: Clearly label all waste containers with "Hazardous Waste: this compound" and include any other relevant hazard information.[4]
Visual Workflow for Safe Handling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Rapid and Simple UHPLC-MS/MS Method for Quantification of Plasma this compound (lyso-Gb3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Accumulation and Not Alpha-Galactosidase-A Deficiency Causes Endothelial Dysfunction in Fabry Disease | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
